molecular formula N2 B1195836 Nitrogen CAS No. 7727-37-9

Nitrogen

Número de catálogo: B1195836
Número CAS: 7727-37-9
Peso molecular: 28.014 g/mol
Clave InChI: IJGRMHOSHXDMSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Nitrogen (N), with the atomic number 7, is a nonmetallic element and the lightest member of the pnictogen group on the periodic table . At standard temperature and pressure, it exists as a colorless, odorless diatomic gas (N2), which makes up approximately 78% of Earth's atmosphere . The N2 molecule is characterized by an extremely strong triple bond, the second strongest in any diatomic molecule, which dominates its chemistry and creates a significant energy barrier for converting it into other compounds, a process known as this compound fixation . In research, this compound's applications are extensive. It is crucial in agricultural science, where studies focus on optimizing this compound use efficiency (NUE) in crops to improve yield while minimizing environmental losses through nitrous oxide (N2O) emissions . The development and use of nitrification inhibitors, such as nitrapyrin and dicyandiamide (DCD), are actively researched to reduce these this compound losses from soil . In environmental science, this compound is central to studies on catalytic reduction processes for mitigating this compound oxides (NOx), major pollutants from combustion . Furthermore, this compound's role is foundational in biochemistry and pharmaceutical research. Approximately 85% of all FDA-approved drugs contain this compound atoms, often within this compound-containing ring structures (heterocycles) . Recent breakthroughs in "skeletal editing" allow for the insertion of single this compound atoms into complex molecules in the late stages of drug development, unlocking new pharmacological properties and streamlining the discovery process . Cutting-edge research continues to reveal new facets of this compound chemistry. A landmark 2025 study reported the synthesis of a neutral this compound allotrope, hexathis compound (N6), which is of significant interest for its potential as a high-energy-density material and for future energy storage concepts . Our product line includes high-purity gaseous and liquid this compound, supplied with certificates of analysis to ensure consistency and reliability for your critical research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

molecular nitrogen
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InChI

InChI=1S/N2/c1-2
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InChI Key

IJGRMHOSHXDMSA-UHFFFAOYSA-N
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Canonical SMILES

N#N
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Molecular Formula

N2
Record name NITROGEN
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DSSTOX Substance ID

DTXSID4036304
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Molecular Weight

28.014 g/mol
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Physical Description

Nitrogen appears as a colorless odorless gas. Noncombustible and nontoxic. Makes up the major portion of the atmosphere, but will not support life by itself. Used in food processing, in purging air conditioning and refrigeration systems, and in pressurizing aircraft tires. May cause asphyxiation by displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Nitrogen, refrigerated liquid (cryogenic liquid) appears as colorless odorless liquid. Very cold. Contact may cause frostbite. Nontoxic. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze foods, to preserve whole blood and other biologicals, and as a coolant., Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Odorless gas; [Merck Index] Vapor density = approximately the same as air; [HSDB], Liquid, ODOURLESS COLOURLESS EXTREMELY COLD LIQUID.
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Boiling Point

-320.1 °F at 760 mmHg (USCG, 1999), -195.79 °C (77.36 K), -196 °C
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Solubility

In water, 1.81X10+4 mg/L at 21 °C, Insoluble in ethanol, Sparingly soluble in water: 100 vol water absorbs 2.4 vol nitrogen at 0 °C; 100 vol water absorbs 1.6 vol nitrogen at 20 °C /gas/, Slightly soluble in water and alcohol, For more Solubility (Complete) data for Nitrogen, Elemental (7 total), please visit the HSDB record page., 18.1 mg/mL at 21 °C, Solubility in water: poor
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Density

0.807 at -319.9 °F (USCG, 1999) - Less dense than water; will float, 1.251 g/L at 0 °C and 1 atm; ... 0.804 (liquid), and 1.0265 (solid), Critical density: 0.311 g/cu cm; heat of dissociation of nitrogen molecule (N2): 225.1 kcal/mole, VAPOR DENSITY @ NORMAL TEMP APPROX SAME AS AIR; COLD GAS AS IT COMES FROM LIQ IS HEAVIER THAN AIR /GAS/, Density (at the boiling point of the liquid): 0.808 kg/l
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Vapor Density

0.96737 (Air = 1.00)
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Vapor Pressure

-236 °C at 1Pa (solid); -232 °C at 10Pa (solid); -226.8 °C at 100Pa (solid); -220.2 °C at 1kPa (solid); -211.1 °C at 10kPa (solid); -195.9 °C at 100kPa (N2)
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Impurities

Argon and other rare gases; oxygen.
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Color/Form

Colorless gas, Colorless liquid at -196 °C

CAS No.

7727-37-9, 13966-04-6, 154680-01-0
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Melting Point

-354 °F (USCG, 1999), -210.01 °C (63.14K), TRIPLE POINT TEMP: 63.1 DEG K; TRIPLE POINT PRESSURE: 0.127 ATM; HEAT OF FUSION: 6.1 CAL/G, -210.01 °C, -210 °C
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Record name NITROGEN (LIQUIFIED)
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Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

A Guide to the Foundational Principles of Nitrogen Chemistry for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Nitrogen, comprising approximately 78% of our atmosphere, is a cornerstone element in the chemical and biological sciences.[1][2] Its unique electronic structure allows it to form a vast array of compounds with a wide range of oxidation states, from -3 in amines to +5 in nitrates.[3][4][5][6] This versatility makes this compound a critical component of countless molecules essential for life, including amino acids, proteins, and nucleic acids.[6] For researchers in drug development and materials science, a deep understanding of this compound chemistry is paramount. The element's ability to participate in hydrogen bonding and form stable, yet reactive, functional groups is fundamental to molecular recognition, catalysis, and the synthesis of novel therapeutic agents and materials. This guide provides an in-depth overview of the core principles of this compound chemistry, tailored for scientists and professionals who leverage its properties to drive innovation.

Chapter 1: Fundamental Properties of the this compound Atom

The chemical behavior of this compound is dictated by its fundamental atomic properties. Its position in the periodic table, electronic configuration, and electronegativity are key to understanding its bonding and reactivity.

1.1 Electronic Configuration and Valence

This compound (atomic number 7) has the electron configuration 1s²2s²2p³.[7] With five valence electrons in its second shell, it can form a variety of bonds to achieve a stable octet.[1][2][8] This configuration, with three unpaired p-electrons, predisposes this compound to form three covalent bonds, as commonly seen in ammonia (B1221849) (NH₃).[7][9]

1.2 Electronegativity and Bond Polarity

This compound has a high electronegativity of 3.04 on the Pauling scale, surpassed only by oxygen, fluorine, and chlorine.[1] This high electronegativity leads to the formation of polar covalent bonds with less electronegative elements like carbon and hydrogen. The carbon-nitrogen bond (C-N) is a staple in organic chemistry, and its polarity is crucial to the reactivity of many functional groups.[10]

1.3 Bonding Characteristics

This compound's ability to form single, double, and triple bonds with itself and other elements is a defining feature of its chemistry.[1][11]

  • Single Bonds (N-N): While possible, N-N single bonds are relatively weak (around 160 kJ/mol) due to repulsion between the lone pairs of electrons on adjacent this compound atoms.[11][12] This limits the stability of long this compound chains.[11]

  • Multiple Bonds (N=N, N≡N): this compound readily forms pπ-pπ multiple bonds.[1][5] The triple bond in dithis compound (N₂) is exceptionally strong (945.33 kJ/mol), rendering the molecule highly inert and making this compound fixation a significant chemical challenge.[11][13][14]

Nitrogen_Bonding Valence Valence Bonding Bonding Valence->Bonding enables MultipleBonds MultipleBonds Valence->MultipleBonds allows for FuncGroups FuncGroups Bonding->FuncGroups Electronegativity Electronegativity Polarity Polarity Electronegativity->Polarity Polarity->FuncGroups

References

An In-depth Technical Guide to the Core Mechanisms of Nitrogen Fixation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core mechanisms of nitrogen fixation, encompassing both biological and industrial processes. It is designed to serve as a detailed resource, offering insights into the intricate enzymatic reactions, regulatory networks, and experimental methodologies that are central to this vital biogeochemical process. The content herein is curated to support advanced research and development in fields ranging from sustainable agriculture to novel therapeutic interventions.

Core Mechanisms of this compound Fixation

This compound fixation is the process by which atmospheric this compound (N₂) is converted into ammonia (B1221849) (NH₃), a bioavailable form of this compound. This conversion is essential for the synthesis of amino acids, nucleic acids, and other fundamental biomolecules. The immense stability of the dithis compound triple bond (N≡N) necessitates significant energy input, which is achieved through two primary pathways: biological this compound fixation (BNF) and industrial this compound fixation.

Biological this compound Fixation (BNF)

BNF is carried out by a specialized group of prokaryotes known as diazotrophs. This process is catalyzed by the nitrogenase enzyme complex under anaerobic conditions.

The overall stoichiometry of the reaction catalyzed by the most common molybdenum-dependent nitrogenase is:

N₂ + 8H⁺ + 8e⁻ + 16 ATP → 2NH₃ + H₂ + 16 ADP + 16 Pi [1]

This equation highlights the substantial energy requirement of BNF, consuming at least 16 molecules of ATP to fix a single molecule of N₂.

The Nitrogenase Enzyme Complex:

The nitrogenase complex is composed of two main protein components:

  • The Fe Protein (Component II or Dinitrogenase Reductase): A homodimer containing a single [4Fe-4S] cluster. Its primary role is to transfer electrons one at a time to the MoFe protein, a process that is coupled to the hydrolysis of ATP.

  • The MoFe Protein (Component I or Dinitrogenase): A heterotetramer containing two unique metal clusters:

    • P-cluster ([8Fe-7S]): Acts as an electron relay, transferring electrons from the Fe protein to the FeMo-cofactor.

    • FeMo-cofactor ([Mo-7Fe-9S-C-homocitrate]): The active site where the binding and reduction of N₂ to ammonia occur.

There are also alternative nitrogenases, such as the vanadium-dependent (VFe) and iron-only (FeFe) nitrogenases, which are typically expressed under molybdenum-limiting conditions.[1]

Industrial this compound Fixation: The Haber-Bosch Process

The Haber-Bosch process is the primary industrial method for ammonia synthesis. It involves the reaction of this compound and hydrogen gases at high temperatures (400-500°C) and pressures (150-300 atmospheres) in the presence of an iron-based catalyst.

The balanced chemical equation for the Haber-Bosch process is:

N₂ (g) + 3H₂ (g) ⇌ 2NH₃ (g)

While this reaction is exothermic, the high activation energy of the N≡N bond necessitates the harsh reaction conditions to achieve a reasonable reaction rate.

Data Presentation: Comparative Quantitative Data

This compound Fixation Efficiency of Diazotrophs

The efficiency of biological this compound fixation varies significantly among different types of diazotrophs. Symbiotic associations, particularly those between rhizobia and legumes, are generally the most productive.

Diazotroph TypeRepresentative GeneraThis compound Fixation Rate (kg N/ha/year)
Symbiotic
Legume-RhizobiaRhizobium, Bradyrhizobium50 - 300[2][3][4]
ActinorhizalFrankia2 - 362[5]
Cyanobacterial SymbiosesAnabaena (with Azolla)45 - 450[5]
Free-Living (Non-Symbiotic)
AerobicAzotobacter0.3 - 60[3][6]
Facultative AnaerobicKlebsiellaVariable
AnaerobicClostridiumVariable
Photosynthetic (Cyanobacteria)Nostoc, Trichodesmium1 - 80 (Terrestrial), up to 150 (Aquatic)[5]
Kinetic Parameters of Nitrogenase Isoforms

The kinetic properties of nitrogenase vary depending on the metal cofactor at the active site and the substrate being reduced.

Nitrogenase IsoformSubstrateApparent Km (atm)Vmax (nmol product/min/mg MoFe or FeFe protein)
Mo-nitrogenase N₂0.13 ± 0.03[7]713 ± 19 (NH₃)[7]
C₂H₂0.009 ± 0.0005[7]1876 ± 20 (C₂H₄)[7]
H⁺-~3000 (H₂)
Fe-nitrogenase N₂0.56 ± 0.06[7]181 ± 5 (NH₃)[7][8]
C₂H₂~0.144 (calculated from 16-fold higher Km than Mo-nitrogenase)[7]306 ± 3 (C₂H₄)[7][8]
H⁺-1085 ± 41 (H₂)[7][8]
V-nitrogenase N₂Intermediate between Mo- and Fe-nitrogenaseLower than Mo-nitrogenase
C₂H₂Intermediate between Mo- and Fe-nitrogenaseLower than Mo-nitrogenase
H⁺-Higher than Mo-nitrogenase

Note: Vmax values can vary depending on assay conditions and protein purity.

Signaling Pathways and Regulatory Networks

The expression of this compound fixation (nif) genes is tightly regulated to prevent the energetically expensive process from occurring when fixed this compound is already available or when oxygen, which irreversibly damages the nitrogenase enzyme, is present.

The NifL-NifA Regulatory System in Azotobacter vinelandii

In the free-living diazotroph Azotobacter vinelandii, the NifL-NifA system is a primary regulator of nif gene expression.

  • NifA is a transcriptional activator that binds to upstream activator sequences (UAS) of nif operons, promoting their transcription by RNA polymerase containing the sigma factor σ⁵⁴ (RpoN).

  • NifL is a flavoprotein that acts as a sensor for both oxygen and the cellular this compound status. In the presence of oxygen or high levels of fixed this compound, NifL binds to and inhibits the activity of NifA. The this compound status is communicated to NifL through the signal transduction protein GlnK.

NifL_NifA_Regulation cluster_proteins Regulatory Proteins Low_O2 Low Oxygen NifL NifL Low_O2->NifL inactivates Low_N Low Fixed this compound (High 2-oxoglutarate) GlnK GlnK Low_N->GlnK uridylylation High_O2 High Oxygen High_O2->NifL activates High_N High Fixed this compound (Low 2-oxoglutarate) High_N->GlnK de-uridylylation NifA NifA Nif_Genes nif Gene Transcription NifA->Nif_Genes activates NifL->NifA inhibits GlnK->NifL prevents binding GlnK->NifL promotes binding to NifA

NifL-NifA Regulatory Pathway in A. vinelandii.
The FixLJ-FixK Regulatory Cascade in Sinorhizobium meliloti

In symbiotic rhizobia like Sinorhizobium meliloti, the FixLJ two-component system is a key regulator that responds to low oxygen levels within the root nodule.

  • FixL is a membrane-bound sensor histidine kinase containing a heme moiety. Under low oxygen conditions, FixL autophosphorylates.

  • FixJ is the cognate response regulator. Phosphorylated FixJ (FixJ-P) becomes an active transcriptional regulator.

  • FixK is a transcriptional regulator whose expression is activated by FixJ-P. FixK, in turn, regulates the expression of genes required for microaerobic respiration (fixNOQP) and also negatively autoregulates its own expression and the expression of nifA.

FixLJ_FixK_Cascade Low_O2 Low Oxygen FixL FixL (Kinase) Low_O2->FixL activates FixJ FixJ FixL->FixJ P ATP ATP ATP->FixL FixJ_P FixJ-P fixK_promoter fixK promoter FixJ_P->fixK_promoter activates FixK FixK fixK_promoter->FixK expresses FixK->fixK_promoter autoregulates (-) fixNOQP_promoter fixNOQP promoter FixK->fixNOQP_promoter activates nifA_promoter nifA promoter FixK->nifA_promoter negatively regulates fixNOQP_genes fixNOQP genes (microaerobic respiration) fixNOQP_promoter->fixNOQP_genes nifA_gene nifA gene nifA_promoter->nifA_gene

FixLJ-FixK Regulatory Cascade in S. meliloti.

Experimental Protocols

Acetylene (B1199291) Reduction Assay (ARA) for Nitrogenase Activity

This assay provides an indirect measure of nitrogenase activity by exploiting the enzyme's ability to reduce acetylene (C₂H₂) to ethylene (B1197577) (C₂H₄).

Principle: The rate of ethylene production is proportional to the total electron flux through the nitrogenase enzyme.

Materials:

  • Gas-tight vials or syringes with septa

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)

  • Calcium carbide (CaC₂) for generating acetylene, or a cylinder of purified acetylene gas

  • Ethylene standard for GC calibration

  • Sample containing active nitrogenase (e.g., nodulated roots, bacterial culture)

Workflow Diagram:

Acetylene_Reduction_Assay_Workflow A 1. Prepare Sample (e.g., nodulated roots, bacterial culture) B 2. Place Sample in Airtight Vial A->B C 3. Inject Acetylene (to 10% of headspace volume) B->C D 4. Incubate (e.g., 30-60 min at room temperature) C->D E 5. Take Headspace Gas Sample D->E F 6. Inject Sample into Gas Chromatograph E->F G 7. Quantify Ethylene Peak Area F->G H 8. Calculate Nitrogenase Activity (nmol C₂H₄ / unit time / unit sample) G->H qRTPCR_Workflow A 1. RNA Extraction from biological sample B 2. DNase Treatment to remove contaminating gDNA A->B C 3. Reverse Transcription (RNA → cDNA) B->C D 4. Quantitative PCR (qPCR) with nifH-specific primers and SYBR Green C->D E 5. Data Analysis (Ct values, standard curve, relative quantification) D->E Protein_Purification_Workflow A 1. Grow A. vinelandii under N₂-fixing conditions B 2. Harvest Cells and Prepare Cell-Free Extract (Anaerobic Lysis) A->B C 3. Anion-Exchange Chromatography (e.g., DEAE-cellulose or Q-Sepharose) B->C D 4. Elute with NaCl Gradient (Separates Fe and MoFe proteins) C->D E_Fe 5a. Further Purification of Fe Protein (e.g., Size-Exclusion Chromatography) D->E_Fe Fe Protein Fractions E_MoFe 5b. Further Purification of MoFe Protein (e.g., Size-Exclusion Chromatography) D->E_MoFe MoFe Protein Fractions F 6. Purity Analysis (SDS-PAGE) and Activity Assay E_Fe->F E_MoFe->F

References

The Cornerstone of Life: A Technical Guide to Nitrogen's Role in Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen, a fundamental element of life, forms the backbone of amino acids, the constituent units of proteins. Its availability and metabolic integration are critical determinants of cellular growth, proliferation, and function. For researchers in the life sciences and professionals in drug development, a deep, technical understanding of this compound's journey from environmental sources to its final incorporation into functional proteins is paramount. This guide provides an in-depth exploration of the core processes of this compound assimilation, amino acid biosynthesis, and the intricate signaling networks that govern protein synthesis, with a focus on quantitative data and detailed experimental methodologies.

The Central Role of this compound in the Building Blocks of Proteins

Proteins are complex macromolecules composed of 20 common amino acids, each containing a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group). The presence of the amino group underscores the essentiality of this compound in protein structure and function. The peptide bonds that link amino acids together to form polypeptide chains are formed between the carboxyl group of one amino acid and the amino group of another, further highlighting the indispensable role of this compound in creating the primary structure of proteins.

From Environment to Amino Acid: this compound Assimilation and Biosynthesis

Before this compound can be incorporated into proteins, it must first be assimilated from the environment and used to synthesize amino acids. In mammals, this process relies on the dietary intake of essential amino acids and the biosynthesis of non-essential amino acids from metabolic intermediates.

This compound Assimilation Pathways

In mammals, dietary proteins are broken down into amino acids, which are then absorbed and transported to various tissues. The primary carriers of this compound for biosynthetic reactions are glutamate (B1630785) and glutamine. The assimilation of ammonia (B1221849) (NH4+), a key intermediate, is primarily facilitated by the actions of glutamate dehydrogenase (GDH) and glutamine synthetase (GS).

  • Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reductive amination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, to form glutamate.

  • Glutamine Synthetase (GS): This enzyme incorporates ammonia into glutamate to form glutamine, a major this compound donor in various biosynthetic pathways.

Nitrogen_Assimilation cluster_0 Dietary Intake cluster_1 Central this compound Metabolism cluster_2 Biosynthetic Pathways Proteins Proteins Amino Acids Amino Acids Proteins->Amino Acids Digestion Glutamate Glutamate Amino Acids->Glutamate Glutamine Glutamine Glutamate->Glutamine GS Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids Glutamine->Other Amino Acids Nucleotides Nucleotides Glutamine->Nucleotides α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->Glutamate GDH Ammonia Ammonia (NH4+) Ammonia->Glutamate GDH Ammonia->Glutamine GS

Caption: Overview of this compound Assimilation in Mammals.
Amino Acid Biosynthesis from TCA Cycle Intermediates

The carbon skeletons for the synthesis of non-essential amino acids are derived from intermediates of central metabolic pathways, primarily the Tricarboxylic Acid (TCA) cycle.

  • From α-Ketoglutarate: Glutamate, glutamine, proline, and arginine are synthesized from α-ketoglutarate.

  • From Oxaloacetate: Aspartate, asparagine, methionine, threonine, and lysine (B10760008) are derived from oxaloacetate.

Amino_Acid_Biosynthesis cluster_TCA TCA Cycle cluster_Glutamate_Family Glutamate Family cluster_Aspartate_Family Aspartate Family α-Ketoglutarate α-Ketoglutarate Glutamate Glutamate α-Ketoglutarate->Glutamate Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine Asparagine Asparagine Aspartate->Asparagine Methionine Methionine Aspartate->Methionine Threonine Threonine Aspartate->Threonine Lysine Lysine Aspartate->Lysine

Caption: Amino Acid Biosynthesis from TCA Cycle Intermediates.

The Machinery of Protein Synthesis: Translation

Translation is the process by which the genetic information encoded in messenger RNA (mRNA) is used to synthesize a protein. This intricate process is carried out by ribosomes and involves three main stages: initiation, elongation, and termination. The availability of amino acids, the direct products of this compound metabolism, is a prerequisite for the elongation phase, where transfer RNA (tRNA) molecules deliver the corresponding amino acids to the ribosome to be added to the growing polypeptide chain.

Regulation of Protein Synthesis by this compound Availability: The mTORC1 Signaling Pathway

Cells must tightly regulate protein synthesis to match nutrient availability. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central signaling hub that integrates signals from growth factors, energy status, and, crucially, amino acid levels to control cell growth and proliferation.[1][2]

Amino acids, particularly leucine (B10760876) and arginine, are potent activators of mTORC1.[1] The sensing of amino acids occurs at the lysosome and involves a complex interplay of various proteins, including the Rag GTPases, Rheb, and their regulators.

Upon amino acid sufficiency, Rag GTPases in their active conformation recruit mTORC1 to the lysosomal surface.[3] This co-localization allows for the activation of mTORC1 by the small GTPase Rheb, which is also located at the lysosome.[3] Activated mTORC1 then phosphorylates a number of downstream targets to promote protein synthesis, including:

  • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[4]

  • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[4]

mTORC1_Signaling cluster_input Upstream Signals cluster_lysosome Lysosomal Regulation cluster_output Downstream Effects Amino Acids Amino Acids (e.g., Leucine, Arginine) Ragulator Ragulator Amino Acids->Ragulator senses Growth Factors Growth Factors Rheb Rheb Growth Factors->Rheb activates Rag GTPases Rag GTPases Ragulator->Rag GTPases activates mTORC1 mTORC1 Rag GTPases->mTORC1 recruits to lysosome Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes (upon release of eIF4E)

Caption: Amino Acid-Mediated Activation of mTORC1 Signaling.

Quantitative Analysis of this compound's Role in Protein Synthesis

The following tables summarize key quantitative data from studies investigating the impact of this compound availability and amino acid concentrations on protein synthesis.

Table 1: this compound Balance and Protein Synthesis

ConditionThis compound Intake ( g/day )This compound Excretion ( g/day )This compound Balance ( g/day )Protein Synthesis Rate
Healthy Adult (Equilibrium)~12.8~12.80Basal
Growing Child (Positive Balance)> Excretion< IntakePositiveElevated
Malnutrition (Negative Balance)< Excretion> IntakeNegativeDecreased

Data compiled from general nutritional science principles.[5]

Table 2: Effect of Amino Acid Concentration on Muscle Protein Synthesis

Amino Acid SupplementationLeucine Concentration (µM)Fractional Synthesis Rate (%/h)
Basal (Fasting)~100~0.05
Leucine-enriched Essential Amino Acids~350~0.10

Representative data synthesized from studies on human muscle protein synthesis.[5]

Experimental Protocols

A comprehensive understanding of the role of this compound in protein synthesis relies on robust experimental methodologies. Below are detailed protocols for key techniques used to quantify protein synthesis and this compound metabolism.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Objective: To quantitatively compare the proteomes of two or more cell populations grown under different conditions of this compound or amino acid availability.

Principle: Cells are metabolically labeled with "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine). After experimental treatment, the cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs.[6]

Methodology:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal arginine and lysine. The other is grown in "heavy" SILAC medium containing stable isotope-labeled arginine (e.g., 13C6-Arginine) and lysine (e.g., 13C6,15N2-Lysine).

    • Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the respective SILAC media.

  • Experimental Treatment:

    • Apply the desired experimental conditions (e.g., this compound starvation, specific amino acid supplementation) to the cell populations.

  • Sample Preparation:

    • Harvest and lyse the cells from both populations.

    • Combine equal amounts of protein from the light and heavy cell lysates.

    • Reduce, alkylate, and digest the protein mixture with trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the relative abundance of peptides by comparing the peak intensities of the light and heavy isotopic forms.

    • Calculate the protein abundance ratios to determine changes in protein expression between the different conditions.

Protocol 2: Measurement of Protein Synthesis using O-Propargyl-Puromycin (OP-Puro)

Objective: To measure the rate of global protein synthesis in cells or tissues.

Principle: OP-Puro is an analog of puromycin (B1679871) that incorporates into the C-terminus of nascent polypeptide chains during translation, leading to their termination. The incorporated OP-Puro contains an alkyne group that can be detected via a "click" chemistry reaction with a fluorescently labeled azide (B81097), allowing for the quantification of newly synthesized proteins.

Methodology:

  • Cell/Tissue Treatment:

    • Incubate cells or administer to an animal a solution of OP-Puro for a defined period (e.g., 1-2 hours).

  • Cell Lysis and Fixation:

    • Harvest and lyse the cells or homogenize the tissue.

    • Fix the cells or tissue sections with an appropriate fixative (e.g., paraformaldehyde).

  • Click Chemistry Reaction:

    • Permeabilize the cells or tissue sections.

    • Perform the click chemistry reaction by incubating with a fluorescent azide (e.g., Alexa Fluor 488 azide) in the presence of a copper(I) catalyst.

  • Detection and Quantification:

    • Analyze the fluorescence intensity of the incorporated OP-Puro using flow cytometry, fluorescence microscopy, or a plate reader.

    • The fluorescence intensity is directly proportional to the rate of protein synthesis.

Conclusion

This compound is not merely a constituent of proteins; it is a central regulator of the entire process of protein synthesis. From its assimilation into amino acids to its role in activating the master regulatory mTORC1 pathway, the availability of this compound dictates the cell's capacity for growth and function. The experimental techniques outlined in this guide provide powerful tools for dissecting the intricate mechanisms that link this compound metabolism to protein synthesis. A thorough understanding of these processes is essential for researchers and drug development professionals seeking to modulate cellular growth in various physiological and pathological contexts.

References

An In-depth Technical Guide to the Basic Properties of Liquid Nitrogen for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, safety protocols, and experimental applications of liquid nitrogen (LN2) in a laboratory environment. The information is intended to ensure safe and effective handling for research, scientific, and drug development applications.

Core Physical and Chemical Properties

Liquid this compound is the liquefied form of elemental this compound, produced industrially by fractional distillation of liquid air.[1][2] It is a colorless, odorless, and non-flammable cryogenic liquid.[3] The diatomic nature of the N₂ molecule is retained upon liquefaction. Due to weak van der Waals forces between N₂ molecules, it has a very low boiling point.[1]

Table 1: Quantitative Physical and Chemical Properties of Liquid this compound

PropertyValueUnitsNotes
Boiling Point -195.8°CAt atmospheric pressure.[1][2]
77.36K
Melting/Freezing Point -210°CCan be achieved in a vacuum chamber.[1]
63.15K
Density (liquid, at boiling point) 808 kg/m ³Approximately 0.808 g/mL.
Density (gas, at boiling point) 4.6 kg/m ³
Density (gas, at 20°C) 1.145 kg/m ³
Liquid-to-Gas Expansion Ratio 1:694(volume)At 20°C and 1 atm.[2]
Molecular Weight 28.014 g/mol [4]
Specific Heat (liquid) 2.04kJ/kg·K
Heat of Vaporization 199.2kJ/kg
Viscosity (at boiling point) 0.158mPa·s
Dielectric Constant 1.43

Key Safety Hazards and Preventative Measures

The use of liquid this compound presents several significant hazards that must be managed through strict adherence to safety protocols. The primary risks are associated with its extreme cold, potential for asphyxiation, and the dangers of pressure buildup.

Table 2: Summary of Hazards and Control Measures for Liquid this compound

HazardDescriptionPreventative Measures & Control
Extreme Cold (Cryogenic Burns/Frostbite) Direct contact with LN2 or its cold vapors can cause severe frostbite and tissue damage instantaneously.[5] Materials like carbon steel, plastic, and rubber can become brittle and shatter upon contact.[6]Personal Protective Equipment (PPE): Wear cryogenic gloves, a full-face shield over safety goggles, a lab coat, long trousers without cuffs, and closed-toe shoes.[7] Handling: Use tongs to handle objects submerged in LN2. Never touch non-insulated surfaces of containers with bare skin.[6]
Asphyxiation The high liquid-to-gas expansion ratio (1:694) can rapidly displace oxygen in enclosed or poorly ventilated areas, leading to an oxygen-deficient atmosphere.[6][8] this compound gas is colorless and odorless, providing no sensory warning.[7]Ventilation: Always handle and store liquid this compound in well-ventilated areas.[6][7] Monitoring: In areas of high usage or storage, an oxygen deficiency monitor should be installed.[4] Confined Spaces: Avoid entering or storing LN2 in confined spaces like cold rooms.[9]
Pressure Buildup and Explosion If stored in a sealed container, the continuous boiling of LN2 will cause a rapid and extreme buildup of pressure, leading to a violent explosion.[6][8] Ice plugs can also form in the neck of containers, blocking the escape of gas.[8]Venting: Never store liquid this compound in a tightly sealed container. Use only approved containers (Dewars) with loose-fitting lids or pressure-relief devices.[6] Inspection: Regularly check that pressure-relief valves are not blocked or malfunctioning.[7]
Oxygen Enrichment Since liquid this compound has a lower boiling point (-196°C) than liquid oxygen (-183°C), oxygen from the atmosphere can condense into open containers of LN2. This can create an oxygen-enriched liquid, which poses a significant fire and explosion hazard, especially in the presence of organic materials.[5]Container Management: Keep containers covered with appropriate vented lids to minimize air exposure.[6] Material Compatibility: Keep combustible materials away from equipment containing cryogenic fluids.[10]
Splashing Splashing is common when filling a warm container with LN2 or when immersing objects into the liquid.Controlled Filling: Pour liquid this compound slowly to minimize boiling and splashing.[6] Use a phase separator or a filling funnel. PPE: Always wear a face shield and safety goggles during transfers.[2]

Experimental Protocols

This protocol outlines the standard procedure for preserving mammalian cell lines for long-term storage in liquid this compound.

Materials:

  • Healthy, log-phase cell culture (viability >90%)

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Trypsin-EDTA (for adherent cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile cryogenic vials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid this compound storage dewar

  • Personal Protective Equipment (PPE)

Methodology:

  • Preparation of Freezing Medium:

    • Prepare the cryopreservation medium fresh. A common formulation is 90% FBS and 10% DMSO.

    • Alternatively, use a complete growth medium with 10% FBS and 10% DMSO.

    • Keep the freezing medium on ice.

  • Cell Harvesting:

    • For Adherent Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells. Incubate until cells are rounded and detached. Neutralize the trypsin with complete growth medium.

    • For Suspension Cells: Proceed directly to cell collection.

    • Transfer the cell suspension to a sterile conical tube.

  • Cell Counting and Centrifugation:

    • Perform a cell count using a hemocytometer or automated cell counter to determine the total number of viable cells.

    • Centrifuge the cell suspension at 100-400 x g for 5-10 minutes to obtain a cell pellet.[10]

    • Carefully aspirate the supernatant without disturbing the pellet.

  • Resuspension in Freezing Medium:

    • Gently resuspend the cell pellet in the pre-chilled freezing medium to a final concentration of 1-5 x 10⁶ viable cells/mL.

    • Work quickly, as DMSO can be toxic to cells at room temperature.

  • Aliquoting:

    • Dispense 1 mL aliquots of the cell suspension into pre-labeled sterile cryogenic vials.

    • Ensure the caps (B75204) are securely tightened.

  • Controlled-Rate Freezing:

    • Place the cryogenic vials into a controlled-rate freezing container.

    • This apparatus ensures a cooling rate of approximately -1°C per minute, which is crucial for maintaining cell viability.[11]

    • Place the freezing container in a -80°C freezer and leave it for at least 4 hours, preferably overnight.

  • Transfer to Liquid this compound:

    • Quickly transfer the frozen vials from the -80°C freezer to a liquid this compound storage dewar.

    • For safety and to prevent cross-contamination, store vials in the vapor phase above the liquid this compound.[10]

    • Record the location of the vials in an inventory system.

Objective: To measure the boiling point of liquid this compound at atmospheric pressure. This requires specialized equipment due to the cryogenic temperatures.

Materials:

  • Dewar of liquid this compound

  • Low-temperature thermometer or thermocouple with a digital reader (calibrated for cryogenic range)

  • Small, insulated open container (e.g., a small Dewar flask)

  • Ring stand and clamp

  • Barometer

Methodology:

  • Safety Precautions: Don all required PPE, including cryogenic gloves and a face shield. Ensure the work area is well-ventilated.

  • Setup: Secure the low-temperature thermometer or thermocouple to the ring stand using a clamp.

  • Transfer LN2: Carefully pour a small amount of liquid this compound into the insulated container. The liquid will boil vigorously at first.

  • Temperature Measurement: Once the initial vigorous boiling subsides, carefully lower the probe of the thermometer/thermocouple into the liquid this compound. Do not let the probe rest on the bottom of the container.

  • Equilibration: Allow the temperature reading to stabilize. The liquid will continue to boil at a steady rate.

  • Record Boiling Point: Once the reading is constant for at least one minute, record the temperature. This is the boiling point of liquid this compound at the current atmospheric pressure.

  • Record Atmospheric Pressure: Record the barometric pressure from a local barometer. The boiling point is dependent on pressure.[12]

  • Disposal: Allow the remaining liquid this compound to evaporate completely in the well-ventilated area.

Objective: To determine the density of liquid this compound using a modified pycnometer method. This protocol is an adaptation and requires extreme care.

Materials:

  • Dewar of liquid this compound

  • Small, pre-weighed, and calibrated metal or glass pycnometer (must be able to withstand cryogenic temperatures)

  • Analytical balance

  • Insulated container (e.g., a polystyrene box)

  • Tongs

  • PPE

Methodology:

  • Safety Precautions: This procedure involves handling a cold, fragile container. All PPE is mandatory. Work in a well-ventilated area.

  • Initial Weighing: Record the mass of the clean, dry, and empty pycnometer at room temperature.

  • Cooling the Pycnometer: Place the empty pycnometer in an insulated container. Slowly and carefully add a small amount of liquid this compound to the outside of the pycnometer to pre-cool it. This minimizes thermal shock when filling.

  • Filling the Pycnometer: Using a funnel designed for cryogenics, carefully fill the pre-cooled pycnometer with liquid this compound until it is completely full and a small amount overflows through the capillary stopper.

  • Weighing the Filled Pycnometer: Carefully place the filled pycnometer on the analytical balance and record the mass. Work quickly to minimize evaporation. The mass will be continuously decreasing. Try to get a stable reading as soon as possible.

  • Calculations:

    • Mass of liquid this compound = (Mass of filled pycnometer) - (Mass of empty pycnometer).

    • Density of liquid this compound = (Mass of liquid this compound) / (Known volume of the pycnometer).

  • Disposal: Allow the pycnometer to warm to room temperature in a well-ventilated area, allowing all the liquid this compound to evaporate.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the safe handling of liquid this compound in a laboratory setting, from receipt to disposal.

LiquidNitrogenWorkflow cluster_prep Preparation cluster_handling Handling & Transfer cluster_use Laboratory Use cluster_disposal Storage & Disposal A 1. Verify Dewar Integrity (Check for damage, proper labeling) B 2. Don Full PPE (Cryo-gloves, face shield, lab coat, etc.) A->B C 3. Ensure Adequate Ventilation (Work in an open area or under exhaust) B->C D 4. Secure Receiving Container (Place on a stable surface) C->D E 5. Transfer LN2 Slowly (Use phase separator or funnel) D->E F 6. Monitor Filling (Do not exceed 80% capacity) E->F G 7. Securely Close Valves/Lids (Ensure proper venting) F->G H 8. Sample Handling (Use tongs for immersion/retrieval) G->H J 10. Long-Term Storage (Store in designated, secure, well-ventilated area) G->J Direct to Storage I 9. Temporary Storage (Use benchtop Dewar with vented lid) H->I I->J K 11. Disposal of Unused LN2 (Allow to evaporate in a safe, open area) J->K L 12. Clean-up & PPE Removal (Inspect area, remove PPE correctly) K->L

Caption: Workflow for the safe handling of liquid this compound in a laboratory.

References

The Marine Nitrogen Cycle: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Core Processes, Experimental Methodologies, and Quantitative Data in Marine Nitrogen Cycle Research

The this compound cycle in marine ecosystems is a complex and dynamic interplay of microbial processes that govern the bioavailability of this compound, a critical limiting nutrient for primary productivity in vast expanses of the world's oceans. Understanding the intricacies of this cycle is paramount for researchers in marine science, drug development, and climate science, as it directly influences global carbon cycling and the health of marine food webs. This technical guide provides a detailed overview of the core processes, experimental protocols for their quantification, and a summary of key quantitative data to serve as a resource for professionals in the field.

Core Processes of the Marine this compound Cycle

The marine this compound cycle is characterized by a series of interconnected microbial transformations that convert this compound between its various oxidation states. These core processes maintain the balance of bioavailable this compound in the ocean.

This compound Fixation

This compound fixation is the conversion of inert dithis compound gas (N₂) into ammonia (B1221849) (NH₃), making it accessible to the marine food web.[1] This process is carried out by a specialized group of prokaryotes called diazotrophs. In marine environments, cyanobacteria, such as Trichodesmium and unicellular species like Crocosphaera, are significant this compound fixers.[1] The availability of iron and phosphorus can be a key factor regulating the rates of this compound fixation.[1]

Nitrification

Nitrification is a two-step aerobic process where ammonia (NH₃) or ammonium (B1175870) (NH₄⁺) is oxidized to nitrate (B79036) (NO₃⁻). The first step, the oxidation of ammonium to nitrite (B80452) (NO₂⁻), is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The second step, the oxidation of nitrite to nitrate, is performed by nitrite-oxidizing bacteria (NOB). Oxygen concentration is a primary factor controlling nitrification rates.[1]

Denitrification

Denitrification is the anaerobic process where nitrate (NO₃⁻) is reduced to dithis compound gas (N₂), which is then lost from the ocean to the atmosphere. This process is a major sink for fixed this compound in the marine environment and occurs in oxygen-deficient zones (ODZs) and marine sediments.[1][2]

Anaerobic Ammonium Oxidation (Anammox)

Anammox is an anaerobic process where ammonium (NH₄⁺) and nitrite (NO₂⁻) are converted directly into dithis compound gas (N₂).[1] This process is also a significant pathway for this compound loss in anoxic marine environments, particularly in ODZs and sediments.[2][3]

Assimilation

Marine phytoplankton and bacteria assimilate inorganic this compound (such as nitrate, nitrite, and ammonium) and dissolved organic this compound (DON) to synthesize organic matter. This process forms the base of the marine food web.

Ammonification (Remineralization)

Ammonification is the process by which decomposers break down organic this compound from dead organisms and waste products back into ammonium (NH₄⁺). This regenerated ammonium can then be utilized by phytoplankton or undergo nitrification.

Quantitative Data on Marine this compound Cycle Processes

The following tables summarize key quantitative data for the core processes of the marine this compound cycle. These values can vary significantly based on location, season, and environmental conditions.

Table 1: Rates of Key this compound Cycle Processes in Marine Environments

ProcessMarine EnvironmentRate RangeUnitsReferences
This compound Fixation Open Ocean0.1 - 10nmol N L⁻¹ d⁻¹
Coastal Waters< detection limit - 7.51nmol N L⁻¹ d⁻¹
Global Marine100 - 200Tg N yr⁻¹[1]
Nitrification Euphotic Zone0 - >100nmol N L⁻¹ d⁻¹
Oxygen Minimum ZonesEnhanced at boundariesnmol N L⁻¹ d⁻¹
Denitrification Oxygen Deficient Zones50 - 77Tg N yr⁻¹
Marine Sediments120 - 240Tg N yr⁻¹
Anammox Oxygen Deficient Zonesup to 40nmol N₂ L⁻¹ d⁻¹
Black Sea~11nmol N₂ L⁻¹ d⁻¹

Table 2: this compound Fluxes in Marine Ecosystems

FluxSource/SinkMagnitude (Tg N yr⁻¹)References
Riverine Input Land to Coastal Ocean~48
Atmospheric Deposition Atmosphere to Ocean39 - 90[4]
Submarine Groundwater Discharge Land to Coastal OceanComparable to riverine input[4]
This compound Loss (Denitrification + Anammox) Ocean to Atmosphere~200 - 400[1]
Burial in Sediments Water Column to Sediments~22 (Proximal Coastal)[1]

Experimental Protocols

Accurate quantification of this compound cycling rates is essential for understanding and modeling marine ecosystems. Below are detailed methodologies for key experiments.

Measurement of this compound Fixation using the ¹⁵N₂ Tracer Method

This method directly measures the incorporation of ¹⁵N-labeled dithis compound gas into particulate organic this compound.

Materials:

  • Seawater sample

  • Incubation bottles (e.g., polycarbonate)

  • ¹⁵N₂ gas (98-99 atom %)

  • Gas-tight syringe

  • Vacuum line

  • Filtration apparatus (e.g., glass fiber filters, GF/F)

  • Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

  • Sample Collection: Collect seawater from the desired depth, minimizing contamination.

  • ¹⁵N₂ Addition:

    • For the bubble release method, a small bubble of ¹⁵N₂ gas is introduced into the incubation bottle filled with the seawater sample. The bottle is then gently agitated to facilitate dissolution of the gas.

    • Alternatively, ¹⁵N₂-enriched seawater can be prepared by degassing filtered seawater and then adding a known volume of ¹⁵N₂ gas. An aliquot of this enriched seawater is then added to the sample incubation bottles.

  • Incubation: Incubate the samples under in situ or simulated in situ conditions (light, temperature) for a specific duration (e.g., 24 hours).

  • Filtration: At the end of the incubation, filter the samples onto pre-combusted glass fiber filters to collect the particulate organic matter.

  • Sample Preparation: Dry the filters at 60°C and pelletize them into tin or silver capsules.

  • Analysis: Analyze the isotopic composition of the particulate this compound using an EA-IRMS.

  • Calculation: Calculate the this compound fixation rate based on the enrichment of ¹⁵N in the particulate matter over the incubation period, accounting for the initial ¹⁵N abundance of the dissolved N₂ pool.

Measurement of Nitrification Rates using the ¹⁵N Tracer Method

This protocol quantifies the oxidation of ammonium to nitrite and nitrate.

Materials:

  • Seawater sample

  • ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ stock solution

  • Incubation bottles

  • Chemicals for nitrite and nitrate analysis (e.g., for colorimetric methods)

  • Instrument for measuring nitrite and nitrate concentrations and their isotopic composition (e.g., spectrophotometer, mass spectrometer).

Procedure:

  • Sample Collection: Collect seawater samples.

  • Tracer Addition: Add a small amount of ¹⁵N-labeled ammonium to the samples, ensuring the addition is a small fraction of the ambient ammonium concentration to minimize perturbation.

  • Incubation: Incubate the samples in the dark at in situ temperatures for a set period.

  • Subsampling: At time zero and subsequent time points, collect subsamples for analysis.

  • Analysis:

    • Measure the concentrations of ammonium, nitrite, and nitrate.

    • Measure the ¹⁵N enrichment in the nitrite and nitrate pools. This can be done by various methods, including the denitrifier method which converts nitrate and nitrite to N₂O for isotopic analysis by IRMS.

  • Calculation: Calculate the rates of ammonia oxidation (to nitrite) and nitrite oxidation (to nitrate) based on the appearance of the ¹⁵N label in the respective pools over time.

Measurement of Denitrification Rates using the ¹⁵N Isotope Pairing Technique (IPT)

The IPT is a powerful method to quantify denitrification rates in sediments, distinguishing between denitrification of nitrate from the overlying water and nitrate produced within the sediment via nitrification.[5][6]

Materials:

  • Sediment cores with overlying water

  • ¹⁵NO₃⁻ stock solution

  • Incubation setup that allows for gentle stirring of the overlying water without disturbing the sediment.

  • Syringes for water sampling

  • Membrane Inlet Mass Spectrometer (MIMS) or Gas Chromatography-Isotope Ratio Mass Spectrometer (GC-IRMS) for N₂ isotope analysis.

Procedure:

  • Core Collection: Collect intact sediment cores with their overlying water.

  • Tracer Addition: Add a known amount of ¹⁵NO₃⁻ to the overlying water of the cores to achieve a target enrichment.

  • Incubation: Incubate the cores at in situ temperature. Gently stir the overlying water to ensure homogenous distribution of the tracer.

  • Sampling: Collect water samples from the overlying water at several time points during the incubation.

  • Analysis: Analyze the concentrations of dissolved ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N gas in the water samples using MIMS or GC-IRMS.

  • Calculation: Based on the production rates of the different N₂ isotopes, calculate the rates of denitrification of nitrate from the water column (Dw) and from coupled nitrification-denitrification within the sediment (Dn).[5]

Quantification of Key Functional Genes using Quantitative PCR (qPCR)

qPCR is used to quantify the abundance of specific genes involved in this compound cycling, providing an estimate of the population size of the microorganisms carrying out these processes.

Target Genes:

  • This compound Fixation: nifH (encodes for the nitrogenase reductase subunit)[7][8][9][10][11]

  • Ammonia Oxidation: amoA (encodes for the alpha subunit of ammonia monooxygenase) in bacteria and archaea.[12][13]

General Protocol:

  • Sample Collection and DNA Extraction:

    • Filter a known volume of seawater onto a sterile filter.

    • Extract total DNA from the filter using a commercially available kit or a standard protocol.

  • Primer and Probe Design/Selection: Use established or newly designed primers and probes specific to the target gene.

  • qPCR Reaction Setup: Prepare a reaction mixture containing DNA template, primers, probe (for TaqMan qPCR), and a qPCR master mix.

  • qPCR Amplification: Run the qPCR reaction on a real-time PCR instrument using an optimized thermal cycling program.

  • Standard Curve: Generate a standard curve using a serial dilution of a known quantity of the target gene (e.g., a plasmid containing the gene insert).

  • Quantification: Quantify the abundance of the target gene in the environmental samples by comparing their amplification signals to the standard curve.[7]

Visualizing the Marine this compound Cycle

The following diagrams, created using the DOT language for Graphviz, illustrate the core pathways and logical relationships within the marine this compound cycle.

Marine_Nitrogen_Cycle_Overview N2 N2 (Atmosphere & Dissolved) PN Particulate Organic N (Phytoplankton, Bacteria) N2->PN This compound Fixation (Diazotrophs) DON Dissolved Organic N PN->DON Excretion, Lysis NH4 Ammonium (NH4+) PN->NH4 Ammonification (Remineralization) DON->NH4 Ammonification (Remineralization) NH4->N2 Anammox NH4->PN Assimilation NO2 Nitrite (NO2-) NH4->NO2 Nitrification (AOA/AOB) NO2->N2 Denitrification (final steps) Anammox NO2->PN Assimilation NO3 Nitrate (NO3-) NO2->NO3 Nitrification (NOB) NO3->PN Assimilation NO3->NO2 Denitrification (step 1)

Caption: Overview of the marine this compound cycle pathways.

Experimental_Workflow_N_Fixation cluster_sampling Sample Collection cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Sample Seawater Sample Incubation Add 15N2 Tracer Incubate Sample->Incubation Filtration Filter onto GF/F Incubation->Filtration Drying Dry and Pelletize Filtration->Drying EA_IRMS EA-IRMS Analysis Drying->EA_IRMS Calculation Calculate Fixation Rate EA_IRMS->Calculation

Caption: Experimental workflow for measuring this compound fixation.

Regulatory_Control_Points N_Fixation This compound Fixation Nitrification Nitrification Denitrification Denitrification Fe_P Iron & Phosphorus Availability Fe_P->N_Fixation stimulates Oxygen Oxygen Concentration Oxygen->N_Fixation inhibits Oxygen->Nitrification stimulates (aerobic) Oxygen->Denitrification inhibits Organic_C Organic Carbon Availability Organic_C->Denitrification stimulates Light Light Light->Nitrification inhibits Ammonium Ammonium Concentration Ammonium->N_Fixation inhibits

Caption: Key regulatory controls on this compound cycle processes.

References

A Guide to the Preliminary Investigation of Nitrogen Isotopes in Geological Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The study of stable nitrogen isotopes, particularly the ratio of ¹⁵N to ¹⁴N (expressed as δ¹⁵N), has become an increasingly powerful tool in a wide array of geological investigations.[1][2] From tracing the evolution of Earth's early atmosphere to understanding modern nutrient cycles and paleoenvironmental conditions, this compound isotopes provide unique insights into a variety of geological and biogeochemical processes.[1][2][3][4] This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of this compound isotope analysis in geological studies, designed for researchers and scientists seeking to incorporate this technique into their work.

This compound is a fundamental element for all life and its cycle is intricately linked with geological processes. The two stable isotopes of this compound are ¹⁴N (99.6337% abundance) and ¹⁵N (0.3663% abundance). Isotopic fractionation, the partitioning of isotopes between different substances or phases, occurs during physical, chemical, and biological processes, leading to variations in the ¹⁵N/¹⁴N ratio in natural materials.[2] These variations, reported in delta notation (δ¹⁵N) in parts per thousand (‰) relative to atmospheric this compound, serve as valuable tracers of geological and environmental processes.[5][6]

Core Principles: The this compound Cycle and Isotopic Fractionation

The interpretation of δ¹⁵N values in geological materials is fundamentally linked to the processes of the this compound cycle and the associated isotopic fractionations. Biological processes, in particular, preferentially utilize the lighter ¹⁴N isotope, leading to distinct isotopic signatures in different this compound reservoirs.[2]

A simplified representation of the aquatic this compound cycle and key processes influencing δ¹⁵N values is presented below.

Nitrogen_Cycle Atmosphere Atmospheric N₂ (δ¹⁵N ≈ 0‰) N_Fixation This compound Fixation (δ¹⁵N: -2 to +2‰) Atmosphere->N_Fixation Biological/Industrial Organic_N Organic Matter (Biomass) (Variable δ¹⁵N) N_Fixation->Organic_N Ammonification Ammonification (Remineralization) Organic_N->Ammonification Sedimentation Sedimentation & Burial Organic_N->Sedimentation Ammonium (B1175870) Ammonium (NH₄⁺) Ammonification->Ammonium Ammonium->Organic_N Assimilation Nitrification Nitrification (δ¹⁵N: -35 to -15‰) Ammonium->Nitrification Nitrate (B79036) Nitrate (NO₃⁻) Nitrification->Nitrate Nitrate->Organic_N Assimilation Denitrification Denitrification (δ¹⁵N: -30 to -10‰) Nitrate->Denitrification Denitrification->Atmosphere Sediments Sedimentary Rocks (Preserved Organic N) Sedimentation->Sediments

Caption: Simplified aquatic this compound cycle showing key processes and associated δ¹⁵N fractionation.

Key Isotopic Fractionation Processes:
  • This compound Fixation: The conversion of atmospheric N₂ into biologically available forms. This process exhibits a small isotopic fractionation, typically ranging from -2‰ to +2‰.[2]

  • Nitrification: The oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻). This process has a significant isotopic effect, leading to a depletion of ¹⁵N in the resulting nitrate, with fractionation factors ranging from -35‰ to -15‰.[2]

  • Denitrification: The reduction of nitrate to N₂ gas under anoxic conditions. This process strongly discriminates against ¹⁵N, resulting in a significant enrichment of ¹⁵N in the residual nitrate pool, with fractionation factors between -30‰ and -10‰.[2]

  • Ammonification (Remineralization): The breakdown of organic this compound into ammonium. The isotopic fractionation associated with this process is generally small, estimated to be around 0‰ to -2.5‰.[7]

Data Presentation: δ¹⁵N Values in Geological Reservoirs

The distinct isotopic signatures imparted by various processes lead to characteristic δ¹⁵N ranges in different geological and environmental reservoirs. A summary of these values is crucial for the interpretation of this compound isotope data.

Geological Reservoir/MaterialTypical δ¹⁵N Range (‰)Key Processes and Notes
Atmospheric N₂ 0 (by definition)Reference standard for δ¹⁵N measurements.[5]
Terrestrial Plants -5 to +5Influenced by this compound sources (e.g., fertilizers, atmospheric deposition) and fixation processes.
Soils 0 to +8Reflects a mix of organic matter inputs, microbial processing, and this compound loss pathways.
Marine Organic Matter +2 to +10Primarily controlled by the δ¹⁵N of dissolved inorganic this compound (DIN) and phytoplankton assimilation.
Sedimentary Rocks (Bulk) -3 to +7Can preserve the δ¹⁵N signature of ancient organic matter, providing insights into past this compound cycling and redox conditions.[8]
Petroleum and Source Rocks VariableInfluenced by the original organic matter source, thermal maturity, and migration processes.
Mantle-Derived Materials (e.g., MORBs) -5 ± 2Represents the δ¹⁵N of the Earth's mantle.
Manure and Sewage +5 to +25Enriched in ¹⁵N due to ammonia (B1221849) volatilization, which preferentially removes ¹⁴N.
Synthetic Fertilizers -4 to +4Produced using atmospheric N₂, resulting in δ¹⁵N values close to 0‰.

Experimental Protocols

Accurate and precise measurement of this compound isotopes requires meticulous sample preparation and analysis. The following sections outline the key experimental protocols.

Sample Preparation

The primary goal of sample preparation is to obtain a dry, homogeneous powder that is representative of the bulk sample.[9][10]

  • Drying: Solid samples should be dried to a constant weight to remove all moisture.[10] This is typically achieved by oven-drying at 50-60°C for 24-48 hours or by freeze-drying.[10][11] High temperatures should be avoided as they can cause thermal decomposition and loss of this compound.[12]

  • Homogenization: For heterogeneous samples such as rocks, sediments, and soils, grinding into a fine, uniform powder is essential to ensure that the subsample taken for analysis is representative.[10][12] This can be done using a mortar and pestle or a ball mill.

  • Inorganic Carbonate Removal (if necessary): For samples with high carbonate content, an acid fumigation step may be required to remove inorganic carbon, which can interfere with the analysis of organic carbon and this compound.[9]

  • Weighing and Encapsulation: A precise amount of the dried and homogenized sample is weighed into a small tin or silver capsule.[9][10] The amount of sample required depends on the expected this compound concentration, typically aiming for 20-150 µg of this compound.[10] The capsule is then crimped and folded to ensure no sample material can leak out.[9]

Analytical Methodology: Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS)

The most common method for the analysis of this compound isotopes in solid geological materials is continuous-flow isotope ratio mass spectrometry (CF-IRMS), often coupled with an elemental analyzer (EA).[13][14]

The general workflow for EA-IRMS analysis is depicted below.

EA_IRMS_Workflow Autosampler Autosampler (Sample Introduction) Combustion Combustion Reactor (~1000°C, O₂) Autosampler->Combustion Sample Drop Reduction Reduction Reactor (~650°C, Cu) Combustion->Reduction Combustion Products (N₂Oₓ, CO₂, H₂O) GC_Column Gas Chromatography (Separation of Gases) Reduction->GC_Column Reduced Gases (N₂, CO₂) IRMS Isotope Ratio Mass Spectrometer (Detection) GC_Column->IRMS Separated Gas Pulses Data_System Data Acquisition and Processing IRMS->Data_System

Caption: General workflow for EA-IRMS analysis of this compound isotopes in solid samples.

  • Sample Combustion: The encapsulated sample is dropped from an autosampler into a high-temperature combustion reactor (around 1000°C) in the presence of oxygen.[14] This process converts all the this compound in the sample to this compound oxides (N₂Oₓ) and other combustion products like CO₂ and H₂O.

  • Reduction: The combustion products then pass through a reduction reactor containing copper wire at a lower temperature (around 650°C). This reduces the this compound oxides to N₂ gas.

  • Gas Separation: The resulting mixture of gases (primarily N₂, CO₂, and H₂O) is passed through a gas chromatography (GC) column, which separates the different gases based on their retention times. Water is typically removed using a chemical or cryogenic trap.

  • Isotope Ratio Measurement: The separated pulses of N₂ gas are introduced into the ion source of the isotope ratio mass spectrometer. The IRMS measures the ratio of the masses corresponding to ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30) to determine the δ¹⁵N value of the sample.

  • Calibration and Data Processing: The measured isotope ratios of the samples are compared to those of well-characterized international standards (e.g., atmospheric N₂, USGS40, USGS41) that are analyzed alongside the samples. This allows for the normalization of the data and reporting of δ¹⁵N values on the AIR (Atmospheric this compound) scale.

Applications in Geological Studies

The applications of this compound isotope analysis in geology are diverse and continue to expand. Some key areas of research include:

  • Paleoceanography and Paleoclimatology: Sedimentary δ¹⁵N records are used to reconstruct past changes in ocean redox conditions, nutrient cycling, and productivity.[1] For example, elevated δ¹⁵N values in marine sediments can indicate periods of enhanced denitrification in oxygen minimum zones.

  • Petroleum Systems Analysis: this compound isotopes can help to correlate oils with their source rocks, understand the processes of thermal maturation, and assess the paleoenvironmental conditions of source rock deposition.[1]

  • Geomicrobiology and Early Life: The this compound isotope record in ancient sedimentary rocks provides clues about the evolution of the this compound cycle and the metabolic activities of early life on Earth.

  • Hydrogeology: δ¹⁵N values in nitrate are widely used to identify and apportion sources of nitrate contamination in groundwater, such as from synthetic fertilizers, manure, or sewage.[15]

  • Mantle Geochemistry: The analysis of this compound isotopes in mantle-derived rocks and minerals helps to constrain the origin and evolution of volatile elements in the Earth's interior.

Conclusion

This compound isotope analysis is a versatile and powerful tool for investigating a wide range of geological processes. By understanding the principles of this compound cycling and isotopic fractionation, and by employing rigorous analytical protocols, researchers can unlock a wealth of information preserved in the δ¹⁵N values of geological materials. This guide provides a foundational understanding of the preliminary investigation of this compound isotopes, from sample collection and preparation to data interpretation, empowering researchers to effectively apply this technique in their scientific endeavors.

References

fundamental concepts of nitrogen metabolism in plants for biologists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Concepts of Nitrogen Metabolism in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (N) is an indispensable macronutrient for plant growth and development, serving as a fundamental constituent of amino acids, proteins, nucleic acids, and chlorophyll.[1][2] The availability of this compound in the soil is often a primary limiting factor for crop productivity, making the intricate processes of this compound uptake, assimilation, and metabolism a critical area of study for agricultural and biological sciences.[3][4] Plants have evolved sophisticated mechanisms to acquire, distribute, and utilize this compound from their environment, primarily in the inorganic forms of nitrate (B79036) (NO₃⁻) and ammonium (B1175870) (NH₄⁺).[2][5] This guide provides a comprehensive technical overview of the core concepts of this compound metabolism in plants, detailing the key molecular pathways, regulatory networks, and experimental methodologies used to investigate these processes.

This compound Uptake and Transport

Plants absorb this compound from the soil predominantly through their root systems.[6] The primary forms of this compound available are nitrate and ammonium, and their uptake is mediated by specialized transporter proteins located in the plasma membrane of root cells.[2][7]

Nitrate Uptake and Transport

Nitrate is a major this compound source for plants in most agricultural soils.[7] Its uptake is an active process, typically involving a 2H⁺/1NO₃⁻ symport mechanism.[7] Plant roots possess two main systems for nitrate uptake, categorized by their affinity for nitrate:

  • High-Affinity Transport System (HATS): This system is active when external nitrate concentrations are low (typically <1 mM). It is primarily mediated by members of the NRT2 family of transporters.[3]

  • Low-Affinity Transport System (LATS): This system functions at higher external nitrate concentrations and involves transporters from the NRT1 family, also known as the Nitrate Peptide Transporter Family (NPF).[3][8][9]

One of the most well-characterized transporters is NRT1.1 (CHL1), which functions as a dual-affinity transporter. It operates as a high-affinity transporter at very low nitrate concentrations and switches to a low-affinity mode as concentrations increase. NRT1.1 also acts as a nitrate sensor, playing a crucial role in initiating the primary nitrate response in plants.[3]

Once inside the root cells, nitrate can be stored in the vacuole, reduced to ammonium in the root, or transported to the shoot via the xylem for assimilation in the leaves.[8][10]

Ammonium Uptake and Transport

Ammonium is another vital this compound source that is rapidly absorbed and assimilated.[7] However, high concentrations of ammonium can be toxic to plants, leading to stunted growth and chlorosis.[1][7] Therefore, its uptake and assimilation are tightly regulated. Ammonium uptake is facilitated by high-affinity Ammonium Transporters (AMT) in the root cell membranes.[3][11] Unlike nitrate, which can be stored, ammonium is typically assimilated rapidly into amino acids in the roots to prevent toxicity.[2]

This compound Assimilation

Once inside the plant, inorganic this compound must be converted into organic forms, primarily amino acids. This process, known as this compound assimilation, occurs in a series of enzymatic steps.

Nitrate Reduction

The assimilation of nitrate is a two-step process that reduces nitrate to ammonium.

  • Nitrate to Nitrite (B80452): In the cytosol, nitrate is reduced to nitrite (NO₂⁻) by the enzyme Nitrate Reductase (NR) . This reaction uses NADH or NADPH as the electron donor.[8][12]

  • Nitrite to Ammonium: Nitrite is then transported into plastids (in roots) or chloroplasts (in leaves), where it is further reduced to ammonium (NH₄⁺) by Nitrite Reductase (NiR) . This step requires electrons supplied by reduced ferredoxin, which in photosynthetic tissues is generated during the light reactions of photosynthesis.[12][13]

Ammonium Assimilation: The GS-GOGAT Cycle

The ammonium produced from nitrate reduction, as well as the ammonium taken up directly from the soil, is incorporated into amino acids through the coordinated action of two key enzymes: Glutamine Synthetase (GS) and Glutamate (B1630785) Synthase (GOGAT) .[1][13] This pathway is known as the GS-GOGAT cycle.

  • Glutamine Synthetase (GS): GS catalyzes the ATP-dependent incorporation of ammonium into glutamate to form glutamine.[13][14]

  • Glutamate Synthase (GOGAT): GOGAT, also known as glutamine-2-oxoglutarate aminotransferase, transfers the amide group from glutamine to 2-oxoglutarate, yielding two molecules of glutamate.[13]

One of the two glutamate molecules produced can then be used as a substrate by GS to assimilate more ammonium, while the other represents a net gain of organic this compound, available for the synthesis of other amino acids and nitrogenous compounds.[13]

Logical Relationship: The GS-GOGAT Cycle

GS_GOGAT_Cycle NH4 Ammonium (NH₄⁺) GS Glutamine Synthetase (GS) NH4->GS Glutamate1 Glutamate Glutamate1->GS ATP ATP ATP->GS ADP ADP + Pi GS->ADP Glutamine Glutamine GS->Glutamine GOGAT Glutamate Synthase (GOGAT) Glutamine->GOGAT alphaKG 2-Oxoglutarate alphaKG->GOGAT Fd_NADH Fd(red) / NADH Fd_NADH->GOGAT Fd_NAD Fd(ox) / NAD⁺ GOGAT->Fd_NAD Glutamate2 2x Glutamate GOGAT->Glutamate2 Glutamate2->Glutamate1 Recycled Amino_Acids Other Amino Acids & N-compounds Glutamate2->Amino_Acids Net Gain

Caption: The GS-GOGAT cycle for ammonium assimilation.

Amino Acid Biosynthesis

Glutamate and glutamine, the primary products of this compound assimilation, serve as the principal this compound donors for the synthesis of all other amino acids required by the plant.[15] These reactions are primarily catalyzed by aminotransferases , which transfer the amino group from glutamate to various carbon skeletons (α-keto acids).[15] These carbon skeletons are derived from intermediates of central carbon metabolism, including glycolysis and the TCA cycle.[14]

For example, aspartate is synthesized by the transfer of an amino group from glutamate to oxaloacetate, a TCA cycle intermediate.[16] Asparagine, another crucial amino acid for this compound transport and storage, is synthesized from aspartate.[16]

Regulation of this compound Metabolism

This compound metabolism is a highly regulated process, ensuring that plants can adapt to fluctuating this compound availability in the environment while preventing the accumulation of toxic intermediates.[12][17] Regulation occurs at multiple levels, from gene transcription to post-translational modification of enzymes.

Nitrate itself is a key signaling molecule that can induce the expression of a wide range of genes involved in its own uptake, assimilation, and other metabolic pathways.[3] This "primary nitrate response" is mediated by a complex signaling network.

Nitrate Signaling Pathway

The nitrate signaling pathway involves sensors, transcription factors, and downstream target genes.

  • Sensing: The dual-affinity transporter NRT1.1 is a primary nitrate sensor. Upon binding nitrate, it triggers a signaling cascade.[3]

  • Signal Transduction: This cascade involves second messengers like calcium (Ca²⁺). Nitrate influx can trigger a cytoplasmic Ca²⁺ wave, which in turn activates Calcium-Dependent Protein Kinases (CPKs).[3]

  • Transcriptional Regulation: CPKs phosphorylate and activate key transcription factors, most notably NIN-LIKE PROTEIN 7 (NLP7).[3] Activated NLP7 moves into the nucleus and binds to the promoters of nitrate-responsive genes, activating their transcription. These genes include those encoding NRT transporters and nitrate assimilation enzymes like NR.[3] Other transcription factors such as TCP20, TGA1, and ANR1 are also involved in regulating specific aspects of the nitrate response.[3][17]

Signaling Pathway: Simplified Nitrate Response

Nitrate_Signaling cluster_membrane Plasma Membrane NRT11 NRT1.1 (Nitrate Sensor) Nitrate_int Intracellular Nitrate NRT11->Nitrate_int transports Ca_wave Ca²⁺ Wave NRT11->Ca_wave triggers Nitrate_ext Extracellular Nitrate (NO₃⁻) Nitrate_ext->NRT11 binds CPK CPKs Ca_wave->CPK activates NLP7_inactive NLP7 (inactive) [Cytoplasm] CPK->NLP7_inactive phosphorylates NLP7_active NLP7-P (active) [Nucleus] NLP7_inactive->NLP7_active translocates Genes Nitrate-Responsive Genes (e.g., NRTs, NR) NLP7_active->Genes activates transcription

Caption: Simplified nitrate signaling pathway in plant cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism in plants. Values can vary significantly depending on the plant species, developmental stage, and environmental conditions.

Table 1: Affinity Constants (Km) for Key this compound Transporters

Transporter FamilySystemTypical Km Range (µM)Primary Substrate
NRT2HATS10 - 100Nitrate
NRT1LATS> 250Nitrate
AMT1HATS1 - 50Ammonium
AMT2LATS> 1000Ammonium

Table 2: Cellular Concentrations of this compound Species

Ion/MoleculeCompartmentConcentration RangeNotes
Nitrate (NO₃⁻)CytosolKept relatively lowCan reach up to 100 mM in the vacuole for storage[7]
Nitrate (NO₃⁻)Vacuole5 - 100 mMMain storage pool
Ammonium (NH₄⁺)Cytosol1 - 10 mMTightly regulated to avoid toxicity[7]
Ammonium (NH₄⁺)Apoplast (Root)Buffered around 1 - 2 mMMaintained under both low and high external supply[7]

Experimental Protocols

Investigating this compound metabolism requires a suite of specialized experimental techniques. Below are detailed protocols for assaying the activity of key enzymes and for tracing this compound flow.

Protocol: In Vitro Nitrate Reductase (NR) Activity Assay

This protocol measures the activity of NR in crude plant extracts by quantifying the amount of nitrite produced.[18]

A. Materials and Reagents

  • Plant Tissue: Fresh or frozen plant material (e.g., leaves, roots).

  • Extraction Buffer: 250 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 µM Na₂MoO₄, 5 µM FAD.[18] Keep chilled.

  • Reaction Buffer: 40 mM NaNO₃, 80 mM Na₂HPO₄, 20 mM NaH₂PO₄ (pH 7.5), 0.2 mM NADH.[18]

  • Color Reagent A: 1% (w/v) sulfanilamide (B372717) in 3 M HCl.[18]

  • Color Reagent B: 0.05% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in distilled water.[18] Store in a dark bottle.

  • Nitrite Standard: A series of known concentrations of potassium nitrite (e.g., 0, 5, 10, 20, 40 µM) for generating a standard curve.[18]

B. Experimental Workflow

Workflow: Nitrate Reductase Activity Assay

NR_Assay_Workflow start Start step1 1. Homogenize Plant Tissue in Chilled Extraction Buffer start->step1 step2 2. Centrifuge at 17,000 x g for 5 min at 4°C step1->step2 step3 3. Collect Supernatant (Crude Enzyme Extract) step2->step3 step4 4. Add Supernatant to Reaction Buffer step3->step4 step5 5. Incubate at 30°C (e.g., 15-30 min) step4->step5 step6 6. Stop Reaction & Develop Color (Add Sulfanilamide, then NEDD) step5->step6 step7 7. Measure Absorbance at 540 nm step6->step7 step8 8. Calculate Activity using Nitrite Standard Curve step7->step8 end_node End step8->end_node

Caption: Workflow for the in vitro nitrate reductase assay.

C. Procedure

  • Tissue Extraction: Weigh approximately 0.5 g of fresh plant tissue. Freeze immediately in liquid this compound and grind to a fine powder using a chilled mortar and pestle.[18]

  • Add 750 µl of chilled extraction buffer to the ground powder and homogenize thoroughly.[18]

  • Transfer the homogenate to a microfuge tube and centrifuge at 17,000 x g for 5 minutes at 4°C.[18]

  • Carefully collect the supernatant, which contains the crude enzyme extract, into a new chilled tube.

  • Enzymatic Reaction: Add 150 µl of the supernatant to 850 µl of pre-warmed (30°C) reaction buffer. Mix gently.[18]

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes). The exact time will depend on the enzyme activity in the tissue.

  • Color Development: Stop the reaction by adding 1 ml of Color Reagent A (sulfanilamide), followed by vortexing.

  • Add 1 ml of Color Reagent B (NEDD) and vortex again. A magenta color will develop in the presence of nitrite.

  • Measurement: After 10 minutes, measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Calculation: Quantify the amount of nitrite produced by comparing the absorbance to a standard curve prepared with known nitrite concentrations. Express NR activity as nmol of nitrite produced per milligram of protein per minute.

Protocol: Glutamine Synthetase (GS) Activity Assay

This protocol measures GS activity via the γ-glutamyl transferase reaction, which forms γ-glutamylhydroxamate. The product forms a colored complex with acidified ferric chloride.[19][20]

A. Materials and Reagents

  • Plant Tissue: Fresh or frozen plant material.

  • Extraction Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 10 mM MgSO₄, 10 mM glutamate, 1 mM DTT.

  • Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 50 mM L-glutamine, 25 mM hydroxylamine, 2 mM MnCl₂, 0.16 mM ADP.[20]

  • Stop Reagent: 90 mM FeCl₃, 1.8 N HCl, 1.45% (w/v) trichloroacetic acid.[20]

  • Standard: γ-glutamylhydroxamate for the standard curve.

B. Procedure

  • Tissue Extraction: Homogenize plant tissue in chilled extraction buffer as described for the NR assay. Centrifuge and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant (e.g., using the Bradford assay) to normalize enzyme activity.

  • Enzymatic Reaction: Add a known amount of protein extract (e.g., 20-40 µg) to the assay buffer.[20]

  • Incubate the mixture at 37°C for an appropriate time (e.g., 30-60 minutes).

  • Color Development: Terminate the reaction by adding an equal volume of the stop reagent.[20] This will precipitate proteins and allow the color to develop.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes to pellet the precipitated protein.[20]

  • Measurement: Transfer the clear supernatant to a cuvette and measure the absorbance at 540-560 nm.

  • Calculation: Calculate the amount of γ-glutamylhydroxamate produced using a standard curve. Express GS activity as µmol of product formed per milligram of protein per hour.

Protocol: ¹⁵N Isotope Labeling for Flux Analysis

Stable isotope labeling using ¹⁵N is a powerful technique to trace the uptake, assimilation, and allocation of this compound within a plant.[21][22]

A. Materials

  • Plants: Grown hydroponically or in a defined soil-less medium to control the this compound source.

  • ¹⁵N-labeled Substrate: ¹⁵N-enriched potassium nitrate (K¹⁵NO₃) or ammonium chloride (¹⁵NH₄Cl). The level of enrichment (e.g., 99 atom % ¹⁵N) should be known.

  • Isotope Ratio Mass Spectrometer (IRMS): For analyzing the ¹⁵N abundance in dried plant tissues.

B. Procedure

  • Growth Phase: Grow plants under a standard nutrient regimen with unlabeled (¹⁴N) this compound sources.

  • Labeling Phase: At the desired developmental stage, switch the plants to a nutrient solution where the this compound source is replaced with the ¹⁵N-labeled substrate.[21]

  • Chase Phase: The experiment can be conducted as a pulse-chase. After a defined labeling period (the "pulse"), plants can be returned to an unlabeled medium (the "chase") to track the movement and remobilization of the incorporated ¹⁵N.

  • Harvesting: Harvest plant tissues at various time points during and after the labeling period. Separate the plant into different organs (roots, stems, leaves, seeds) to analyze N allocation.[21]

  • Sample Preparation: Dry the harvested tissues to a constant weight and grind them into a homogenous fine powder.

  • Analysis: Analyze the total this compound content (%) and ¹⁵N abundance (atom %) of the powdered samples using an IRMS.

  • Calculation: Use the ¹⁵N abundance data to calculate the amount of newly acquired this compound (from the ¹⁵N source) in each organ over time, allowing for the determination of uptake rates, assimilation efficiency, and partitioning patterns.[21]

References

Discovery of Novel Nitrogen Compounds in Atmospheric Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recent discoveries of novel nitrogen-containing compounds in the atmosphere. It details the key classes of these compounds, their formation mechanisms, and the advanced experimental protocols utilized for their identification and characterization. All quantitative data are summarized in structured tables for comparative analysis, and key atmospheric pathways and experimental workflows are visualized using Graphviz diagrams.

This compound-Containing Organic Compounds (NOCs) in Secondary Organic Aerosol (SOA)

Recent studies have identified a significant fraction of this compound-containing organic compounds (NOCs), including oligomers, within secondary organic aerosol (SOA) formed from the photooxidation of biogenic volatile organic compounds (BVOCs) like isoprene (B109036). These compounds play a crucial role in the composition and properties of atmospheric aerosols.

Data Presentation: Isoprene-Derived NOCs
ParameterLow-NOx ConditionsHigh-NOx ConditionsReference
Observed Products~80-90% oligomers~80-90% oligomers, up to 33% NOCs by number[1][2]
Maximum Oligomer Length-8 monomer units[1][2]
Average O:C Ratio0.540.83[1][2]
Average N:C Ratio-0.019[1][2]
Key Monomer Units-Methylglyceric acid, methylglyoxal, hydroxyacetone, hydroxyacetic acid, glycolaldehyde[1][2]
Experimental Protocol: Identification of NOCs in SOA

The identification and characterization of NOCs in laboratory-generated SOA involve the following key steps:

  • SOA Generation : Isoprene is photooxidized in a controlled environmental chamber under both low- and high-NOx conditions to generate SOA.

  • Sample Collection : The generated aerosol is collected on filters.

  • Extraction : The organic compounds from the collected SOA are extracted into a suitable solvent, typically methanol.

  • Mass Spectrometric Analysis : The extract is analyzed using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HR-MS) to determine the elemental composition of the detected compounds.[1][2]

  • Structural Elucidation : Tandem mass spectrometry (MSn) is employed to fragment the parent ions and elucidate the chemical structures of the NOCs and their oligomers, confirming the presence of organic nitrates and identifying the constituent monomer units.[1][2]

Visualization: Formation of NOCs from Isoprene Photooxidation

NOC_Formation Isoprene Isoprene OH_NO3 OH, NO3 RO2 Organic Peroxy Radicals (RO2) Isoprene->RO2 Oxidation NOx NOx ON Organic Nitrates (RONO2) RO2->ON + NOx SOA Secondary Organic Aerosol (SOA) ON->SOA Partitioning NOCs This compound-Containing Organic Compounds (NOCs) SOA->NOCs Aging/Oligomerization

Isoprene photooxidation pathway to NOCs.

Nitrooxy-Organosulfates (NOS)

Nitrooxy-organosulfates are a class of compounds that have been identified in atmospheric aerosols, particularly in urban and remote environments.[3][4][5] Their formation is often linked to nighttime atmospheric chemistry and anthropogenic emissions.

Data Presentation: Nitrooxy-Organosulfates in Urban Aerosols
ParameterObservationReference
Newly Identified NOS1411 compounds during New Year's Eve fireworks[3]
Contribution of New NOS69% of total NOS number, ~50% of total intensity[3]
Molecular PropertiesHigh molecular weight, low H/C and O/C ratios, high unsaturation[3]
Volatility>98% are extremely low-volatility organic compounds[3]
Estimated Arctic Concentration46–670 ng/m³[5]
Estimated Antarctic Concentration47–260 ng/m³[5]
Experimental Protocol: Detection of Nitrooxy-Organosulfates

The detection and characterization of NOS in atmospheric aerosols are typically performed using the following protocol:

  • Aerosol Sampling : Ambient aerosol samples are collected on filters. For laboratory studies, aerosols are generated in environmental chambers from precursors like α-pinene, SO2, and NOx.[6]

  • Sample Preparation : Filters are extracted with a suitable solvent.

  • Online and Offline Analysis :

    • Online Detection : An Extractive Electrospray Ionization-Orbitrap Mass Spectrometer (EESI-Orbitrap MS) can be used for real-time detection of NOS in aerosols.[6] It is crucial to use a denuder to remove gas-phase SO2 to prevent analytical artifacts.[6]

    • Offline Analysis : The filter extracts are analyzed by Liquid Chromatography coupled with Orbitrap Mass Spectrometry (LC-Orbitrap MS) or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for detailed molecular characterization.[5][6]

Visualization: Nighttime Formation of Nitrooxy-Organosulfates

NOS_Formation VOCs Volatile Organic Compounds (VOCs) Organonitrates Organonitrates (ON) VOCs->Organonitrates Oxidation NO3_radical NO3 Radical (Nighttime) NO3_radical->Organonitrates NOS Nitrooxy-Organosulfates (NOS) Organonitrates->NOS + Sulfate Sulfate_Aerosol Sulfate Aerosol (Acidic) Sulfate_Aerosol->NOS

Nighttime formation pathway of NOS.

Peroxyacyl Nitrates (PANs) and other Peroxy Nitrates

Peroxyacyl nitrates are important secondary pollutants and act as reservoirs for this compound oxides (NOx) in the troposphere.[7] Recent advancements in remote sensing and in-situ measurements have provided new insights into their distribution and sources.

Data Presentation: PANs and Related Compounds
Compound ClassExamplesTypical Mixing RatiosReference
Peroxyacyl Nitrates (PANs)Peroxyacetyl nitrate (B79036) (PAN), Peroxypropionyl nitrate (PPN), Peroxybutyryl nitrate (PBN)pptv in remote regions to ppbv in polluted areas[7]
Other Peroxy NitratesMethacryloyl peroxynitrate (MPAN), Peroxybenzoyl nitrate (PBzN)-[7]
PAN in Summertime HazeMax concentration of 3.04 ppb[8]
PPN to PAN ratio15-20% in anthropogenically influenced air masses[9]
Experimental Protocol: Measurement of PANs

The measurement of PANs in the atmosphere is accomplished through various in-situ and remote sensing techniques:

  • In-situ Measurement : Gas chromatography with electron capture detection (GC-ECD) is a common method for the in-situ quantification of PAN and its analogues.

  • Satellite Remote Sensing :

    • Atmospheric Chemistry Experiment-Fourier Transform Spectrometer (ACE-FTS) : Provides vertical profiles of PAN in the upper troposphere and lower stratosphere with a detection limit of 5 pptv.[10][11] The retrieval method involves incorporating laboratory-recorded absorption cross-sections into the retrieval software.[10][11]

    • Tropospheric Emission Spectrometer (TES) : Also used for satellite retrievals of PAN, offering insights into its interannual variability and the impact of biomass burning.[9]

Visualization: Experimental Workflow for Satellite PAN Retrieval

PAN_Retrieval_Workflow Satellite Satellite Instrument (e.g., ACE-FTS) Atmosphere Atmospheric Limb Sounding Satellite->Atmosphere Spectral_Data Infrared Spectra Collection Atmosphere->Spectral_Data Retrieval Retrieval Algorithm Spectral_Data->Retrieval Forward_Model Forward Model (with Lab Cross-Sections) Forward_Model->Retrieval PAN_Profile PAN Vertical Profile Retrieval->PAN_Profile

Workflow for satellite retrieval of PAN.

Atmospheric Amines and Amine-Derived Compounds

Atmospheric amines are recognized for their significant role in new particle formation and the chemical transformation of aerosols. Recent studies have focused on elucidating the mechanisms of their heterogeneous reactions.

Data Presentation: Amine Reactivity and Products
Reactant SystemKey Intermediates/ProductsAnalytical TechniqueReference
Ethylamine + Secondary OzonidesN-substituted ozonides, imines, enaminesTandem flow-tube system with online UHR-MS[12]
Ethylamine + Carboxylic AcidsDihydroxylamines -> AmidesTandem flow-tube system with online UHR-MS[12]
Ethylamine + AldehydesHydroxylamines -> IminesTandem flow-tube system with online UHR-MS[12]
Acrolein + Ammonia/Ammonium3-methylpyridine, (C3H4O)m(C3H5N)n oligomers, pyridinium (B92312) compoundsTedlar bags, aqueous-phase experiments, MS analysis[13]
Experimental Protocol: Investigating Heterogeneous Amine Chemistry

The study of the multiphase chemistry of amines involves specialized laboratory setups:

  • Reactant Generation : Organic aerosol particles (e.g., secondary ozonides, carboxylic acids) are generated in a flow-tube reactor.

  • Heterogeneous Reaction : The generated aerosols are introduced into a second flow tube where they are exposed to a known concentration of a gaseous amine (e.g., ethylamine).

  • Product Detection : The products of the heterogeneous reaction are detected in real-time using an online ultrahigh-resolution mass spectrometer (UHR-MS), such as one equipped with an atmospheric pressure photoionization (APPI) source.[12] This allows for the identification of key intermediates and final products.

  • Speciation with HR-AMS : An Aerodyne high-resolution aerosol mass spectrometer (HR-AMS) can be used to characterize organic this compound compounds, with specific ion fragments indicating different classes of amines (e.g., CnH2n+2N+ for amines, CnH2nNO+ for amides).[14][15][16]

Visualization: Heterogeneous Amination of Organic Aerosols

Amine_Reaction_Pathway cluster_reactants Reactants cluster_products Products Organic_Aerosol Organic Aerosol (Carboxylic Acids, Aldehydes) Intermediates Dihydroxylamine & Hydroxylamine Intermediates Organic_Aerosol->Intermediates Gaseous_Amine Gaseous Amine (e.g., Ethylamine) Gaseous_Amine->Intermediates Amides Amides Imines Imines Intermediates->Amides Dehydration Intermediates->Imines Dehydration

Reaction pathway of amines with organic aerosols.

References

The Crucial Role of Nitrogen in Soil Microbiology: An In-depth Technical Guide for Ecologists

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the multifaceted functions of nitrogen in soil microbiology. As a critical nutrient, this compound governs the dynamics of microbial communities, influences soil fertility, and drives essential ecosystem processes. Understanding the intricate microbial mediation of the this compound cycle is paramount for ecologists seeking to unravel the complexities of terrestrial ecosystems. This document delves into the core microbial processes of this compound transformation, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this vital element's role in soil ecology.

Core Microbial Processes in the Soil this compound Cycle

The transformation of this compound in soil is a dynamic interplay of several key microbial processes: this compound fixation, nitrification, denitrification, and assimilation. These processes, driven by a diverse array of microorganisms, dictate the availability of this compound to plants and other organisms, and influence greenhouse gas emissions.

This compound Fixation: The Gateway of Atmospheric this compound

Biological this compound fixation is the primary natural process that converts atmospheric this compound gas (N₂), which is largely inert, into ammonia (B1221849) (NH₃), a form usable by most living organisms.[1][2] This energetically expensive process is carried out by a specialized group of prokaryotes known as diazotrophs.[3] These microorganisms can be free-living in the soil or form symbiotic relationships with plants, most notably legumes.[3]

Nitrification: The Oxidation of Ammonia

Nitrification is a two-step aerobic process where ammonia is oxidized to nitrate (B79036) (NO₃⁻), with nitrite (B80452) (NO₂⁻) as an intermediate.[4] This process is primarily carried out by two distinct groups of chemolithotrophic bacteria and archaea.[5] Ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) convert ammonia to nitrite, while nitrite-oxidizing bacteria (NOB) subsequently oxidize nitrite to nitrate.[5][6] Nitrate is a highly mobile form of this compound in the soil and is readily available for plant uptake, but it is also susceptible to leaching.[5]

Denitrification: The Return to the Atmosphere

Denitrification is an anaerobic process where nitrate is reduced sequentially to nitrite, nitric oxide (NO), nitrous oxide (N₂O), and finally to dithis compound gas (N₂), which is then returned to the atmosphere.[7] This process is carried out by a wide range of facultative anaerobic bacteria that use nitrate as an alternative electron acceptor in the absence of oxygen.[7] While denitrification is crucial for completing the this compound cycle, it can also lead to the loss of plant-available this compound from the soil and the emission of the potent greenhouse gas, nitrous oxide.[7]

This compound Assimilation and Immobilization: Incorporation into Biomass

This compound assimilation, also known as immobilization, is the process by which soil microorganisms take up inorganic this compound (ammonium and nitrate) and incorporate it into their cellular components, such as proteins and nucleic acids.[8][9] This process effectively removes inorganic this compound from the soil solution, temporarily making it unavailable to plants. The balance between immobilization and mineralization (the release of this compound during the decomposition of organic matter) is a key determinant of this compound availability in terrestrial ecosystems.[9]

Quantitative Data on this compound Cycling Processes

The rates of this compound transformation processes vary significantly depending on soil type, climate, land use, and microbial community composition. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Rates of Biological this compound Fixation in Various Ecosystems

Ecosystem TypeThis compound Fixation Rate (kg N ha⁻¹ yr⁻¹)Reference(s)
Unmanaged Grassland and Forest0 - 47 (mean: 7.0 ± 13.6)[1]
Ground Mosses in Forests0 - 36 (mean: 6.0 ± 10.5)[1]
Ground Lichens0.4 - 100.1 (mean: 11.1 ± 24.4)[1]
Decomposing Roots0 - 6.3 (mean: 0.5 ± 1.6)[1]
Canopy Mosses and Cyanolichens in Mature ForestsUp to 19[1]
Global Free-Living this compound Fixation (FLNF)36 Tg N yr⁻¹ (range: 33 - 38.5)[1]
Global Symbiotic this compound Fixation (SNF)88 Tg N yr⁻¹ (range: 80 - 95)[1]
Red Clover56 - 224[10]

Table 2: Potential Nitrification Rates in Different Soil Types

Soil Type/ConditionPotential Nitrification Rate (µg N g⁻¹ soil day⁻¹)Reference(s)
Agricultural Soils (general range)<1 - 33[11]
Agricultural Soils (majority of cases)<6[11]
Blueberry SoilsMore rapid than adjacent forest soils[12]
Forest SoilsGenerally lower than cultivated soils[12]
Needleleaf Forest SoilSignificantly higher than other forest stands[13]
Evergreen Broadleaf Forest SoilLowest among compared forest stands[13]

Table 3: Denitrification Rates in Terrestrial Ecosystems

Climate/EcosystemDenitrification Rate (µg N kg⁻¹ soil day⁻¹)Reference(s)
Global Average3516.3 ± 91.1[14]
Humid Subtropical Climates4242.3 ± 152.3 (highest)[14]
Dry Climates965.8 ± 150.4 (lowest)[14]
Grassland on various soil types (Netherlands)< 20 kg N ha⁻¹ yr⁻¹ (most fields)[15]
Grassland on various soil types (Netherlands)Up to 52 kg N ha⁻¹ yr⁻¹ (maximum)[15]

Table 4: Soil Microbial Biomass this compound (MBN) in Different Ecosystems

Land Use/EcosystemSoil Microbial Biomass this compound (MBN) (mg kg⁻¹)Reference(s)
Loess Plateau (0-10 cm)1.12 - 18.30[16]
Loess Plateau (10-30 cm)0.56 - 3.66[16]
Loess Plateau (30-50 cm)0.32 - 1.36[16]
Mediterranean Agroecosystems (general range)14.7 - 101.6[17]
Natural Secondary Forest (Northeast China)Significantly higher than Larch plantation[18]
Larch Plantation (Northeast China)Significantly lower than Natural Secondary Forest[18]

Experimental Protocols for Key this compound Cycling Assays

Accurate quantification of this compound transformation rates is essential for understanding and modeling ecosystem processes. The following sections provide detailed methodologies for key experiments cited in soil microbiology research.

Acetylene (B1199291) Reduction Assay for Nitrogenase Activity

This assay provides an indirect measure of this compound fixation by quantifying the reduction of acetylene to ethylene (B1197577) by the nitrogenase enzyme.[1][19]

Materials:

  • Gas-tight vials or syringes

  • Serum stoppers

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Acetylene gas

  • Ethylene gas standard

  • Soil cores or nodulated root samples

Procedure:

  • Place the soil core or nodulated root sample into a gas-tight vial of a known volume.

  • Seal the vial with a serum stopper.

  • Inject a known volume of acetylene gas into the vial to achieve a final concentration of approximately 10% (v/v).

  • Incubate the vials under conditions that mimic the natural environment (temperature, light) for a specific period (e.g., 1-4 hours).

  • After incubation, take a gas sample from the headspace of the vial using a gas-tight syringe.

  • Inject the gas sample into the GC-FID to quantify the amount of ethylene produced.

  • Prepare a standard curve using known concentrations of ethylene gas to calculate the concentration of ethylene in the samples.

  • Calculate the rate of nitrogenase activity as moles of ethylene produced per unit of soil or nodule mass per unit of time.

Denitrifying Enzyme Activity (DEA) Assay

This assay measures the potential activity of denitrifying enzymes in the soil under anaerobic conditions with a non-limiting supply of nitrate and a carbon source.[20][21][22][23]

Materials:

  • Serum bottles

  • Rubber septa and aluminum crimp caps

  • Vacuum pump and this compound gas source

  • Shaker incubator

  • Gas chromatograph (GC) with an electron capture detector (ECD) for N₂O analysis

  • Potassium nitrate (KNO₃) solution

  • Glucose or other labile carbon source solution

  • Chloramphenicol (B1208) solution (to inhibit new enzyme synthesis)

  • Acetylene gas (to inhibit the reduction of N₂O to N₂)

Procedure:

  • Place a known weight of fresh soil into a serum bottle.

  • Add solutions of KNO₃, a carbon source, and chloramphenicol to create a soil slurry.

  • Seal the bottle with a rubber septum and aluminum crimp cap.

  • Make the headspace anaerobic by evacuating and flushing with N₂ gas multiple times.

  • Inject acetylene gas to a final concentration of 10% (v/v) to block the final step of denitrification.

  • Incubate the bottles on a shaker at a constant temperature (e.g., 25°C).

  • At regular time intervals (e.g., 0, 30, 60, 90 minutes), collect a headspace gas sample using a gas-tight syringe.

  • Analyze the gas samples for N₂O concentration using a GC-ECD.

  • Calculate the rate of N₂O production over time, which represents the potential denitrifying enzyme activity.

¹⁵N Isotope Pool Dilution for Gross Nitrification and Mineralization Rates

This technique allows for the simultaneous measurement of gross rates of this compound mineralization and nitrification by tracing the movement of a ¹⁵N-labeled substrate.[13][19][24][25][26]

Materials:

  • Soil samples

  • ¹⁵N-labeled ammonium (B1175870) sulfate (B86663) ((¹⁵NH₄)₂SO₄) or potassium nitrate (K¹⁵NO₃) solution

  • Potassium chloride (KCl) solution (2M) for extraction

  • Filtration apparatus

  • Isotope Ratio Mass Spectrometer (IRMS) or a diffusion method for ¹⁵N analysis

Procedure for Gross Mineralization and NH₄⁺ Consumption:

  • Homogenize a fresh soil sample and divide it into subsamples.

  • To one set of subsamples, add a known amount of (¹⁵NH₄)₂SO₄ solution and mix thoroughly.

  • Immediately extract a subset of these labeled samples (t=0) with 2M KCl solution. This determines the initial ¹⁵N enrichment of the NH₄⁺ pool.

  • Incubate the remaining labeled soil samples under controlled conditions for a short period (e.g., 24 hours).

  • After incubation (t=24h), extract the soil samples with 2M KCl.

  • Filter the extracts and analyze the concentrations and ¹⁵N abundance of NH₄⁺ and NO₃⁻ using an IRMS.

  • Gross mineralization rate is calculated based on the dilution of the ¹⁵NH₄⁺ pool by the unlabeled NH₄⁺ produced from the mineralization of organic matter.

  • Gross NH₄⁺ consumption (immobilization and nitrification) is calculated from the disappearance of the ¹⁵N label from the NH₄⁺ pool.

Procedure for Gross Nitrification and NO₃⁻ Consumption:

  • The procedure is analogous, but K¹⁵NO₃ is added to the soil.

  • Gross nitrification is calculated from the production of ¹⁵NO₃⁻ in the labeled NH₄⁺ pool experiment.

  • Gross NO₃⁻ consumption (immobilization and denitrification) is calculated from the disappearance of the ¹⁵N label from the NO₃⁻ pool in the K¹⁵NO₃ labeled experiment.

Quantitative PCR (qPCR) for Ammonia-Oxidizing Bacteria and Archaea

This molecular technique quantifies the abundance of specific microbial groups by targeting functional genes, such as the amoA gene, which encodes for the alpha subunit of ammonia monooxygenase.[14][15][20][27][28]

Materials:

  • Soil DNA extraction kit

  • qPCR instrument (real-time PCR cycler)

  • Primers specific for bacterial and archaeal amoA genes

  • SYBR Green or probe-based qPCR master mix

  • Standard DNA of known copy number for the amoA gene

Procedure:

  • Extract total DNA from a known mass of soil using a suitable extraction kit.

  • Quantify the extracted DNA and assess its purity.

  • Prepare a standard curve by making serial dilutions of a known quantity of plasmid DNA containing the target amoA gene.

  • Set up qPCR reactions containing the qPCR master mix, specific primers, and either the soil DNA template or the standard DNA.

  • Run the qPCR program with appropriate cycling conditions (denaturation, annealing, extension). The instrument will monitor the fluorescence produced in real-time.

  • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample and standard.

  • Generate a standard curve by plotting the Ct values of the standards against the logarithm of their known copy numbers.

  • Use the standard curve to determine the copy number of the amoA gene in the soil DNA samples.

  • Express the abundance of ammonia-oxidizing bacteria or archaea as gene copies per gram of dry soil.

Signaling Pathways and Experimental Workflows

Microbial this compound transformations are tightly regulated processes involving complex signaling pathways. These pathways allow microorganisms to sense and respond to environmental cues, such as nutrient availability and cell density.

Quorum Sensing in Denitrification

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In some denitrifying bacteria, such as Pseudomonas aeruginosa, QS systems, particularly those involving N-acyl-homoserine lactone (AHL) signal molecules, have been shown to regulate the expression of genes involved in the denitrification pathway.[7][29][30]

QuorumSensing_Denitrification cluster_Cell Bacterial Cell cluster_Environment External Environment AHL_Synthase AHL Synthase (e.g., LasI, RhlI) AHL AHL Signal (Autoinducer) AHL_Synthase->AHL Synthesis Receptor Receptor Protein (e.g., LasR, RhlR) AHL->Receptor Binding AHL_out AHL Signal AHL->AHL_out Diffusion Complex AHL-Receptor Complex Receptor->Complex Denitrification_Genes Denitrification Genes (nar, nir, nor, nos) Complex->Denitrification_Genes Regulates Transcription High_Density High Cell Density High_Density->AHL_out Low_Density Low Cell Density Low_Density->AHL_out AHL_out->AHL Re-entry

Quorum sensing regulation of denitrification.
Regulation of Nitrification

The regulation of nitrification is complex and involves responses to substrate availability (ammonium), oxygen levels, and potentially other signaling molecules.[5] While specific intercellular signaling pathways akin to quorum sensing are less well-defined for autotrophic nitrifiers, the expression of key enzymes like ammonia monooxygenase (AMO) is tightly controlled.[4]

Nitrification_Regulation cluster_Inputs Environmental Factors cluster_Cell Nitrifying Microbe (AOB/AOA) Ammonium Ammonium (NH₄⁺) Concentration Gene_Expression amoA Gene Expression Ammonium->Gene_Expression Induces Oxygen Oxygen (O₂) Availability Oxygen->Gene_Expression Required for AMO_Enzyme Ammonia Monooxygenase (AMO) Gene_Expression->AMO_Enzyme Leads to Nitrification Nitrification (NH₄⁺ → NO₂⁻) AMO_Enzyme->Nitrification Catalyzes

Key regulatory factors of nitrification.
Experimental Workflow for ¹⁵N Isotope Pool Dilution

The ¹⁵N isotope pool dilution method is a powerful tool for quantifying gross this compound transformation rates. The following diagram illustrates the general workflow.

IPD_Workflow cluster_Preparation Sample Preparation cluster_Labeling ¹⁵N Labeling cluster_Incubation Incubation and Extraction cluster_Analysis Analysis Soil_Sample Collect Soil Sample Homogenize Homogenize Soil Soil_Sample->Homogenize Subsamples Create Subsamples Homogenize->Subsamples Add_Label Add ¹⁵N-labeled Substrate ((¹⁵NH₄)₂SO₄ or K¹⁵NO₃) Subsamples->Add_Label Extract_t0 Immediate Extraction (t=0) with 2M KCl Add_Label->Extract_t0 Incubate Incubate Subsamples (e.g., 24 hours) Add_Label->Incubate Filter Filter Extracts Extract_t0->Filter Extract_t24 Extraction after Incubation (t=24h) with 2M KCl Incubate->Extract_t24 Extract_t24->Filter IRMS Analyze for [N] and ¹⁵N abundance (IRMS) Filter->IRMS Calculate Calculate Gross Rates IRMS->Calculate

Workflow for ¹⁵N Isotope Pool Dilution.

References

The Cornerstone of Life: Nitrogen's Role in the Synthesis of Nucleic Acids and Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrogen is an indispensable element for all known forms of life, forming the backbone of the most fundamental building blocks of living organisms: amino acids and nucleic acids. This guide provides a detailed exploration of the biochemical pathways and mechanisms through which this compound is assimilated and incorporated into these vital macromolecules. Understanding these intricate processes is paramount for advancements in molecular biology, biotechnology, and the development of novel therapeutics.

This compound Assimilation: The Gateway of this compound into Biological Systems

Before this compound can be utilized in the synthesis of amino acids and nucleic acids, it must first be converted from its inorganic form, such as atmospheric this compound (N2) or ammonia (B1221849) (NH3), into a biologically accessible form. This process, known as this compound assimilation, is a critical first step.

The primary route for this compound assimilation in many organisms is the glutamine synthetase-glutamate synthase (GS-GOGAT) pathway.[1] In this cycle, glutamate (B1630785) dehydrogenase (GDH) can also play a role, particularly under conditions of high ammonia concentration.[1]

  • Glutamate Dehydrogenase (GDH) Pathway: This pathway involves the reductive amination of α-ketoglutarate, a key intermediate in the citric acid cycle, to form glutamate. This reaction is catalyzed by glutamate dehydrogenase.[1]

  • Glutamine Synthetase/Glutamate Synthase (GS-GOGAT) Pathway: Under conditions of lower ammonia, the GS-GOGAT pathway is the predominant mechanism.[1] Glutamine synthetase (GS) catalyzes the ATP-dependent amidation of glutamate to form glutamine.[1] Subsequently, glutamate synthase (GOGAT) transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.[2] This pathway is more energy-intensive, consuming one molecule of ATP per molecule of ammonia assimilated.[1]

Nitrogen_Assimilation cluster_assimilation This compound Assimilation cluster_output To Biosynthesis NH3 Ammonia (NH₃) Glutamate Glutamate NH3->Glutamate GDH Glutamine Glutamine aKG α-Ketoglutarate aKG->Glutamate GDH aKG->Glutamate GOGAT Glutamate->Glutamine GS / ATP Amino_Acids Amino Acids Glutamate->Amino_Acids Transamination Glutamine->Glutamate GOGAT Nucleic_Acids Nucleic Acids Glutamine->Nucleic_Acids This compound Donor

Caption: Overview of this compound Assimilation Pathways.

The Central Role of this compound in Amino Acid Synthesis

Amino acids are the monomers that constitute proteins, and each contains at least one this compound atom. The synthesis of the 20 common amino acids is a complex process where this compound, primarily from glutamate and glutamine, is incorporated into various carbon skeletons.

Transamination: The Key Reaction in Amino Acid Synthesis

The majority of amino acids acquire their α-amino group through a process called transamination.[3] This reaction involves the transfer of an amino group from an amino donor, typically glutamate, to an α-keto acid, the carbon skeleton of the new amino acid.[4][5] These reactions are catalyzed by a class of enzymes called aminotransferases (or transaminases), which require pyridoxal (B1214274) phosphate (B84403) (PLP), a derivative of vitamin B6, as a cofactor.[3]

Glutamate is a central player in this process, acting as the primary this compound donor for the synthesis of most other amino acids.[1] For instance, alanine (B10760859) aminotransferase catalyzes the transfer of the amino group from glutamate to pyruvate (B1213749) to form alanine and α-ketoglutarate.[3] Similarly, aspartate aminotransferase facilitates the transfer of an amino group from glutamate to oxaloacetate to produce aspartate and α-ketoglutarate.[3][6]

Transamination_Reaction Glutamate Glutamate (Amino Donor) Enzyme Aminotransferase (PLP-dependent) Glutamate->Enzyme aKeto_Acid α-Keto Acid (Acceptor) aKeto_Acid->Enzyme aKG α-Ketoglutarate New_AA New Amino Acid Enzyme->aKG Enzyme->New_AA

Caption: The general mechanism of a transamination reaction.
Quantitative this compound Content of Amino Acids

The this compound content of amino acids varies depending on the number of this compound atoms in their side chains. This quantitative data is crucial for metabolic studies and nutritional science.

Amino AcidAbbreviationThis compound AtomsMolar Mass ( g/mol )This compound by Mass (%)
AlanineAla, A189.0915.72%
ArginineArg, R4174.2032.16%
AsparagineAsn, N2132.1221.20%
Aspartic AcidAsp, D1133.1010.52%
CysteineCys, C1121.1611.56%
Glutamic AcidGlu, E1147.139.52%
GlutamineGln, Q2146.1419.16%
GlycineGly, G175.0718.66%
HistidineHis, H3155.1627.08%
IsoleucineIle, I1131.1710.68%
LeucineLeu, L1131.1710.68%
LysineLys, K2146.1919.16%
MethionineMet, M1149.219.39%
PhenylalaninePhe, F1165.198.48%
ProlinePro, P1115.1312.16%
SerineSer, S1105.0913.33%
ThreonineThr, T1119.1211.75%
TryptophanTrp, W2204.2313.71%
TyrosineTyr, Y1181.197.73%
ValineVal, V1117.1511.95%

This compound's Critical Role in the Synthesis of Nucleic Acids

Nucleic acids, DNA and RNA, are polymers of nucleotides. Each nucleotide consists of a nitrogenous base, a pentose (B10789219) sugar, and a phosphate group. The nitrogenous bases, purines (adenine and guanine) and pyrimidines (cytosine, thymine, and uracil), are heterocyclic aromatic compounds rich in this compound. The synthesis of these bases, particularly through the de novo pathways, relies heavily on this compound donated from specific amino acids.

Purine (B94841) Synthesis

The de novo synthesis of purines is a complex, multi-step pathway that assembles the purine ring on a ribose-5-phosphate (B1218738) scaffold.[7] The this compound atoms in the purine ring are derived from three amino acids:

  • N1 is contributed by Aspartate .

  • N3 and N9 are donated by the amide group of Glutamine .[8][9]

  • N7 is derived from Glycine .[10]

The carbon atoms are sourced from glycine, formate (B1220265) (carried by tetrahydrofolate), and CO2.[7][10]

De_Novo_Purine_Synthesis cluster_donors This compound Donors Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase IMP Inosine Monophosphate (IMP) PRPP->IMP 10 Steps AMP AMP IMP->AMP Aspartate, GTP GMP GMP IMP->GMP Glutamine, ATP Glutamine Glutamine Glutamine->PRPP Glycine Glycine Glycine->PRPP Aspartate Aspartate Aspartate->IMP De_Novo_Pyrimidine_Synthesis cluster_donors This compound Donors Bicarbonate Bicarbonate + NH₃ CarbamoylP Carbamoyl Phosphate Bicarbonate->CarbamoylP CPS II, 2 ATP Orotate Orotate CarbamoylP->Orotate Multiple Steps UMP Uridine Monophosphate (UMP) Orotate->UMP Orotate phosphoribosyltransferase UTP UTP UMP->UTP Kinases, ATP CTP CTP UTP->CTP CTP Synthetase, Glutamine, ATP Glutamine Glutamine Glutamine->Bicarbonate CPS II Aspartate Aspartate Aspartate->CarbamoylP

References

A Historical Perspective on the Discovery and Understanding of the Nitrogen Cycle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The revelation of the nitrogen cycle stands as a landmark achievement in the history of science, fundamentally altering our comprehension of nutrient dynamics and the intricate web of life. This technical guide provides a deep dive into the historical progression of this discovery, with a particular focus on the pioneering experiments that unraveled the core processes of this compound fixation, nitrification, and denitrification. By examining the original experimental designs and the quantitative data they produced, we aim to offer a comprehensive resource for researchers, scientists, and professionals in drug development who seek to understand the foundational principles of this compound metabolism and its broader implications.

The Dawn of an Understanding: Early Observations

Prior to the 19th century, the understanding of plant nutrition was rudimentary. While the importance of soil for plant growth was recognized, the specific role of individual elements was largely unknown. The prevailing "humus theory" posited that plants derived all their nutrients from the organic matter in the soil. However, astute observations and early experimentation began to challenge this notion, setting the stage for a revolution in agricultural and biological sciences.

Unraveling the Threads: Key Discoveries and Seminal Experiments

The journey to deciphering the this compound cycle was not a singular event but a cascade of discoveries by visionary scientists across Europe. Their meticulous experiments, though rudimentary by modern standards, laid the groundwork for our current understanding.

This compound Fixation: The Power of Legumes

The ability of certain plants, particularly legumes, to enrich the soil had been an empirical observation for centuries. However, it was French chemist Jean-Baptiste Boussingault who, in the 1830s, provided the first scientific evidence for this compound fixation.

Experimental Protocol: Boussingault conducted a series of carefully controlled pot experiments to determine if plants could assimilate atmospheric this compound.[1]

  • Growth Medium: He utilized sterilized sand as a growth medium to eliminate this compound contributions from the soil.

  • Plant Species: Clover (a legume) and wheat (a non-legume) were sown in separate pots.

  • Nutrient Provision: The plants were watered with distilled water, ensuring no external this compound input from this source.

  • Analysis: The initial this compound content of the seeds and the final this compound content of the mature plants were meticulously measured using elemental analysis.

Quantitative Data Summary:

Plant SpeciesInitial this compound (g)Final this compound (g)Net this compound Gain (g)
CloverData not available in summarySignificantly increasedPositive
WheatData not available in summaryRemained relatively constantNegligible

The mechanism behind this remarkable ability remained a mystery until the work of German agricultural chemists Hermann Hellriegel and Hermann Wilfarth in the 1880s.

Experimental Protocol: Building upon Boussingault's work, Hellriegel and Wilfarth designed experiments to pinpoint the source of this compound fixation in legumes.

  • Growth Medium: They used calcined (heated to a high temperature) sand, a sterile, this compound-free medium.

  • Plant Species: Peas (a legume) were the primary test subject.

  • Inoculation: Some pots were inoculated with a small amount of "leachings" from a fertile soil, while control pots remained uninoculated.

  • Observation: The growth of the plants and the formation of root nodules were carefully observed.

Key Observations:

  • Peas grown in the sterile, uninoculated sand failed to thrive and showed signs of this compound deficiency.

  • Peas grown in the sand inoculated with soil leachings grew vigorously and developed prominent nodules on their roots.

Nitrification: The Microbial Conversion of Ammonia (B1221849)

The transformation of nitrogenous compounds in the soil was another critical piece of the puzzle. French scientists Théophile Schloesing and Achille Müntz provided the first compelling evidence for the biological nature of nitrification in 1877.

Experimental Protocol: Schloesing and Müntz devised an ingenious experiment to demonstrate that nitrification was a microbially mediated process.[2][3]

  • Apparatus: A long glass tube was filled with a mixture of sand and powdered limestone, creating an artificial soil column.

  • Input: A continuous stream of sewage water, rich in ammonia, was passed through the column.

  • Analysis: The effluent (the water exiting the column) was regularly analyzed for its ammonia and nitrate (B79036) content.

  • Inhibition: To confirm the biological nature of the process, they introduced chloroform, a known sterilizing agent, into the column and also subjected the column to heat.

Quantitative Data Summary:

Experimental PhaseAmmonia Concentration in EffluentNitrate Concentration in Effluent
Initial PhaseHighLow
After several weeksLowHigh
After Chloroform/HeatHighLow
After re-inoculation with soilLowHigh

Building on this, Russian microbiologist Sergei Winogradsky isolated the specific bacteria responsible for this two-step process in the late 1880s and early 1890s. He identified Nitrosomonas as the bacterium that oxidizes ammonia to nitrite (B80452), and Nitrobacter as the bacterium that oxidizes nitrite to nitrate.[4]

Denitrification: Returning this compound to the Atmosphere

The final major component of the this compound cycle to be elucidated was denitrification, the process by which nitrates are converted back into gaseous this compound. In 1886, French scientists Ulysse Gayon and Gabriel Dupetit isolated two strains of bacteria capable of this transformation.[5] Their work demonstrated that under anaerobic conditions, certain bacteria could use nitrate as an electron acceptor for respiration, releasing this compound gas in the process and thus completing the cycle.

Visualizing the Historical Understanding of the this compound Cycle

The following diagrams, generated using the DOT language, illustrate the evolving understanding of the this compound cycle based on these key discoveries.

NitrogenCycle_Early19thCentury Atmosphere Atmospheric this compound (N2) Plants Plants Atmosphere->Plants Fixation (Unknown) Soil Soil Organic Matter Plants->Soil Decomposition Animals Animals Plants->Animals Consumption Soil->Plants Assimilation Animals->Soil Decomposition

Caption: Early 19th-century view of this compound flow, with fixation as an unknown process.

NitrogenCycle_Late19thCentury Atmosphere Atmospheric this compound (N2) NitrogenFixation This compound Fixation (Legumes & Bacteria) Atmosphere->NitrogenFixation Ammonia Ammonia (NH3) NitrogenFixation->Ammonia Nitrite Nitrite (NO2-) Ammonia->Nitrite Nitrification (Nitrosomonas) Nitrate Nitrate (NO3-) Nitrite->Nitrate Nitrification (Nitrobacter) Plants Plants Nitrate->Plants Assimilation Denitrification Denitrification (Bacteria) Nitrate->Denitrification Animals Animals Plants->Animals Consumption Decomposition Decomposition Plants->Decomposition Animals->Decomposition Decomposition->Ammonia Denitrification->Atmosphere

Caption: Late 19th-century understanding of the microbial-driven this compound cycle.

Conclusion

The discovery of the this compound cycle was a paradigm shift in biology and agriculture, revealing the profound influence of microorganisms on global nutrient cycling. The pioneering experiments of Boussingault, Hellriegel, Wilfarth, Schloesing, Müntz, Winogradsky, and Gayon and Dupetit, characterized by their ingenuity and meticulous execution, unraveled the fundamental processes of this compound fixation, nitrification, and denitrification. This historical perspective not only illuminates the foundations of our current knowledge but also underscores the enduring power of the scientific method to reveal the intricate workings of the natural world. For researchers and professionals today, a deep appreciation of this history provides a valuable context for addressing contemporary challenges in areas ranging from sustainable agriculture to the development of novel therapeutics targeting microbial metabolic pathways.

References

The Unyielding Bond: A Technical Guide to the Inertness of Elemental Nitrogen and the Strength of the N₂ Triple Bond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles governing the remarkable inertness of elemental nitrogen (N₂), a key consideration in fields ranging from synthetic chemistry to drug development, where controlled this compound incorporation is crucial. The unparalleled strength of the triple bond in dithis compound is the cornerstone of its stability, presenting both a challenge and an opportunity in chemical synthesis.

The Thermodynamic and Kinetic Stability of Dithis compound

Elemental this compound's inertness is a consequence of both thermodynamic stability and kinetic hindrance. The N≡N triple bond is one of the strongest known covalent bonds, making the N₂ molecule exceptionally stable.[1] This stability is reflected in its high bond dissociation energy, which is the energy required to break the bond.

The inertness is not solely a factor of bond strength. Even if a reaction with N₂ is thermodynamically favorable, the high activation energy required to break the triple bond often results in very slow reaction rates at standard conditions, rendering the molecule kinetically inert.[2]

Quantitative Data on the Dithis compound Bond

The strength of the dithis compound triple bond has been a subject of extensive experimental and theoretical investigation. Precise measurements of its bond dissociation energy (BDE) are crucial for thermochemical databases and benchmarking high-level quantum chemistry calculations.[3][4]

PropertyValueUnitsReference(s)
Bond Dissociation Energy (BDE) 78,691.09 ± 0.15cm⁻¹[3][4]
9.756452 ± 0.00002eV[3]
941.3542 ± 0.0018kJ/mol[3]
~228.4kcal/mol[5][6]
Bond Length 1.098Å
Vibrational Frequency (ωe) 2358.57cm⁻¹

Molecular Orbital Theory: The Electronic Basis of Stability

The exceptional strength of the N≡N triple bond can be rationalized using molecular orbital (MO) theory. The combination of the atomic orbitals of two this compound atoms results in the formation of bonding and antibonding molecular orbitals.

The ten valence electrons of N₂ fill the σ(2s), σ(2s), π(2p), and σ(2p) molecular orbitals.[7][8] The filling of these orbitals results in a bond order of three, corresponding to the triple bond.[9] The significant energy gap between the Highest Occupied Molecular Orbital (HOMO), σ(2p), and the Lowest Unoccupied Molecular Orbital (LUMO), π(2p), contributes to the molecule's high stability and low reactivity.[7]

MO_Diagram_N2 N1_2s 2s sigma_star_2s σ*2s N1_2s->sigma_star_2s sigma_2s σ2s N1_2s->sigma_2s N1_2p 2p sigma_star_2p σ2p N1_2p->sigma_star_2p pi_star_2p π2p N1_2p->pi_star_2p sigma_2p σ2p N1_2p->sigma_2p pi_2p π2p N1_2p->pi_2p N2_2s 2s N2_2s->sigma_star_2s N2_2s->sigma_2s N2_2p 2p N2_2p->sigma_star_2p N2_2p->pi_star_2p N2_2p->sigma_2p N2_2p->pi_2p

Figure 1: Molecular Orbital Diagram of Dithis compound (N₂)

Experimental Determination of the N₂ Bond Dissociation Energy

A precise and accurate measurement of the N₂ bond dissociation energy has been a long-standing challenge in physical chemistry. Recent advancements in experimental techniques have enabled sub-wavenumber precision.

Key Experimental Technique: Velocity Map Imaging and Threshold Fragment Yield Spectroscopy

The most precise measurements of the N₂ bond dissociation energy have been achieved using a combination of velocity map imaging (VMI) and an extreme ultraviolet (XUV) laser to measure the threshold fragment yield (TFY) spectra of N₂ photodissociation.[3][4][10]

  • Molecular Beam Generation: A pulsed molecular beam of N₂ is generated to produce a cold and collimated source of molecules.

  • Photodissociation: The N₂ molecules are irradiated with a tunable extreme ultraviolet (XUV) laser. The laser energy is scanned across the dissociation threshold.

  • Fragment Ionization: The resulting this compound atom fragments are ionized, often using the same laser pulse in a resonance-enhanced multiphoton ionization (REMPI) scheme.

  • Velocity Map Imaging (VMI): The ionized fragments are accelerated by an electrostatic lens system onto a position-sensitive detector. The VMI technique maps the velocity of the fragments onto the detector, with fragments of the same initial velocity vector arriving at the same point on the detector.

  • Threshold Fragment Yield (TFY) Spectra Acquisition: By integrating the signal of fragments with near-zero kinetic energy from the VMI images as a function of the laser wavelength, a threshold fragment yield spectrum is obtained. The onset of this signal corresponds to the dissociation threshold.

  • Data Analysis: The Wigner threshold law is often employed to simulate the TFY spectra and precisely determine the dissociation energy.[3][4]

VMI_Workflow cluster_setup Experimental Setup Molecular_Beam Pulsed N₂ Molecular Beam Interaction_Region Molecular_Beam->Interaction_Region N₂ molecules Laser Tunable XUV Laser Laser->Interaction_Region Photodissociation & Ionization VMI_Spectrometer Velocity Map Imaging Spectrometer Detector Position-Sensitive Detector VMI_Spectrometer->Detector Velocity Mapping Data_Acquisition Data_Acquisition Detector->Data_Acquisition Fragment Image Interaction_Region->VMI_Spectrometer N⁺ fragments Analysis Analysis Data_Acquisition->Analysis TFY Spectrum BDE BDE Analysis->BDE Bond Dissociation Energy

Figure 2: Experimental Workflow for N₂ BDE Determination

Overcoming the Barrier: this compound Fixation

Despite its inertness, the N₂ triple bond can be cleaved under specific conditions, a process known as this compound fixation. This is a critical process for life on Earth and a cornerstone of the chemical industry.

Biological this compound Fixation: The Nitrogenase Enzyme

In nature, the enzyme nitrogenase, found in certain prokaryotes, catalyzes the reduction of dithis compound to ammonia (B1221849).[11][12] This complex metalloenzyme operates at ambient temperature and pressure, a feat that industrial processes have yet to replicate.

The nitrogenase complex consists of two main components: the Fe protein (dinitrogenase reductase) and the MoFe protein (dinitrogenase).[7] The Fe protein, an iron-sulfur protein, accepts electrons from a reducing agent (like ferredoxin or flavodoxin) and, in an ATP-dependent process, transfers them to the MoFe protein.[5] The MoFe protein contains the FeMo cofactor, the active site where dithis compound binds and is reduced to ammonia.[5]

The overall reaction is: N₂ + 8H⁺ + 8e⁻ + 16ATP → 2NH₃ + H₂ + 16ADP + 16Pi[12]

Nitrogenase_Cycle cluster_Fe_Protein Fe Protein Cycle cluster_MoFe_Protein MoFe Protein Cycle Fe_red Reduced Fe Protein Fe_ox Oxidized Fe Protein Fe_red->Fe_ox ATP Hydrolysis MoFe MoFe Protein (FeMo-co) Fe_red->MoFe Electron Transfer ADP 16 ADP + 16 Pi Fe_ox->ADP ATP 16 ATP ATP->Fe_red NH3 2NH₃ + H₂ MoFe->NH3 Substrate Reduction N2 N₂ + 8H⁺ N2->MoFe Reducing_Agent Reducing Agent (e.g., Ferredoxin) Reducing_Agent->Fe_red 8e⁻

Figure 3: Simplified Signaling Pathway of Biological this compound Fixation
Industrial this compound Fixation: The Haber-Bosch Process

The Haber-Bosch process, developed in the early 20th century, is the primary industrial method for producing ammonia from this compound and hydrogen.[11][13] This process requires high temperatures (400-500 °C) and pressures (150-350 atm) and the use of a catalyst, typically iron-based.[14][15]

The process involves several key stages:

  • Synthesis Gas Production: Hydrogen is typically produced from natural gas via steam reforming. This compound is obtained from the fractional distillation of liquid air.

  • Compression: The this compound and hydrogen gases are compressed to high pressures.

  • Catalytic Conversion: The compressed gas mixture is passed over a heated iron catalyst, where a percentage of the reactants are converted to ammonia.

  • Ammonia Separation: The gas mixture is cooled, causing the ammonia to liquefy and be separated.

  • Recirculation: Unreacted this compound and hydrogen are recycled back into the reactor.

Haber_Bosch_Process Air_Separation Air Separation Unit Mixing Mixing N₂ and H₂ Air_Separation->Mixing N₂ Steam_Reforming Steam Reforming of Natural Gas Steam_Reforming->Mixing H₂ Compression Compressor (150-350 atm) Mixing->Compression Reactor Catalytic Reactor (400-500°C, Fe catalyst) Compression->Reactor Cooling Cooler Reactor->Cooling Separator Ammonia Separator Cooling->Separator Liquid_Ammonia Liquid Ammonia (Product) Separator->Liquid_Ammonia Recycle Recycle Pump Separator->Recycle Unreacted N₂ + H₂ Recycle->Compression

Figure 4: Logical Workflow of the Haber-Bosch Process

Conclusion

The inertness of elemental this compound is a direct consequence of the immense strength of its triple bond, a feature well-explained by molecular orbital theory. While this stability makes this compound an excellent inert gas for many applications, including in the pharmaceutical industry, overcoming this bond is a significant challenge in chemical synthesis. The biological nitrogenase enzyme and the industrial Haber-Bosch process represent two successful, albeit vastly different, strategies for cleaving the N≡N bond, providing essential fixed this compound for agriculture and industry. A thorough understanding of the principles governing this compound's inertness and the mechanisms of its fixation is fundamental for researchers and scientists working to develop new catalysts and more sustainable chemical processes.

References

The Crucial Role of Nitrogen in Cellular Metabolism and Growth: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Nitrogen is an indispensable element for life, forming the backbone of a vast array of biomolecules essential for cellular function, proliferation, and survival. Its availability and metabolic integration are tightly regulated processes that are critical for normal physiology and are often dysregulated in disease states, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the central roles of this compound in cellular metabolism, the intricate signaling pathways that sense this compound availability, and detailed methodologies for studying these processes.

The Centrality of this compound in Cellular Building Blocks

This compound is a fundamental component of numerous macromolecules that are vital for cellular structure and function. Its incorporation into these molecules is a cornerstone of anabolic metabolism.

  • Amino Acids and Proteins: As the primary constituents of amino acids, this compound is essential for protein synthesis. Proteins, in turn, carry out a vast array of cellular functions, acting as enzymes, structural components, signaling molecules, and transporters.[1]

  • Nucleic Acids: Nitrogenous bases (purines and pyrimidines) are integral components of nucleotides, the building blocks of DNA and RNA. The de novo synthesis of these bases is heavily dependent on this compound availability, with glutamine serving as a key this compound donor.[2]

  • Other this compound-Containing Biomolecules: Beyond proteins and nucleic acids, this compound is a key component of other essential molecules such as ATP (the primary energy currency of the cell), coenzymes (e.g., NAD, FAD), and signaling molecules.

Key Metabolic Pathways of this compound Assimilation and Utilization

Cells have evolved sophisticated pathways to assimilate inorganic and organic this compound and channel it into various biosynthetic pathways. Glutamate (B1630785) and glutamine are central players in these processes, acting as primary this compound donors.

The Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle

The GS/GOGAT cycle is a primary pathway for ammonia (B1221849) assimilation in many organisms.

  • Glutamine Synthetase (GS): This enzyme catalyzes the ATP-dependent amidation of glutamate to form glutamine, incorporating a molecule of ammonia.

  • Glutamate Synthase (GOGAT): This enzyme transfers the amide group from glutamine to α-ketoglutarate, yielding two molecules of glutamate.

This cycle effectively incorporates inorganic this compound into an organic form that can then be utilized in various metabolic reactions.

The Role of Glutamate Dehydrogenase (GDH)

Glutamate dehydrogenase (GDH) provides a reversible link between amino acid metabolism and the tricarboxylic acid (TCA) cycle. It catalyzes the reductive amination of α-ketoglutarate to glutamate and the reverse oxidative deamination of glutamate. The direction of the reaction is dependent on the cellular metabolic state and the availability of substrates.[3]

Transamination Reactions

Aminotransferases play a crucial role in the redistribution of this compound among amino acids. These enzymes transfer the amino group from an amino acid (commonly glutamate) to an α-keto acid, thereby synthesizing a new amino acid and an α-keto acid. This allows for the synthesis of non-essential amino acids from intermediates of glycolysis and the TCA cycle.

Cellular Sensing of this compound Availability: The mTOR and GCN2 Signaling Pathways

Cells possess intricate signaling networks to monitor this compound availability and adjust their metabolic programs accordingly. Two key pathways, mTOR and GCN2, play central roles in this process.

The mTOR Pathway: A Master Regulator of Growth

The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2.[4][5][6] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability.[4][5] In the presence of sufficient amino acids, mTORC1 is activated and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.[4]

mTORC1 Signaling Pathway

mTORC1_Signaling cluster_input Inputs cluster_core Core Pathway cluster_output Outputs Amino Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, GβL) Amino Acids->mTORC1 Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Autophagy mTORC1->Autophagy

Caption: A simplified diagram of the mTORC1 signaling pathway.

The GCN2 Pathway: Responding to Amino Acid Deprivation

The General Control Nonderepressible 2 (GCN2) kinase is a key sensor of amino acid deficiency. In response to the accumulation of uncharged tRNAs, which occurs during amino acid starvation, GCN2 becomes activated. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of mRNAs containing upstream open reading frames, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, helping the cell to cope with nutrient stress.

GCN2 Activation and Downstream Signaling

GCN2_Signaling Amino Acid\nDeprivation Amino Acid Deprivation Uncharged tRNA Uncharged tRNA Amino Acid\nDeprivation->Uncharged tRNA GCN2 GCN2 Uncharged tRNA->GCN2 p-eIF2α eIF2α-P GCN2->p-eIF2α Global Protein\nSynthesis Global Protein Synthesis p-eIF2α->Global Protein\nSynthesis ATF4 ATF4 p-eIF2α->ATF4 Amino Acid\nSynthesis & Transport Amino Acid Synthesis & Transport ATF4->Amino Acid\nSynthesis & Transport

Caption: The GCN2 signaling pathway in response to amino acid starvation.

Quantitative Data on this compound Metabolism

Quantitative analysis of enzyme kinetics and metabolite concentrations provides crucial insights into the regulation and flux of this compound metabolism.

Table 1: Kinetic Parameters of Key Enzymes in this compound Assimilation

EnzymeOrganism/TissueSubstrateKm (mM)Vmax (units)Reference
Glutamate Dehydrogenase (GDH)Paracoccus denitrificansL-Glutamate1.5183 nkat (mg protein)-1[7]
α-Ketoglutarate0.00047-[7]
Ammonia14-[7]
Mouse LiverGlutamate (NAD+)1.92-[8]
Mouse LiverGlutamate (NADP+)1.66-[8]
Glutamine Synthetase (GS)Paracoccus denitrificansL-Glutamate11125 nkat (mg protein)-1[7]
Ammonia0.03-[7]
Agaricus bisporusL-Glutamate2.6-[9]
Ammonia0.3-[9]

Table 2: Intracellular Amino Acid Concentrations in A549 Cells

Amino AcidIntracellular Concentration (µM)Extracellular Concentration (µM)Accumulation Ratio
Alanine310010031.0
Glutamine520020002.6
Glutamate480010048.0
Aspartate11000-
Serine120010012.0
Glycine16005032.0
Proline8001008.0
Data adapted from[10]

Experimental Protocols for Studying this compound Metabolism

A variety of experimental techniques are employed to investigate the intricate processes of this compound metabolism and its regulation.

Protocol for Targeted LC-MS/MS Analysis of Amino Acids

This protocol outlines a method for the quantification of amino acids in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14][15]

Experimental Workflow for Amino Acid Analysis

Amino_Acid_Workflow start Biological Sample (e.g., cell lysate, plasma) protein_precipitation Protein Precipitation (e.g., with methanol) start->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Collect Supernatant centrifugation1->supernatant_collection derivatization Derivatization (optional, e.g., dansylation) supernatant_collection->derivatization lc_ms_analysis LC-MS/MS Analysis derivatization->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end Amino Acid Concentrations data_processing->end

Caption: A general workflow for the targeted analysis of amino acids by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • For cultured cells, wash with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

    • For biofluids like plasma, perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.[13]

    • Centrifuge to pellet precipitated proteins and cellular debris.

  • Derivatization (Optional but often recommended for improved chromatographic separation and sensitivity):

    • The supernatant containing amino acids can be derivatized using reagents like dansyl chloride.[11]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate amino acids using a suitable column (e.g., a reverse-phase C18 or HILIC column).[14]

    • Detect and quantify individual amino acids using multiple reaction monitoring (MRM) in positive ion mode.[15]

  • Data Analysis:

    • Process the raw data using appropriate software to integrate peak areas.

    • Quantify amino acid concentrations by comparing peak areas to those of a standard curve generated with known concentrations of amino acid standards.

Protocol for Assessing mTORC1 Activity via Western Blotting of 4E-BP1 Phosphorylation

This protocol describes how to measure the activity of mTORC1 by detecting the phosphorylation of one of its key downstream targets, 4E-BP1.[16][17]

Methodology:

  • Cell Lysis:

    • Treat cells with desired stimuli or inhibitors.

    • Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated 4E-BP1 (e.g., at Thr37/46).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an appropriate substrate and imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total 4E-BP1 and a loading control protein (e.g., GAPDH).

    • Quantify band intensities using densitometry software. The ratio of phosphorylated 4E-BP1 to total 4E-BP1 reflects mTORC1 activity.[18]

Protocol for Immunoprecipitation (IP) Kinase Assay for GCN2

This protocol details a method to measure the kinase activity of GCN2 by immunoprecipitating the enzyme and then performing an in vitro kinase assay.[19][20][21][22]

Methodology:

  • Cell Lysate Preparation:

    • Prepare cell lysates under non-denaturing conditions as described for the Western blot protocol.

  • Immunoprecipitation of GCN2:

    • Incubate the cell lysate with an anti-GCN2 antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) or magnetic beads to capture the antibody-antigen complexes. Incubate for 1-3 hours at 4°C.

    • Wash the immunoprecipitated complexes several times with lysis buffer to remove non-specific binding proteins.

  • In Vitro Kinase Assay:

    • Wash the beads with kinase assay buffer.

    • Resuspend the beads in kinase assay buffer containing a suitable substrate (e.g., recombinant eIF2α) and ATP (often including [γ-³²P]ATP for radioactive detection).[21]

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Boil the samples to elute the proteins from the beads.

    • Separate the reaction products by SDS-PAGE.

    • If using radioactive ATP, detect the phosphorylated substrate by autoradiography.

    • Alternatively, analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

Conclusion

This compound metabolism is a fundamental and highly regulated aspect of cellular physiology. A thorough understanding of the pathways of this compound assimilation and utilization, as well as the signaling networks that sense and respond to this compound availability, is crucial for advancing our knowledge of cell biology and for the development of novel therapeutic strategies for a range of diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to investigate the multifaceted roles of this compound in cellular metabolism and growth.

References

Methodological & Application

protocols for nitrogen gas handling in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of nitrogen gas (both compressed gas and liquid this compound) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and the integrity of experimental work.

Introduction to this compound and its Hazards

This compound is a colorless, odorless, and tasteless gas that constitutes approximately 78% of the Earth's atmosphere. In the laboratory, it is commonly used in both its gaseous and liquid forms for a wide range of applications, from providing an inert atmosphere for sensitive reactions to the cryopreservation of biological samples. While non-toxic, this compound presents significant physical hazards that must be properly managed.

The primary hazards associated with this compound are:

  • Asphyxiation : When this compound is released into the air, it displaces oxygen. In poorly ventilated areas, the oxygen concentration can decrease to dangerous levels, leading to dizziness, unconsciousness, and even death.[1][2] This is a particular concern because humans cannot detect a lack of oxygen.[1]

  • Extreme Cold : Liquid this compound has a boiling point of -196°C (-321°F).[1] Contact with liquid this compound or cold this compound vapor can cause severe frostbite and tissue damage.[1][3]

  • Pressure Hazards : Compressed this compound gas cylinders contain high-pressure gas, which can be hazardous if the cylinder is damaged or mishandled. The rapid release of gas can turn a cylinder into a projectile. Liquid this compound expands to a gas with a very large expansion ratio (1:694), which can cause explosions if stored in a sealed container.[1][4]

Quantitative Safety Data

Properly managing the risks associated with this compound gas requires an understanding of key quantitative parameters. The following tables summarize important safety data for easy reference.

ParameterValueReference
OSHA Oxygen Deficiency
Minimum Permissible Oxygen Level19.5%[2][4]
Normal Oxygen Level in Air~21%
Typical Compressed this compound Cylinder Specifications
Service Pressure150 bar to 300 bar
Typical Laboratory Application Flow Rates
Liquid Chromatography-Mass Spectrometry (LC-MS)5 - 30 L/min
Gas Chromatography (GC)25 - 75 mL/min
Sample Evaporation (Blowdown)1 - 30 L/min
Glove Box PurgingVariable, dependent on box size and desired atmosphere

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the last line of defense against this compound-related hazards. A risk assessment should always be conducted to determine the specific PPE required for a given task.[5]

HazardRequired PPESpecifications
Compressed this compound Gas Handling Safety GlassesANSI Z87.1 approved
Steel-toed shoesWhen moving cylinders
Liquid this compound Handling (Small Quantities, <1L) Safety Goggles and Face ShieldTo protect against splashes[1]
Cryogenic GlovesLoose-fitting and easily removable[1]
Lab Coat or ApronTo cover exposed skin
Closed-toe Shoes and Pants (no cuffs)To prevent trapping of liquid this compound
Liquid this compound Handling (Large Quantities, >1L or Dispensing) All of the above, plus:
Cryogenic ApronFor added body protection

Experimental Protocols

Protocol for Cryopreservation of Cells

This protocol outlines the general steps for freezing and storing cells using liquid this compound.

Materials:

  • Healthy, actively dividing cell culture

  • Cryoprotectant solution (e.g., 10% DMSO in culture medium)

  • Cryovials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • Liquid this compound storage dewar

Procedure:

  • Cell Preparation: Harvest cells and centrifuge to form a pellet. Resuspend the cell pellet in cold cryoprotectant solution at the desired cell density.

  • Aliquoting: Dispense the cell suspension into labeled cryovials.

  • Controlled Freezing: Place the cryovials into a controlled-rate freezing container and place the container in a -80°C freezer overnight. This ensures a slow, controlled cooling rate of approximately -1°C per minute.

  • Storage: Transfer the frozen cryovials to the vapor phase of a liquid this compound storage dewar for long-term storage.

G A Harvest and Centrifuge Cells B Resuspend in Cryoprotectant A->B C Aliquot into Cryovials B->C D Place in Controlled-Rate Freezer at -80°C C->D E Transfer to Liquid this compound Dewar D->E

Cryopreservation Workflow
Protocol for this compound Blowdown Evaporation

This protocol describes the general procedure for concentrating a sample using a this compound blowdown evaporator.

Materials:

  • Sample in a suitable solvent

  • This compound blowdown evaporator with a heated water bath or dry block

  • Source of dry this compound gas

Procedure:

  • Setup: Place the sample tubes in the evaporator rack and lower the rack into the heated bath, set to a temperature just below the solvent's boiling point.

  • Position Needles: Lower the gas delivery needles so they are just above the surface of the solvent in each tube.

  • Initiate Gas Flow: Start a gentle flow of this compound gas. The flow should be sufficient to create a small dimple on the surface of the liquid without causing splashing.[6]

  • Evaporation: Allow the evaporation to proceed until the desired sample concentration is reached. Monitor the process to prevent the sample from completely drying out, unless that is the desired outcome.

  • Completion: Once the desired volume is reached, turn off the this compound flow and raise the needles. Remove the samples from the evaporator.

G A Place Samples in Heated Evaporator B Position Needles Above Solvent A->B C Initiate Gentle this compound Flow B->C D Monitor Evaporation C->D E Stop Gas Flow and Remove Samples D->E

This compound Blowdown Evaporation
Protocol for Glove Box Inerting

This protocol details the steps to create and maintain an inert this compound atmosphere in a glove box.

Materials:

  • Glove box with an antechamber

  • Source of high-purity this compound gas

  • Oxygen and moisture sensors

Procedure:

  • Initial Purge: Before introducing any materials, purge the main chamber of the glove box with this compound gas to reduce the oxygen and moisture levels to the desired setpoints.

  • Transferring Materials In: a. Place items in the antechamber and securely close the outer door. b. Evacuate the antechamber using a vacuum pump. c. Refill the antechamber with this compound gas. d. Repeat the evacuate/refill cycle several times to remove residual air. e. Once the antechamber is purged, open the inner door to move the items into the main chamber.

  • Working in the Glove Box: Perform all manipulations within the main chamber. The gloves should be inspected for any damage before each use.

  • Transferring Materials Out: a. Place items in the antechamber and close the inner door. b. Purge the antechamber with this compound before opening the outer door to remove the items.

G cluster_0 Transfer In cluster_1 Work cluster_2 Transfer Out A Place Items in Antechamber B Evacuate and Refill with N2 (Cycle) A->B C Open Inner Door B->C D Perform Manipulations C->D E Place Items in Antechamber D->E F Purge Antechamber with N2 E->F G Open Outer Door F->G

Glove Box Workflow

Emergency Procedures

In the event of a this compound-related incident, prompt and correct action is crucial.

Compressed this compound Gas Leak
  • Small Leak: If it is safe to do so, close the cylinder valve to stop the leak. Increase ventilation to the area.

  • Large Leak: Evacuate the area immediately.[7] If the leak is significant, activate the building's fire alarm to initiate a full evacuation.[7] Do not re-enter the area until it has been tested and deemed safe by trained personnel.

Liquid this compound Spill
  • Small Spill (<1 Liter): Allow the liquid to evaporate in a well-ventilated area.[8] Keep personnel away from the immediate spill area.

  • Large Spill (>1 Liter): Evacuate the area immediately.[8] The large volume of this compound gas produced can rapidly create an oxygen-deficient atmosphere. Activate the building's fire alarm if necessary.[9] Prevent the liquid from entering drains or confined spaces.[10]

Personnel Exposure and First Aid
  • Inhalation (Asphyxiation): If someone is suspected of suffering from oxygen deficiency, immediately move them to fresh air, if it is safe to do so.[11] If the victim is not breathing, administer artificial respiration and call for emergency medical assistance.[12] Do not enter an area where someone has collapsed without ensuring the atmosphere is safe to breathe.[11]

  • Skin Contact (Frostbite): For frostbite, immediately flush the affected area with tepid water (not hot).[4][11] Do not rub the affected area.[4] Remove any clothing or jewelry that is not frozen to the skin.[11] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush the eyes with tepid water for at least 15 minutes and seek immediate medical attention.[4][11]

G cluster_0 This compound Leak/Spill cluster_1 Response cluster_2 First Aid A Assess the Situation B Small Leak/Spill A->B C Large Leak/Spill A->C D Stop Source (if safe) & Ventilate B->D E Evacuate Area & Alert Others C->E F Call for Emergency Assistance E->F G Move to Fresh Air E->G H Flush with Tepid Water E->H I Seek Medical Attention F->I G->I H->I

Emergency Response Flowchart

References

Application Notes and Protocols for Liquid Nitrogen Cryopreservation of Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is the process of cooling and storing cells, tissues, or organs at very low temperatures to maintain their viability and functionality for future use.[1] This technique is indispensable in research, biotechnology, and medicine, enabling the long-term storage of valuable cell lines, primary cells, and engineered tissues. The fundamental principle of cryopreservation is to arrest biological time by significantly reducing the rates of metabolic and chemical reactions that would otherwise lead to cell death.[1] Successful cryopreservation hinges on minimizing the lethal intracellular ice crystal formation and the damaging effects of increased solute concentrations during freezing and thawing.

This document provides a comprehensive, step-by-step guide to the liquid nitrogen cryopreservation of cells. It includes detailed protocols for cell preparation, freezing, storage, and thawing, as well as methods for assessing post-thaw cell viability and apoptosis.

Key Principles of Cryopreservation

The success of cell cryopreservation is governed by a delicate balance between cooling rates, the choice of cryoprotective agents (CPAs), and proper handling techniques.

  • Cooling Rate: A slow and controlled cooling rate, typically around -1°C per minute, is crucial for most mammalian cells.[2] This allows for gradual dehydration of the cells, minimizing the formation of large, damaging intracellular ice crystals.

  • Cryoprotective Agents (CPAs): These are substances that protect cells from the stresses of freezing. They work by lowering the freezing point of the intracellular and extracellular solutions, thereby reducing the amount of ice formed at any given temperature.[3] The most commonly used CPAs are dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011).[4]

  • Storage Temperature: For long-term preservation, cells must be stored at temperatures below -130°C, the glass transition temperature of water.[5] Storage in the vapor phase of liquid this compound (approximately -150°C to -196°C) is the standard practice to prevent sample contamination and ensure stability.[6]

  • Thawing: Rapid thawing is as critical as slow freezing.[5] A quick thaw in a 37°C water bath minimizes the time cells are exposed to hypertonic conditions and reduces the risk of ice recrystallization, which can be lethal.[1]

Step-by-Step Cryopreservation Protocol

This protocol provides a general guideline for the cryopreservation of adherent and suspension mammalian cells. Optimization for specific cell types may be required.

I. Preparation of Cells and Freezing Medium
  • Cell Health and Confluency: Use healthy, actively dividing cells with a viability of over 90%.[7] For adherent cells, it is recommended to harvest them at 70-80% confluency.[8]

  • Harvesting:

    • Adherent Cells: Wash the cell monolayer with a calcium and magnesium-free phosphate-buffered saline (PBS). Add a suitable dissociation agent (e.g., Trypsin-EDTA) and incubate until the cells detach. Neutralize the dissociation agent with a serum-containing medium and gently pipette to create a single-cell suspension.

    • Suspension Cells: Gently transfer the cell suspension to a sterile centrifuge tube.

  • Cell Counting and Viability Assessment: Perform a cell count and assess viability using the Trypan Blue exclusion method (see Experimental Protocols section).

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.[9]

  • Preparation of Freezing Medium: The most common freezing medium consists of a basal culture medium supplemented with serum and a cryoprotectant. A typical formulation is:

    • 90% Fetal Bovine Serum (FBS) + 10% DMSO

    • Alternatively, 70% complete growth medium + 20% FBS + 10% DMSO can be used.[10]

    • Note: Always add DMSO to the medium just before use and keep the freezing medium on ice to minimize its toxicity to the cells.[4]

II. Freezing Procedure
  • Resuspension: Carefully remove the supernatant and resuspend the cell pellet in the pre-chilled freezing medium at a final concentration of 1 x 10^6 to 1 x 10^7 viable cells/mL.[2]

  • Aliquoting: Dispense 1 mL of the cell suspension into sterile, pre-labeled cryogenic vials.

  • Controlled Cooling:

    • Place the cryogenic vials into a controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®).[2]

    • Transfer the freezing container to a -80°C freezer and leave it overnight. This will achieve a cooling rate of approximately -1°C per minute.[2]

  • Long-Term Storage:

    • After 24 hours at -80°C, quickly transfer the cryogenic vials to a liquid this compound storage tank for long-term preservation in the vapor phase.[6]

III. Thawing Procedure
  • Preparation: Prepare a 37°C water bath and pre-warm the complete growth medium for the specific cell line.

  • Rapid Thawing:

    • Retrieve a cryogenic vial from the liquid this compound tank, taking care to wear appropriate personal protective equipment (PPE).

    • Immediately immerse the vial in the 37°C water bath, keeping the cap above the water level to prevent contamination.

    • Gently agitate the vial until only a small sliver of ice remains.[7]

  • Cell Recovery:

    • Wipe the outside of the vial with 70% ethanol (B145695) before opening it in a laminar flow hood.

    • Slowly transfer the thawed cell suspension into a sterile centrifuge tube containing 5-10 mL of pre-warmed complete growth medium. This helps to dilute the cryoprotectant.

    • Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes.

    • Discard the supernatant containing the cryoprotectant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Plating and Incubation:

    • Transfer the cell suspension to a suitable culture vessel.

    • Incubate the cells under their optimal growth conditions. It is advisable to change the medium after 24 hours to remove any residual cryoprotectant and dead cells.

Data Presentation: Quantitative Analysis of Cryopreservation Parameters

The success of cryopreservation can be quantified by assessing cell viability and recovery post-thaw. The following tables summarize quantitative data from various studies.

Table 1: Post-Thaw Viability of Vero Cells with Different Concentrations of DMSO and Glycerol [1][11]

CryoprotectantConcentrationPost-Thaw Viability (%)
Glycerol2.5%63%
5%87.9%
10% 89.4%
15%79%
DMSO2.5%61%
5%73%
10% 75%
15%53%

Table 2: Comparison of Post-Thaw Viability of Various Cell Lines with 10% DMSO vs. 10% Glycerol [12][13]

Cell LineCryoprotectantPost-Thaw Viability (%)
Vero10% DMSO60%
10% Glycerol70%
Mouse Ehrlich Ascites Tumor10% DMSOViability and transplantability unaffected
10% GlycerolFailed to produce lethal tumors
Rat D23 Ascites Tumor10% DMSOViability and transplantability unaffected
10% GlycerolFailed to produce lethal tumors

Table 3: Effect of Cooling and Warming Rates on T-Cell Viability [14][15]

Cooling Rate (°C/min)Warming Rate (°C/min)Normalized Viable Cell Number (relative to standard protocol)
-1113 (Rapid)~1.0
-16.2 (Slow)~1.0
-10113 (Rapid)~1.0
-106.2 (Slow)~0.6

Table 4: Comparison of Commercial Cryopreservation Media on Mononuclear Leukocyte Viability [10]

Cryopreservation MediumCell Recovery (%)Post-Thaw Viability (%)
CryoStor® CS10 (CS)78.0%94.7%
90% FBS / 10% DMSO (FBS)80.9%92.6%
70% RPMI / 20% FBS / 10% DMSO (RPMI)72.5%90.8%
Synth-a-Freeze™ (SF)68.4%88.4%

Experimental Protocols

Trypan Blue Exclusion Assay for Cell Viability

This method distinguishes between viable and non-viable cells based on membrane integrity.[16]

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Hemocytometer and coverslip

  • Microscope

  • Pipettes and tips

Protocol:

  • Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.[9]

  • Load 10 µL of the mixture into a clean hemocytometer.

  • Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100

MTT Assay for Cell Proliferation and Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18]

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • Microplate reader

Protocol:

  • Plate cells at the desired density in a 96-well plate and culture them under appropriate conditions.

  • After the desired incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the culture medium from each well.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell suspension

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways and Experimental Workflows

Cryopreservation induces cellular stress, which can trigger apoptosis (programmed cell death), thereby reducing post-thaw viability.[5] Understanding the signaling pathways involved can lead to strategies for improving cell survival.

Cryopreservation-Induced Apoptosis Signaling Pathways

The stress of freezing and thawing can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[7][19]

Cryopreservation_Apoptosis_Pathway Cryo_Stress Cryopreservation Stress (Osmotic Shock, Ice Crystals) Death_Receptors Death Receptors (e.g., Fas) Cryo_Stress->Death_Receptors Extrinsic Pathway p53 p53 Activation Cryo_Stress->p53 ROCK ROCK Pathway Activation Cryo_Stress->ROCK Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Mitochondria Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Bax_Bcl2->Mitochondria Intrinsic Pathway Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ROCK->Apoptosis ROCK_Inhibitor ROCK Inhibitor (e.g., Y-27632) ROCK_Inhibitor->ROCK Inhibits

Caption: Cryopreservation-induced apoptosis signaling pathways.

  • Extrinsic Pathway: Cryopreservation stress can lead to the activation of death receptors on the cell surface, which in turn activates caspase-8, an initiator caspase.[7]

  • Intrinsic Pathway: Cellular stress activates the tumor suppressor protein p53, leading to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[7][20] This disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspase-9.[7]

  • Execution Phase: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.

  • ROCK Pathway: The Rho-associated kinase (ROCK) pathway is also implicated in apoptosis.[21] The use of ROCK inhibitors, such as Y-27632, has been shown to improve the survival of cryopreserved cells by inhibiting this pathway.[8][16][22]

Experimental Workflow for Cryopreservation and Post-Thaw Analysis

The following diagram illustrates a typical workflow for cryopreserving cells and evaluating their post-thaw quality.

Cryopreservation_Workflow Start Start: Healthy Cell Culture Harvest Harvest Cells Start->Harvest Count Count Cells & Assess Viability Harvest->Count Centrifuge1 Centrifuge Count->Centrifuge1 Resuspend Resuspend in Freezing Medium Centrifuge1->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Freeze Controlled Rate Freezing (-1°C/min to -80°C) Aliquot->Freeze Store Store in Liquid this compound (Vapor Phase) Freeze->Store Thaw Rapid Thaw (37°C) Store->Thaw Dilute Dilute in Warm Medium Thaw->Dilute Centrifuge2 Centrifuge Dilute->Centrifuge2 Resuspend2 Resuspend in Fresh Medium Centrifuge2->Resuspend2 Culture Culture Cells Resuspend2->Culture Analysis Post-Thaw Analysis Culture->Analysis Viability Viability Assay (Trypan Blue, MTT) Analysis->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Analysis->Apoptosis Function Functional Assays Analysis->Function

Caption: Experimental workflow for cell cryopreservation.

Conclusion

Successful cryopreservation is a cornerstone of modern cell-based research and therapy. By adhering to a well-defined and optimized protocol, researchers can ensure the long-term viability and functionality of their valuable cell stocks. This guide provides a detailed framework for the cryopreservation of cells in liquid this compound, from initial cell preparation to post-thaw analysis. The provided quantitative data and experimental protocols serve as a valuable resource for establishing and troubleshooting cryopreservation procedures in the laboratory. Furthermore, an understanding of the underlying cellular stress pathways offers opportunities for the development of improved cryopreservation strategies.

References

Application Notes and Protocols for Nitrogen Isotope Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrogen stable isotope analysis is a powerful tool for tracing the sources and understanding the biogeochemical cycling of this compound in various environmental matrices. The ratio of the heavy isotope (¹⁵N) to the light isotope (¹⁴N), expressed in delta notation (δ¹⁵N), provides a unique signature that can elucidate nutrient sources, food web structures, and the extent of microbial processes such as nitrification and denitrification.[1][2] This document provides detailed methodologies for the analysis of this compound isotopes in common environmental samples, including water, soil, and biological tissues.

Core Analytical Techniques

The primary analytical techniques for this compound isotope analysis are Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) for bulk solid samples and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for compound-specific analysis. For aqueous samples containing nitrate (B79036) and ammonium, specific preparatory methods are employed to convert the target this compound species into a measurable gas, typically dithis compound (N₂) or nitrous oxide (N₂O), which is then introduced into an IRMS.

Data Presentation: Quantitative Parameters for this compound Isotope Analysis

The following tables summarize key quantitative data for the different analytical methods.

Table 1: EA-IRMS Parameters for Bulk Solid Samples

ParameterSoil/Sediment SamplesBiological Tissues/Plant Material
Sample Mass 25 mg (typical for sediments)[3]0.5 - 2.0 mg (dependent on N content)[4]
Required N Content > 20 µg N[5]20 - 150 µg N[5]
Combustion Temperature ~1050°C[6]~1050°C[6]
Reduction Temperature ~750°C[6]~750°C[6]
Typical Precision (1σ) < 0.2‰[7]< 0.2‰[7]
Capsule Type Tin (Sn)[5]Tin (Sn)[5]

Table 2: Denitrifier Method Parameters for Nitrate in Water

ParameterValue
Sample Volume 10 - 30 mL[8]
Nitrate Concentration Range Down to 1 µM[9]
Required Nitrate Amount ~50 nmol[10][11]
Bacterial Strain Pseudomonas aureofaciens (lacks N₂O reductase)[11][12]
Analyte Gas N₂O[9][10]
Typical Precision (δ¹⁵N) ~0.2‰
Typical Precision (δ¹⁸O) 0.3 - 0.9‰[10]

Table 3: Chemical Conversion Method for Ammonium in Water

ParameterValue
Sample Volume 4 mL (typical)[13]
Oxidizing Agent Hypobromite (BrO⁻)[13]
Conversion Agent Hydroxylamine (NH₂OH)[13]
Analyte Gas N₂O[13]
Blank Size 0.6 - 2 nmol[13]
Typical Precision (δ¹⁵N) < 0.3‰ (often < 0.1‰)[13]

Table 4: Persulfate Oxidation for Total Dissolved this compound (TDN) in Water

ParameterValue
Oxidizing Reagent Alkaline Potassium Persulfate (K₂S₂O₈)[14][15]
Digestion Conditions Autoclave at 100-120°C for at least 30 minutes[14]
Final Product Nitrate (NO₃⁻)[14][16]
Typical Analytical Range 0.01 to 3.0 mg-N/L[14]
Subsequent Analysis Denitrifier Method for δ¹⁵N and δ¹⁸O of resulting nitrate

Experimental Protocols

Protocol 1: Bulk δ¹⁵N Analysis of Solid Samples (Soil, Sediment, Biological Tissues) using EA-IRMS

This protocol outlines the steps for preparing and analyzing solid environmental samples for their bulk this compound isotopic composition.

1. Sample Preparation:

  • Drying: Dry samples in an oven at 50-60°C for 24-48 hours or until a constant weight is achieved.[5][17] Freeze-drying is also a suitable method.[4][18]
  • Homogenization: Grind the dried sample into a fine, homogeneous powder using a mortar and pestle, ball mill, or Wiley mill.[4][19]
  • Lipid Extraction (for biological tissues): For samples with high lipid content, lipids should be removed as they are depleted in ¹⁵N relative to proteins. This can be done using an accelerated solvent extractor with an appropriate solvent like a 2:1 chloroform:methanol solution.[17][20]
  • Decarbonation (for carbonate-rich samples): For samples containing carbonates (e.g., sediments), which can interfere with carbon isotope analysis if measured simultaneously, an acid fumigation step with HCl may be necessary. Note that this can affect this compound isotope values, so a separate, non-acidified sample should be used for δ¹⁵N analysis.[21]

2. Sample Weighing and Encapsulation:

  • Weigh the powdered sample into a tin (Sn) capsule.[5] The target weight depends on the this compound content of the sample (see Table 1).[4]
  • Carefully fold the tin capsule to create a compact sphere or cube, ensuring no sample material can leak out.[4]

3. Instrumental Analysis (EA-IRMS):

  • Place the encapsulated samples into the autosampler of the elemental analyzer.
  • The sample is dropped into a high-temperature combustion furnace (~1050°C) where it is combusted in the presence of oxygen.[6] Organic this compound is converted to N₂ gas and this compound oxides.
  • The resulting gases are passed through a reduction furnace (~750°C) containing copper to reduce any this compound oxides to N₂.[6]
  • The N₂ gas is then separated from other gases by a gas chromatography column and introduced into the isotope ratio mass spectrometer (IRMS).
  • The IRMS measures the ratio of ¹⁵N to ¹⁴N.

4. Data Correction and Calibration:

  • Results are calibrated against international and in-house standards with known δ¹⁵N values.
  • Data is corrected for instrument drift and blank contributions.

Protocol 2: δ¹⁵N and δ¹⁸O Analysis of Nitrate in Water using the Denitrifier Method

This protocol is for the isotopic analysis of nitrate in aqueous samples.

1. Sample Collection and Preservation:

  • Filter water samples through a 0.1 to 0.2 µm pore size filter to remove particulates and microorganisms.[8]
  • Freeze the samples immediately and keep them frozen until analysis.[8] Do not use chemical preservatives as they can interfere with the bacterial process.[8]

2. Bacterial Conversion of Nitrate to Nitrous Oxide:

  • Use a culture of denitrifying bacteria that lack a functional nitrous oxide reductase, such as Pseudomonas aureofaciens.[10][11]
  • In a sealed vial, add a specific volume of the water sample to the bacterial culture.
  • Allow the bacteria to quantitatively convert the nitrate (and nitrite) in the sample to nitrous oxide (N₂O).[10]

3. Instrumental Analysis (IRMS):

  • The headspace of the vial, containing the produced N₂O, is sampled.
  • The N₂O is purified using a series of traps and then introduced into the IRMS.
  • For triple oxygen isotope analysis, the N₂O can be thermally decomposed to N₂ and O₂ in a gold furnace at 800°C, followed by isotopic analysis of the O₂.[10][11]

4. Data Correction and Calibration:

  • The analysis is calibrated using international nitrate reference materials (e.g., IAEA-NO-3).[11]
  • Corrections are made for blank contributions and any isotopic fractionation during the conversion process by running standards alongside the samples.[9]

Protocol 3: δ¹⁵N Analysis of Total Dissolved this compound (TDN) in Water

This protocol involves an initial oxidation step to convert all this compound forms to nitrate.

1. Sample Collection and Preservation:

  • Follow the same procedure as for nitrate analysis (Protocol 2, Step 1).

2. Alkaline Persulfate Oxidation:

  • Add an alkaline potassium persulfate (K₂S₂O₈) solution to the water sample in a digestion tube.[14]
  • Autoclave the samples at 100-120°C for at least 30 minutes.[14] This process oxidizes all organic and inorganic this compound compounds to nitrate.[14]

3. Isotopic Analysis of Resulting Nitrate:

  • After digestion, the sample now contains all the initial TDN as nitrate.
  • Analyze the δ¹⁵N (and δ¹⁸O) of this nitrate using the Denitrifier Method as described in Protocol 2 (Steps 2-4).

Visualizations: Experimental Workflows

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Solid Sample (Soil, Tissue) Drying Drying (60°C or Freeze-dry) Sample->Drying Grinding Grinding/ Homogenization Drying->Grinding Weighing Weighing into Tin Capsule Grinding->Weighing EA Elemental Analyzer (EA) Weighing->EA Autosampler Combustion Combustion (~1050°C) EA->Combustion Reduction Reduction (~750°C) Combustion->Reduction GC Gas Chromatography Reduction->GC IRMS Isotope Ratio Mass Spectrometer (IRMS) GC->IRMS Data Data IRMS->Data δ¹⁵N Value

Caption: Workflow for bulk δ¹⁵N analysis of solid samples using EA-IRMS.

Denitrifier_Method_Workflow cluster_prep Sample Preparation cluster_conversion Bacterial Conversion cluster_analysis Instrumental Analysis WaterSample Water Sample (containing NO₃⁻) Filtering Filtering (0.2 µm) WaterSample->Filtering Freezing Freezing for Preservation Filtering->Freezing Incubation Incubation with Denitrifying Bacteria (e.g., P. aureofaciens) Freezing->Incubation Conversion NO₃⁻ → N₂O Incubation->Conversion PurgeTrap Purge and Trap (N₂O purification) Conversion->PurgeTrap IRMS Isotope Ratio Mass Spectrometer (IRMS) PurgeTrap->IRMS Data Data IRMS->Data δ¹⁵N & δ¹⁸O Values

Caption: Workflow for nitrate isotope analysis in water via the Denitrifier Method.

TDN_Workflow cluster_prep Sample Preparation cluster_oxidation Persulfate Oxidation cluster_denitrifier Denitrifier Method WaterSample Water Sample (containing TDN) Filtering Filtering & Freezing WaterSample->Filtering Persulfate Add Alkaline Persulfate Filtering->Persulfate Autoclave Autoclave (100-120°C) Persulfate->Autoclave Oxidation All N forms → NO₃⁻ Autoclave->Oxidation Denitrifier Bacterial Conversion (NO₃⁻ → N₂O) Oxidation->Denitrifier IRMS IRMS Analysis Denitrifier->IRMS Data Data IRMS->Data δ¹⁵N-TDN Value

Caption: Workflow for Total Dissolved this compound (TDN) isotope analysis.

References

Application Notes and Protocols: Utilizing Nitrogen as an Inert Atmosphere for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the success of a reaction often hinges on the precise control of the reaction environment. Many reagents and intermediates are sensitive to components of the ambient atmosphere, primarily oxygen and water. These reactive species can lead to unwanted side reactions, degradation of starting materials and products, and catalyst deactivation, ultimately resulting in reduced yields and product purity.[1] To mitigate these issues, reactions are frequently conducted under an inert atmosphere, a controlled environment composed of a non-reactive gas. Nitrogen (N₂) is the most commonly used gas for creating such an atmosphere due to its relative inertness and cost-effectiveness.[2]

These application notes provide detailed protocols and data for utilizing this compound as an inert atmosphere in organic synthesis, enabling researchers to improve reaction outcomes and ensure experimental reproducibility.

Why Use a this compound Atmosphere?

The primary purpose of a this compound atmosphere is to exclude atmospheric oxygen and moisture from the reaction vessel. The diatomic this compound molecule possesses a strong triple bond, rendering it largely unreactive under most organic synthesis conditions.

Key Benefits:

  • Prevention of Oxidation: Many organic compounds and organometallic reagents are susceptible to oxidation by atmospheric O₂.

  • Exclusion of Moisture: Water can act as a nucleophile or a proton source, leading to the hydrolysis of sensitive reagents like Grignard reagents and organolithiums, rendering them inactive.[1][3]

  • Improved Reaction Yield and Purity: By minimizing side reactions, the desired transformation proceeds more efficiently, leading to higher yields and cleaner reaction profiles.[1]

  • Protection of Catalysts: Many transition metal catalysts used in cross-coupling reactions are air-sensitive and require an inert environment to maintain their catalytic activity.

Comparison of this compound and Argon

While this compound is the workhorse for creating an inert atmosphere, argon (Ar) is another common choice. The selection between the two depends on the specific requirements of the reaction and budget considerations.

PropertyThis compound (N₂)Argon (Ar)Key Considerations for Organic Synthesis
Molar Mass ( g/mol ) 28.0139.95Argon is denser than this compound and air.
Density (g/L at STP) 1.2511.784Argon's higher density provides a better "blanket" over the reaction mixture, making it more effective at displacing air, especially in open or frequently accessed systems.[2]
Relative Cost LowerHigherThis compound is significantly cheaper due to its high abundance in the atmosphere (~78%) compared to argon (~0.9%).[2] For most standard organic reactions, this compound is the more economical choice.
Reactivity Largely inert, but can react with highly reactive metals (e.g., lithium) at elevated temperatures to form nitrides.Truly inert noble gas, non-reactive under virtually all laboratory conditions.For reactions involving lithium metal (e.g., Birch reduction) or other highly reactive organometallics, argon is the preferred choice to avoid potential side reactions.[2]
Purity Levels Available in various purity grades. Standard high-purity grades are suitable for most applications.Often available in very high purity grades with lower oxygen impurity levels than standard this compound.[2]For extremely sensitive reactions, the slightly higher purity of argon might be advantageous. However, for most organic syntheses, the purity of high-purity this compound is sufficient.

Impact on Reaction Yields: A Comparative Overview

The use of a this compound atmosphere can dramatically improve the yield and purity of organic reactions involving air-sensitive reagents. The following table provides illustrative examples of expected yields for common reactions performed under a this compound atmosphere versus in the air.

Note: The following data are representative and intended for illustrative purposes. Actual yields may vary depending on specific substrates, reaction conditions, and laboratory technique.

Reaction TypeReagents/CatalystAtmosphereExpected Yield (%)
Grignard Reaction Phenylmagnesium bromide, BenzophenoneThis compound>90%
Phenylmagnesium bromide, BenzophenoneAir10-30% (significant hydrolysis of Grignard reagent)
Suzuki Coupling 4-Bromoanisole, Phenylboronic acid, Pd(PPh₃)₄This compound>95%
4-Bromoanisole, Phenylboronic acid, Pd(PPh₃)₄Air50-70% (catalyst oxidation and side reactions)
Heck Reaction Iodobenzene, Styrene, Pd(OAc)₂This compound>90%
Iodobenzene, Styrene, Pd(OAc)₂Air40-60% (catalyst deactivation)
Wittig Reaction Butyltriphenylphosphonium bromide, n-BuLi, CyclohexanoneThis compound>85%
Butyltriphenylphosphonium bromide, n-BuLi, CyclohexanoneAir<10% (ylide reacts with O₂ and H₂O)

Experimental Protocols

Glassware Preparation

Properly dried glassware is crucial for maintaining an anhydrous environment.

Protocol:

  • Clean all glassware thoroughly and rinse with a suitable solvent (e.g., acetone).

  • Dry the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight.

  • Assemble the hot glassware while flushing with a stream of dry this compound. This prevents atmospheric moisture from adsorbing onto the cooling glass surfaces.

  • Alternatively, flame-dry the assembled apparatus under vacuum and then backfill with this compound.

Setting Up a Reaction with a this compound Balloon

This is a simple and effective method for many small-scale, short-duration reactions.

Protocol:

  • Prepare the this compound Balloon:

    • Attach a balloon to a three-way stopcock or a needle adapter.

    • Connect the adapter to a this compound gas cylinder via tubing.

    • Flush the balloon with this compound 2-3 times by inflating and deflating it.

    • Fill the balloon to a diameter of 7-8 inches.

    • Attach a needle to the adapter and insert it into a rubber stopper to keep it sealed.

  • Prepare the Reaction Flask:

    • Add a magnetic stir bar and any air-stable solid reagents to an oven-dried round-bottom flask.

    • Seal the flask with a rubber septum.

    • Insert the needle from the this compound balloon through the septum.

    • Insert a second, "exit" needle through the septum to allow air to escape.

    • Allow this compound to flush the flask for at least 5 minutes.

    • Remove the exit needle first, then the this compound balloon needle (or leave the balloon attached to maintain a positive pressure).

  • Adding Liquid Reagents:

    • Use a dry syringe to pierce the septum and add anhydrous solvents and air-stable liquid reagents.

    • For air-sensitive liquids, refer to the syringe and cannula transfer protocols below.

Setting Up a Reaction with a Schlenk Line

A Schlenk line provides a more robust and versatile setup for handling highly air-sensitive compounds and for performing reactions over longer periods.

Protocol:

  • Prepare the Schlenk Line:

    • Ensure all stopcocks are properly greased and sealed.

    • Turn on the vacuum pump and cool the cold trap with liquid this compound or a dry ice/acetone bath.

    • Turn on the this compound gas flow, adjusting the bubbler to a rate of 1-2 bubbles per second.

  • Prepare the Reaction Flask:

    • Attach the dried and assembled reaction flask (with stir bar) to a port on the Schlenk line via thick-walled rubber tubing.

    • Secure the flask with a clamp.

  • Perform Evacuate-Refill Cycles:

    • Slowly open the stopcock on the flask to the vacuum manifold. Allow the flask to evacuate for several minutes.

    • Close the stopcock to the vacuum.

    • Slowly open the stopcock to the this compound manifold to backfill the flask with this compound. You will see the bubbling rate in the bubbler slow down or stop temporarily.

    • Repeat this evacuate-refill cycle at least three times to ensure the complete removal of atmospheric gases.

  • Running the Reaction:

    • After the final refill, leave the flask under a positive pressure of this compound (indicated by the bubbler).

    • Reagents can now be added using the techniques described below.

Transfer of Air-Sensitive Liquids

A. Syringe Transfer This method is suitable for transferring small to moderate volumes (< 50 mL) of air-sensitive liquids.

Protocol:

  • Ensure the reaction flask is under a positive this compound pressure.

  • Take a clean, oven-dried syringe with a long needle.

  • Flush the syringe with this compound by drawing this compound from the headspace of the reaction flask or from a separate this compound-flushed flask and expelling it. Repeat 3 times.

  • Pierce the septum of the reagent bottle (e.g., a Sure/Seal™ bottle). The reagent bottle should also be under a positive pressure of this compound, which can be achieved by inserting a needle connected to a this compound balloon or the Schlenk line.

  • Insert the needle tip below the surface of the liquid.

  • Slowly draw the desired volume of liquid into the syringe. The positive pressure in the bottle should help fill the syringe. Avoid pulling the plunger back forcefully, as this can create leaks.

  • Remove any gas bubbles by inverting the syringe and carefully pushing the bubbles and a small amount of liquid back into the reagent bottle.

  • Withdraw the needle from the reagent bottle and quickly insert it through the septum of the reaction flask.

  • Dispense the liquid into the reaction flask.

B. Cannula Transfer This technique is ideal for transferring larger volumes (> 50 mL) of air-sensitive liquids or solutions. A cannula is a long, flexible double-tipped needle.

Protocol:

  • Ensure both the source flask (containing the liquid to be transferred) and the receiving flask are under a positive pressure of this compound on the Schlenk line.

  • Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace.

  • Insert the other end of the cannula through the septum of the receiving flask. Allow this compound to flow through the cannula for a few minutes to purge it.

  • In the receiving flask, insert a short "exit" needle connected to the bubbler to vent pressure.

  • Lower the cannula tip in the source flask below the surface of the liquid.

  • To initiate the transfer, you can either:

    • Positive Pressure Method: Slightly increase the this compound pressure in the source flask by briefly closing the exit to the bubbler.

    • Negative Pressure Method: In the receiving flask, briefly open the stopcock to the vacuum line to reduce the pressure.

  • The pressure difference will push the liquid from the source flask to the receiving flask through the cannula.

  • Once the transfer is complete, raise the cannula tip above the liquid level in the source flask.

  • Remove the cannula from the receiving flask, then from the source flask.

Visualized Workflows (Graphviz DOT Language)

Schlenk Line Setup and Purge Cycle

Schlenk_Line_Setup cluster_setup Initial Setup cluster_purge Evacuate-Refill Cycle (Repeat 3x) A Assemble Dry Glassware B Attach to Schlenk Line A->B C Cool Cold Trap (LN2) B->C D Start Vacuum & N2 Flow C->D E 1. Open Flask to Vacuum D->E Begin Purging F 2. Evacuate for 2-5 min E->F G 3. Close Vacuum Valve F->G H 4. Open Flask to this compound G->H I 5. Backfill with N2 H->I J 6. Close N2 Valve I->J J->E Repeat Cycle K Flask under Positive N2 Pressure J->K Ready for Reaction

Caption: Workflow for setting up and purging a flask on a Schlenk line.

Cannula Transfer of an Air-Sensitive Liquid

Cannula_Transfer A Start: Source & Receiving Flasks under N2 B Insert Cannula into Headspace of Both Flasks A->B C Purge Cannula with N2 Flow (2-3 min) B->C D Insert Vent Needle in Receiving Flask C->D E Lower Cannula Tip into Liquid in Source Flask D->E F Create Pressure Gradient (Increase P_source or Decrease P_receiver) E->F G Liquid Transfers Through Cannula F->G F->G H Raise Cannula Tip Above Liquid G->H I Remove Cannula & Vent Needle H->I J End: Transfer Complete I->J Gas_Choice Start Select Inert Gas for Reaction Q1 Does the reaction involve Li, Mg, or other highly reactive electropositive metals? Start->Q1 Use_Ar Use Argon (Ar) Q1->Use_Ar Yes Q2 Is the reaction extremely sensitive or requires a heavy blanket (e.g., electrochemistry)? Q1->Q2 No Use_N2 Use this compound (N2) Q2->Use_N2 No (Standard Organic Synthesis) Consider_Ar Consider Argon (Ar) for optimal results Q2->Consider_Ar Yes Consider_Ar->Use_N2 If cost is a major constraint

References

techniques for measuring nitrogen content in soil for agricultural research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and professionals in agricultural and environmental sciences to accurately measure the nitrogen content in soil samples. The following sections detail various established and modern techniques, offering a comparative overview to aid in method selection based on laboratory capabilities, sample throughput requirements, and budget constraints.

Overview of Soil this compound Measurement Techniques

This compound is a critical nutrient for plant growth, and its quantification in soil is essential for fertilizer management and environmental monitoring.[1][2] The choice of analytical method depends on the specific this compound fraction of interest (e.g., total this compound, nitrate (B79036), ammonium) and the intended application of the data. This document covers four primary methods: the classic Kjeldahl and Dumas methods for total this compound, ion-selective electrodes for inorganic this compound, and near-infrared spectroscopy as a rapid, non-destructive alternative.

Comparative Analysis of Techniques

The selection of a suitable method for soil this compound analysis requires consideration of several factors, including accuracy, precision, speed, cost, and sample throughput. The following table summarizes the key quantitative and qualitative aspects of the described techniques.

ParameterKjeldahl MethodDumas MethodIon-Selective Electrodes (ISEs)Near-Infrared Spectroscopy (NIRS)
Analyte Organic N + Ammonium-N (Total N with modifications)Total this compound (Organic + Inorganic)Nitrate (NO₃⁻), Ammonium (B1175870) (NH₄⁺)Total this compound (predicted)
Principle Wet digestion, distillation, titrationDry combustion, thermal conductivity detectionPotentiometryReflectance/Absorbance Spectroscopy
Typical Limit of Detection 0.01% N[1]0.1 g/kg N[3][4]~10⁻⁶ M[5]Dependent on calibration model
Typical Limit of Quantification 0.03% N[1]0.3 g/kg N[3][4]Dependent on electrode and matrixDependent on calibration model
Precision (RSD%) < 5%[6]< 5%[6]Variable, can be < 5% with proper calibrationModel-dependent, typically higher than reference methods
Accuracy High (Reference Method)High, comparable to KjeldahlGood, highly correlated with standard methods (R² > 0.98)[7]Good, with robust calibration (R² > 0.9)[8]
Analysis Time per Sample > 100 minutes[9]3-5 minutes[9][10]< 10 minutes (excluding extraction)< 2 minutes
Sample Throughput Low to MediumHighMedium to HighVery High
Cost per Sample High (reagents, labor, waste disposal)[9]Lower than Kjeldahl (fewer reagents, less labor)Low to MediumLow (after initial instrument purchase)
Chemical Waste Hazardous (concentrated acids, catalysts)MinimalMinimalNone
Automation Semi-automated systems availableFully automated[11]Can be automatedHigh degree of automation possible

Experimental Protocols

Kjeldahl Method for Total this compound

The Kjeldahl method is a classic, wet-chemistry technique for the determination of organic this compound and ammonium in soil.[1][12] It involves three main steps: digestion, distillation, and titration.[13]

3.1.1. Principle

A soil sample is digested in concentrated sulfuric acid with a catalyst, which converts organic this compound to ammonium sulfate.[1][13] The digestate is then made alkaline to convert ammonium to ammonia (B1221849) gas, which is distilled and trapped in an acidic solution. The amount of ammonia, and thus this compound, is determined by titration.[12]

3.1.2. Materials and Reagents

  • Kjeldahl digestion and distillation apparatus

  • Analytical balance (0.001 g accuracy)

  • Digestion tubes (100 mL)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Catalyst mixture (e.g., potassium sulfate, copper sulfate, and selenium)[13]

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)[1]

  • Boric Acid (H₃BO₃) solution with indicator

  • Standardized Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) solution (e.g., 0.01 M) for titration[1]

3.1.3. Protocol

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. For sample weights less than 1 g, finer grinding (e.g., to 0.5 mm) is recommended.[1]

  • Digestion:

    • Weigh 0.2-1.0 g of the prepared soil into a digestion tube.[1]

    • Add approximately 1-2 g of the catalyst mixture and 3-5 mL of concentrated H₂SO₄.[1]

    • Place the tube in a digestion block and heat to 390-410°C.[1]

    • Digest for 30-60 minutes after the solution clears.[1]

    • Allow the digest to cool.

  • Distillation:

    • Dilute the cooled digest with distilled water.

    • Transfer the diluted digest to the distillation apparatus.

    • Add an excess of 10 M NaOH to liberate ammonia.

    • Perform steam distillation, collecting the ammonia in a flask containing boric acid solution with an indicator.

  • Titration:

    • Titrate the trapped ammonia with a standardized solution of H₂SO₄ or HCl until the indicator changes color.[12]

  • Calculation:

    • The this compound content is calculated based on the volume of titrant used. A blank determination should be run and subtracted from the sample result.[14]

Workflow Diagram:

Kjeldahl_Workflow cluster_prep Sample Preparation cluster_process Analysis A Weigh Soil Sample B Add Catalyst & H₂SO₄ A->B C Digestion (390-410°C) B->C D Distillation (with NaOH) C->D E Titration D->E F Calculate %N E->F

Kjeldahl Method Workflow
Dumas (Combustion) Method for Total this compound

The Dumas method is a dry combustion technique that has become a popular alternative to the Kjeldahl method due to its speed, automation, and avoidance of hazardous chemicals.[9][11]

3.2.1. Principle

The soil sample is combusted at a high temperature (≥900°C) in an oxygen-rich atmosphere. This process converts all forms of this compound into this compound gas (N₂) and this compound oxides (NOx). The this compound oxides are then reduced to N₂, and the total N₂ is quantified using a thermal conductivity detector (TCD).[4][15]

3.2.2. Materials and Reagents

  • Dumas this compound analyzer/elemental analyzer

  • Analytical balance (0.0001 g accuracy)

  • Tin capsules

  • High-purity oxygen and an inert carrier gas (e.g., helium or argon)[4]

  • Certified reference materials (e.g., EDTA, aspartic acid) for calibration[4]

3.2.3. Protocol

  • Sample Preparation: Dry and finely grind the soil sample to ensure homogeneity, especially for small sample sizes.[4]

  • Weighing: Weigh 50-200 mg of the prepared soil into a tin capsule.[4][10]

  • Instrument Setup and Calibration:

    • Set the combustion furnace temperature (e.g., 980-1030°C) and the reduction furnace temperature (e.g., 650°C) according to the manufacturer's instructions.[10][15]

    • Calibrate the instrument using certified reference materials with known this compound concentrations.[4]

  • Analysis:

    • Place the sealed tin capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and carry out the subsequent steps of reduction, gas separation, and detection.

  • Data Acquisition: The software calculates the this compound content based on the TCD signal and the calibration curve.

Workflow Diagram:

Dumas_Workflow A Weigh Soil in Tin Capsule B Combustion (≥900°C in O₂) A->B C Reduction of NOx to N₂ B->C D Gas Separation C->D E TCD Detection D->E F Calculate %N E->F

Dumas Method Workflow
Ion-Selective Electrodes (ISEs) for Nitrate and Ammonium

ISEs offer a rapid and low-cost method for measuring specific inorganic this compound forms (nitrate and ammonium) in soil extracts.[7][16] This technique is particularly well-suited for on-site or in-field measurements.[16]

3.3.1. Principle

An ISE develops a potential across a selective membrane that is proportional to the activity of a specific ion (e.g., NO₃⁻ or NH₄⁺) in a solution. This potential is measured against a stable reference electrode, and the concentration is determined from a calibration curve.[16]

3.3.2. Materials and Reagents

  • Nitrate and/or Ammonium ISE

  • Reference electrode

  • Ion meter or pH/mV meter

  • Extraction solution (e.g., 2 M KCl or 0.01 M CaSO₄)[2][17]

  • Standard solutions of KNO₃ and NH₄Cl for calibration

  • Shaker and filtration apparatus

3.3.3. Protocol

  • Extraction:

    • Weigh a specific amount of air-dried soil (e.g., 5-20 g) into an extraction bottle.[5][17]

    • Add a defined volume of extraction solution (e.g., 50 mL) to achieve a known soil-to-solution ratio (e.g., 1:10 or 1:2.5).[17]

    • Shake the mixture for a specified time (e.g., 15-30 minutes).[17]

    • Filter the slurry to obtain a clear soil extract.

  • Calibration:

    • Prepare a series of standard solutions of known concentrations (e.g., 0.1, 1, 10, 100 ppm N).

    • Measure the potential (mV) of each standard and create a calibration curve by plotting the potential versus the logarithm of the concentration.

  • Measurement:

    • Immerse the ISE and reference electrode in the soil extract.

    • Record the stable potential (mV) reading.

  • Calculation:

    • Determine the concentration of nitrate or ammonium in the extract from the calibration curve.

    • Calculate the this compound content in the original soil sample, accounting for the soil weight, extract volume, and soil moisture content.

Workflow Diagram:

ISE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Soil Extraction (e.g., with 2M KCl) B Filtration A->B D Measure Sample (mV) B->D C Calibrate ISE with Standards C->D E Calculate N (ppm) D->E

Ion-Selective Electrode Workflow
Near-Infrared Spectroscopy (NIRS) for Total this compound

NIRS is a rapid, non-destructive technique that predicts soil this compound content based on the interaction of near-infrared light with the soil sample.[8][18] It requires a calibration model developed from a large set of soil samples with reference this compound values determined by a conventional method (e.g., Kjeldahl or Dumas).[19]

3.4.1. Principle

Near-infrared light is directed onto a soil sample, and the reflected or absorbed light is measured. The resulting spectrum contains information about the sample's chemical composition, as molecules with N-H, C-H, and O-H bonds absorb light at specific wavelengths in the NIR region.[18] Chemometric models (e.g., Partial Least Squares regression) are used to correlate the spectral data with the this compound content.[8]

3.4.2. Materials and Reagents

  • NIR spectrophotometer (350-2500 nm range)[8]

  • Sample cups or petri dishes

  • Software for spectral data acquisition and chemometric analysis

3.4.3. Protocol

  • Sample Preparation:

    • Air-dry the soil samples and grind them to a fine, uniform particle size (<2 mm).[8]

    • Place the prepared soil in a sample cup, ensuring a smooth, flat surface.

  • Calibration (Model Development):

    • Select a large and diverse set of soil samples (e.g., >100 samples) representative of the soils to be analyzed.

    • Analyze all samples for total this compound using a reference method (Dumas or Kjeldahl).

    • Scan each sample with the NIR spectrophotometer to obtain its spectrum.[8]

    • Use chemometric software to develop a regression model that correlates the spectral data with the reference this compound values.

  • Prediction (Routine Analysis):

    • Scan a new, unknown soil sample with the NIR spectrophotometer.

    • Apply the developed calibration model to the new spectrum to predict the total this compound content.

Workflow Diagram:

NIRS_Workflow cluster_calib Calibration Phase cluster_pred Prediction Phase A Collect Diverse Soil Samples B Analyze N with Reference Method (Dumas/Kjeldahl) A->B C Acquire NIR Spectra A->C D Develop Chemometric Model (e.g., PLS Regression) B->D C->D G Predict %N using Model D->G Apply Model E Prepare New Soil Sample F Acquire NIR Spectrum E->F F->G

References

Application Notes and Protocols for Nitrogen Purging in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Mobile Phase Degassing in HPLC

In High-Performance Liquid Chromatography (HPLC), the mobile phase is not merely a carrier for the sample; its composition and physical properties are critical for achieving optimal separation, stable baselines, and reproducible results. Dissolved atmospheric gases, primarily oxygen and nitrogen, in the mobile phase can lead to a host of problems, including bubble formation, baseline noise, and altered analyte retention times.[1] Effective degassing of the mobile phase is, therefore, a crucial step in HPLC method development and routine analysis.

This compound purging, also known as sparging, is a widely used technique for degassing HPLC mobile phases. It involves bubbling high-purity this compound gas through the solvent to displace dissolved oxygen and other gases.[2] This application note provides a comprehensive overview of the best practices for this compound purging in HPLC, including detailed protocols, comparative data, and troubleshooting guidance.

Principles of this compound Purging

This compound purging operates on the principle of mass transfer. By introducing a high-purity, inert gas (this compound) into the liquid phase, a concentration gradient is established between the dissolved atmospheric gases in the solvent and the this compound bubbles. This gradient drives the dissolved gases out of the solution and into the this compound bubbles, which then escape from the solvent. The continuous flow of this compound ensures a constant, low partial pressure of other gases above and within the solvent, facilitating their removal.[2]

Key objectives of this compound purging in HPLC include:

  • Preventing Bubble Formation: As the mobile phase moves from a high-pressure environment (in the pump and column) to a lower-pressure environment (in the detector flow cell), dissolved gases can come out of solution, forming bubbles. These bubbles can cause flow rate instability, pressure fluctuations, and spurious signals in the detector.[1]

  • Reducing Baseline Noise: Dissolved oxygen can absorb UV light at low wavelengths, leading to increased baseline noise and reduced detector sensitivity.[3] By removing dissolved oxygen, this compound purging helps to achieve a more stable and quieter baseline, which is critical for the detection of low-level analytes.

  • Improving Analyte Stability: For oxygen-sensitive analytes, the presence of dissolved oxygen in the mobile phase can lead to oxidative degradation, resulting in inaccurate quantification and the appearance of degradation peaks in the chromatogram.[1]

Best Practices for this compound Purging

To ensure the effectiveness and consistency of this compound purging, the following best practices should be observed:

  • Use High-Purity this compound: The this compound gas used for purging should be of high purity (typically 99.99% or higher) to prevent the introduction of contaminants into the mobile phase.

  • Optimize Flow Rate and Duration: The flow rate of this compound and the duration of purging are critical parameters that depend on the solvent volume and type. A gentle, continuous stream of this compound is generally more effective than a rapid, forceful bubbling, which can lead to solvent evaporation.

  • Use a Sparging Frit: A sparging frit (a porous metal or glass element) should be attached to the end of the this compound delivery line and submerged in the solvent. The frit produces fine bubbles, maximizing the surface area for gas exchange and improving degassing efficiency.

  • Continuous vs. Batch Purging: For many applications, a continuous low-flow this compound blanket over the solvent surface after initial purging can help prevent re-gassing.[4]

  • Material Compatibility: Ensure that all components of the purging setup (tubing, frits, etc.) are compatible with the HPLC solvents being used.

Comparative Analysis of Degassing Methods

While this compound purging is a popular and cost-effective method, it is important to understand its performance in relation to other common degassing techniques.

Degassing MethodPrincipleTypical Efficiency (% Air Removal)AdvantagesDisadvantages
This compound Purging Displaces dissolved gases with this compound.Good (Effectiveness varies)Cost-effective, readily available.This compound is more soluble in some solvents than helium, potentially leading to less complete degassing.[5]
Helium Sparging Displaces dissolved gases with helium.>80%[6]Highly effective due to very low helium solubility.[5]More expensive than this compound.
Vacuum Degassing Reduces pressure to decrease gas solubility.~60%[1]Effective for many applications.Can alter the composition of mixed mobile phases due to differential evaporation of solvents.
Sonication Uses ultrasonic waves to promote gas bubble coalescence.20-30%Simple and readily available.Inefficient as a standalone method; often used in conjunction with other techniques.
In-line Vacuum Degasser Continuous removal of dissolved gases via a semi-permeable membrane under vacuum.HighAutomated and continuous.Higher initial instrument cost.

Experimental Protocols

Protocol for this compound Purging of HPLC Mobile Phase

This protocol describes a general procedure for degassing an HPLC mobile phase using this compound purging.

Materials:

  • HPLC-grade solvent(s)

  • High-purity this compound gas cylinder with a regulator

  • Inert tubing (e.g., PTFE)

  • Sparging frit (sintered stainless steel or glass)

  • Mobile phase reservoir

Procedure:

  • Preparation: Place the HPLC-grade solvent in a clean mobile phase reservoir.

  • Setup: Connect one end of the inert tubing to the this compound gas regulator and the other end to the sparging frit.

  • Purging: Submerge the sparging frit into the solvent, ensuring it reaches near the bottom of the reservoir.

  • Flow Initiation: Gently open the this compound regulator to initiate a slow and steady stream of bubbles. A typical flow rate is 100-200 mL/min.[7]

  • Duration: Purge the solvent for approximately 15-20 minutes per liter of solvent. The optimal time may vary depending on the solvent and the desired level of degassing.

  • Blanketing (Optional but Recommended): After the initial purge, reduce the this compound flow to a very gentle stream (a few bubbles per second) to maintain a positive pressure of this compound over the solvent surface. This "blanket" prevents atmospheric gases from re-dissolving into the mobile phase.[4]

  • System Connection: The mobile phase is now ready to be drawn into the HPLC system.

Protocol for Evaluating the Effectiveness of this compound Purging

This protocol provides a method to assess the impact of this compound purging on baseline noise.

Materials and Equipment:

  • HPLC system with a UV detector

  • Mobile phase (e.g., 50:50 Methanol:Water)

  • This compound purging setup as described in Protocol 5.1

Procedure:

  • Baseline without Degassing: Prepare the mobile phase and place it in the reservoir without any degassing.

  • System Equilibration: Equilibrate the HPLC system with the non-degassed mobile phase at a typical flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector, set at a low UV wavelength (e.g., 210 nm).

  • Data Acquisition (No Degassing): Acquire the baseline data for a set period (e.g., 15-30 minutes).

  • This compound Purging: Degas a fresh preparation of the same mobile phase using the this compound purging protocol (5.1).

  • System Re-equilibration: Replace the non-degassed mobile phase with the this compound-purged mobile phase and re-equilibrate the system.

  • Data Acquisition (With Degassing): Acquire the baseline data for the same period as in step 3.

  • Data Analysis: Compare the baseline noise (e.g., by calculating the standard deviation of the signal) from the non-degassed and this compound-purged mobile phases. A significant reduction in baseline noise indicates effective degassing.

Data Presentation

The following table summarizes illustrative data on the concentration of dissolved gases in water after purging with different gases. While specific data for organic HPLC solvents is limited in the literature, this provides a useful comparison of the principles.

Gas TreatmentDissolved O₂ (µg/L)Dissolved N₂ (µg/L)
Untreated Water 850015000
Helium-purged Water 100200
This compound-purged Water 15018000

Data adapted from a study on dissolved gases in water. Note that while this compound purging effectively removes oxygen, it saturates the solvent with this compound.

Visualizations

Workflow for HPLC Mobile Phase Preparation with this compound Purging

HPLC_Mobile_Phase_Preparation cluster_prep Mobile Phase Preparation start Select HPLC-Grade Solvents measure Measure Solvent Volumes Accurately start->measure mix Mix Solvents (if applicable) measure->mix filter Filter Through 0.45 µm or 0.2 µm Filter mix->filter purge This compound Purging filter->purge blanket Apply Continuous this compound Blanket (Optional) purge->blanket ready Mobile Phase Ready for Use blanket->ready

Caption: Workflow for preparing HPLC mobile phase, including the this compound purging step.

Decision Tree for Selecting a Degassing Method```dot

Degassing_Decision_Tree start Need to Degas Mobile Phase? inline_degasser Is an In-line Degasser Available and Functional? start->inline_degasser Yes use_inline Use In-line Degasser inline_degasser->use_inline Yes manual_degas Choose Manual Degassing Method inline_degasser->manual_degas No sensitive_analysis Oxygen-Sensitive Analysis or Lowest Baseline Noise Required? manual_degas->sensitive_analysis he_sparge Helium Sparging sensitive_analysis->he_sparge Yes n2_purge This compound Purging sensitive_analysis->n2_purge No (Cost-effective) vacuum_degas Vacuum Degassing sensitive_analysis->vacuum_degas No (Alternative)

Caption: Logical relationships between observed baseline noise and potential causes and solutions.

Troubleshooting

ProblemPotential Cause Related to this compound PurgingRecommended Solution
Baseline Noise Incomplete degassing; re-introduction of air after purging.Increase purging time or this compound flow rate. Ensure a continuous this compound blanket. Check for leaks in the system.
Ghost Peaks Contaminants in the this compound gas supply.Use a high-purity this compound source and consider an in-line gas filter.
Retention Time Drift Evaporation of the more volatile solvent component during vigorous purging.Use a gentle this compound flow. Prepare fresh mobile phase more frequently.
Pump Cavitation (Loss of Prime) Insufficient degassing leading to bubble formation in the pump head.Ensure thorough purging of the mobile phase before use. Prime the pump carefully.

Conclusion

This compound purging is a practical and effective method for degassing HPLC mobile phases, contributing significantly to the reliability and accuracy of chromatographic analyses. By adhering to the best practices and protocols outlined in this application note, researchers, scientists, and drug development professionals can minimize problems associated with dissolved gases and achieve high-quality, reproducible HPLC results. The choice of degassing method should be tailored to the specific analytical requirements, considering factors such as sensitivity, cost, and convenience.

References

Application Notes and Protocols for Nitrogen Laser in Spectroscopy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing a nitrogen laser in various spectroscopy experiments. This compound lasers, with their pulsed ultraviolet output (typically at 337.1 nm), offer a powerful tool for a range of spectroscopic techniques, including Laser-Induced Fluorescence (LIF), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Raman Spectroscopy.[1] Their high peak power and short pulse duration make them particularly suitable for applications requiring sensitive detection and analysis of molecular composition and dynamics.[2]

Principles of this compound Laser Operation

A this compound laser is a type of gas laser that uses molecular this compound (N₂) as its gain medium. The laser operates in the ultraviolet spectrum, primarily at a wavelength of 337.1 nm.[1] The excitation process involves a high-voltage electrical discharge through the this compound gas, which excites the this compound molecules to higher electronic states. This creates a population inversion, a necessary condition for stimulated emission and laser action. The short lifetime of the upper laser level compared to the lower level means that this compound lasers are inherently pulsed, typically with pulse durations in the nanosecond range.[1]

The key components of a this compound laser system include:

  • Laser Tube: Contains the this compound gas at low pressure.

  • High-Voltage Power Supply: Provides the electrical energy for the discharge.

  • Energy Storage Capacitor: Stores and rapidly discharges electrical energy to create the laser pulse.

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic method used to detect and study atoms and molecules. It involves exciting a sample with a laser and detecting the resulting fluorescence.[3] The high photon flux of a this compound laser at 337.1 nm makes it an excellent excitation source for a wide variety of molecules that absorb in the UV region.

Applications of LIF with a this compound Laser
  • Detection of Trace Gases: LIF is used for the sensitive detection of atmospheric trace gases like this compound dioxide (NO₂) and other pollutants.[4]

  • Combustion Diagnostics: In combustion research, LIF can probe transient species and determine temperature and concentration profiles within flames.

  • Biomedical Analysis: Used in the analysis of endogenous fluorophores for medical diagnostics, such as identifying cancerous tissues or early-stage tooth decay.[5]

  • Flow Visualization: In fluid dynamics, a tracer is added to a flow and excited by a laser sheet to visualize the flow structure.[6]

Experimental Protocol for Gas-Phase LIF

This protocol outlines the steps for detecting a gaseous species, such as NO₂, using a this compound laser.

2.2.1. Experimental Setup

A typical gas-phase LIF setup includes the this compound laser, a sample cell, focusing and collection optics, a spectrometer or filter, and a detector (e.g., a photomultiplier tube or an intensified CCD camera).

LIF_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Laser This compound Laser (337.1 nm) Optics1 Focusing Optics Laser->Optics1 Pulsed UV Beam SampleCell Gas Sample Cell Optics1->SampleCell Optics2 Collection Optics SampleCell->Optics2 Fluorescence Spectrometer Spectrometer/Filter Optics2->Spectrometer Detector Detector (PMT/ICCD) Spectrometer->Detector Step5 5. Data Acquisition: Record the fluorescence signal with the detector. Step1 1. Sample Preparation: Introduce gaseous sample into the cell. Control pressure and temperature. Step2 2. Laser Excitation: Direct the this compound laser beam through the sample cell. Step3 3. Fluorescence Collection: Collect emitted fluorescence at 90° to the laser beam to minimize scattered light. Step4 4. Spectral Analysis: Pass the collected light through a spectrometer to resolve the fluorescence spectrum. Step6 6. Data Analysis: Analyze the spectral features to identify the species and quantify its concentration.

Caption: Experimental workflow for Laser-Induced Fluorescence (LIF) spectroscopy.

2.2.2. Detailed Methodology

  • Sample Preparation: The gaseous sample is introduced into a vacuum-tight sample cell. The pressure and temperature of the gas should be carefully controlled and monitored, as these parameters can affect the fluorescence signal.

  • Laser Excitation: The pulsed beam from the this compound laser is directed through the sample cell using appropriate UV-grade optics (lenses and mirrors). The laser energy should be monitored to account for any fluctuations.

  • Fluorescence Collection: The fluorescence emitted from the sample is collected at a 90-degree angle to the incident laser beam. This geometry minimizes the collection of scattered laser light. UV-grade lenses are used to focus the collected light onto the entrance slit of a spectrometer or a bandpass filter.

  • Spectral Analysis: A spectrometer is used to disperse the fluorescence signal, allowing for the identification of the emitting species based on its characteristic spectral signature. Alternatively, a bandpass filter can be used to isolate a specific fluorescence band for quantitative measurements.

  • Data Acquisition: A sensitive detector, such as a photomultiplier tube (PMT) for single-wavelength detection or an intensified charge-coupled device (ICCD) for spectral measurements, is used to record the fluorescence signal. The detector is often synchronized with the laser pulses.

  • Data Analysis: The intensity of the fluorescence signal is proportional to the concentration of the target species. For quantitative analysis, a calibration curve is typically generated by measuring the fluorescence from a series of gas standards with known concentrations.[7][8]

Quantitative Data for LIF
ParameterTypical ValueReference
Excitation Wavelength 337.1 nm[1]
Pulse Duration 1-10 ns[1]
Pulse Energy 2.5 µJ - several mJ[1]
Detection Limit (NO) parts per trillion (ppt) range[9]
Detection Limit (NO₂) ~5 ppt/min[4]

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI is a soft ionization technique used in mass spectrometry, allowing the analysis of large, fragile biomolecules such as proteins, peptides, and nucleic acids.[10] The this compound laser is a common and cost-effective laser source for MALDI instruments.[11]

Principle of MALDI

In MALDI, the analyte is co-crystallized with a large molar excess of a matrix compound that strongly absorbs at the laser wavelength. When the pulsed this compound laser irradiates the sample spot, the matrix absorbs the laser energy and vaporizes, carrying the intact analyte molecules into the gas phase as ions. These ions are then accelerated into a mass analyzer, typically a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio.

Experimental Protocol for MALDI-TOF

This protocol provides a step-by-step guide for analyzing a protein sample using MALDI-TOF with a this compound laser.

3.2.1. Experimental Workflow

MALDI_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis Analyte Analyte Solution (e.g., Protein) Mix Mix Analyte and Matrix Analyte->Mix Matrix Matrix Solution (e.g., CHCA, DHB) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Crystallize Co-crystallize Spot->Crystallize Desorption Laser Desorption/Ionization Crystallize->Desorption Laser This compound Laser (337.1 nm) Laser->Desorption Acceleration Ion Acceleration Desorption->Acceleration TOF Time-of-Flight Mass Analyzer Acceleration->TOF Detector Ion Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Workflow for MALDI-TOF mass spectrometry analysis.

3.2.2. Detailed Methodology

  • Matrix Selection and Preparation:

    • Common matrices for UV lasers like the this compound laser are α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB).[12]

    • Prepare a saturated solution of the chosen matrix in a suitable volatile solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

  • Sample Preparation (Dried Droplet Method):

    • Prepare a dilute solution of the analyte (e.g., protein) in a compatible solvent, typically at a concentration of 1-100 pmol/µL.

    • Mix the analyte solution with the matrix solution in a ratio of approximately 1:1 to 1:10 (analyte:matrix) by volume.

    • Spot about 0.5-1 µL of the mixture onto a well of the MALDI target plate.

    • Allow the solvent to evaporate at room temperature, forming a solid co-crystal of the analyte and matrix.

  • Instrument Setup and Calibration:

    • Load the MALDI plate into the instrument's vacuum chamber.

    • Calibrate the mass spectrometer using a standard mixture of known peptides or proteins. This ensures accurate mass determination.

  • Data Acquisition:

    • Focus the this compound laser beam onto the sample spot.

    • Adjust the laser power to just above the threshold required for ion generation. Excessive laser power can lead to fragmentation of the analyte.

    • Acquire mass spectra by firing the laser at different positions within the sample spot to account for any inhomogeneity in the crystal formation. Typically, spectra from several hundred laser shots are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratio of the analyte ions (usually singly protonated, [M+H]⁺).

    • Analyze the mass spectrum to determine the molecular weight of the analyte. For protein identification, the obtained peptide mass fingerprint can be compared against protein databases.

Quantitative Data for MALDI-TOF
ParameterTypical Value/RangeReference
Laser Wavelength 337 nm[10]
Analyte Concentration 1-100 pmol/µL
Matrix:Analyte Molar Ratio 1000:1 to 10000:1[10]
Mass Range for Proteins Up to 80,000 Da[10]
Species Identification Accuracy >95% for many bacteria[13]

Raman Spectroscopy

Raman spectroscopy is a powerful analytical technique that provides information about the vibrational modes of molecules. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. While less common than visible or near-infrared lasers for this application, a this compound laser can be used for Raman spectroscopy, particularly when seeking to exploit the resonance Raman effect or when fluorescence is not a major issue.

Challenges of Using a UV Laser for Raman Spectroscopy

The primary challenge of using a UV laser, such as a this compound laser, for Raman spectroscopy is the potential for strong fluorescence interference from the sample or impurities.[14] Fluorescence is often many orders of magnitude more intense than Raman scattering and can completely obscure the Raman signal.

Methods to Mitigate Fluorescence:

  • Time-Gating: The short pulse duration of a this compound laser can be advantageous for time-resolved measurements. Since fluorescence typically has a longer lifetime (nanoseconds to microseconds) than Raman scattering (femtoseconds to picoseconds), a gated detector can be used to collect the signal only during the short time when the Raman scattering occurs, effectively rejecting the delayed fluorescence.

  • Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes reduce fluorescence by photochemically destroying the fluorescent species.[15]

  • Software Correction: Various algorithms can be used to subtract the broad fluorescence background from the measured spectrum, although this can be challenging if the fluorescence is very intense.

Experimental Protocol for Raman Spectroscopy

This protocol outlines a general procedure for acquiring a Raman spectrum using a this compound laser, with considerations for handling fluorescence.

4.2.1. Experimental Setup

The setup consists of the this compound laser, focusing and collection optics, a notch or edge filter to remove the strong Rayleigh scattered light, a spectrometer, and a sensitive detector (e.g., a CCD camera).

Raman_Signaling cluster_excitation Excitation and Scattering cluster_detection Signal Detection Laser This compound Laser (337.1 nm) Sample Sample Laser->Sample Incident Photons Filter Notch/Edge Filter Sample->Filter Scattered Light (Rayleigh, Stokes, Anti-Stokes) Spectrometer Spectrometer Filter->Spectrometer Raman Scattered Light Detector Detector (CCD) Spectrometer->Detector Spectrum Raman Spectrum Detector->Spectrum

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocyclic Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrogen-containing heterocycles are fundamental structural motifs in medicinal chemistry, forming the core of a vast number of pharmaceuticals.[1][2] An analysis by the U.S. FDA revealed that 59% of small-molecule drugs feature a this compound heterocycle.[1] Their prevalence is due to their ability to engage in various biological interactions, such as hydrogen bonding, and their capacity to serve as scaffolds that can be readily functionalized to optimize pharmacokinetic and pharmacodynamic properties.[1][3]

This document provides detailed application notes and experimental protocols for key synthetic methodologies used to construct these vital compounds, with a focus on techniques that are robust, versatile, and relevant to modern drug discovery programs.

Paal-Knorr Pyrrole (B145914) Synthesis

Application Notes

The Paal-Knorr synthesis is a classic, reliable, and straightforward method for constructing substituted pyrroles, which are key components in numerous natural products and pharmaceuticals.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[4] Its operational simplicity and generally high yields make it a cornerstone of heterocyclic chemistry.[4] Modern variations often employ microwave irradiation to reduce reaction times and improve efficiency.[4][6][7]

Reaction Mechanism: The accepted mechanism begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. This is followed by an intramolecular cyclization, where the this compound attacks the second carbonyl group, forming a cyclic hemiaminal intermediate. The final step is a dehydration cascade, which results in the formation of the aromatic pyrrole ring.[4]

Advantages:

  • High atom economy.

  • Operational simplicity.

  • Generally good to excellent yields.[4]

  • Readily available starting materials.

Limitations:

  • The traditional use of mineral acids is not environmentally benign.[8]

  • Requires access to 1,4-dicarbonyl compounds, which may themselves require multi-step synthesis.

Diagram: Paal-Knorr Pyrrole Synthesis Mechanism

Paal_Knorr_Mechanism reactants 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack amine Primary Amine (R-NH₂) amine->hemiaminal cyclic_hemiaminal Cyclic Hemiaminal hemiaminal->cyclic_hemiaminal Intramolecular Cyclization product Substituted Pyrrole cyclic_hemiaminal->product Dehydration (-2 H₂O) Pictet_Spengler_Mechanism amine β-Arylethylamine schiff Schiff Base Formation amine->schiff aldehyde Aldehyde aldehyde->schiff iminium Iminium Ion schiff->iminium Acid Catalyst cyclized Cyclized Intermediate iminium->cyclized Intramolecular Electrophilic Substitution product Tetrahydroisoquinoline or β-Carboline cyclized->product Deprotonation GBB_3CR_Logic aldehyde Aldehyde one_pot One-Pot Reaction (GBB-3CR) aldehyde->one_pot amine α-Amino Heterocycle amine->one_pot isocyanide Isocyanide isocyanide->one_pot product Fused 3-Amino- Imidazo-Heterocycle one_pot->product [4+1] Cycloaddition General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine Reactants & Solvent b 2. Add Catalyst/ Reagent a->b c 3. Heat/Stir (Conventional, MW, etc.) b->c d 4. Monitor Progress (TLC, LC-MS) c->d e 5. Quench Reaction & Extract d->e f 6. Dry, Concentrate e->f g 7. Purify (Chromatography/ Recrystallization) f->g product Final Product Analysis (NMR, MS) g->product Synthesis_Classification root Synthesis of N-Heterocycles classical Classical Name Reactions root->classical modern Modern Catalytic Methods root->modern green Green Chemistry Approaches root->green paal_knorr Paal-Knorr classical->paal_knorr pictet_spengler Pictet-Spengler classical->pictet_spengler hantzsch Hantzsch classical->hantzsch ch_activation C-H Activation modern->ch_activation hydrogen_transfer Hydrogen Transfer modern->hydrogen_transfer photoredox Photoredox Catalysis modern->photoredox mcr Multicomponent Reactions green->mcr flow_chem Flow Chemistry green->flow_chem microsound Microwave/Ultrasound green->microsound

References

Kjeldahl Method for Total Nitrogen Determination in Organic Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Kjeldahl method, a cornerstone of analytical chemistry for over a century, remains the gold standard for determining the total nitrogen content in a wide array of organic and inorganic materials.[1][2][3][4] Developed in 1883 by Danish chemist Johan Kjeldahl, this reliable and precise technique is extensively utilized in food and beverage industries, agricultural science, environmental analysis, and pharmaceutical quality control.[3][4][5] This document provides detailed application notes and experimental protocols for the determination of total this compound in various organic samples using the Kjeldahl method.

Principle of the Kjeldahl Method

The Kjeldahl method ascertains the total this compound content by converting organic this compound into ammonium (B1175870) sulfate (B86663) through a digestion process with concentrated sulfuric acid.[1][2][4] The subsequent addition of a strong base liberates ammonia (B1221849), which is then distilled and quantified by titration.[1][4] The method is comprised of three fundamental steps: digestion, distillation, and titration.[1]

Experimental Workflow

The logical progression of the Kjeldahl method is depicted in the workflow diagram below.

Kjeldahl_Workflow cluster_prep Sample Preparation cluster_digestion 1. Digestion cluster_distillation 2. Distillation cluster_titration 3. Titration cluster_calculation 4. Calculation Sample Homogeneous Organic Sample Digestion Digestion with conc. H₂SO₄, K₂SO₄, and Catalyst Sample->Digestion Weighing AmmoniumSulfate Ammonium Sulfate ((NH₄)₂SO₄) Solution Digestion->AmmoniumSulfate Heat Alkalinization Addition of excess NaOH AmmoniumSulfate->Alkalinization Distillation Steam Distillation Alkalinization->Distillation AmmoniaGas Ammonia Gas (NH₃) Distillation->AmmoniaGas Trapping Trapping in Boric Acid or Standard Acid AmmoniaGas->Trapping AmmoniumBorate Ammonium Borate Complex or unreacted standard acid Trapping->AmmoniumBorate Titration Titration with Standard Acid (e.g., HCl or H₂SO₄) AmmoniumBorate->Titration Endpoint Endpoint Detection (Colorimetric Indicator) Titration->Endpoint Calculation Calculation of % this compound Endpoint->Calculation ProteinCalculation Calculation of % Protein (%N x Conversion Factor) Calculation->ProteinCalculation

Caption: Experimental workflow of the Kjeldahl method.

Apparatus and Reagents

Apparatus:
  • Kjeldahl digestion flasks (500-800 mL) or digestion tubes

  • Kjeldahl digestion unit with fume exhaust system

  • Kjeldahl distillation unit

  • Burette (50 mL)

  • Pipettes and graduated cylinders

  • Analytical balance (accurate to 0.0001 g)

  • Heating mantles or block digester

  • Conical flasks (250 mL)

Reagents:
  • Concentrated sulfuric acid (H₂SO₄), 95-98%, this compound-free

  • Kjeldahl catalyst tablets (e.g., containing potassium sulfate (K₂SO₄) and a metallic catalyst like copper sulfate (CuSO₄) or selenium)[3][6]

  • Sodium hydroxide (B78521) solution (NaOH), 30-50% (w/v), low in this compound

  • Boric acid solution (H₃BO₃), 2-4% (w/v)

  • Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (0.1 N or 0.02 N)[7]

  • Mixed indicator solution (e.g., methyl red and bromocresol green or Tashiro's indicator)[5]

  • Sucrose or tryptophan (for blank determination and method validation)

  • Deionized or distilled water

Experimental Protocols

Protocol 1: Determination of Total this compound in Food Products (e.g., Meat, Cereals)

This protocol is adapted from established methods for food analysis.[8][9][10]

1. Sample Preparation:

  • Homogenize solid samples (e.g., meat, grains) to a fine powder or paste.[9][10]

  • For liquid samples, ensure they are well-mixed.

2. Digestion:

  • Accurately weigh approximately 1-2 g of the homogenized sample into a Kjeldahl digestion flask.[9]

  • Add 2 Kjeldahl catalyst tablets and 20-25 mL of concentrated sulfuric acid.[6]

  • Place the flask on the digestion unit and heat gently at first to avoid excessive frothing.

  • Increase the temperature and digest for 1.5 to 2 hours, or until the solution becomes clear and colorless or pale green.[9]

  • Allow the flask to cool completely in a fume hood.

  • Carefully add 50-75 mL of distilled water to the cooled digest.

3. Distillation:

  • Set up the distillation apparatus.

  • Pipette 25 mL of 4% boric acid solution into a 250 mL conical flask and add 3-4 drops of mixed indicator. Place the flask under the condenser outlet, ensuring the tip is submerged in the boric acid solution.

  • Carefully add 80-100 mL of 40% NaOH solution to the digestion flask to make the solution strongly alkaline.

  • Immediately connect the flask to the distillation unit and begin steam distillation.

  • Collect approximately 150-200 mL of distillate.

  • Rinse the tip of the condenser with distilled water into the receiving flask.

4. Titration:

  • Titrate the distillate with standardized 0.1 N hydrochloric acid until the color changes from green to a persistent pink or violet endpoint.

  • Record the volume of HCl used.

  • Perform a blank determination using all reagents but without the sample.

5. Calculation:

  • % this compound (N) = [(V_s - V_b) × N × 14.007] / (W × 10)

    • V_s = Volume of standard HCl used for the sample (mL)

    • V_b = Volume of standard HCl used for the blank (mL)

    • N = Normality of the standard HCl solution

    • W = Weight of the sample (g)

  • % Protein = % N × F

    • F = Protein conversion factor (e.g., 6.25 for meat and most cereals, 5.70 for wheat flour).[2]

Protocol 2: Determination of Total Kjeldahl this compound (TKN) in Fertilizers (AOAC Official Method 978.02)

This protocol is a modification of the official AOAC method for nitrate-free fertilizers.[11][12][13][14]

1. Sample Preparation:

  • Grind the fertilizer sample to pass through a 1 mm sieve.

2. Digestion:

  • Weigh approximately 1 g of the prepared sample into a Kjeldahl flask.

  • Add 25 mL of concentrated sulfuric acid.

  • Add catalyst (e.g., 0.7 g of mercuric oxide or a copper sulfate-based catalyst).

  • Gently heat the flask until frothing ceases.

  • Increase the heat and digest for at least 30 minutes after the solution becomes clear.

  • Cool the flask and cautiously add 200 mL of water.

3. Distillation:

  • Cool the diluted digest.

  • Add a small piece of granulated zinc to prevent bumping.

  • Carefully add an excess of 45% sodium hydroxide solution to the flask.

  • Immediately connect the flask to the distillation apparatus.

  • Distill approximately 250 mL of the solution into a receiving flask containing a known volume of standardized 0.1 N HCl or H₂SO₄.

  • Ensure the condenser tip is below the surface of the standard acid.

4. Titration:

  • Titrate the excess standard acid in the receiving flask with standardized 0.1 N NaOH solution, using methyl red indicator.

  • Perform a blank determination under the same conditions.

5. Calculation:

  • % this compound (N) = [((N_acid × V_acid) - (N_base × V_blank)) - (N_base × V_sample)] × 1.4007 / W

    • N_acid = Normality of the standard acid

    • V_acid = Volume of the standard acid (mL)

    • N_base = Normality of the standard base

    • V_blank = Volume of standard base used for the blank (mL)

    • V_sample = Volume of standard base used for the sample (mL)

    • W = Weight of the sample (g)

Protocol 3: Determination of this compound in Pharmaceutical Substances

This protocol is based on general guidelines for this compound determination in active pharmaceutical ingredients (APIs).[15][16][17]

1. Sample Preparation:

  • Accurately weigh a quantity of the pharmaceutical substance equivalent to approximately 2 mg of this compound into a micro-Kjeldahl digestion flask.[15]

2. Digestion:

  • Add 1 g of a powdered mixture of potassium sulfate and copper sulfate (10:1 ratio).[15]

  • Add 7 mL of this compound-free sulfuric acid and 1 mL of 30% hydrogen peroxide.[15]

  • Heat the flask until the solution becomes a clear blue color and the flask walls are free of carbonaceous material.[15]

  • Cool the digest and carefully dilute with water.

3. Distillation:

  • Transfer the diluted digest to a micro-Kjeldahl distillation apparatus.

  • Add an excess of concentrated sodium hydroxide solution.

  • Distill the liberated ammonia into 25.0 mL of 0.01 M sulfuric acid.[15]

  • Collect approximately 100 mL of distillate.[15]

4. Titration:

  • Titrate the excess sulfuric acid in the receiving flask with 0.01 M sodium hydroxide, using a suitable indicator (e.g., methyl red-methylene blue).[15]

  • Perform a blank determination.

5. Calculation:

  • % this compound (N) = [(V_blank - V_sample) × M × 14.007 × 100] / (W × 1000)

    • V_blank = Volume of NaOH used for the blank (mL)

    • V_sample = Volume of NaOH used for the sample (mL)

    • M = Molarity of the NaOH solution

    • W = Weight of the sample (mg)

Quantitative Data Summary

The following tables summarize typical total this compound and protein content in various organic samples as determined by the Kjeldahl method.

Table 1: Total this compound and Protein Content in Food Products

SampleAverage % this compound (w/w)Protein Conversion Factor (F)Average % Protein (w/w)Reference
Pork Boiled Sausages1.961 ± 0.0116.2512.257 ± 0.066[10]
Wheat-5.7014.2[9]
Corn-6.258.0[9]
Salami---[18][19]
Smoked Ham---[19]

Table 2: Total Kjeldahl this compound in Fertilizers

SampleCatalystAverage % this compound (w/w)Reference
Ammonium SulfateCopper Sulfate21.1 - 21.3[11]
Diammonium PhosphateCopper Sulfate-[12][13]
Urea-containing fertilizersCopper Sulfate-[12][13]

Table 3: this compound Content in a Pharmaceutical Sample

SampleAverage % this compound (w/w)MethodReference
Heparin Sodium1.581 (SD(rel) = 1.48%)USP <461>[16][20]

Method Validation and Quality Control

For applications in regulated environments such as pharmaceuticals, the Kjeldahl method must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo or a non-nitrogen-containing compound and showing no interference.[21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing samples with varying analyte concentrations.[21]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a certified reference material or by spike recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[22]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Regular quality control checks, including the analysis of blanks and certified reference materials, are essential to ensure the ongoing reliability of the results.[23]

Limitations of the Kjeldahl Method

While widely applicable, the Kjeldahl method has some limitations. It does not detect this compound in certain forms, such as nitro and azo groups, or in some heterocyclic compounds, without modification of the method.[2] Additionally, the method measures total this compound, not just protein this compound, which can lead to an overestimation of protein content if non-protein this compound is present.[3] The use of concentrated acids and high temperatures also necessitates stringent safety precautions.[24]

References

Application Notes and Protocols for Cryopreservation of Biological Samples Using Liquid Nitrogen Dewars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of cryopreserving biological samples using liquid nitrogen (LN2) dewars. Adherence to these protocols is crucial for maintaining sample integrity, ensuring long-term viability, and guaranteeing personnel safety.

Cryopreservation is a process that preserves organelles, cells, tissues, or any other biological constructs by cooling them to very low temperatures.[1][2] At the temperature of liquid this compound (-196°C), all biochemical activities that could cause damage to biological materials are effectively halted.[3][4] This state of suspended animation allows for the indefinite storage of valuable biological specimens for future research and therapeutic applications.[5]

Safety First: Handling Liquid this compound

Liquid this compound is extremely cold, boiling at -196°C (-320°F), and can cause severe frostbite upon contact with skin or eyes.[3][6][7] The large liquid-to-gas expansion ratio of this compound (1:694) can lead to pressure buildup and potential explosions in sealed containers.[3] Furthermore, this compound gas is colorless and odorless and can displace oxygen in enclosed spaces, leading to a risk of asphyxiation.[7][8]

Mandatory Personal Protective Equipment (PPE):

  • Cryogenic Gloves: Loose-fitting, insulated gloves are essential to provide short-term protection from accidental contact.[9][10] They should be easily removable in case of a spill.[6][8]

  • Safety Goggles and Face Shield: A full face shield worn over safety goggles is required to protect against splashes and potential explosions, especially during transfer and handling of LN2.[8][9][11]

  • Lab Coat and Protective Clothing: A long-sleeved lab coat, long pants without cuffs, and closed-toe shoes are mandatory to minimize skin exposure.[8][10][11] An apron should be used when handling large quantities of LN2.[8]

General Safety Practices:

  • Work in a well-ventilated area.[7][8][9]

  • Handle liquid this compound slowly and carefully to minimize boiling and splashing.[7][9]

  • Never touch non-insulated surfaces of containers or any items cooled by liquid this compound with unprotected skin.[6][7]

  • Use tongs or other appropriate tools to handle frozen samples.[6][10]

  • Never store liquid this compound in a tightly sealed container, as this can lead to an explosion.[7][8][9][10]

  • Transport LN2 dewars with care, keeping them upright and secured. Avoid transporting them in closed vehicles where this compound gas can accumulate.[6]

  • Never ride in an elevator with a liquid this compound dewar.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful cryopreservation of various biological samples.

ParameterMammalian Cells (e.g., CHO, HEK293)Stem Cells (e.g., hPSCs, MSCs)Primary CellsTissues
Freezing Medium Basal medium + 5-10% DMSO + 10-20% FBSSpecialized cryopreservation medium + 10% DMSOBasal medium + 10% DMSO + 20-90% FBSCryoprotectant solution (e.g., 10% DMSO or glycerol)
Optimal Cooling Rate -1°C/minute-1°C/minute-1°C/minuteControlled-rate freezing
Storage Temperature Vapor Phase LN2 (-150°C to -190°C)Vapor Phase LN2 (-150°C to -190°C)Vapor Phase LN2 (-150°C to -190°C)Vapor Phase LN2 (approx. -150°C)[12]
Thawing Temperature 37°C water bath37°C water bath37°C water bath37°C water bath
Post-Thaw Viability >90%>80%Variable, typically >70%Viability of intact tissue is challenging to maintain.

Note: DMSO (Dimethyl sulfoxide) and FBS (Fetal Bovine Serum) are common cryoprotective agents. The optimal concentrations may vary depending on the specific cell type.

Experimental Protocols

Protocol for Cryopreserving Adherent Mammalian Cells
  • Cell Preparation:

    • Culture cells to approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.

    • Aspirate the culture medium and wash the cells once with a balanced salt solution (e.g., PBS).

    • Add an appropriate volume of a dissociation agent (e.g., Trypsin-EDTA) and incubate until cells detach.

    • Neutralize the dissociation agent with a medium containing serum and gently pipette to create a single-cell suspension.

    • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Freezing:

    • Aliquot 1 mL of the cell suspension into pre-labeled cryogenic vials.

    • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty").[5]

    • Transfer the freezing container to a -80°C freezer for at least 4 hours and up to 24 hours.[2] This achieves a cooling rate of approximately -1°C/minute.[5]

    • Quickly transfer the frozen vials to the vapor phase of a liquid this compound dewar for long-term storage.[5] Storing vials in the vapor phase is recommended to reduce the risk of cross-contamination and vial explosion upon warming.[4][13]

  • Thawing:

    • Prepare a 37°C water bath.

    • Retrieve a vial from the liquid this compound dewar, wearing appropriate PPE.

    • Immediately immerse the lower half of the vial in the 37°C water bath and gently agitate until only a small ice crystal remains.

    • Wipe the outside of the vial with a disinfectant.

    • Slowly add the thawed cell suspension to a pre-warmed culture medium in a new culture vessel.

    • Centrifuge the cell suspension to remove the cryoprotectant, resuspend in fresh medium, and place in a CO2 incubator.

Protocol for Filling a Liquid this compound Dewar
  • Preparation:

    • Ensure you are working in a well-ventilated area and are wearing the required PPE.

    • Inspect the dewar for any signs of damage before filling.

    • If filling from a pressurized source, ensure it is a low-pressure source (22 psi or below).[14]

  • Filling Procedure:

    • If using a transfer line, connect it securely to the dewar's fill port.

    • Open the vent valve on the dewar.[15]

    • Slowly open the valve on the liquid this compound source to begin filling.[15] Filling slowly minimizes thermal shock to the dewar and reduces splashing.[8]

    • Monitor the liquid level using a dipstick (never a hollow tube).[6][8] Do not overfill the dewar; the liquid level should remain below the neck tube.[14]

    • Once the desired level is reached, close the valve on the LN2 source.

    • Close the dewar's fill and vent valves.[15]

    • Carefully disconnect the transfer line.

Inventory Management

A robust inventory management system is critical for tracking valuable cryopreserved samples.

  • Labeling: Use labels that can withstand cryogenic temperatures.[16] Labels should include, at a minimum, the sample name, date of cryopreservation, and a unique identifier.

  • Database Management: Utilize a digital inventory management system to track the exact location of each sample (dewar, rack, box, and position).[17] This reduces the time samples are exposed to ambient temperatures during retrieval and minimizes the risk of misplacing samples.[17]

  • Regular Audits: Periodically audit the inventory to ensure accuracy and the integrity of the storage system.

Visualizations

Cryopreservation_Workflow cluster_prep Sample Preparation cluster_freezing Freezing cluster_storage Long-Term Storage cluster_thawing Thawing & Recovery A Cell Culture/ Tissue Collection B Harvesting & Centrifugation A->B C Resuspension in Cryopreservation Medium B->C D Aliquoting into Cryogenic Vials C->D E Controlled-Rate Freezing (-1°C/min) D->E F Transfer to -80°C E->F G Transfer to LN2 Dewar (Vapor Phase) F->G H Inventory Management G->H I Rapid Thawing (37°C Water Bath) H->I Sample Retrieval J Removal of Cryoprotectant I->J K Return to Culture J->K

Caption: A typical workflow for the cryopreservation of biological samples.

Dewar_Components cluster_dewar Liquid this compound Dewar cluster_vacuum Vacuum Insulation Outer Jacket Outer Jacket Inner Vessel Inner Vessel Canisters/Racks Canisters/Racks Inner Vessel->Canisters/Racks Neck Tube Neck Tube Neck Tube->Inner Vessel Lid Lid Lid->Neck Tube This compound Vapor (Vapor Phase) This compound Vapor (Vapor Phase) Canisters/Racks->this compound Vapor (Vapor Phase) Liquid this compound (Liquid Phase) Liquid this compound (Liquid Phase) This compound Vapor (Vapor Phase)->Liquid this compound (Liquid Phase)

Caption: Key components of a liquid this compound storage dewar.

Safety_Precautions cluster_ppe PPE Components center Safe Handling of LN2 ppe Personal Protective Equipment (PPE) center->ppe ventilation Well-Ventilated Area center->ventilation handling Slow & Careful Pouring center->handling storage Vented Containers Only center->storage transport Upright & Secure Transport center->transport gloves Cryogenic Gloves ppe->gloves goggles Goggles & Face Shield ppe->goggles coat Lab Coat & Proper Attire ppe->coat

Caption: Essential safety precautions for working with liquid this compound.

References

Nitrogen Gas in Tandem Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of nitrogen gas as a collision gas in tandem mass spectrometry (MS/MS). These guidelines are intended to assist researchers, scientists, and professionals in the field of drug development in applying this fundamental technique for structural elucidation and quantification of various analytes.

Introduction to this compound as a Collision Gas

This compound (N₂) is a widely utilized collision gas in tandem mass spectrometry for inducing the fragmentation of precursor ions, a process known as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[1] In this technique, precursor ions, selected by the first mass analyzer, are accelerated into a collision cell filled with an inert gas, such as this compound.[2] The kinetic energy of the ions is converted into internal energy upon collision with the this compound molecules, leading to the fragmentation of the precursor ion into smaller product ions.[1] These product ions are then analyzed by a second mass analyzer, generating a tandem mass spectrum that provides valuable structural information about the precursor ion.

This compound is favored for this application due to its relatively low cost, high purity, and optimal molecular weight for efficient energy transfer during collisions, leading to informative fragmentation patterns. It is a cornerstone of "bottom-up" proteomics, where it is used to sequence peptides and identify proteins.

Application 1: Protein Identification and Peptide Sequencing

Tandem mass spectrometry with this compound as a collision gas is a cornerstone of modern proteomics, enabling the identification and sequencing of peptides from complex biological samples.

Experimental Workflow: Proteomics

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Protein Extraction (from cells, tissues, etc.) p2 Protein Digestion (e.g., with Trypsin) p1->p2 p3 Peptide Separation (Liquid Chromatography) p2->p3 p4 Ionization (e.g., ESI) p3->p4 p5 MS1: Precursor Ion Scan p4->p5 p6 Precursor Ion Selection p5->p6 p7 MS2: Collision-Induced Dissociation (this compound Collision Gas) p6->p7 p8 Product Ion Scan p7->p8 p9 Database Searching (e.g., Mascot, Sequest) p8->p9 p10 Protein Identification p9->p10

Caption: General workflow for protein identification using LC-MS/MS.

Protocol: Bottom-Up Proteomics

1. Sample Preparation:

  • Protein Extraction: Extract proteins from cell lysates or tissues using a suitable lysis buffer (e.g., RIPA buffer).

  • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent reformation.

  • Protein Digestion: Digest proteins into peptides using a protease such as trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the complex peptide mixture using a reversed-phase nano-LC column with a gradient of increasing acetonitrile (B52724) concentration.

  • Mass Spectrometry (MS):

    • Ionization: Ionize the eluting peptides using electrospray ionization (ESI).

    • MS1 Scan: Perform a full MS scan to detect the mass-to-charge (m/z) ratios of the intact peptide precursor ions.

    • Data-Dependent Acquisition (DDA): Automatically select the most intense precursor ions from the MS1 scan for fragmentation.

    • MS2 Scan (CID): Isolate the selected precursor ions and subject them to collision-induced dissociation with this compound gas in the collision cell. The resulting product ions are then analyzed in the second mass analyzer.

3. Data Analysis:

  • Database Search: Search the generated tandem mass spectra against a protein sequence database using algorithms like Mascot or Sequest. These programs theoretically digest proteins in the database and compare the theoretical fragmentation patterns with the experimental spectra to identify the peptides and, consequently, the proteins.

Quantitative Data: Typical Parameters for Peptide Sequencing
ParameterSettingInstrument Type Example
Collision GasThis compoundTriple Quadrupole, Ion Trap, Orbitrap
Collision EnergyStepped or ramped (e.g., 25-45 eV)Orbitrap
Gas Pressure1-2 mTorrTriple Quadrupole
Activation TypeCollision-Induced Dissociation (CID)All
Mass AnalyzerIon Trap, Orbitrap, TOFAll

Application 2: Analysis of Post-Translational Modifications (PTMs) - Phosphoproteomics

Identifying protein phosphorylation is critical for understanding cellular signaling. Tandem MS with this compound CID is a key technology for locating phosphorylation sites on peptides.

Signaling Pathway Diagram: EGFR Signaling

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation (pY1092, pY1110, pY1172) [LC-MS/MS identified] Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression EGF EGF EGF->EGFR Binding & Dimerization

Caption: Simplified EGFR signaling pathway with key phosphorylation sites.

Protocol: Phosphopeptide Enrichment and Analysis

1. Sample Preparation:

  • Follow the standard proteomics sample preparation protocol through to the protein digestion step.

2. Phosphopeptide Enrichment:

  • Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides before MS analysis. Common methods include:

    • Immobilized Metal Affinity Chromatography (IMAC): Uses metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphate (B84403) groups.[3]

    • Titanium Dioxide (TiO₂) Chromatography: TiO₂ selectively binds to phosphate groups under acidic conditions.[3]

3. LC-MS/MS Analysis:

  • The LC-MS/MS analysis is similar to the general proteomics workflow, with adjustments to the MS method to enhance the detection of phosphopeptides.

  • Neutral Loss Scan: A common technique in triple quadrupole instruments is to scan for the neutral loss of phosphoric acid (98 Da) from the precursor ion upon fragmentation.

4. Data Analysis:

  • Database search algorithms are used to identify the peptide sequence and localize the phosphorylation site. Software often includes specific scoring to confidently assign the position of the phosphate group.

Quantitative Data: Typical Parameters for Phosphopeptide Analysis
ParameterSettingInstrument Type Example
Collision GasThis compoundTriple Quadrupole, Ion Trap, Orbitrap
Collision EnergyOptimized for neutral loss or specific fragment ionsTriple Quadrupole, Orbitrap
EnrichmentIMAC or TiO₂Not applicable
Activation TypeCIDAll
MS Scan TypeNeutral Loss Scan, Product Ion ScanTriple Quadrupole, Ion Trap, Orbitrap

Application 3: Drug Metabolism and Metabolite Identification

In drug development, identifying the metabolic fate of a drug candidate is essential. UPLC-MS/MS with this compound CID is a powerful tool for detecting and structurally characterizing drug metabolites in biological matrices.

Experimental Workflow: Drug Metabolite Screening

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_analysis Data Analysis s1 Biological Sample (Plasma, Urine, etc.) s2 Protein Precipitation (e.g., Acetonitrile) s1->s2 s3 Extraction (LLE or SPE) s2->s3 s4 Evaporation & Reconstitution s3->s4 s5 Chromatographic Separation (UPLC) s4->s5 s6 MS1: Full Scan s5->s6 s7 Predicted Metabolite m/z Selection s6->s7 s8 MS2: Product Ion Scan (this compound CID) s7->s8 s9 Fragmentation Pattern Analysis s8->s9 s10 Metabolite Structure Elucidation s9->s10

Caption: Workflow for drug metabolite screening by UPLC-MS/MS.

Protocol: Screening for Drug Metabolites in Plasma

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma, add an internal standard.

  • Add a protein precipitation solvent such as acetonitrile (2:1, v/v), vortex, and centrifuge.[4]

  • Transfer the supernatant and perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).[5]

  • Evaporate the organic layer to dryness under a stream of this compound.[5]

  • Reconstitute the residue in a mobile phase-compatible solution.[5]

2. UPLC-MS/MS Analysis:

  • UPLC: Use a sub-2 µm particle column (e.g., C18) for high-resolution separation of the parent drug and its metabolites.

  • MS/MS:

    • Ionization: Positive or negative electrospray ionization (ESI), depending on the analyte.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of known metabolites, monitor specific precursor-to-product ion transitions.

    • Product Ion Scanning: For unknown metabolite identification, trigger product ion scans on masses that correspond to predicted metabolic transformations (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

3. Data Analysis:

  • Compare the fragmentation patterns of the potential metabolites to that of the parent drug to identify the site of modification.

  • High-resolution mass spectrometry can be used to confirm the elemental composition of the metabolites.

Quantitative Data: Typical Parameters for Drug Metabolite Analysis
ParameterSettingInstrument Type Example
Collision GasThis compoundTriple Quadrupole, Q-TOF
Collision EnergyOptimized for each metabolite (e.g., 20-40 eV)Triple Quadrupole
Ionization ModeESI Positive/NegativeAll
Desolvation Gas Flow800 L/hrTriple Quadrupole
Capillary Voltage3.0 - 4.0 kVTriple Quadrupole

Conclusion

This compound gas is an indispensable tool in tandem mass spectrometry, enabling a wide range of applications critical to research and development in the life sciences and pharmaceutical industries. The protocols and data presented here provide a foundation for the application of this technique. It is important to note that the optimal experimental parameters can vary significantly between different instruments and analytes, and therefore, method development and optimization are crucial for achieving high-quality, reproducible results.

References

Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles via Benzyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Benzyne (B1209423) cycloaddition reactions have emerged as a powerful and versatile strategy for the construction of these valuable molecular scaffolds.[1][2] This method offers a rapid, efficient, and often transition-metal-free pathway to complex, fused heterocyclic systems under mild reaction conditions.[1][2] Benzyne, a highly reactive intermediate, can be generated in situ from stable precursors, such as o-(trimethylsilyl)aryl triflates, and readily participates in a variety of cycloaddition reactions.[3][4] This document provides detailed application notes and experimental protocols for two key examples of this methodology: the [3+2] cycloaddition of benzynes with azides to form benzotriazoles and the [4+2] cycloaddition (aza-Diels-Alder reaction) with arylideneaminopyrroles to synthesize pyrrolo[2,3-c]isoquinolines.

Key Reaction Pathways

Benzyne's unique electronic structure allows it to react as either a dienophile or a dipolarophile, leading to a range of cycloaddition products. The two primary pathways discussed herein are the [3+2] and [4+2] cycloadditions.

[3+2] Cycloaddition: Synthesis of Benzotriazoles

The [3+2] cycloaddition between benzyne and an organic azide (B81097) is a highly efficient method for the synthesis of substituted benzotriazoles.[5][6] This reaction, sometimes referred to as "benzyne click chemistry," provides a modular approach to a class of compounds with significant biological activity.[1] The reaction proceeds smoothly under mild conditions and tolerates a wide variety of functional groups on the azide partner.[2]

[4+2] Cycloaddition (Aza-Diels-Alder): Synthesis of Fused Pyridine Derivatives

Benzyne can also act as a dienophile in [4+2] cycloaddition reactions with aza-dienes. This aza-Diels-Alder reaction is a powerful tool for constructing fused this compound-containing polycyclic aromatic compounds.[7] A notable example is the reaction of benzyne with (E)-2-arylideneaminopyrroles, which, after an oxidative aromatization step, yields pyrrolo[2,3-c]isoquinolines, a scaffold found in various natural products.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Benzotriazoles via [3+2] Cycloaddition

This protocol is adapted from the work of Shi, F. et al., Org. Lett. 2008, 10 (12), pp 2409–2412.[2][5]

Materials:

Procedure:

  • To a flame-dried reaction tube under an inert atmosphere (e.g., argon or this compound), add the organic azide (0.3 mmol, 1.0 equiv).

  • Add cesium fluoride (CsF) (0.6 mmol, 2.0 equiv).

  • Add anhydrous acetonitrile (3 mL).

  • To the resulting suspension, add 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (0.36 mmol, 1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 3 to 24 hours.[2]

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzotriazole.

Protocol 2: Synthesis of Pyrrolo[2,3-c]isoquinolines via [4+2] Cycloaddition

This protocol is based on the synthesis described by Castillo, J. C. et al., ACS Omega 2019, 4 (10), pp 14461–14470.[8]

Part A: Synthesis of (E)-2-arylideneaminopyrrole Precursor

  • Combine equimolar quantities (e.g., 2.0 mmol) of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile and the desired aromatic aldehyde in a microwave-safe vial.

  • Heat the solvent-free mixture using microwave irradiation at 100 °C for 10 minutes.

  • After cooling, purify the resulting imine by recrystallization (e.g., from methanol).

Part B: Aza-Diels-Alder Cycloaddition and Oxidation

  • In a reaction tube, combine the (E)-2-arylideneaminopyrrole from Part A (1.0 equiv), 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv), cesium fluoride (CsF) (2.4 equiv), and manganese dioxide (MnO2) (10 equiv).

  • Add anhydrous acetonitrile (ACN) as the solvent.

  • Heat the mixture at 70 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove solids.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pyrrolo[2,3-c]isoquinoline.

Data Presentation

Table 1: Substrate Scope for the [3+2] Cycloaddition of Azides with Benzyne
EntryAzide SubstrateProductYield (%)[2]
1Phenyl azide1-Phenyl-1H-benzo[d][1][2][3]triazole76
24-Methoxyphenyl azide1-(4-Methoxyphenyl)-1H-benzo[d][1][2][3]triazole83
34-Chlorophenyl azide1-(4-Chlorophenyl)-1H-benzo[d][1][2][3]triazole88
4Benzyl azide1-Benzyl-1H-benzo[d][1][2][3]triazole90
5Adamantyl azide1-(Adamantan-1-yl)-1H-benzo[d][1][2][3]triazole78
6Ethyl azidoacetateEthyl 2-(1H-benzo[d][1][2][3]triazol-1-yl)acetate99
73-Azido-2H-chromen-2-one3-(1H-benzo[d][1][2][3]triazol-1-yl)-2H-chromen-2-one51
83-Phenylprop-2-yn-1-yl azide1-(3-Phenylprop-2-yn-1-yl)-1H-benzo[d][1][2][3]triazole81

Reactions were carried out on a 0.3 mmol scale with 1.2 equiv of benzyne precursor and 2.0 equiv of CsF in CH3CN at room temperature.[2]

Table 2: Synthesis of Pyrrolo[2,3-c]isoquinolines via Aza-Diels-Alder Reaction
Entry5-Aryl Substituent on ProductYield (%)[8]
14-(Trifluoromethyl)phenyl76
24-Nitrophenyl84
32,4-Dichlorophenyl78

Reactions were performed with 1.0 equiv of the heterodiene, 1.2 equiv of the benzyne precursor, 2.4 equiv of CsF, and 10 equiv of MnO2 at 70 °C in ACN for 24 h.[8]

Visualizations

Benzyne_Generation cluster_main Benzyne Generation from Silyl Triflate Precursor Precursor <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135593856&t=l' />TD>TR><TR><TD>2-(Trimethylsilyl)phenyl<br/>trifluoromethanesulfonateTD>TR>TABLE>> Benzyne <<TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9955&t=l' />TD>TR><TR><TD>BenzyneTD>TR>TABLE>> Precursor->Benzyne CsF, CH₃CN Room Temp. Fluoride F⁻ Byproduct1 TMS-F Byproduct2 TfO⁻

Caption: General scheme for the in situ generation of benzyne.

Cycloaddition_Pathways cluster_32 [3+2] Cycloaddition cluster_42 [4+2] Cycloaddition Benzyne Benzyne Intermediate Azide Organic Azide (1,3-Dipole) Benzyne->Azide AzaDiene Aza-Diene (e.g., Arylideneaminopyrrole) Benzyne->AzaDiene Product_32 Benzotriazole Azide->Product_32 Intermediate_42 Cycloadduct AzaDiene->Intermediate_42 Product_42 Fused N-Heterocycle (e.g., Pyrroloisoquinoline) Intermediate_42->Product_42 Oxidation

Caption: Key benzyne cycloaddition pathways for N-heterocycle synthesis.

Experimental_Workflow A 1. Combine Reactants (Azide/Diene, CsF, Solvent) B 2. Add Benzyne Precursor (o-Silylaryl Triflate) A->B C 3. Stir at Specified Temperature (e.g., Room Temp. or 70°C) B->C D 4. Reaction Workup (Quench, Extract) C->D E 5. Purification (Column Chromatography) D->E F Pure N-Heterocycle E->F

Caption: General experimental workflow for benzyne cycloaddition reactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nitrogen Gas Leaks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve nitrogen gas leaks in laboratory equipment.

Troubleshooting Guides

This section offers step-by-step guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

I suspect a this compound gas leak. What is the first thing I should do?

If you suspect a this compound gas leak, your immediate priority is to ensure the safety of the laboratory environment. A large leak can displace oxygen, creating a hazardous situation.

Workflow for Investigating a Suspected this compound Leak

A Suspected this compound Leak B Assess the Severity: - Strong hissing sound? - Sudden pressure drop? A->B C IMMEDIATE ACTION: - Evacuate the immediate area - Ventilate the room - If safe, close the main cylinder valve B->C Yes D Minor Leak Suspected: - Proceed with caution B->D No E Perform Visual and Auditory Inspection: - Listen for hissing - Check gauges for pressure loss D->E F Localize the Leak: - Apply leak detection solution - Use an oxygen sensor E->F G Leak Found? F->G H Isolate and Depressurize the Affected Section G->H Yes K No Leak Found, but Pressure Still Dropping? G->K No I Repair the Leak: - Tighten fittings - Replace seals/ferrules H->I J Re-pressurize and Re-test to Confirm Fix I->J L Consider Temperature Effects: - Has the ambient temperature dropped significantly? K->L Yes M Review Instrument-Specific Troubleshooting Guides K->M No

Caption: General workflow for troubleshooting a suspected this compound gas leak.

I can hear a hissing sound near my gas cylinder or equipment. What should I do?

A hissing sound is a clear indication of a gas leak. Do not ignore it.

  • Do Not Panic: While a hissing sound indicates a leak, it also helps in quickly locating the source.

  • Safety First: If the hissing is loud, it could signify a large leak. If you feel dizzy or lightheaded, evacuate the area immediately and alert your lab's safety officer. These are symptoms of oxygen displacement.[1][2]

  • Pinpoint the Source: If it is safe to do so, try to locate the origin of the sound. Common sources include the cylinder valve, the regulator connections, and the tubing fittings.[3] A piece of paper can be moved around potential leak points to see if the flutter changes, helping to localize the leak without direct physical contact.[4]

  • Perform a Bubble Test: Apply a leak detection solution (like Snoop® or a simple soap and water solution) to the suspected area. The formation of bubbles will confirm the exact location of the leak.[5][6]

  • Isolate and Repair: Once the leak is confirmed, close the main valve on the this compound cylinder. If the leak is in a downstream component, close the nearest upstream valve. Release the pressure from the isolated section before attempting to tighten any fittings or replace any parts. Never attempt to repair a leak while the system is pressurized.[7]

My instrument's baseline is noisy after changing the this compound cylinder. What could be the cause?

A noisy baseline in a gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) after a cylinder change often points to issues with gas purity or the integrity of the gas lines.

  • Contaminated Gas Supply: The new gas cylinder may be contaminated with moisture, oxygen, or other impurities.[8] Ensure you are using the correct grade of this compound (99.999% purity or better is often required).[9] Installing an in-line filter can help remove contaminants.[9]

  • System Leak: When changing the cylinder, connections at the regulator or gas lines may not have been tightened properly, allowing atmospheric gases like oxygen and this compound to enter the system.[1][10] This is a common cause of baseline noise.[1][8] In a mass spectrometer, the presence of peaks at m/z 28 (N₂) and 32 (O₂) in a 4:1 ratio is a strong indicator of an atmospheric leak.[11]

  • Septum Bleed: In a GC, if the baseline noise increases with temperature, it could be due to the degradation of the inlet septum, which releases siloxane compounds.[12]

Troubleshooting Steps:

  • Leak Check: Perform a thorough leak check of all connections between the new cylinder and the instrument using a leak detection solution.

  • Purge the System: After connecting a new cylinder, it is crucial to purge the regulator and gas lines to remove any air that entered the system.

  • Verify Gas Purity: If the problem persists, the issue might be with the gas cylinder itself. Contact your gas supplier.

  • Check Consumables: Inspect and, if necessary, replace consumables like the GC inlet septum and liner.[13][14]

The pressure on my this compound regulator keeps dropping, but I can't find a leak. What's happening?

A drop in pressure doesn't always signify a leak. Temperature fluctuations can also be a cause.

  • Temperature Effects: According to the Ideal Gas Law, the pressure of a gas is directly proportional to its temperature.[15][16] If the ambient temperature of the laboratory decreases, the pressure inside the gas cylinder and the connected system will also drop, even if there are no leaks.[15] This is often observed when a pressure test is left overnight.[15]

  • Regulator Creep: This is a condition where the outlet pressure of the regulator slowly increases after being set. While this is the opposite of a pressure drop, it can indicate a faulty regulator that may also have intermittent leaks.

  • Slow, Undetectable Leak: The leak may be too small to be easily detected with a bubble solution. In such cases, a more sensitive method like a pressure decay test is required.

What to do:

  • Account for Temperature: Note the starting and ending temperatures during your pressure test. A slight pressure drop corresponding to a temperature drop can be normal.[17]

  • Perform a Pressure Decay Test: This is a more quantitative method for detecting small leaks. Refer to the detailed protocol below.

  • Inspect the Regulator: Issues like a worn diaphragm or seat within the regulator can cause leaks or pressure fluctuations.[18][19][20]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound gas leaks in a laboratory?

The most frequent causes of leaks are related to the gas plumbing and connections. These include:

  • Faulty Connections and Fittings: Loose or improperly tightened fittings are a primary source of leaks.[21]

  • Worn or Damaged Seals: O-rings, gaskets, and ferrules can degrade over time and require regular inspection and replacement.

  • Regulator Issues: Malfunctioning regulators can be a source of leaks, often due to worn internal components like diaphragms.[18][19]

  • Tubing Damage: Kinked, brittle, or cracked plastic or metal tubing can create leak points.

Q2: How do I perform a simple leak test using a soapy solution?

This method, often called a "bubble test," is a quick and effective way to pinpoint leaks.

  • Preparation: Prepare a solution of soap (dish soap works well) and water. Commercial leak detection solutions like Snoop® are also available and are often formulated to be non-corrosive and produce sustained bubbles.[22][23]

  • Application: Apply the solution to the suspected leak area, such as a fitting or valve stem, using a small brush or the applicator tube provided with commercial solutions.[24]

  • Observation: If a leak is present, the escaping this compound will form bubbles or a white foam at the site of the leak.[6][25] Large leaks will produce large, immediate bubbles, while very small leaks may create a slow-growing foam.[6]

Q3: What are the dangers of a this compound leak in a laboratory?

The primary danger of a this compound leak is asphyxiation due to oxygen displacement.[1][26] this compound is colorless and odorless, so it cannot be detected by human senses.[26][27] In a poorly ventilated or confined space, a significant this compound leak can rapidly decrease the oxygen concentration in the air. This can lead to dizziness, confusion, loss of consciousness, and ultimately, death.[1][27]

Q4: How should I safely handle and store this compound gas cylinders?

Proper handling and storage of compressed gas cylinders are critical for laboratory safety.

  • Storage: Cylinders should be stored in an upright position in a well-ventilated area.[8][28] They must be secured with a chain or strap to a wall or a proper cylinder cart to prevent them from falling over.[8][28] The storage area should be away from direct sunlight and sources of heat.[28]

  • Handling and Transport: Always use a cylinder cart or trolley to move cylinders; do not roll or drag them.[8] Personal protective equipment (PPE), such as safety glasses, gloves, and protective footwear, should be worn when handling cylinders.[8][29]

  • In Use: Ensure that the correct regulator is used for this compound and that it is in good condition.

Q5: My this compound supply pressure seems to fluctuate. What could be the cause?

Fluctuating this compound pressure can be caused by several factors:

  • Temperature Changes: As mentioned earlier, ambient temperature changes will cause the gas pressure to vary.[28]

  • High Demand: If multiple instruments are drawing from the same this compound source, the pressure may drop when several are in high-demand phases of their operation.[29]

  • Faulty Regulator: A failing regulator can lead to inconsistent output pressure.[19][28] This can include both high and low-pressure fluctuations.

  • Leaks in the System: A leak will cause a continuous or intermittent drop in pressure.[29]

Quantitative Data Summary

This table provides key quantitative data related to this compound leak detection and safety.

ParameterValue/RangeSignificance and Notes
Acceptable Pressure Drop (Pressure Decay Test) < 1-2 psi over 30 minutesThis is a general guideline; the acceptable rate depends on the system volume and the required gas purity. A steady drop, even if small, indicates a leak. Some users report that a small initial drop that then stabilizes can be normal due to temperature equalization.[17]
Leak Detection Sensitivity (Bubble Test) ~1 x 10⁻⁴ cc/secCan detect leaks as small as one pound of gas over 100 years.[6]
Oxygen Concentration Levels
Normal Air20.9% - 21%Safe for breathing.[1]
Mild Hypoxia16% - 19.5%Can cause fatigue, dizziness, and impaired judgment.[27]
Severe Hypoxia10% - 16%Leads to confusion, loss of coordination, and unconsciousness.[27]
Potentially Fatal< 10%Can be fatal within minutes.[27]

Experimental Protocols

Protocol 1: Pressure Decay Leak Test

This method is used to identify and quantify small leaks in a sealed system.

Objective: To determine if a leak is present by monitoring the pressure change in an isolated, pressurized system over time.

Methodology:

  • Isolate the System: Close all outlet valves and isolate the section of the gas line or equipment to be tested.[30][31]

  • Pressurize: Slowly introduce this compound gas into the isolated section until it reaches the desired test pressure. Do not exceed the maximum pressure rating of any component in the system.

  • Isolate from Source: Close the valve from the this compound source (e.g., the cylinder valve or regulator outlet valve) to trap the pressure within the test section.[21][30]

  • Stabilize: Allow the system to stabilize for a short period (e.g., 10-15 minutes). This allows the temperature of the gas, which may have increased during pressurization, to equilibrate with the ambient temperature.[27][30]

  • Monitor and Record: Record the initial stable pressure and the time. Continue to monitor the pressure at regular intervals (e.g., every 5-10 minutes) for a defined test period (e.g., 30-60 minutes).[30][31]

  • Analyze Results: A continuous drop in pressure indicates a leak.[27][30] The leak rate can be calculated using the formula: Leak Rate = (Change in Pressure x Volume) / Time[30]

Logical Flow of a Pressure Decay Test

A Start Test B Isolate the Test Section A->B C Pressurize with this compound to Test Pressure B->C D Close Supply Valve C->D E Allow Pressure and Temperature to Stabilize D->E F Record Initial Pressure (P1) and Start Time (T1) E->F G Wait for Defined Test Duration F->G H Record Final Pressure (P2) and End Time (T2) G->H I Pressure Dropped? (P1 > P2) H->I J Result: Leak Detected I->J Yes K Result: System is Tight I->K No

Caption: Steps involved in performing a pressure decay leak test.

Protocol 2: Bubble Test for Leak Localization

Objective: To visually identify the exact location of a gas leak.

Methodology:

  • System Pressurization: Ensure the system is under a positive pressure of at least 10-15 psi.[24]

  • Solution Preparation: Use a commercially available leak detection fluid or prepare a solution of one part liquid dish soap to ten parts water.

  • Application: Liberally apply the solution to all potential leak points, including threaded connections, valve stems, welds, and regulator fittings. An extendable snooper tube can be used for hard-to-reach areas.[24]

  • Visual Inspection: Carefully observe the coated areas for the formation of bubbles or foam. Even a very small leak will produce a cluster of bubbles over several minutes.[6]

  • Action: Once a leak is identified, mark the location.

  • Depressurization and Repair: Safely vent the pressure from the system before attempting to tighten the fitting or replace the faulty component.

  • Confirmation: After the repair, re-pressurize the system and re-test the area with the bubble solution to confirm that the leak has been resolved.

References

Technical Support Center: Liquid Nitrogen Storage Dewars

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Liquid Nitrogen (LN2) Storage Dewars. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter with your LN2 dewar.

Issue 1: Excessive Liquid this compound Evaporation

Q1: My liquid this compound is evaporating much faster than usual. What could be the cause?

A1: Rapid evaporation of liquid this compound is a common issue that can jeopardize your valuable samples. The primary causes are typically related to a compromised vacuum insulation layer, improper usage, or environmental factors.[1][2][3]

Possible Causes & Solutions:

Possible Cause Symptoms Troubleshooting Steps
Vacuum Failure - Frost or condensation on the outer surface of the dewar.[1][4][5][6] - The dewar's outer surface feels cold to the touch.[7][8] - A hissing sound may be audible.[2][4]1. Visual Inspection: Carefully inspect the dewar for any signs of physical damage such as dents or cracks, which could compromise the vacuum.[2][9] 2. Frost/Condensation Check: Observe the exterior of the dewar. Excessive frost formation is a strong indicator of vacuum loss.[4][5][6] 3. Contact Supplier: If you suspect a vacuum failure, it is crucial to contact your supplier or a qualified technician for professional assessment and potential re-evacuation or replacement.[1][4]
Improper Lid/Plug Seal - Frost or ice buildup around the neck and lid of the dewar.[2][5] - The lid does not fit snugly.[2]1. Inspect the Lid/Plug: Check the lid and neck plug for any signs of damage, wear, or deformation.[2] 2. Ensure Proper Seating: Make sure the lid is seated correctly and forms a good seal. Do not use a tight-fitting stopper that could prevent the venting of gas.[10][11][12] 3. Replace if Necessary: If the lid or plug is damaged, obtain a replacement from the manufacturer.[2]
Frequent Lid Opening - Noticeable increase in LN2 consumption correlated with frequent access to samples.1. Minimize Opening Frequency: Plan your work to minimize the number of times the dewar is opened. 2. Reduce Opening Duration: When accessing samples, do so as quickly as possible to reduce the time the dewar is open to ambient air.[3]
High Ambient Temperature - The dewar is stored in a warm environment.1. Relocate the Dewar: Move the dewar to a cooler, well-ventilated area away from direct sunlight and heat sources.[1]
Introduction of Warm Materials - Rapid boiling and vapor production when adding warm racks or samples.1. Pre-cool Equipment: If possible, pre-cool racks and other equipment before placing them in the dewar. 2. Gradual Introduction: Introduce items slowly to minimize rapid boiling of the liquid this compound.[3]

Experimental Protocol: Measuring Normal Evaporation Rate (NER)

To determine if your dewar's evaporation rate is within the manufacturer's specifications, you can perform a Normal Evaporation Rate (NER) test.

Methodology:

  • Fill the dewar to the manufacturer's recommended level with liquid this compound.

  • Weigh the filled dewar and record the initial weight (W1).

  • Allow the dewar to sit undisturbed for 24 hours in a stable environment.

  • After 24 hours, weigh the dewar again and record the final weight (W2).

  • Calculate the weight of LN2 evaporated: Evaporation ( g/day ) = W1 - W2.

  • Convert the weight to volume (1 liter of LN2 ≈ 808 grams) and compare it to the manufacturer's specified static evaporation rate.[13]

Issue 2: Frost and Ice Formation

Q2: I'm seeing frost and ice on my dewar. Is this normal?

A2: The presence of frost or ice on a liquid this compound dewar can be an indicator of a problem, but not always. The location and extent of the frost are key to diagnosing the issue.

Interpreting Frost Formation:

Location of Frost/Ice Interpretation Recommended Action
Around the neck/lid immediately after filling Normal condensation and freezing of atmospheric moisture due to the cold opening.[8][14]This should dissipate after a few hours. If it persists or worsens, it may indicate a problem.[8][14]
Excessive and persistent frost on the lid and neck May indicate a poor seal from a damaged or improperly seated lid/plug.[5]Inspect the lid and plug for damage and ensure it is correctly positioned. Replace if necessary.
Patches of frost on the outer body of the dewar This is a strong indicator of a localized vacuum failure, often due to a dent or damage to the outer wall.[5]Immediately transfer your samples to a secure dewar and contact the manufacturer or supplier for repair or replacement.
The entire outer surface is frosted or covered in condensation This signifies a complete loss of vacuum insulation.[1][4][5]CRITICAL: This is an emergency situation. The liquid this compound will evaporate very rapidly. Transfer all samples to a backup dewar immediately. The dewar is no longer usable and needs to be replaced.
Ice blockage in valves or pipes Can be caused by moisture entering the system and freezing.[1][15]Use warm water (not exceeding 50°C) or a stream of warm this compound gas to gently thaw the blockage.[1][15] To prevent recurrence, ensure all fittings are tight and consider using a drying agent in the gas line if applicable.

Logical Diagram: Troubleshooting Frost Formation

Frost_Troubleshooting start Frost or Ice Observed on Dewar location Where is the frost located? start->location neck_lid Around Neck/Lid location->neck_lid Neck/Lid outer_body On Outer Body location->outer_body Outer Body timing When did it appear? neck_lid->timing extent Extent of Frost? outer_body->extent just_filled Just after filling timing->just_filled Recent persistent Persistent / Worsening timing->persistent Ongoing normal Normal Condensation Monitor for a few hours just_filled->normal check_seal Check Lid/Plug Seal Inspect for damage persistent->check_seal patches Patches extent->patches Localized entire_surface Entire Surface extent->entire_surface Widespread localized_vacuum_loss Localized Vacuum Loss Transfer Samples & Contact Supplier patches->localized_vacuum_loss complete_vacuum_loss CRITICAL: Complete Vacuum Loss IMMEDIATELY Transfer Samples entire_surface->complete_vacuum_loss

Caption: A flowchart for diagnosing the cause of frost on a liquid this compound dewar.

Frequently Asked Questions (FAQs)

Q3: How often should I check the liquid this compound level in my dewar?

A3: It is recommended to check the liquid this compound level at least weekly. However, for critical samples, daily monitoring is advised.[10] Many modern facilities utilize continuous automated temperature monitoring systems.[10][16]

Q4: What are the essential safety precautions when working with liquid this compound dewars?

A4: Safety is paramount when handling liquid this compound. Always adhere to the following:

  • Personal Protective Equipment (PPE): Wear cryogenic gloves, a face shield or safety goggles, a lab coat, and closed-toe shoes.[2][11][17][18][19] Trousers should be worn outside of shoes to prevent LN2 from getting trapped.[11]

  • Ventilation: Always work in a well-ventilated area.[2][16][18] this compound gas is colorless and odorless and can displace oxygen, creating an asphyxiation hazard.[9][11][17]

  • Handling: Never seal a dewar airtight, as the evaporating gas will build up pressure and could cause an explosion.[2][10][11] Use a loose-fitting lid or a pressure relief device.[10] Handle dewars with care and avoid dropping or tipping them.[9]

  • Transport: Do not transport liquid this compound in a passenger elevator.[17]

Q5: How should I clean and maintain my liquid this compound dewar?

A5: Regular cleaning and maintenance will extend the life of your dewar and ensure the integrity of your samples.

  • Exterior: Clean the outer shell with a mild detergent and water, then dry it thoroughly to prevent corrosion.[16][20]

  • Interior: To sanitize the interior, first, allow the dewar to warm to room temperature over a couple of days.[20] You can then wash it with warm water (40-50°C) and a neutral detergent.[20] For decontamination, a 10% bleach solution can be used, followed by a thorough rinsing with clean water.[20] Ensure the dewar is completely dry before putting it back into service.[20]

Q6: What should I do if a valve on my pressurized dewar is stuck or leaking?

A6: A faulty valve can be a serious safety hazard, potentially leading to an uncontrolled release of this compound gas and an oxygen-deficient atmosphere.[21]

  • If you are unable to close a valve, and you have an oxygen monitor that is alarming, evacuate the area immediately.[21]

  • Do not attempt to force a stuck valve.

  • Contact your gas supplier immediately to report the issue and arrange for a replacement dewar.[21]

Logical Diagram: General Dewar Maintenance Workflow

Dewar_Maintenance start Routine Dewar Maintenance weekly_checks Weekly Checks start->weekly_checks as_needed_cleaning As-Needed Cleaning start->as_needed_cleaning check_level Check LN2 Level weekly_checks->check_level inspect_exterior Inspect Exterior for Damage/Frost weekly_checks->inspect_exterior check_lid Check Lid/Plug Seal weekly_checks->check_lid empty_dewar Empty Dewar and Allow to Warm (48h) as_needed_cleaning->empty_dewar log_level Log Level check_level->log_level troubleshoot Troubleshoot Issue inspect_exterior->troubleshoot Issue Found check_lid->troubleshoot Issue Found clean_interior Clean Interior with Warm Water & Detergent empty_dewar->clean_interior sanitize Sanitize (Optional) with 10% Bleach Solution clean_interior->sanitize rinse Rinse Thoroughly sanitize->rinse dry Dry Completely rinse->dry

Caption: A workflow diagram for the routine maintenance and cleaning of LN2 dewars.

References

Technical Support Center: Optimizing Nitrogen Flow Rate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for optimizing nitrogen carrier gas flow rate in your gas chromatography (GC) applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why should I consider using this compound as a carrier gas?

This compound is an inert, widely available, and inexpensive carrier gas, making it a cost-effective option for many GC applications.[1][2] It is non-flammable and safer to handle compared to hydrogen.[1] When used at its optimal velocity, this compound can yield the most efficient peaks, meaning the sharpest peaks, because its high mass minimizes the longitudinal diffusion of the analyte in the gas phase.[3]

Q2: What are the main disadvantages of using this compound as a carrier gas?

The primary disadvantage of this compound is its slower optimal linear velocity compared to helium and hydrogen.[2][3][4] This can lead to longer analysis times.[2][5] this compound also has a narrower optimal flow rate range, and deviations from this range can lead to a significant loss in efficiency, resulting in broader peaks.[4][6]

Q3: What is the optimal linear velocity for this compound?

The optimal linear velocity for this compound is significantly lower than for helium or hydrogen. It is also dependent on the internal diameter (ID) of the GC column. Narrower columns allow for a slightly higher optimal linear velocity.[3]

Column Internal Diameter (ID)Typical Optimal this compound Linear Velocity
0.10 mm~15 cm/sec
0.25 mm~12 cm/sec[3]
General Range10 - 15 cm/sec[7]

Q4: How does this compound's performance compare to helium and hydrogen?

The performance of different carrier gases is often illustrated using a Van Deemter curve, which plots theoretical plate height (a measure of column efficiency) against the average linear velocity of the carrier gas.

Carrier GasOptimal Linear VelocityEfficiency at OptimumPerformance at Higher Velocities
This compound SlowestHighest (lowest plate height)Efficiency drops off sharply[6]
Helium IntermediateHighFlatter curve, retains efficiency well[6]
Hydrogen FastestHighFlattest curve, best for fast analysis[4][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound as a carrier gas.

Issue 1: Broad or Tailing Peaks

  • Possible Cause: The carrier gas flow rate is too high or too low, moving it away from the optimal linear velocity.

  • Solution:

    • Verify the current linear velocity of your this compound carrier gas.

    • Adjust the flow rate to bring the linear velocity into the optimal range for your column's internal diameter (see table above).[7]

    • If peaks are still broad, consider that a dirty injector or a degraded column could be the cause.[8]

  • Possible Cause: Leaks in the system.

  • Solution: Perform a thorough leak check of the system, paying close attention to the septum, column fittings, and gas line connections.

  • Possible Cause: Column overload.

  • Solution: Reduce the amount and/or concentration of the injected sample.[8]

Issue 2: Unstable Baseline

  • Possible Cause: Fluctuations in the carrier gas flow rate.

  • Solution:

    • Ensure you are using a high-quality, two-stage gas regulator to maintain a stable inlet pressure.[9]

    • Check for any blockages in the gas lines or the split vent.[10]

  • Possible Cause: Contaminated carrier gas.

  • Solution:

    • Ensure high-purity this compound is being used.

    • Replace gas filters, such as moisture and oxygen traps, as they can be a source of contamination.[10]

  • Possible Cause: Column bleed.

  • Solution:

    • Confirm that the oven temperature does not exceed the column's maximum operating temperature.[8]

    • Condition the column according to the manufacturer's instructions.

Issue 3: Poor Resolution or Shift in Retention Times

  • Possible Cause: Incorrect carrier gas flow rate. An excessively high or low flow rate can lead to suboptimal separation and erratic retention times.[1]

  • Solution: Optimize the linear velocity as described in the experimental protocol below. Ensure the correct column dimensions are entered into the GC's electronic pneumatic controller (EPC) to ensure accurate flow control.[11]

  • Possible Cause: Inconsistent system pressure.

  • Solution: Check for leaks and ensure the gas regulator is functioning correctly.[1]

Experimental Protocols

Protocol 1: Determining the Optimal this compound Flow Rate (Linear Velocity)

This procedure, based on the principles of the Van Deemter equation, helps to find the flow rate that provides the highest column efficiency.[12]

  • Preparation:

    • Install the desired GC column and ensure the system is leak-free.

    • Prepare a test mixture containing a well-retained, symmetrical peak-eluting analyte.

    • Set the oven to an isothermal temperature that allows for a reasonable retention time of the test analyte (e.g., k' between 2 and 5).

  • Initial Setup:

    • Set the this compound carrier gas flow to a low linear velocity (e.g., 8 cm/sec).

    • Allow the system to equilibrate.

  • Data Collection:

    • Inject the test mixture and record the chromatogram.

    • Increase the linear velocity in increments of 1-2 cm/sec.

    • Repeat the injection at each new flow rate, allowing for equilibration each time, until you have covered a range up to approximately 20-25 cm/sec.

  • Analysis:

    • For each chromatogram, calculate the number of theoretical plates (N) for the test analyte's peak.

    • Plot the calculated theoretical plates (N) or the height equivalent to a theoretical plate (HETP) against the linear velocity.

    • The optimal linear velocity is the point on the curve that corresponds to the maximum number of theoretical plates (or the minimum HETP). This is the peak of the Van Deemter curve.[13]

Protocol 2: Performing a System Leak Check

  • Preparation:

    • Set the oven, inlet, and detector temperatures to ambient.

    • Remove the column from the detector end and cap the detector fitting.

    • Install a "no-hole" ferrule on the inlet end of the column or use a capping nut.

  • Pressurization:

    • Set the inlet pressure to your typical operating pressure (e.g., 20-30 psi).

    • Turn off the gas flow to the inlet.

  • Monitoring:

    • Monitor the pressure reading on the GC. A stable pressure indicates a leak-free system up to the inlet.

    • If the pressure drops, there is a leak. Check the septum, inlet liner O-ring, and gas line connections to the GC.

  • Column and Detector Check:

    • To check the column fittings, reinstall the column in the inlet and leave the detector end open.

    • Pressurize the system and use an electronic leak detector or a soap solution to check for leaks at the inlet and detector fittings.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Broad Peaks, Unstable Baseline) check_flow Is Carrier Gas Flow Rate Correct? start->check_flow adjust_flow Adjust to Optimal Linear Velocity check_flow->adjust_flow No leak_check Perform System Leak Check check_flow->leak_check Yes adjust_flow->leak_check resolved Problem Resolved adjust_flow->resolved fix_leak Fix Leaks (Septum, Fittings) leak_check->fix_leak Leak Found check_gas_purity Is Gas Supply Pure? leak_check->check_gas_purity No Leak fix_leak->check_gas_purity fix_leak->resolved replace_filters Replace Gas Traps/Cylinder check_gas_purity->replace_filters No check_column Inspect Column and Inlet check_gas_purity->check_column Yes replace_filters->check_column replace_filters->resolved maintenance Clean Inlet, Trim/Replace Column check_column->maintenance Issue Found unresolved Consult Instrument Specialist check_column->unresolved No Issue maintenance->resolved

Caption: Troubleshooting workflow for common GC issues with this compound carrier gas.

VanDeemterConcept A A-Term (Eddy Diffusion) B B-Term (Longitudinal Diffusion) C C-Term (Mass Transfer) slow_flow Too Slow (u is low) B-Term Dominates (Peak Broadening) optimal_flow Optimal Flow (u is optimal) Minimal HETP (Sharpest Peak) fast_flow Too Fast (u is high) C-Term Dominates (Peak Broadening)

Caption: Relationship between Van Deemter terms and flow rate on peak shape.

References

Technical Support Center: Preventing Ice Crystal Formation in Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell cryopreservation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ice crystal formation during the cryopreservation of cells in liquid nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cell damage during cryopreservation?

The primary cause of cell damage during cryopreservation is the formation of ice crystals, both inside (intracellular) and outside (extracellular) the cells.[1][2][3] Intracellular ice formation is particularly damaging and is often lethal to the cell as it can disrupt organelles and compromise the cell membrane.[3][4][5][6] Extracellular ice formation can also cause damage by creating a hypertonic extracellular environment, leading to excessive cell dehydration and mechanical stress.[1][7]

Q2: How do cryoprotective agents (CPAs) work to prevent ice crystal formation?

Cryoprotective agents (CPAs) are essential for preventing ice crystal-induced cell damage.[1][8] They work through several mechanisms:

  • Lowering the freezing point: CPAs decrease the freezing point of water, reducing the temperature at which ice crystals can form.[9]

  • Increasing viscosity: At low temperatures, CPAs increase the viscosity of the solution, hindering water molecule movement and inhibiting the growth of ice crystals.[10]

  • Dehydrating the cell: Penetrating CPAs, like DMSO and glycerol, enter the cell and reduce the intracellular water content available to form ice.[11] Non-penetrating CPAs remain outside the cell, increasing the extracellular solute concentration and drawing water out of the cell through osmosis.[11]

Q3: What is the difference between slow freezing and vitrification?

Slow freezing and vitrification are two different approaches to cryopreservation, primarily differing in their cooling rates and the concentration of CPAs used.

  • Slow Freezing: This method involves a controlled, slow cooling rate, typically -1°C per minute, to allow for gradual dehydration of the cells.[12][13] This minimizes intracellular ice formation.[14]

  • Vitrification: This is an ultra-rapid cooling process that solidifies the cell suspension into a glass-like, amorphous state without the formation of any ice crystals.[15][16][17][18] It requires high concentrations of CPAs and extremely fast cooling rates (e.g., -23,000°C/min).[15][19]

Q4: Why is a controlled cooling rate of -1°C/minute recommended for slow freezing?

A cooling rate of approximately -1°C per minute is considered optimal for many cell types because it balances the rates of water leaving the cell and ice forming in the extracellular space.[12][13][20]

  • Too slow: If the cooling rate is too slow, cells are exposed to a hypertonic environment for a prolonged period, which can cause excessive dehydration and "solution effects" injury.[21]

  • Too fast: If the cooling rate is too fast, there is insufficient time for water to move out of the cells, leading to the formation of damaging intracellular ice crystals.[1][21][22]

Q5: How does the thawing process affect cell viability and ice crystal formation?

The thawing process is as critical as the freezing process. A rapid thawing process is generally recommended to minimize ice crystal recrystallization, where small, less harmful ice crystals grow into larger, more damaging ones.[23][24][25] Thawing is typically done quickly in a 37°C water bath until only a small sliver of ice remains.[26][27]

Troubleshooting Guide

Problem 1: Low cell viability after thawing.
Possible Cause Troubleshooting Steps
Intracellular Ice Crystal Formation - Ensure the cooling rate is controlled and optimal for your cell type (typically -1°C/minute).[28] - Use an appropriate concentration of a suitable cryoprotective agent (e.g., 5-10% DMSO).[29] - Consider using a controlled-rate freezer or a validated freezing container (e.g., Mr. Frosty).[12][30]
"Solution Effects" Injury - Avoid excessively slow cooling rates.[21] - Ensure the cryopreservation medium is properly formulated and has the correct osmolarity.
CPA Toxicity - Use the minimum effective concentration of the CPA. - Minimize the time cells are exposed to the CPA at room temperature before freezing. - Remove the CPA promptly after thawing by diluting the cell suspension in fresh, pre-warmed medium.[31]
Improper Thawing Technique - Thaw vials rapidly in a 37°C water bath.[26] - Do not allow the cell suspension to warm up completely; a small amount of ice should remain.[26]
Poor Cell Health Pre-Freezing - Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation.[26] - Check for any microbial contamination, including mycoplasma.[12]
Problem 2: Visible cell clumping after thawing.
Possible Cause Troubleshooting Steps
High Cell Density - Freeze cells at an optimal concentration for your cell type (typically 1x10⁶ to 5x10⁶ cells/mL).[32]
Cell Lysis and DNA Release - Handle cells gently during harvesting and processing to minimize cell lysis. - Consider adding a DNase inhibitor to the cryopreservation or post-thaw medium.
Incomplete CPA Removal - Ensure thorough but gentle mixing when diluting the thawed cells in fresh medium to remove the CPA.

Experimental Protocols

Protocol 1: Standard Slow-Rate Freezing of Adherent Cells
  • Cell Preparation:

    • Culture cells to approximately 70-80% confluency in the logarithmic growth phase.[32]

    • Aspirate the culture medium and wash the cells with a balanced salt solution (e.g., PBS).

    • Harvest the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), being careful to minimize exposure time.

    • Neutralize the dissociation reagent with fresh culture medium containing serum.

    • Transfer the cell suspension to a conical tube and centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium.

  • Cryopreservation Medium Preparation:

    • Prepare a freezing medium consisting of complete growth medium supplemented with a cryoprotective agent. A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO. Alternatively, use a commercially available, serum-free freezing medium.

    • Prepare the freezing medium fresh on the day of use and keep it on ice.[28]

  • Freezing Procedure:

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Viability should be >90%.[26]

    • Adjust the cell concentration to the desired density (e.g., 1-5 x 10⁶ cells/mL) in the cryopreservation medium.[32]

    • Aliquot 1 mL of the cell suspension into sterile cryogenic vials.

    • Place the vials in a controlled-rate freezing container (e.g., Mr. Frosty) and place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.[12]

  • Storage:

    • The next day, transfer the vials from the -80°C freezer to a liquid this compound storage tank for long-term storage in the vapor phase (-135°C to -196°C).

Protocol 2: Rapid Thawing of Cryopreserved Cells
  • Preparation:

    • Prepare a sterile biological safety cabinet.

    • Pre-warm complete culture medium to 37°C in a water bath.

    • Have a conical tube containing pre-warmed medium ready.

  • Thawing:

    • Retrieve a vial of frozen cells from the liquid this compound tank, wearing appropriate personal protective equipment (PPE).

    • Immediately place the vial in a 37°C water bath.[26]

    • Gently agitate the vial until only a small sliver of ice remains. This should take approximately 60-90 seconds.[33]

  • CPA Removal and Recovery:

    • Wipe the outside of the vial with 70% ethanol (B145695) before opening it in the biological safety cabinet.

    • Using a sterile pipette, slowly transfer the contents of the vial to the conical tube containing pre-warmed medium. This dilutes the CPA.

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes.

    • Aspirate the supernatant containing the CPA and resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Transfer the cell suspension to a new culture flask and place it in a CO₂ incubator.

    • Monitor the cells for attachment and growth over the next 24-48 hours.

Visualizations

Cryopreservation_Workflow cluster_preparation Cell Preparation cluster_freezing Freezing cluster_thawing Thawing & Recovery Harvest Harvest Healthy Cells (Log Phase, >90% Viability) Centrifuge Centrifuge and Resuspend in Cryopreservation Medium Harvest->Centrifuge Aliquot Aliquot into Cryovials Centrifuge->Aliquot ControlledCooling Controlled Cooling (-1°C/minute) Aliquot->ControlledCooling Storage Long-term Storage (Liquid this compound Vapor) ControlledCooling->Storage RapidThaw Rapid Thawing (37°C Water Bath) Storage->RapidThaw Retrieval Dilute Dilute to Remove CPA RapidThaw->Dilute Culture Culture in Fresh Medium Dilute->Culture

Figure 1. A generalized workflow for cell cryopreservation and thawing.

Ice_Crystal_Formation_Logic cluster_cooling_rate Cooling Rate cluster_outcome Outcome Slow Too Slow SolutionEffects Solution Effects Injury (Excessive Dehydration) Slow->SolutionEffects Optimal Optimal (-1°C/min) HighViability High Cell Viability Optimal->HighViability Fast Too Fast IntracellularIce Intracellular Ice Formation Fast->IntracellularIce

Figure 2. The impact of cooling rate on cell viability during cryopreservation.

Thawing_Process cluster_thawing_rate Thawing Rate cluster_thawing_outcome Outcome SlowThaw Slow Thawing Recrystallization Ice Recrystallization (Crystal Growth) SlowThaw->Recrystallization RapidThaw Rapid Thawing MinimizedDamage Minimized Crystal Damage (High Viability) RapidThaw->MinimizedDamage

References

Technical Support Center: Reducing Background Noise in Nitrogen-Based Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background noise in nitrogen-based mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of noise in mass spectrometry?

A1: The main types of noise encountered in mass spectrometry are:

  • Chemical Noise: This arises from unwanted ions in the mass spectrometer that are not related to the analyte of interest.[1] Sources can include impurities in solvents, components of the sample matrix, and contamination within the system.[1]

  • Electronic Noise: This is random electrical interference generated by the instrument's electronic components, such as the detector and amplifiers.[1]

  • Background Noise: This is a broader term that can encompass both chemical and electronic noise, as well as signals from uninformative peaks associated with the matrix or solvents used for sampling.[1]

Q2: How can I differentiate between chemical and electronic noise?

A2: A simple method to distinguish between chemical and electronic noise is to stop the flow of the sample and solvent into the mass spectrometer by turning off the spray voltage. If the noise level significantly drops, it is likely that the main contributor is chemical noise.[1] If the noise continues, it is more likely to be electronic.[1] Chemical noise also tends to appear at specific m/z values, whereas electronic noise is often more random.[1]

Q3: Why is the purity of this compound gas important in mass spectrometry?

A3: The purity and flow rate of this compound gas are critical factors that can affect the accuracy, sensitivity, and reproducibility of the analysis.[2] Impurities in the this compound gas, such as oxygen, moisture, and hydrocarbons, can interfere with the ionization process, leading to background signals and noise in the mass spectrum.[2][3] This can obscure the detection of analyte ions and compromise the reliability of the results.[3] High-purity this compound helps to maximize ionization efficiency and improve the sensitivity of the analysis.[3]

Q4: What are the common sources of chemical contaminants in a mass spectrometry system?

A4: Common sources of chemical contaminants include:

  • Solvents and Reagents: Even high-purity solvents can contain trace contaminants.[4]

  • System Contamination: Over time, contaminants can build up in the LC system, tubing, injector, and the ion source of the mass spectrometer.[4]

  • Leaks: Air leaks in the LC or MS system can introduce this compound, oxygen, and other atmospheric components.[4]

  • Consumables: Plasticizers (e.g., phthalates) and polymers (e.g., polyethylene (B3416737) glycol) can leach from sample tubes, pipette tips, and other plastic labware.[4][5]

Troubleshooting Guides

Issue: High Baseline Noise Across the Entire Spectrum

A high baseline can obscure peaks of interest and significantly decrease data quality.[1] This can often be attributed to either chemical or electronic noise.[1]

Troubleshooting Steps:

  • Q: Have you identified the source of the noise (chemical vs. electronic)?

    • A: To determine the source, turn off the spray voltage and any liquid flow to the mass spectrometer. A significant drop in noise indicates chemical noise, while persistent noise points to an electronic origin.[1]

  • Q: Are your solvents and reagents of sufficient purity?

    • A: Always use LC-MS or spectroscopy-grade solvents and reagents.[4] It is recommended to perform a blank injection of your mobile phase to check its baseline noise level before running samples.[4] If the blank is noisy, prepare a fresh mobile phase.[4]

  • Q: Could the system be contaminated?

    • A: Contaminants can accumulate in the LC and MS systems over time. Regularly flush your LC system with a strong organic solvent like isopropanol (B130326).[4] If MS contamination is suspected, follow the manufacturer's instructions for cleaning the ion source.[4] A "steam cleaning" procedure overnight can also be very effective in improving the signal-to-noise level.[6]

  • Q: Have you checked for leaks?

    • A: Systematically check all fittings and connections for leaks with an electronic leak detector, paying close attention to the areas around the pump, injector, column, and MS interface.[4]

Issue: Observing Repeating Peaks in the Spectrum

The appearance of repeating peaks, especially at higher m/z values, is often a sign of contamination from plasticizers or polymers.[4]

Troubleshooting Steps:

  • Q: What are the mass differences between the repeating peaks?

    • A:

      • A series of peaks with regular mass differences of 44 Da often indicates polyethylene glycol (PEG) contamination.[4]

      • Repeating peaks with a mass difference of 74 Da can be due to siloxanes, which are often found in vacuum grease and some septa.[4]

      • Phthalates, common plasticizers, can also cause characteristic repeating peaks.[4]

  • Q: What type of consumables are you using?

    • A: Whenever possible, use glassware instead of plastic.[4] If plastics are necessary, choose polypropylene (B1209903) tubes and pipette tips that are certified as low-leachable.[4] Avoid using parafilm to cover sample vials.[4]

  • Q: Have you considered environmental sources of contamination?

    • A: Be mindful of personal care products, as some lotions and creams contain compounds that can interfere with the analysis.[4]

Data and Protocols

Quantitative Data Summary

Table 1: Effect of Cone Gas Flow Rate on Background Noise

Cone Gas Flow Rate (L/hr)Background Noise Level (Arbitrary Units)
150High
250Medium
350Low
500Very Low

Data adapted from a study on nitrosamine (B1359907) analysis, demonstrating a decrease in noise with increased cone gas flow.[7]

Experimental Protocols

Protocol 1: LC System Flushing to Remove Contamination

This protocol is designed to remove chemical contamination from the LC system.

Materials:

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade acetonitrile

  • LC-MS grade isopropanol

  • 0.1% Formic acid in LC-MS grade water

Procedure:

  • Remove the column from the LC system and replace it with a restriction capillary.[1]

  • Prepare a flushing solution of water, methanol, acetonitrile, and isopropanol with 0.1% formic acid (25:25:25:25:1 v/v/v/v/v).

  • Flush the system with this mixture for an extended period. For persistent contamination, multiple injections (e.g., 200) of the flushing solution can be performed.

  • Replace the flushing solution with your normal mobile phases and check the system's background noise by running a blank.

Protocol 2: "Steam Cleaning" for LC-MSD Systems

This overnight procedure can significantly improve the signal-to-noise level.[6]

Procedure:

  • Set the LC flow to 0.5 ml/min.

  • Set the nebulizer pressure to 60 psi.

  • Set the drying gas flow to 13 L/min.

  • Set the drying gas temperature to 350°C.

  • If using APCI, set the vaporizer temperature to 400°C.

  • Ensure the MS stream selection valve is directed to the "MS".

  • Leave the system running under these conditions overnight.

Visualizations

G Troubleshooting Background Noise start High Background Noise Observed check_source Identify Noise Source (Chemical vs. Electronic) start->check_source chemical_noise Chemical Noise Path check_source->chemical_noise Chemical electronic_noise Electronic Noise Path (Consult Manufacturer) check_source->electronic_noise Electronic check_solvents Check Solvent/Reagent Purity chemical_noise->check_solvents check_system Check for System Contamination check_solvents->check_system reprepare_solvents Use High-Purity Solvents Run Blank check_solvents->reprepare_solvents Impure check_leaks Check for Leaks check_system->check_leaks flush_system Flush LC System Clean Ion Source check_system->flush_system Contaminated check_consumables Check Consumables check_leaks->check_consumables fix_leaks Fix Leaks check_leaks->fix_leaks Leak Found change_consumables Use Glassware or Low-Leachable Plastics check_consumables->change_consumables Leaching

Caption: A troubleshooting workflow for identifying the source of background noise.

G Solid-Phase Extraction (SPE) Workflow start Start conditioning Conditioning (Activate Sorbent) start->conditioning equilibration Equilibration (Flush with Sample Solvent) conditioning->equilibration sample_loading Sample Loading (Analyte Binds to Sorbent) equilibration->sample_loading washing Washing (Remove Impurities) sample_loading->washing elution Elution (Collect Analyte) washing->elution analysis LC-MS Analysis elution->analysis

Caption: A typical workflow for sample cleanup using solid-phase extraction.

G Factors Influencing Signal-to-Noise Ratio sn_ratio Signal-to-Noise Ratio (S/N) increase_signal Increase Signal sn_ratio->increase_signal decrease_noise Decrease Noise sn_ratio->decrease_noise sample_prep Optimize Sample Prep increase_signal->sample_prep instrument_tuning Optimize Instrument Tuning increase_signal->instrument_tuning gas_purity High Purity this compound decrease_noise->gas_purity solvent_purity High Purity Solvents decrease_noise->solvent_purity system_cleanliness System Cleanliness decrease_noise->system_cleanliness parameter_optimization Optimize MS Parameters decrease_noise->parameter_optimization

Caption: Key factors that can be optimized to improve the signal-to-noise ratio.

References

Technical Support Center: Kjeldahl Nitrogen Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals performing Kjeldahl nitrogen analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, leading to inaccurate results such as low this compound recovery, high results, or poor repeatability.

Low this compound Results

Low recovery of this compound is a common issue that can occur at any of the three main stages of the Kjeldahl analysis.

Question: What are the potential causes of low this compound results during the digestion stage?

Answer: Several factors during digestion can lead to incomplete conversion of organic this compound to ammonium (B1175870) sulfate (B86663), resulting in low final this compound values. These include:

  • Incomplete Digestion: The sample may not have been digested for a sufficient amount of time or at a high enough temperature.[1] Visually, this can sometimes be identified by the presence of black carbon residues in the digest.[2]

  • Insufficient Acid: The volume of sulfuric acid may be inadequate for the sample size, especially for fatty samples that consume more acid.[1]

  • Catalyst Issues: An incorrect choice or insufficient amount of catalyst can slow down the digestion process.[3]

  • High Salt/Acid Ratio: While salt is added to elevate the boiling point of the acid, an excessively high ratio can lead to the "salting out effect," where the sample dries out, leading to incomplete digestion.[2]

  • Loss of this compound: If the digestion temperature exceeds 400°C, volatile this compound compounds may be lost.[1]

Question: What should I check if I suspect low this compound results are due to the distillation stage?

Answer: During distillation, the primary cause of low results is the incomplete transfer of ammonia (B1221849) to the receiving solution. Specific points to verify include:

  • Leaks in the Apparatus: Ensure all connections in the distillation unit are airtight to prevent ammonia gas from escaping.

  • Insufficient Sodium Hydroxide (B78521): The addition of an insufficient amount of concentrated sodium hydroxide will result in incomplete conversion of ammonium ions to ammonia gas.[1]

  • Distillate Outlet Tube Placement: The tip of the condenser outlet tube must be submerged in the boric acid receiving solution to ensure all distilled ammonia is captured.[1]

  • Short Distillation Time: The distillation process may not have been run long enough to ensure all ammonia has been transferred. A typical distillation rate is around 7.5 ml/minute.[1]

  • Sample Crystallization: If the digested sample is allowed to cool for too long, it can crystallize. These solids may not fully redissolve, leading to incomplete ammonia liberation during distillation.[4]

Question: How can the titration stage contribute to low this compound results?

Answer: Errors in the final titration step can lead to an underestimation of the this compound content. Key factors to consider are:

  • Incorrect Titrant Concentration: The normality of the standardized acid titrant (e.g., HCl or H₂SO₄) may be lower than specified.

  • Incorrect Protein Factor: Using an incorrect protein conversion factor for your specific sample type will lead to inaccurate protein calculations from the this compound result.

High this compound Results

Consistently high this compound results can be indicative of contamination or procedural errors.

Question: What are the common causes of high this compound results?

Answer: High this compound readings often point to the introduction of external this compound sources or issues with the measurement process. Check the following:

  • Contamination: Dirty digestion tubes, contaminated reagents (including distilled water), or a dirty splash head in the distillation unit can introduce this compound.[4][5]

  • Carryover: If a previous sample with high this compound content was not fully distilled, it can contaminate the subsequent analysis.[4]

  • Reagent Blank Not Subtracted: It is crucial to run a blank sample (containing all reagents but no sample) and subtract the blank titration volume from the sample titration volume.[4]

  • Incorrect Titrant Concentration: The concentration of the titrant acid may be higher than what is stated.[4]

  • Air Bubbles in Burette: The presence of air bubbles in the burette or titration tubing can lead to a false reading of the titrant volume, resulting in high calculated this compound values.[4]

Question: Why are my blank values high?

Answer: High blank values are a direct indication of this compound contamination in the reagents or the system. The most common causes include:

  • Contaminated Reagents: The distilled water, sulfuric acid, sodium hydroxide, or boric acid solution may be contaminated with this compound compounds.[5] It is essential to use high-purity, analytical grade reagents.

  • Dirty Glassware: Residual this compound from previous analyses or improper cleaning of glassware can contribute to high blank readings.[5]

  • Contaminated Distillation Unit: The splash head or other parts of the distillation apparatus may have accumulated dirt or residues.[5] It is good practice to "precondition" the distillation apparatus by distilling a mixture of ammonia-free water and sodium hydroxide before running samples.

Poor Repeatability

Inconsistent results across replicate samples can make it difficult to obtain reliable data.

Question: What factors can lead to poor repeatability in Kjeldahl analysis?

Answer: Poor repeatability can stem from inconsistencies in any of the three main stages of the analysis.

  • Digestion Stage:

    • Sample Homogeneity: The sample itself may not be homogeneous, leading to variations in the this compound content of subsamples.

    • Uneven Heating: Uneven temperature distribution in the digestion block can cause samples to digest at different rates.[1]

    • Foaming: Excessive foaming can lead to loss of sample from the digestion tube.[1]

    • Variable Acid/Salt Ratio: Inconsistent addition of acid or catalyst salts will affect the digestion conditions.[1]

  • Distillation Stage:

    • Poor Fit of Digestion Tube: A poor seal between the digestion tube and the tube adapter can lead to variable loss of ammonia gas.[1]

    • Inconsistent Alkali Dispensing: Variations in the amount of sodium hydroxide added will affect the efficiency of ammonia liberation.[1]

    • Variable Distillation Time: Inconsistent distillation times between samples will result in variable ammonia recovery.[1]

  • Titration Stage:

    • Dirty Titration Vessel: A contaminated receiving flask can affect the titration endpoint.[4]

    • Manual Titration Errors: Subjective judgment of the color endpoint by different operators can introduce variability.[4]

    • Air in the Burette System: Inconsistent air bubbles in the burette can lead to random errors in the measured titrant volume.[4]

Data Presentation

Table 1: Troubleshooting Summary
ProblemStagePossible CauseSuggested Solution
Low Results DigestionIncomplete digestion (time/temp)Increase digestion time or temperature. Ensure solution is clear.
Insufficient H₂SO₄Increase acid volume, especially for fatty samples.
This compound loss at high tempEnsure digestion temperature does not exceed 400°C.
DistillationLeaks in apparatusCheck all connections for a tight seal.
Insufficient NaOHEnsure enough NaOH is added to make the solution strongly alkaline (pH >11).
Distillate tube not submergedEnsure the condenser tip is below the surface of the receiving solution.
TitrationIncorrect titrant concentrationVerify the normality of the standard acid.
High Results DigestionDirty digestion tubesThoroughly clean all glassware before use.
DistillationCarryover from previous sampleEnsure complete distillation of each sample and clean the splash head regularly.
Reagent blank not subtractedAlways run a blank and subtract its value from the sample titration.
TitrationIncorrect titrant concentrationVerify the normality of the standard acid.
Air bubbles in buretteEnsure the burette is free of air bubbles before titrating.
Poor Repeatability DigestionNon-homogeneous sampleEnsure the sample is thoroughly homogenized before weighing.
Uneven heatingCheck the temperature distribution of the digestion block.
DistillationPoor seal at digestion tubeCheck and replace worn tube adapters.
Inconsistent reagent dispensingCalibrate and maintain automatic dispensers.
TitrationSubjective endpoint judgmentUse an automatic titrator with a pH electrode for consistent endpoint detection.
Table 2: Quality Control Parameters
QC CheckStandardReagentsExpected Recovery
Digestion Efficiency Acetanilide or Tryptophan~0.15 g standard + ~0.7 g sucrose≥ 98.5%
This compound Loss Ammonium Sulfate~0.12 g (NH₄)₂SO₄ + ~0.7 g sucrose≥ 99.0%
Distillation/Titration Efficiency Ammonium Sulfate~0.15 g (NH₄)₂SO₄ (skip digestion)≥ 99.5%

Experimental Protocols

Digestion Protocol

The goal of the digestion step is to convert all organic this compound within the sample into ammonium sulfate.

  • Sample Preparation: Accurately weigh a homogeneous sample into a Kjeldahl digestion tube. The sample size will depend on the expected this compound content.

  • Reagent Addition:

    • Add catalyst tablets (e.g., a mixture of potassium sulfate and copper sulfate). Potassium sulfate increases the boiling point of the sulfuric acid, and the catalyst speeds up the reaction.[6]

    • Carefully add concentrated sulfuric acid (H₂SO₄) to the digestion tube. A typical volume is 12-20 ml.[2]

  • Heating:

    • Place the digestion tube in the digestion block.

    • Heat the mixture to the specified digestion temperature (typically between 350-380°C).[7]

    • Continue heating until the solution becomes clear and colorless. This indicates that the organic material has been fully digested.[2]

  • Cooling: Once digestion is complete, allow the tube to cool to room temperature before proceeding to the distillation step.

Distillation Protocol

This stage separates the ammonia from the digested sample.

  • Dilution: Carefully dilute the cooled digest with ammonia-free distilled water. This helps to prevent the sample from solidifying and reduces the risk of a violent reaction when the base is added.

  • Apparatus Setup: Transfer the diluted sample to the distillation unit. Ensure the condenser tip is submerged in the receiving solution (boric acid) in the receiving flask.

  • Alkalinization: Add a sufficient volume of concentrated sodium hydroxide (NaOH, typically 40% w/v) to the distillation flask to neutralize the sulfuric acid and make the solution strongly alkaline (pH > 11).[7] This converts the ammonium ions (NH₄⁺) into ammonia gas (NH₃).

  • Steam Distillation: Begin the steam distillation process. The steam will carry the liberated ammonia gas over into the receiving flask.

  • Collection: Continue the distillation until a sufficient volume of distillate has been collected to ensure all ammonia has been transferred (e.g., 150 ml of condensate).[7]

Titration Protocol

The final step quantifies the amount of ammonia captured in the receiving solution.

  • Indicator: The boric acid receiving solution should contain a suitable indicator, such as a mix of bromocresol green and methyl red. The color of the solution will change as it captures the alkaline ammonia gas.[2]

  • Titration: Titrate the ammonia-borate complex in the receiving flask with a standardized solution of a strong acid (e.g., 0.1 M HCl or H₂SO₄).

  • Endpoint Detection: The endpoint of the titration is reached when the indicator changes color, signifying that all the captured ammonia has been neutralized by the titrant. This can be determined visually or more accurately with a potentiometric titrator.

  • Blank Titration: Perform a blank determination using the same procedure but without the sample.

  • Calculation: Calculate the this compound content of the sample using the volume of titrant consumed, taking into account the blank titration.

Visualizations

Kjeldahl Experimental Workflow

KjeldahlWorkflow cluster_digestion Digestion cluster_distillation Distillation cluster_titration Titration Sample 1. Sample Weighing Reagents 2. Add Catalyst & H₂SO₄ Sample->Reagents Heat 3. Heat (350-380°C) Reagents->Heat Digest Ammonium Sulfate (NH₄)₂SO₄ Heat->Digest Dilute 4. Dilute with H₂O Digest->Dilute Alkalize 5. Add NaOH Dilute->Alkalize Distill 6. Steam Distill Alkalize->Distill Ammonia Ammonia Gas (NH₃) Distill->Ammonia Trap 7. Trap NH₃ in Boric Acid Ammonia->Trap Titrate 8. Titrate with Std. Acid Trap->Titrate Calculate 9. Calculate %N Titrate->Calculate

Caption: The three main stages of the Kjeldahl method.

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting Kjeldahl analysis.

References

common problems and solutions for nitrogen purging in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrogen purging in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the use of this compound gas in their HPLC systems.

Troubleshooting Guides

This section provides detailed, step-by-step guides to resolve specific problems you may encounter with this compound purging in your HPLC experiments.

Problem: Excessive Baseline Noise

Q1: My baseline is excessively noisy after initiating the this compound purge. What are the possible causes and how can I fix it?

A1: Noisy baselines are a common issue and can often be traced back to the this compound gas supply or its interaction with the HPLC system. Here’s a systematic approach to troubleshoot this problem.

Possible Causes:

  • Inadequate Gas Purity: The this compound gas may not be of sufficient purity for your detector.

  • Gas Supply Fluctuations: Inconsistent pressure or flow from the this compound source.

  • Leaks in the Gas Line: Air entering the gas line can introduce oxygen and other contaminants.

  • Contaminated Gas Lines: Residual moisture or particulates in the tubing.

  • Improper Degassing of Mobile Phase: Dissolved gas in the solvent can cause noise.[1][2][3][4][5]

Troubleshooting Protocol:

  • Verify this compound Gas Purity: Check the specifications of your this compound gas. For sensitive detectors like Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD), a purity of ≥95% is typically required, and for some applications, higher purity may be necessary.[6][7][8]

  • Inspect the Gas Supply System:

    • Gas Cylinders: Ensure the cylinder is not nearly empty, as this can increase the risk of introducing contaminants. It is good practice to change cylinders when the pressure drops to 10% of the initial pressure.

    • This compound Generators: Check the generator's output pressure and purity indicators to ensure they are within the specified range for your HPLC system.

  • Perform a Leak Test on the Gas Lines:

    • Pressurize the this compound line.

    • Apply a leak detection solution (e.g., soapy water) to all connections and fittings.

    • Look for the formation of bubbles, which indicates a leak.

    • If a leak is found, depressurize the system, tighten or replace the fitting, and re-test.

  • Purge the Gas Lines: Disconnect the gas line from the HPLC instrument and purge it with high-purity this compound for several minutes to flush out any potential contaminants.

  • Check Mobile Phase Degassing: Ensure your mobile phase is adequately degassed, even when using a this compound purge. An in-line degasser is recommended for optimal performance.[1][2][3][5]

Experimental Workflow for Troubleshooting Baseline Noise:

start Start: Noisy Baseline check_purity Check N2 Purity Spec (e.g., >=95%) start->check_purity purity_ok Purity OK? check_purity->purity_ok replace_gas Replace Gas Source purity_ok->replace_gas No check_supply Inspect Gas Supply (Pressure/Flow) purity_ok->check_supply Yes replace_gas->check_supply supply_ok Supply Stable? check_supply->supply_ok adjust_supply Adjust Regulator/ Check Generator supply_ok->adjust_supply No leak_test Perform Leak Test supply_ok->leak_test Yes adjust_supply->leak_test leak_found Leak Found? leak_test->leak_found fix_leak Tighten/Replace Fitting leak_found->fix_leak Yes purge_lines Purge Gas Lines leak_found->purge_lines No fix_leak->leak_test check_degassing Verify Mobile Phase Degassing purge_lines->check_degassing degassing_ok Degassing Adequate? check_degassing->degassing_ok improve_degassing Improve Degassing (e.g., use in-line degasser) degassing_ok->improve_degassing No end End: Stable Baseline degassing_ok->end Yes improve_degassing->end

Caption: Troubleshooting workflow for excessive baseline noise.

Problem: Inconsistent Peak Areas and Retention Times

Q2: I am observing significant variability in peak areas and retention times since implementing a this compound purge. How can I address this?

A2: Inconsistent peak areas and retention times often point to issues with the stability of your HPLC system, which can be exacerbated by an improperly configured this compound purge.

Possible Causes:

  • Fluctuating Gas Flow Rate: An unstable this compound flow can affect the nebulization process in detectors like ELSD and CAD, leading to inconsistent droplet formation and, consequently, variable peak responses.

  • Pressure Changes in the System: Leaks or an unstable gas supply can cause pressure fluctuations within the HPLC system, affecting pump performance and retention time stability.

  • Mobile Phase Composition Changes: Inadequate this compound blanketing of the mobile phase reservoir can lead to the evaporation of more volatile solvents, altering the mobile phase composition over time.

Troubleshooting Protocol:

  • Verify and Stabilize this compound Flow Rate:

    • Check the recommended this compound flow rate for your specific detector and application.

    • Use a calibrated flowmeter to verify the actual flow rate from your gas line.

    • Ensure your gas regulator is functioning correctly and providing a constant pressure.

  • Re-check for Leaks: Perform a thorough leak test as described in the "Excessive Baseline Noise" section. Even small, intermittent leaks can cause significant instability.

  • Ensure Proper Mobile Phase Blanketing:

    • If you are using this compound to blanket your mobile phase reservoirs, ensure a gentle, continuous flow of this compound into the headspace of the solvent bottles.

    • The goal is to create a positive pressure of an inert gas, preventing atmospheric gases from dissolving and volatile solvents from evaporating.

  • System Equilibration: Allow the HPLC system sufficient time to equilibrate with the this compound purge active before starting your analytical run. This ensures that the pressure and flow throughout the system are stable.

Logical Relationship Diagram for Inconsistent Results:

start Inconsistent Peak Areas/ Retention Times cause1 Fluctuating N2 Flow start->cause1 cause2 System Pressure Changes start->cause2 cause3 Mobile Phase Composition Change start->cause3 solution4 Allow for System Equilibration start->solution4 solution1 Verify & Stabilize N2 Flow Rate cause1->solution1 solution2 Perform Thorough Leak Test cause2->solution2 solution3 Ensure Proper Mobile Phase Blanketing cause3->solution3 end Consistent Results solution1->end solution2->end solution3->end solution4->end

Caption: Causes and solutions for inconsistent HPLC results.

Frequently Asked Questions (FAQs)

Q3: What is the recommended this compound purity for different HPLC applications?

A3: The required this compound purity depends on the detector and the sensitivity of the analysis. Here is a general guideline:

Detector TypeRecommended Minimum PurityNotes
ELSD95%Higher purity can improve baseline stability.
CAD≥ 95%Must be free from water vapor, hydrocarbons, and particulates.[6][7][8]
LC-MS (as nebulizing gas)95% - 99.5%Purity requirements can vary by instrument manufacturer.
Mobile Phase Blanketing98% - 99.5%To prevent oxygen dissolution and solvent evaporation.

Q4: How do I properly set the this compound gas pressure for my ELSD or CAD detector?

A4: The optimal gas pressure is detector-specific and can also depend on the mobile phase composition and flow rate.

  • Consult the Manufacturer's Manual: Always start with the pressure recommended by your detector's manufacturer.

  • General Starting Points: For many ELSD and CAD systems, a pressure of 60-80 psi (4.1-5.5 bar) is a common starting point.[6][8][9]

  • Optimization: For method development, it is advisable to optimize the gas pressure to achieve the best signal-to-noise ratio for your specific analytes.

Q5: Can I use a this compound generator instead of gas cylinders?

A5: Yes, this compound generators are an excellent alternative to high-pressure cylinders and offer several advantages.[10]

FeatureThis compound GeneratorGas Cylinders
Convenience On-demand, continuous supply.Require storage, handling, and replacement.
Safety Low-pressure operation.High-pressure storage poses safety risks.
Purity Consistent purity output.Purity can decrease as the cylinder empties.
Cost Higher initial investment, lower long-term operating costs.Lower initial cost, ongoing rental and delivery fees.

Q6: What are the best practices for managing this compound gas in the laboratory?

A6: Proper management of your this compound supply is crucial for safety and consistent analytical results.

  • Secure Gas Cylinders: Always secure gas cylinders to a wall or bench with appropriate restraints.

  • Use a Two-Stage Regulator: This will ensure a more constant and stable output pressure as the cylinder pressure decreases.

  • Regularly Check for Leaks: Implement a routine schedule for leak testing all gas lines and connections.

  • Use High-Quality Tubing: Use stainless steel or copper tubing for high-purity gas lines to minimize contamination.

  • Proper Ventilation: Ensure your laboratory has adequate ventilation, especially when using large quantities of this compound, to prevent oxygen displacement.

Experimental Protocol: this compound Gas Line Leak Testing

Objective: To identify and eliminate leaks in the this compound gas supply line to an HPLC instrument.

Materials:

  • Source of pressurized this compound

  • Leak detection solution (e.g., Snoop or a 1:1 mixture of soap and water)

  • Wrenches for fittings

Procedure:

  • Safety First: Ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including safety glasses.

  • Pressurize the System:

    • Close the outlet valve to the HPLC instrument.

    • Slowly open the main valve on the this compound cylinder or start the this compound generator.

    • Adjust the regulator to the normal operating pressure for your system.

  • Apply Leak Detector:

    • Apply a small amount of the leak detection solution to each fitting, connection, and valve in the gas line.

    • Systematically work from the gas source to the instrument connection.

  • Observe for Bubbles:

    • Carefully inspect each treated area for the formation of bubbles. The appearance of bubbles, even very small ones, indicates a leak.

  • Address Leaks:

    • If a leak is detected, close the main gas valve and allow the line to depressurize completely.

    • Tighten the leaking fitting. If tightening does not resolve the leak, the fitting may need to be replaced.

    • Once the repair is made, re-pressurize the system and re-test the connection with the leak detection solution.

  • Final Check: Once all leaks have been addressed, open the outlet valve to the HPLC instrument and allow the system to purge before commencing your analysis.

Leak Testing Workflow:

start Start Leak Test pressurize Pressurize N2 Line start->pressurize apply_solution Apply Leak Detection Solution pressurize->apply_solution observe Observe for Bubbles apply_solution->observe leak_found Leak Found? observe->leak_found depressurize Depressurize Line leak_found->depressurize Yes end End: Leak-Free System leak_found->end No fix_leak Tighten/Replace Fitting depressurize->fix_leak repressurize Re-pressurize Line fix_leak->repressurize repressurize->apply_solution

Caption: Step-by-step workflow for this compound gas line leak testing.

References

troubleshooting nitrogen laser performance issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrogen lasers. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common performance issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary wavelength of a this compound laser and why is it useful?

A this compound laser is a gas laser that operates in the ultraviolet (UV) range, with its most important emission typically at a wavelength of 337.1 nm.[1][2][3] This UV output is highly valuable for a variety of applications, including fluorescence spectroscopy, as it can excite a wide range of fluorophores.[4][5] It is also used in photochemistry to initiate chemical reactions and serves as a pump source for tunable dye lasers.[2][5]

Q2: What are the typical performance parameters I should expect from my this compound laser?

This compound lasers are known for producing short, intense pulses of UV light.[4] Performance can vary based on the specific design, particularly whether it's a low-pressure or a Transversely Excited Atmospheric (TEA) laser. Below is a table summarizing typical parameters.

ParameterTypical RangeNotes
Wavelength 337.1 nmPrimary emission line in the UV spectrum.[1][2]
Pulse Energy 1 µJ to 10 mJDependent on laser design and operating voltage.[6][7]
Pulse Duration (FWHM) A few hundred picoseconds to ~30 nsShorter pulses (~1-2 ns) are common at atmospheric pressure.[4][7]
Peak Power 1 kW to 3 MWCalculated from pulse energy and duration.[7]
Repetition Rate Up to a few kHzLimited by gas flow and cooling. Performance may drop at higher rates.[7]
Operating Pressure A few mbar to several barLow pressure (~20-60 torr) or atmospheric pressure for TEA lasers.[7][8]
Wall-Plug Efficiency Typically 0.1% or lessThis compound lasers are generally not highly efficient.[7]

Q3: Can I use air as the gain medium instead of pure this compound?

Yes, since air is approximately 78% this compound, it can be used as a lasing gas, which makes TEA lasers relatively inexpensive to construct and operate.[1][7] However, the presence of oxygen (more than 0.5%) acts as a poison to the laser process, resulting in significantly lower output energy compared to using pure this compound or a this compound-helium mixture.[7]

Troubleshooting Guides

This section provides systematic guidance for diagnosing and resolving specific performance issues with your this compound laser.

Issue 1: Low or No Laser Output Power

One of the most common issues is a sudden or gradual decrease in the laser's output power.

Question: My this compound laser's output power is significantly lower than specified, or it has stopped lasing completely. What steps should I take?

Answer: Low or absent output power can stem from several factors, ranging from the gas supply to the electrical discharge system and optics. Follow this troubleshooting workflow to diagnose the problem.

Low_Output_Troubleshooting cluster_0 Troubleshooting Low/No Laser Output start Symptom: Low or No Output Power check_gas 1. Verify Gas Supply - Is pressure correct? - Is flow rate adequate? - Is the gas pure this compound? start->check_gas check_electrical 2. Inspect Electrical System - Is the power supply stable? - Are capacitors charging correctly? - Is the spark gap firing consistently? check_gas->check_electrical Gas OK solution_gas Solution: - Adjust pressure/flow. - Replace gas cylinder. check_gas->solution_gas Issue Found check_discharge 3. Observe Laser Channel Discharge - Is the discharge uniform (a pink glow)? - Or is it arcing (bright white/blue sparks)? check_electrical->check_discharge Electrical OK solution_electrical Solution: - Troubleshoot power supply. - Replace faulty capacitors or spark gap. check_electrical->solution_electrical Issue Found check_optics 4. Check Optics - Are mirrors/windows clean? - Is the output mirror aligned correctly? check_discharge->check_optics Discharge Uniform solution_discharge Solution: - Clean/adjust electrodes. - Check for gas leaks or contamination. check_discharge->solution_discharge Arcing Occurs solution_optics Solution: - Clean optics with appropriate solvent. - Realign the output mirror. check_optics->solution_optics Issue Found

Caption: Troubleshooting workflow for low or no laser output.

Detailed Steps:

  • Gas System: The this compound gas pressure is a critical parameter.[9] For low-pressure systems, optimal values are typically between 20 and 60 torr.[8] For TEA lasers, ensure a consistent flow rate (e.g., 5-15 L/min) to replenish the gas in the discharge channel, which helps maintain pulse energy, especially at higher repetition rates.[6][7] Gas impurities, especially oxygen, will severely degrade performance.[7]

  • Electrical System: An unstable power supply can lead to weak or inconsistent output.[10][11] Verify that the high-voltage power supply is providing the correct voltage (typically 10-20 kV).[6][12] The spark gap, which acts as a high-voltage switch, must be clean and have the correct electrode spacing for consistent firing.[6]

  • Discharge Quality: The electrical discharge between the electrodes should be uniform and glow a characteristic pink/violet color. The appearance of bright, localized sparks or arcs indicates a non-uniform discharge.[1] Arcing can be caused by improper electrode spacing, sharp points on the electrodes, or incorrect gas pressure. This prevents the uniform excitation of this compound molecules needed for lasing.[1]

  • Optical Components: Contamination on the laser windows or mirrors can absorb UV radiation, reducing output power.[4][11][13] Inspect these components and clean them gently if necessary. While many this compound lasers operate on superradiance without a full resonator, those with a rear mirror must have it properly aligned to provide feedback and maximize output.[7]

Issue 2: High Pulse-to-Pulse Instability

Your experiment requires consistent pulse energy, but you observe significant fluctuations from one pulse to the next.

Question: My laser's pulse energy is very unstable from shot to shot. How can I improve its stability?

Answer: Pulse-to-pulse instability, or pulse energy fluctuation (PEF), can be caused by instabilities in the electrical discharge, gas flow dynamics, and thermal effects.

Instability_Causes cluster_1 Sources of Pulse-to-Pulse Instability instability High Pulse-to-Pulse Instability cause1 Inconsistent Electrical Discharge instability->cause1 cause2 Gas Flow & Pressure Fluctuations instability->cause2 cause3 Thermal Effects & Overheating instability->cause3 cause4 Power Supply Ripple/Noise instability->cause4 sub_cause1 Spark Gap Jitter Electrode Arcing cause1->sub_cause1 sub_cause2 Inadequate Gas Flow Rate Turbulence in Channel cause2->sub_cause2 sub_cause3 Component Heating at High Repetition Rates cause3->sub_cause3 sub_cause4 High-Frequency Noise on HV Supply cause4->sub_cause4

Caption: Key factors contributing to this compound laser pulse instability.

Troubleshooting Steps:

  • Stabilize the Discharge: The spark gap is a common source of instability. Ensure the electrodes are clean and free of pitting. An unstable spark gap leads to timing jitter and variable energy transfer to the laser channel.

  • Optimize Gas Flow: At repetition rates higher than a few pulses per second, residual ions and heated gas can remain in the channel, affecting the subsequent pulse.[7] Increasing the gas flow rate ensures that the gas in the discharge volume is completely replaced between pulses, leading to more consistent performance.

  • Manage Thermal Effects: High repetition rates can lead to overheating of laser components, including capacitors and electrodes.[14] This can alter their electrical properties and affect discharge quality. Ensure adequate cooling and consider reducing the repetition rate if overheating is suspected.[7]

  • Check Power Supply: High-frequency ripple or instability in the high-voltage power supply can translate directly into pulse energy fluctuations. Ensure the power supply is stable and properly grounded.

Issue 3: Poor Beam Quality

The laser spot is not uniform, is highly divergent, or has an irregular shape, affecting applications like focusing the beam for fluorescence microscopy.

Question: The output beam from my this compound laser is not a clean, uniform spot. What causes poor beam quality and how can I fix it?

Answer: The beam quality of a this compound laser is inherently influenced by the rectangular cross-section of the discharge channel and the superradiant nature of its emission.[7] However, poor beam quality is often exacerbated by discharge non-uniformities and optical issues.

Common Causes and Solutions:

  • Non-Uniform Discharge: If the discharge is stronger in some parts of the channel than others (e.g., due to improperly spaced or non-parallel electrodes), the output beam will have a corresponding non-uniform intensity profile.[1][14]

    • Solution: Carefully adjust the laser electrodes to be perfectly parallel and maintain a consistent gap (typically 2-3 mm for TEA lasers) along their entire length.[1]

  • Arcing: Localized arcs act as bright point sources within the gain medium, leading to a highly divergent and unstructured beam.

    • Solution: Address the root causes of arcing as described in the "Low Output Power" section (e.g., clean electrodes, optimize gas pressure).

  • Optical Component Damage/Contamination: Dirt, dust, or damage on the output window can distort the beam profile.[13][14]

    • Solution: Inspect and clean all optical surfaces in the beam path.[13]

Experimental Protocols

Protocol 1: Measuring Pulse Energy

Objective: To accurately measure the energy contained in a single laser pulse.

Methodology:

  • Equipment: A pyroelectric joulemeter or a calibrated photodiode with an oscilloscope is required. Pyroelectric sensors are ideal as they directly measure the energy of a short pulse.[15]

  • Setup:

    • Position the sensor head directly in the path of the laser beam, ensuring the entire beam is captured by the sensor's active area.

    • If the pulse energy is expected to be high, use appropriate UV-grade neutral density (ND) filters to attenuate the beam and prevent sensor damage.

    • Connect the sensor output to the joulemeter display or the oscilloscope (using a 1 MΩ input impedance for pyroelectric sensors).[15]

  • Measurement:

    • Fire single shots of the laser.

    • Record the energy reading from the joulemeter. If using an oscilloscope, record the peak voltage of the output pulse. The sensor's datasheet will provide a calibration factor (e.g., Volts per Joule) to convert the measured voltage into energy.[15]

    • To assess pulse-to-pulse stability, record the energy of a series of consecutive pulses (e.g., 100 pulses) and calculate the mean, standard deviation, and percentage fluctuation.

Pulse_Energy_Measurement cluster_2 Experimental Workflow: Pulse Energy Measurement laser This compound Laser (337.1 nm) attenuator Optional: UV ND Filter(s) laser->attenuator Laser Pulse sensor Pyroelectric Sensor (Joulemeter) laser->sensor Direct (if low energy) attenuator->sensor Attenuated Pulse display Display / Oscilloscope sensor->display Voltage Signal

Caption: Setup for measuring this compound laser pulse energy.

Protocol 2: Characterizing Beam Profile

Objective: To measure the spatial intensity distribution of the laser beam.

Methodology:

  • Equipment: A CCD or CMOS beam profiler sensitive to UV wavelengths is the most direct method.[16][17] Alternatively, the knife-edge technique can be used.[16][18]

  • Setup (CCD Profiler):

    • Place the CCD camera sensor in the beam path. The beam may need significant attenuation to avoid saturating or damaging the camera. Use UV-grade ND filters or diffractive beam samplers.[16]

    • Ensure the beam size on the detector is large enough to be resolved by multiple pixels but does not overfill the sensor.[16]

  • Setup (Knife-Edge Technique):

    • Mount a sharp razor blade on a translation stage with a micrometer for precise movement.

    • Place a large-area photodetector after the blade to measure the transmitted power.[18][19]

  • Measurement (Knife-Edge):

    • Move the blade across the beam in small, precise steps, recording the photodetector reading at each position.[19]

    • Plot the measured power versus the blade position. This creates an integrated intensity profile.

    • The derivative of this plot yields the 1D beam profile.[19]

    • Repeat the measurement after rotating the setup by 90 degrees to obtain the profile in the orthogonal direction.

References

Technical Support Center: Maintaining a Stable Inert Nitrogen Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inert nitrogen atmospheres.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered when maintaining a stable inert this compound atmosphere.

Issue: Rising Oxygen and/or Moisture Levels

A continuous increase in oxygen (O₂) and moisture (H₂O) levels is a primary indicator of a compromised inert atmosphere.[1]

Possible Causes:

  • Leaks in the glovebox or associated tubing.[2][3]

  • Inadequate supply of inert gas.[3]

  • Failure of the gas purification system.[3]

  • Permeation through gloves.[4]

  • Introduction of contaminated equipment or samples.[2]

Troubleshooting Workflow:

References

Technical Support Center: Optimizing Cooling Rates for Successful Cell Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cooling rates for successful cell cryopreservation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common issues encountered during cryopreservation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell cryopreservation related to cooling rates.

Issue Potential Cause Recommended Solution
Low post-thaw cell viability and recovery. Cooling rate was too fast. This can lead to the formation of intracellular ice crystals, which can damage and rupture cell membranes.[1][2][3]Use a controlled-rate freezer or a validated freezing container (e.g., containing isopropanol (B130326) or an isopropanol-free equivalent) to achieve a slower, more controlled cooling rate, typically around -1°C per minute.[4][5]
Cooling rate was too slow. This can cause excessive cell dehydration and "solution effects," where the increasing concentration of solutes in the extracellular fluid becomes toxic to the cells.[1][2][3]Ensure your freezing method consistently achieves the target cooling rate. Avoid leaving cells at intermediate temperatures for extended periods before transferring to long-term storage. For some sensitive cell types, a slightly faster rate than -1°C/minute may be optimal and should be determined experimentally.
Inconsistent cooling rates. Using non-standardized or "homemade" freezing systems can lead to variability and poor reproducibility.[1]Switch to a commercially available, validated freezing container or a programmable controlled-rate freezer to ensure consistent and reproducible cooling profiles.[1][4]
High variability in viability between vials from the same freeze-down. Uneven cooling across samples. This can occur if vials are not uniformly exposed to the cooling environment.Ensure proper placement of vials within the freezing container, allowing for consistent cooling of all samples. Do not overload the container.
Latent heat of fusion. As water freezes, it releases heat (the latent heat of fusion), which can temporarily warm the sample and affect the cooling rate.[1] This effect can vary between vials.Some advanced controlled-rate freezers have nucleation induction mechanisms to control this phenomenon. Seeding the suspension with ice crystals can also help but is a more complex technique.[1]
Cells show poor attachment and growth post-thaw, even with acceptable initial viability. Sub-lethal cryoinjury. While cells may appear viable immediately after thawing (e.g., via trypan blue exclusion), they may have sustained damage to organelles or membranes that impairs their long-term function. This can be caused by suboptimal cooling.Optimize the cooling rate by testing a range of rates around the standard -1°C/minute to find the optimal condition for your specific cell type. Also, ensure a rapid thawing process, as slow thawing can exacerbate damage from ice recrystallization.[6][7]
Unexpectedly low viability for a specific cell type known to be difficult to cryopreserve. Cell-type specific cooling requirements. Different cell types have varying sizes and water permeability, leading to different optimal cooling rates.[1][8]Consult literature for recommended cooling rates for your specific cell type. For example, some stem cells and oocytes may benefit from vitrification (ultra-rapid cooling), while hepatocytes and hematopoietic stem cells generally require slow cooling.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing cooling rates for cryopreservation?

A1: The goal of optimizing the cooling rate is to balance two primary causes of cell injury during freezing: intracellular ice formation and solute toxicity (solution effects).[1][2] A cooling rate that is too fast does not allow enough time for water to leave the cell, leading to lethal intracellular ice crystals.[2][3] Conversely, a rate that is too slow causes excessive water to leave the cell, resulting in a hypertonic extracellular environment that can cause osmotic stress and damage to the cell.[1][2] The optimal cooling rate is one that is slow enough to permit sufficient dehydration to avoid intracellular ice, but fast enough to minimize the time cells are exposed to concentrated solutes.

Q2: What is the generally recommended cooling rate for most mammalian cells?

A2: A cooling rate of -1°C per minute is widely regarded as a standard and effective rate for a broad range of mammalian cell types.[1][4][5][7] However, the optimal rate can vary, and for some cell lines, a rate between -1°C and -3°C per minute may be suitable.[7][9]

Q3: How can I achieve a consistent -1°C per minute cooling rate in my lab?

A3: There are several methods to achieve this controlled cooling rate:

  • Controlled-Rate Freezers: These are programmable instruments that provide precise and reproducible control over the cooling profile.[4][5]

  • Isopropanol-Based Freezing Containers: Commercially available containers (e.g., Nalgene® Mr. Frosty) are filled with isopropanol and placed in a -80°C freezer. The isopropanol bath ensures a cooling rate of approximately -1°C per minute.[4][9]

  • Isopropanol-Free Freezing Containers: These containers (e.g., Corning® CoolCell®) use a combination of insulation and a thermoconductive alloy core to achieve the desired -1°C per minute cooling rate when placed in a -80°C freezer, eliminating the need for alcohol.[4][5][10]

Q4: Is a faster cooling rate ever beneficial?

A4: Yes, for certain cell types and applications, faster cooling rates are preferred. For instance, vitrification is an ultra-rapid cooling process that aims to solidify the cell suspension into a glass-like state without the formation of any ice crystals.[8] This technique is often used for oocytes and some embryonic stem cells.[8] Additionally, some protocols for T cells have shown that rapid cooling can be successful if followed by rapid warming.[6]

Q5: Does the type of cryoprotective agent (CPA) influence the optimal cooling rate?

A5: Yes, the choice and concentration of the CPA, most commonly dimethyl sulfoxide (B87167) (DMSO) or glycerol, are critical.[8][9] CPAs protect cells by reducing the freezing point of the medium and minimizing the amount of ice formed at any given temperature. The optimal cooling rate is interdependent with the CPA's ability to permeate the cell and its concentration. A standard practice is to use 5-10% DMSO in the freezing medium.[5][8][11]

Q6: How long can I leave my cells at -80°C after the initial controlled cooling?

A6: While the initial controlled cooling to -80°C is a critical step, it is not recommended for long-term storage for most cell types.[4][5] After the initial 24-hour period in a -80°C freezer, vials should be transferred to a liquid nitrogen freezer for long-term storage at temperatures below -130°C to ensure long-term stability and viability.[5][12]

Quantitative Data on Cooling Rates

The optimal cooling rate can be cell-type dependent. The following table summarizes recommended cooling rates for various cell types found in the literature.

Cell TypeRecommended Cooling RateCryoprotective Agent (Typical)Notes
Most Mammalian Cell Lines (e.g., HeLa, CHO, Jurkat) -1°C to -3°C per minute[7][9]5-10% DMSO[5][11]A rate of -1°C/min is the most common starting point.
Human T Cells -1°C per minute or slower[6]DMSO-based cryoprotectant[6]Slower cooling rates were found to be less dependent on rapid warming rates for high viability.[6]
Hepatocytes -1°C to -5°C per minute[8]DMSO[8]Slow cooling is generally recommended for mature isolated hepatocytes.[8]
Hematopoietic Stem Cells (HSCs) -1°C to -2°C per minute[8]DMSO[8]A slow freezing protocol is the standard approach.[8]
Mesenchymal Stem Cells (MSCs) -1°C per minute (Slow Freezing)[8]DMSO[8]Similar to HSCs, slow cooling protocols are typically used.
Embryonic Stem Cells (ESCs) Vitrification (ultra-rapid cooling)[8]High concentrations of mixed CPAsSlow cooling methods have shown low efficiency for ESCs.[8]
Oocytes Vitrification (ultra-rapid cooling) or Slow Cooling (equilibrium freezing)[8]DMSO with sucrose (B13894) for slow cooling; high CPA concentrations for vitrification[8]Vitrification is now more commonly used and often yields higher survival rates.[8]
Human Sperm 0.5–1°C/min (from room temp to 5°C), then 10°C/min (from 5°C to -80°C)[8]Glycerol and/or egg yolk[8]A multi-step cooling profile is recommended.

Experimental Protocols

Protocol for Optimizing Cooling Rates for a Novel Cell Line

This protocol provides a framework for determining the optimal cooling rate for a cell line that has not been previously cryopreserved in your lab.

1. Cell Preparation:

  • Culture cells to a healthy state, ensuring they are in the logarithmic growth phase with >90% viability.[9]

  • Change the culture medium 24 hours prior to harvesting.[9]

  • Harvest the cells using your standard protocol (e.g., trypsinization for adherent cells).

  • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

  • Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to pellet the cells.[10]

  • Aseptically remove the supernatant.

2. Cryopreservation:

  • Prepare the cryopreservation medium. A common formulation is 90% fetal bovine serum (FBS) and 10% DMSO.[9] Alternatively, use a commercially available cryopreservation medium. Keep the medium chilled.

  • Resuspend the cell pellet in the cold cryopreservation medium to a final concentration of 2-4 x 10^6 cells/mL.[9][10]

  • Aliquot 1 mL of the cell suspension into pre-labeled cryovials.

  • Divide the vials into experimental groups to test different cooling rates (e.g., -1°C/min, -2°C/min, -5°C/min, and a rapid freeze control by placing directly at -80°C).

  • For the -1°C/min rate, place the vials in a freezing container (e.g., Mr. Frosty or CoolCell) and transfer to a -80°C freezer.

  • For other controlled rates, use a programmable controlled-rate freezer set to the desired cooling profiles.

  • After 24 hours at -80°C, transfer the vials to a liquid this compound freezer for storage.

3. Thawing and Viability Assessment:

  • After at least 24 hours in liquid this compound, thaw one vial from each experimental group.

  • Rapidly thaw the vial in a 37°C water bath until only a small ice crystal remains (typically 60-90 seconds).[7][10]

  • Wipe the vial with 70% ethanol (B145695) before opening in a sterile hood.

  • Slowly transfer the cell suspension into a tube containing pre-warmed culture medium to dilute the CPA.

  • Centrifuge the cells to remove the cryopreservation medium.

  • Resuspend the cell pellet in fresh, pre-warmed culture medium.

  • Perform a post-thaw viability count.

  • Plate the cells at your standard seeding density and monitor their attachment, morphology, and proliferation over the next several days.

4. Analysis:

  • Compare the post-thaw viability, attachment efficiency, and growth rates across the different cooling rate groups.

  • The cooling rate that results in the highest viability and robust recovery is the optimal rate for your cell line.

Visualizations

G cluster_prep Cell Preparation cluster_freeze Freezing & Storage cluster_thaw Thawing & Recovery Harvest Harvest Healthy Cells (Logarithmic Growth Phase) Count Count Cells & Assess Viability Harvest->Count Pellet Centrifuge to Pellet Cells Count->Pellet Resuspend Resuspend in Cold Cryopreservation Medium Pellet->Resuspend Aliquot Aliquot into Cryovials Resuspend->Aliquot Cool Controlled Cooling to -80°C (e.g., -1°C/minute) Aliquot->Cool Store Transfer to Liquid this compound (<-130°C) for Long-Term Storage Cool->Store Thaw Rapidly Thaw at 37°C Store->Thaw Future Use Dilute Dilute in Warm Medium to Remove CPA Thaw->Dilute Culture Plate Cells and Culture Dilute->Culture Assess Assess Post-Thaw Viability and Function Culture->Assess

Caption: Standard workflow for cell cryopreservation.

G cluster_rate Troubleshooting Cooling Rate cluster_action Corrective Actions cluster_check Further Checks Start Start: Low Post-Thaw Viability CheckMethod What cooling method was used? Start->CheckMethod Homemade Homemade/Non-Validated Method CheckMethod->Homemade Non-Standard Controlled Controlled-Rate Freezer or Validated Container CheckMethod->Controlled Standard SwitchMethod Action: Switch to a validated method (e.g., CoolCell, Mr. Frosty) Homemade->SwitchMethod VerifyRate Action: Verify freezer calibration and protocol execution Controlled->VerifyRate CheckHealth Were cells healthy and in log phase before freezing? SwitchMethod->CheckHealth OptimizeRate Action: Experiment with different rates (e.g., -0.5, -1, -2°C/min) VerifyRate->OptimizeRate If rate was correct OptimizeRate->CheckHealth CheckThaw Was the thawing process rapid? CheckHealth->CheckThaw Yes

Caption: Troubleshooting decision tree for low cell viability.

References

Technical Support Center: Strategies for Improving Nitrogen Use Efficiency (NUE) in Crop Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on strategies to improve Nitrogen Use Efficiency (NUE) in crop production. The following sections address specific issues that may be encountered during experimentation, offering detailed protocols and data-driven insights.

Section 1: Genetic and Biotechnological Approaches

FAQ 1: My transgenic plant line, engineered for enhanced this compound uptake, shows no significant improvement in NUE under experimental conditions. What are the potential reasons and how can I troubleshoot this?

Answer:

Observing a lack of expected phenotype in genetically engineered plants is a common challenge. The issue can stem from molecular, physiological, or experimental design factors. A systematic troubleshooting approach is necessary to identify the root cause.

Troubleshooting Workflow:

A logical workflow can help diagnose the issue methodically, starting from the transgene itself and moving to the whole-plant physiological response.

start No NUE Improvement Observed check_expression 1. Verify Transgene Expression (RT-qPCR) start->check_expression Start Here check_protein 2. Confirm Protein Presence & Localization (e.g., Western Blot, GFP) check_expression->check_protein Expression Confirmed? conclusion Identify Limiting Factor check_expression->conclusion No/Low Expression check_activity 3. Assess Transporter/Enzyme Activity (e.g., ¹⁵N Uptake Assay) check_protein->check_activity Protein Present? check_protein->conclusion No/Misfolded Protein check_assimilation 4. Analyze Downstream N-Assimilation & Metabolism check_activity->check_assimilation Activity Confirmed? check_activity->conclusion Inactive Protein check_conditions 5. Review Experimental Conditions (N-levels, environment) check_assimilation->check_conditions Metabolism Unchanged? check_assimilation->conclusion Downstream Bottleneck check_conditions->conclusion

Caption: Troubleshooting workflow for transgenic plants with no observed NUE phenotype.

Potential Issues and Solutions:

  • Transgene Expression and Function:

    • Problem: The transgene may not be expressed at a sufficient level, or the resulting protein may be non-functional or incorrectly localized.

    • Troubleshooting:

      • Gene Expression: Perform Reverse Transcription quantitative PCR (RT-qPCR) to quantify transcript levels in relevant tissues (e.g., roots for a transporter gene).

      • Protein Level: Use Western Blot to confirm protein presence and size. If the transgene is tagged (e.g., with GFP), use fluorescence microscopy to verify its subcellular localization (e.g., plasma membrane for a transporter).

  • This compound Uptake and Assimilation:

    • Problem: Even with a functional transporter, downstream assimilation pathways might be the rate-limiting step, preventing an overall NUE increase.

    • Troubleshooting:

      • Direct Uptake Measurement: Conduct a short-term uptake assay using a ¹⁵N-labeled this compound source (e.g., ¹⁵KNO₃ or ¹⁵(NH₄)₂SO₄). This directly measures the capacity of the roots to acquire this compound.[1][2]

      • Enzyme Assays: Measure the activity of key N-assimilation enzymes like Nitrate (B79036) Reductase (NR) and Glutamine Synthetase (GS) to check for metabolic bottlenecks.

  • Experimental Conditions:

    • Problem: The experimental conditions may not be suitable for revealing the phenotype. For instance, if the this compound supply is already optimal or excessive, the benefit of an enhanced uptake system may be masked.

    • Troubleshooting:

      • N-Levels: Test the transgenic lines under a range of this compound concentrations, especially sub-optimal levels where enhanced uptake would be most advantageous.

      • Environmental Factors: Ensure that other factors like light, water, and other nutrients are not limiting growth.[3]

Experimental Protocol: ¹⁵N Isotope Tracing for Plant this compound Uptake

This protocol provides a method to directly measure and quantify this compound uptake in plants using a stable isotope tracer.

Objective: To determine the rate of this compound uptake by comparing the ¹⁵N enrichment in plant tissues after exposure to a ¹⁵N-labeled nutrient solution.

Materials:

  • Plants (transgenic and wild-type controls) grown hydroponically or in a solid, inert medium.

  • ¹⁵N-labeled this compound source (e.g., K¹⁵NO₃ with 98-99 atom% enrichment).[1]

  • Nutrient solution (e.g., Hoagland solution) with and without the ¹⁵N label.

  • Isotope Ratio Mass Spectrometer (IRMS) for ¹⁵N analysis.

  • Drying oven, analytical balance, and grinder.

Procedure:

  • Pre-treatment: Grow plants in a standard nutrient solution. Before the experiment, replace the medium with a this compound-free solution for a short period (e.g., 24 hours) to standardize this compound status.

  • Labeling: Transfer the plants to a labeling solution containing the ¹⁵N-labeled this compound source at a known concentration (e.g., 1 mM K¹⁵NO₃). The duration can range from minutes for influx studies to hours for longer-term uptake.

  • Washing: After the labeling period, quickly remove the plants and wash the roots thoroughly with a non-labeled solution (e.g., cold 1 mM KNO₃) followed by deionized water to remove any surface-adsorbed ¹⁵N.

  • Harvesting: Separate the plants into roots and shoots. Record the fresh weight of each part.

  • Drying and Grinding: Dry the plant tissues in an oven at 60-70°C to a constant weight. Record the dry weight. Grind the dried tissue into a fine, homogenous powder.

  • Analysis: Analyze the powdered samples for total N content and ¹⁵N atom% enrichment using an IRMS.

  • Calculation:

    • Total N uptake (mg): Dry Weight (g) * Total N concentration (%) * 10

    • ¹⁵N uptake (mg): Total N uptake (mg) * (Atom% ¹⁵N_sample - Atom% ¹⁵N_natural) / (Atom% ¹⁵N_source - Atom% ¹⁵N_natural)

    • Natural ¹⁵N abundance is approximately 0.366%.[1]

Section 2: Agronomic and Environmental Strategies

FAQ 2: How can I design a field experiment to reliably assess the effectiveness of an enhanced-efficiency fertilizer (EEF), such as a controlled-release product or a nitrification inhibitor?

Answer:

Field experiments for EEFs require careful design to isolate the effect of the fertilizer from the high variability of field conditions. Key considerations include plot design, data collection, and the inclusion of proper controls.

Experimental Design Workflow:

start Define Research Question (e.g., Does EEF improve yield?) site_selection 1. Site Selection (Uniform soil type, history) start->site_selection plot_design 2. Experimental Design (Randomized Complete Block) site_selection->plot_design treatments 3. Define Treatments (Zero-N, Standard UAN, EEF) plot_design->treatments data_collection 4. Data Collection (Soil N, Plant Tissue N, Yield) treatments->data_collection analysis 5. Statistical Analysis (ANOVA) data_collection->analysis conclusion Evaluate EEF Efficacy analysis->conclusion

Caption: Workflow for designing an effective field trial for EEFs.

Key Experimental Components:

  • Experimental Design:

    • Randomized Complete Block Design (RCBD): This is the standard for field trials. The field is divided into blocks, where conditions within each block are as uniform as possible. All treatments are randomly assigned to plots within each block. This design helps to account for field variability such as soil type gradients.

    • Plot Size: Plots should be large enough to be managed with standard farm equipment and to minimize edge effects. A common recommendation is at least 3 combine widths and over 350 feet long.[4]

  • Essential Treatments:

    • Zero-Nitrogen (0N) Control: A strip that receives no this compound fertilizer (except for a small amount in starter, if applicable).[4][5] This is crucial for determining the soil's inherent this compound-supplying capacity and calculating the true efficiency of the applied fertilizer.[5]

    • Standard Practice Control: A treatment using the conventional this compound source (e.g., urea, UAN) at the standard rate for the region.

    • EEF Treatment(s): The enhanced-efficiency fertilizer(s) being tested, applied at one or more rates.

  • Data Collection and Metrics:

    • Soil Sampling: Collect soil samples before application and post-harvest to measure residual soil nitrate and ammonium (B1175870) at different depths (e.g., 0-1 ft and 1-2 ft).[4]

    • Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine this compound content.

    • Yield Data: Use a calibrated yield monitor or weigh wagon to accurately measure grain or biomass yield from the center of each plot.[4]

    • NUE Calculation: Key metrics like Agronomic Efficiency (AE) and Partial Factor Productivity (PFP) can be calculated.

Table 1: Key NUE Metrics for Agronomic Trials

MetricFormulaDescription
Agronomic Efficiency (AE) (Yield_Fertilized - Yield_0N) / N_AppliedKilograms of yield increase per kilogram of N applied.
Partial Factor Productivity (PFP) Yield_Fertilized / N_AppliedKilograms of yield produced per kilogram of N applied.[6]
This compound Recovery Efficiency (NRE) (N_Uptake_Fertilized - N_Uptake_0N) / N_AppliedPercentage of applied N that is taken up by the crop.

Section 3: Microbial Inoculants

FAQ 3: I am testing a plant growth-promoting rhizobacteria (PGPR) inoculant, but the results on NUE and plant growth are inconsistent across experiments. What factors could be causing this variability?

Answer:

The efficacy of microbial inoculants is highly sensitive to a range of biological, environmental, and application-related factors.[7] Inconsistency is a common challenge in this area of research.

Key Factors Influencing Inoculant Efficacy:

  • Inoculant Quality and Application:

    • Problem: The viability of the microbes, the formulation, and the application method can significantly impact successful colonization.[8]

    • Troubleshooting:

      • Viability: Always quantify the number of viable cells (Colony Forming Units, CFUs) in the inoculant just before application.

      • Application Method: The method of delivery (e.g., seed coating, soil drench, seedling priming) can drastically affect colonization success.[9] Comparative studies show that the optimal method can be strain-specific.[9]

      • Colonization Check: Use quantitative PCR (qPCR) with strain-specific primers to quantify the abundance of your inoculant in the rhizosphere and root endosphere at different time points post-inoculation.[9]

  • Soil and Environmental Conditions:

    • Problem: Soil properties and environmental conditions heavily modulate the survival and activity of the introduced microbes.

    • Troubleshooting:

      • Soil Properties: Analyze soil pH, organic matter content, and baseline nutrient levels. High pre-existing nutrient levels, particularly this compound, can reduce the effectiveness of some biofertilizers.[7]

      • Native Microbiome: The resident soil microbial community can outcompete or inhibit the inoculant strain.

  • Host Plant-Microbe Interaction:

    • Problem: The interaction is a two-way street. The plant's genotype and physiological state can influence its receptiveness to the inoculant.

    • Troubleshooting:

      • Mechanism of Action: Understand the PGPR's primary growth-promoting mechanism (e.g., this compound fixation, phytohormone production, phosphate (B84403) solubilization).[10] For example, if the primary mechanism is auxin production, it may only be effective when the plant's own auxin levels are suboptimal.[10]

Table 2: Data from a Field Study on a Co-Fermented Microbial Inoculant (CFMI-8) in Corn

This table summarizes significant findings from a study on a microbial inoculant, demonstrating the types of parameters that should be measured.

ParameterControlCFMI-8 TreatedPercentage Change
Soil Microbial Organic Carbon --+224.1%
Soil CO₂ Respiration --+167.1%
Soil Nitrate this compound (NO₃⁻-N) --+20.2%
Corn Grain Yield --+28.6%
Silage Yield --+9.6%
Data adapted from a study evaluating a co-fermented microbial inoculant in a randomized complete block design field trial.[11]
Experimental Protocol: Assessing Root Colonization by a PGPR Inoculant via qPCR

Objective: To quantify the population of a specific bacterial inoculant on and within plant roots.

Materials:

  • Root samples from inoculated and non-inoculated control plants.

  • Phosphate-buffered saline (PBS).

  • DNA extraction kit suitable for soil/plant samples.

  • qPCR machine and reagents (e.g., SYBR Green master mix).

  • Strain-specific primers for the inoculant bacteria.

  • Plasmid DNA standard curve for absolute quantification.

Procedure:

  • Root Sampling: Carefully excavate plant roots. Gently shake to remove loosely adhering soil. The remaining soil is the "rhizosphere" sample. Wash roots thoroughly in sterile PBS to collect rhizoplane bacteria.

  • Surface Sterilization (for endosphere): To quantify internal colonization, surface-sterilize the washed roots (e.g., with 1% sodium hypochlorite (B82951) for 1-2 minutes) followed by several rinses in sterile water.

  • DNA Extraction: Extract total DNA from the rhizosphere soil, rhizoplane wash, and the surface-sterilized root tissue using a suitable kit.

  • Standard Curve Preparation: Create a serial dilution of a plasmid containing the target gene from your inoculant strain. This will be used to create a standard curve for absolute quantification (gene copies/µL).

  • qPCR Reaction: Set up qPCR reactions containing SYBR Green master mix, your extracted DNA template, and the strain-specific primers. Run the reactions on a qPCR instrument.

  • Data Analysis:

    • Generate the standard curve by plotting the cycle threshold (Ct) values against the log of the known copy numbers.

    • Use the standard curve to calculate the number of gene copies in your root/rhizosphere samples.

    • Normalize the data by expressing it as gene copies per gram of fresh root weight or per gram of dry soil. This allows for direct comparison between treatments and experiments.

References

Technical Support Center: Minimizing Nitrogen Loss in Agricultural Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nitrogen loss in agricultural systems.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during experiments related to this compound loss.

Guide 1.1: Inconsistent Nitrate (B79036) Leaching Results in Soil Column/Lysimeter Studies

Problem: You are observing high variability in nitrate concentrations in the leachate collected from replicate soil columns or lysimeters.

Potential Cause Troubleshooting Step Expected Outcome
Non-uniform soil packing Ensure a consistent bulk density across all replicate columns. Use a standardized packing method and verify bulk density for each column.[1][2][3]Reduced variability in water flow and solute transport, leading to more consistent leaching results.
Preferential flow paths Pre-wet the soil columns and allow them to settle before starting the experiment. Visually inspect for and gently disrupt any visible cracks or macropores on the soil surface.Water will move more uniformly through the soil matrix, minimizing rapid, channelized flow that bypasses the bulk soil.
Inconsistent irrigation/rainfall simulation Calibrate your irrigation system to ensure a uniform application rate across all columns. Use a system that delivers droplets rather than a continuous stream to mimic natural rainfall.Each column will receive the same amount of water, ensuring that differences in leaching are due to treatment effects, not application variability.
Variable soil moisture at the start of the experiment Bring all soil columns to a predetermined moisture content (e.g., field capacity) before applying treatments and initiating the leaching experiment.Uniform starting conditions will reduce variability in the onset and rate of leaching.
Microbial activity altering nitrate levels If the experiment is focused on physical transport, consider using a microbial inhibitor or working at low temperatures to reduce nitrification and denitrification.Minimized biological transformations of this compound will result in leachate nitrate concentrations that more accurately reflect the applied treatments.
Guide 1.2: Low or No Denitrification Measured with the Acetylene (B1199291) Inhibition Technique

Problem: You are not detecting significant nitrous oxide (N₂O) production in your soil incubations after adding acetylene.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete inhibition of N₂O reductase Ensure the acetylene (C₂H₂) concentration in the headspace is sufficient (typically 10% v/v). Check for leaks in your incubation vessels.Complete blockage of the conversion of N₂O to N₂, allowing for the accumulation and measurement of N₂O as an indicator of total denitrification.[4][5]
Lack of anaerobic conditions Ensure the soil is sufficiently saturated to create anaerobic zones. This can be achieved by adding water to achieve a high water-filled pore space (WFPS).The creation of an anaerobic environment is essential for denitrifying bacteria to switch to nitrate as a terminal electron acceptor.[6]
Insufficient nitrate availability Ensure there is an adequate supply of nitrate (NO₃⁻) in the soil. If the native soil nitrate is low, consider adding a non-labeled nitrate source.Denitrification is a nitrate-reducing process; therefore, a lack of substrate will limit the reaction.
Low availability of labile carbon If the soil has low organic matter, the addition of a carbon source (e.g., glucose) may be necessary to stimulate microbial activity.Denitrifying bacteria require a source of carbon for energy; providing a labile source can increase their activity.
Sub-optimal temperature Maintain the incubation temperature within the optimal range for microbial activity (typically 20-30°C).Temperature affects the rate of microbial processes, including denitrification.
Guide 1.3: High Ammonia (B1221849) Volatilization in Laboratory Experiments

Problem: You are measuring unexpectedly high rates of ammonia (NH₃) loss from your soil incubations.

Potential Cause Troubleshooting Step Expected Outcome
High soil pH Measure the pH of your soil. Ammonia volatilization is more pronounced in alkaline soils (pH > 7.5).[7] If possible, use soils with a pH closer to neutral for baseline studies.Understanding the soil's chemical properties will help interpret the results. Lowering the pH (if experimentally appropriate) will reduce the conversion of ammonium (B1175870) (NH₄⁺) to ammonia (NH₃).
Surface application of urea-based fertilizers Incorporate the fertilizer into the soil rather than leaving it on the surface. Even a shallow incorporation can significantly reduce ammonia loss.[8]Physical incorporation increases the contact between urea (B33335)/ammonium and soil particles, reducing its exposure to the atmosphere.
High air exchange rate over the soil surface In dynamic chamber systems, reduce the airflow rate. In static systems, ensure a proper seal to minimize passive air exchange.A lower air exchange rate will reduce the concentration gradient of ammonia between the soil surface and the overlying air, thereby decreasing the rate of volatilization.
High soil moisture and temperature Conduct incubations at a controlled temperature and moisture level. High temperatures and moist conditions accelerate the enzymatic conversion of urea to ammonia.[7][8]Stable environmental conditions will lead to more reproducible results and help isolate the effects of the treatments being studied.

Section 2: Frequently Asked Questions (FAQs)

Experimental Design and Methodology
  • Q1: What is the most appropriate method for measuring nitrate leaching in the field?

    • A1: The choice of method depends on your research question, budget, and the desired accuracy.[9]

      • Lysimeters: Provide a direct measurement of both leachate volume and nitrate concentration, offering a quantitative measure of nitrate loss. However, they can be expensive and labor-intensive to install.

      • Suction Cup Samplers (Porous Cups): These are less expensive and easier to install than lysimeters. They collect soil water for nitrate concentration analysis but do not measure the volume of leachate, so they provide a relative measure of leaching.[9]

      • Soil Coring: Involves taking soil samples at different depths to measure the amount of nitrate present in the soil profile. This method provides a "snapshot" in time of the nitrate available for leaching but does not directly measure the flux.[9]

  • Q2: How can I differentiate between the different gaseous this compound loss pathways?

    • A2: Different techniques are used to measure ammonia volatilization, nitrification, and denitrification.

      • Ammonia Volatilization: Can be measured using chamber methods (static or dynamic) where air is passed over the soil surface and the evolved ammonia is trapped in an acid solution.

      • Nitrification and Denitrification: The ¹⁵N isotope tracing technique is a powerful tool to distinguish between these processes. By applying ¹⁵N-labeled ammonium or nitrate, you can trace the movement of the label into different this compound pools and gaseous end-products (N₂O and N₂).

  • Q3: What are the key considerations when designing a ¹⁵N tracer experiment?

    • A3:

      • Tracer selection: Choose the appropriate labeled compound (e.g., ¹⁵NH₄⁺ to trace nitrification, ¹⁵NO₃⁻ to trace denitrification and plant uptake).

      • Enrichment level: The level of ¹⁵N enrichment should be high enough to be detectable above the natural abundance but not so high that it significantly alters the natural this compound cycling processes.

      • Application method: The tracer should be applied uniformly and with minimal disturbance to the soil.

      • Sampling strategy: A time-series sampling of soil, plant, and gas is necessary to track the movement of the ¹⁵N tracer through the different pools.[10]

Data Interpretation and Troubleshooting
  • Q4: My soil NPK sensor readings are unstable. What should I do?

    • A4: Unstable readings from soil NPK sensors can be due to several factors.

      • Poor soil contact: Ensure the sensor probes are fully and firmly inserted into the soil.[11]

      • Cable connections: Check for loose or corroded cable connections between the sensor and the data logger.[11]

      • Electromagnetic interference: Keep sensor cables away from power lines or other sources of electrical noise.

      • Sensor calibration: The sensor may need to be recalibrated according to the manufacturer's instructions.[11]

  • Q5: How do I calculate microbial biomass this compound?

    • A5: The most common method is chloroform (B151607) fumigation-extraction.

      • A soil sample is fumigated with chloroform to lyse the microbial cells, releasing their this compound content.

      • A parallel, non-fumigated sample is used as a control.

      • Both samples are extracted with a salt solution (e.g., 0.5 M K₂SO₄).

      • The total this compound in the extracts is measured.

      • Microbial biomass N is calculated as: (N from fumigated soil - N from non-fumigated soil) / kEN, where kEN is a correction factor (typically around 0.54).[12]

Section 3: Data Presentation

Table 1: Efficacy of Different this compound Loss Mitigation Strategies
Mitigation Strategy This compound Loss Pathway Targeted Reported Reduction in N Loss (%) References
Nitrification Inhibitors (e.g., DCD, DMPP) Nitrate Leaching, Denitrification16% reduction in leaching[13][14]
Urease Inhibitors (e.g., NBPT) Ammonia Volatilization27.5% - 41.1%[15]
Polymer-Coated Urea (ESN) Ammonia Volatilization, Nitrate Leaching15% reduction in ammonia loss (dry year), 60% reduction in nitrate leaching (wet year)[16]
Cover Crops (Non-legume) Nitrate LeachingVaries with biomass production; can scavenge residual soil nitrate.[17]
Incorporation of Fertilizer/Manure Ammonia VolatilizationCan significantly reduce losses compared to surface application.[8]
Split Application of this compound Fertilizer Nitrate Leaching, DenitrificationAligns N availability with crop uptake, reducing the amount of N susceptible to loss at any given time.[17]

Section 4: Experimental Protocols

Protocol 4.1: Determination of Soil Bulk Density

Objective: To determine the mass of dry soil per unit volume.

Materials:

  • Soil core sampler with a sleeve of known volume

  • Mallet

  • Flat-bladed knife

  • Drying oven

  • Balance

Procedure:

  • Insert the soil core sampler into the soil to the desired depth.

  • Carefully excavate the sampler and remove the soil core within the sleeve.

  • Trim the ends of the soil core so it is flush with the ends of the sleeve.

  • Extrude the soil from the sleeve into a pre-weighed, labeled container.

  • Dry the soil sample in an oven at 105°C for 24-48 hours, or until a constant weight is achieved.

  • Allow the sample to cool in a desiccator, then weigh the dry soil.

  • Calculate bulk density as: Bulk Density (g/cm³) = Dry soil weight (g) / Volume of the core sampler sleeve (cm³).[1][2][3][18]

Protocol 4.2: Measurement of Soil Microbial Biomass this compound (Chloroform Fumigation-Extraction)

Objective: To quantify the amount of this compound held within the soil microbial biomass.

Materials:

  • Fresh, sieved soil samples

  • Chloroform (ethanol-free)

  • Vacuum desiccator

  • 0.5 M K₂SO₄ extraction solution

  • Shaker table

  • Filtration apparatus

  • Apparatus for total this compound analysis

Procedure:

  • Weigh out two equal portions of fresh soil for each sample.

  • Place one portion (the control) into an extraction bottle, add 0.5 M K₂SO₄, and shake for 1 hour.

  • Place the other portion in a vacuum desiccator with a beaker of chloroform. Evacuate the desiccator until the chloroform boils, then seal and incubate in the dark for 24 hours.[19][20][21]

  • After fumigation, remove the soil and extract it with 0.5 M K₂SO₄ as in step 2.

  • Filter the extracts from both the fumigated and non-fumigated samples.

  • Analyze the total this compound content of the filtrates.

  • Calculate microbial biomass N using the formula: Microbial Biomass N = (N in fumigated extract - N in non-fumigated extract) / 0.54.[12][20]

Section 5: Visualizations

Nitrogen_Cycle Figure 1: The this compound Cycle in Agricultural Systems cluster_loss This compound Loss Pathways Atmospheric_N2 Atmospheric N₂ Organic_N Soil Organic Matter (Humus, Residues) Atmospheric_N2->Organic_N This compound Fixation (Biological & Industrial) NH4 Ammonium (NH₄⁺) Organic_N->NH4 Mineralization (Decomposition) NH4->Organic_N Immobilization NO3 Nitrate (NO₃⁻) NH4->NO3 Nitrification Plant_N Plant Biomass NH4->Plant_N Plant Uptake Ammonia Ammonia (NH₃) NH4->Ammonia Volatilization NO3->Organic_N Immobilization NO3->Plant_N Plant Uptake Gaseous_N Gaseous N (N₂O, N₂) NO3->Gaseous_N Denitrification Leaching Nitrate Leaching NO3->Leaching Plant_N->Organic_N Decomposition

Figure 1: The this compound Cycle in Agricultural Systems

experimental_workflow Figure 2: Workflow for a ¹⁵N Isotope Pool Dilution Experiment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation A Homogenize Soil Sample B Pre-incubate Soil A->B C Prepare ¹⁵N Tracer Solution (e.g., ¹⁵NH₄⁺) D Add ¹⁵N Tracer to Soil C->D E Incubate Soil Samples D->E F Time-Series Sub-sampling (e.g., 0, 1, 24, 48 hrs) E->F G Extract Inorganic N (NH₄⁺, NO₃⁻) F->G H Measure Total NH₄⁺ and NO₃⁻ Concentrations G->H I Measure ¹⁵N Abundance in NH₄⁺ and NO₃⁻ Pools (IRMS) G->I J Calculate Gross Mineralization & Nitrification Rates H->J I->J

Figure 2: Workflow for a ¹⁵N Isotope Pool Dilution Experiment

troubleshooting_workflow Figure 3: Troubleshooting Inconsistent Leaching Results start Inconsistent Nitrate Leaching Results q1 Is soil packed to a uniform bulk density? start->q1 a1 Repack columns to a consistent bulk density. q1->a1 No q2 Is irrigation applied uniformly to all replicates? q1->q2 Yes a1->q1 a2 Calibrate irrigation system. q2->a2 No q3 Are there signs of preferential flow? q2->q3 Yes a2->q2 a3 Pre-wet and settle soil columns before the experiment. q3->a3 Yes end Consistent Results q3->end No a3->q3

Figure 3: Troubleshooting Inconsistent Leaching Results

References

common HPLC problems and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Pressure Issues

Fluctuations or abnormal pressure readings are common indicators of problems within the HPLC system.

FAQs

  • What is causing the high pressure in my HPLC system?

    High backpressure is often due to a blockage in the system.[1][2] To identify the source of the blockage, it's recommended to systematically isolate different components.[1] Start by disconnecting the column and checking the pressure of the system without it. If the pressure returns to normal, the column is likely the cause of the high pressure.[1] If the pressure remains high without the column, the blockage is likely in the tubing, injector, or other system components.[2] Particulate buildup from samples or mobile phase, or precipitation of buffer salts, are common culprits.[1]

  • My HPLC system is showing low or no pressure. What should I do?

    Low or no pressure in an HPLC system is typically a sign of a leak or an issue with the pump.[1] Check all fittings and connections for any signs of leaks.[2] Air bubbles in the pump head can also lead to low pressure.[1] Ensure your mobile phase is properly degassed and prime the pump to remove any trapped air.[2] A faulty pump seal can also be a cause of low pressure.[3]

  • Why is my HPLC system pressure fluctuating?

    Pressure fluctuations are often caused by air in the pump, faulty check valves, or leaks in the system.[2][4] Degassing the mobile phase and purging the pump are the first steps to address this issue.[2] If the problem persists, inspecting and cleaning or replacing the check valves may be necessary.[2]

Troubleshooting Workflow: High HPLC Pressure

high_pressure_troubleshooting start High Pressure Observed disconnect_column Disconnect column from injector. Run pump. start->disconnect_column pressure_drops Pressure Drops? disconnect_column->pressure_drops column_issue Issue is with the column or guard column. pressure_drops->column_issue Yes system_issue Issue is upstream of the column (tubing, injector, pump). pressure_drops->system_issue No reverse_flush Reverse-flush the column with appropriate solvent. column_issue->reverse_flush check_tubing Check for blocked tubing and frits. system_issue->check_tubing check_injector Inspect injector for blockages. check_tubing->check_injector check_pump Inspect pump check valves. check_injector->check_pump end_system Clean or replace blocked components. check_pump->end_system replace_frit Replace column inlet frit. reverse_flush->replace_frit replace_column If pressure is still high, replace the column. replace_frit->replace_column

Caption: A logical workflow for diagnosing the cause of high pressure in an HPLC system.

Peak Shape Problems

Deviations from the ideal symmetrical Gaussian peak shape can indicate a variety of issues with the column, mobile phase, or sample.

FAQs

  • What causes peak tailing in my chromatogram?

    Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic compounds with acidic silanol (B1196071) groups on the silica (B1680970) surface.[5][6] Other potential causes include column overload, a void at the column inlet, or a blocked frit.[6] To address this, you can try adjusting the mobile phase pH, using an end-capped column, or reducing the sample concentration.[5][6]

  • Why are my peaks fronting?

    Peak fronting can be a result of sample overload, where the sample concentration is too high for the column's capacity.[6][7] It can also be caused by poor sample solubility in the mobile phase or a collapsed column bed.[6][8] Reducing the injection volume or sample concentration is a common solution.[6][7]

  • My peaks are broad. What could be the reason?

    Peak broadening can be caused by a number of factors, including a loss of column efficiency, excessive dead volume in the system, or a slow injection speed.[5][9] Column degradation over time is a frequent cause.[5] Ensure that all tubing connections are secure and that the column is properly installed.[10]

  • What causes split peaks in HPLC?

    Split peaks can be an indication of a partially blocked frit, a void in the column packing at the head of the column, or an injection solvent that is too strong and incompatible with the mobile phase.[6][11] If all peaks are splitting, the problem likely occurs before the column.[6]

Troubleshooting Workflow: HPLC Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks some_peaks Tailing affects only some peaks. check_all_peaks->some_peaks No all_peaks Tailing affects all peaks. check_all_peaks->all_peaks Yes secondary_interactions Suspect secondary interactions (e.g., silanol interactions). some_peaks->secondary_interactions column_overload Suspect column overload or physical issue. all_peaks->column_overload adjust_ph Adjust mobile phase pH. secondary_interactions->adjust_ph reduce_sample Reduce sample concentration or injection volume. column_overload->reduce_sample end_capped_column Use an end-capped column. adjust_ph->end_capped_column add_buffer Add buffer to mobile phase. end_capped_column->add_buffer solution_found Problem Resolved add_buffer->solution_found check_column Check for column void or blocked frit. reduce_sample->check_column replace_column If tailing persists, replace the column. check_column->replace_column

Caption: A decision tree for troubleshooting the common issue of peak tailing in HPLC.

Retention Time Variability

Consistent retention times are crucial for compound identification. Drifting or shifting retention times can compromise the accuracy of your analysis.

FAQs

  • Why are my retention times drifting?

    Retention time drift can be caused by a variety of factors, including changes in mobile phase composition, temperature fluctuations, or a column that has not been properly equilibrated.[12] The gradual loss of stationary phase over time, especially when working at extreme pH values, can also lead to drift.[13]

  • My retention times have suddenly shifted. What is the cause?

    A sudden shift in retention times is often due to an error in the system, such as an incorrectly prepared mobile phase or a change in flow rate.[13] A leak in the system can also cause a sudden change in retention times.[14]

  • How can I ensure reproducible retention times?

    To ensure reproducible retention times, it is important to carefully control experimental conditions. This includes precise preparation of the mobile phase, using a column thermostat to maintain a constant temperature, and allowing sufficient time for the column to equilibrate with the mobile phase before starting an analysis.[12][14]

Baseline Issues

A stable baseline is essential for accurate peak integration and quantification. Baseline noise, drift, or spikes can interfere with your results.

FAQs

  • What is causing baseline noise in my chromatogram?

    Baseline noise can be caused by a number of factors, including air bubbles in the mobile phase or detector, a contaminated or failing detector lamp, or pulsations from the pump.[12][15] Using high-purity solvents and ensuring the mobile phase is properly degassed can help to reduce baseline noise.[12]

  • Why is my baseline drifting?

    Baseline drift is often the result of changes in mobile phase composition, temperature fluctuations, or a contaminated column or detector cell.[12][16] Insufficient column equilibration can also lead to a drifting baseline.[12]

  • I am seeing sharp spikes in my baseline. What are they?

    Sharp spikes in the baseline are typically caused by air bubbles passing through the detector or by electrical interference.[12] Particulates in the mobile phase or sample can also cause baseline spikes.[12]

Carryover and Ghost Peaks

The appearance of unexpected peaks in a chromatogram can be due to carryover from previous injections or contaminants in the system.

FAQs

  • What are ghost peaks and where do they come from?

    Ghost peaks are unexpected peaks that appear in a chromatogram and do not originate from the injected sample.[17][18] They can be caused by impurities in the mobile phase, contamination from the HPLC system, or residual analytes from previous injections (carryover).[18][19]

  • How can I prevent carryover in my HPLC analysis?

    To prevent carryover, it is important to have an effective needle wash procedure for the autosampler, using a solvent that can effectively remove all components of the sample.[20][21] Regular cleaning and maintenance of the HPLC system, including the injector and column, are also crucial.[20][22]

  • How can I identify the source of ghost peaks?

    To identify the source of ghost peaks, you can perform a series of blank injections.[19][23] If the ghost peaks appear in the blank injections, the source is likely the mobile phase or the HPLC system.[19] If the ghost peaks only appear after a sample injection, it is likely due to carryover.[18]

Data Presentation

Table 1: Properties of Common HPLC Solvents
SolventPolarity IndexViscosity (cP at 20°C)UV Cutoff (nm)
n-Hexane0.10.31195
Toluene2.40.59284
Dichloromethane3.10.44233
Isopropanol3.92.30205
Tetrahydrofuran (THF)4.00.55212
Ethyl Acetate4.40.45256
Acetonitrile5.80.37190
Methanol5.10.60205
Water10.21.00<190

Note: Data compiled from various sources.[24] Values can vary slightly depending on the source and measurement conditions.

Table 2: Typical HPLC Operating Pressures
Column TypeTypical Particle Size (µm)Typical Dimensions (ID x Length, mm)Typical Operating Pressure (psi/bar)
Analytical3 - 54.6 x 150, 4.6 x 2501000 - 3000 / 69 - 207
Narrow-bore3 - 52.1 x 50, 2.1 x 1001500 - 4000 / 103 - 276
Preparative5 - 1021.2 x 250, 50 x 250500 - 1500 / 34 - 103
UHPLC< 22.1 x 50, 2.1 x 1006000 - 15000 / 414 - 1034

Note: These are general ranges and can vary based on the specific column, mobile phase, and flow rate used.[1]

Experimental Protocols

General HPLC Column Cleaning Procedure

Regular column cleaning is essential to maintain performance and extend the column's lifetime. The following is a general procedure for cleaning a reversed-phase (C18, C8) column. Always consult the manufacturer's instructions for your specific column.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • 0.1% Phosphoric acid or 0.1% Trifluoroacetic acid (optional, for removing basic compounds)

  • 0.1% Triethylamine (B128534) or 0.1% Ammonia solution (optional, for removing acidic compounds)

Procedure:

  • Disconnect the column from the detector to avoid contaminating the detector cell.[25]

  • Reverse the column direction (backflush). This is generally more effective for removing strongly retained contaminants from the column inlet.[25]

  • Wash with a series of solvents. Use a flow rate that is about half of the typical analytical flow rate.[26] A general solvent series for flushing a reversed-phase column is as follows. Flush with at least 10-20 column volumes of each solvent.

    • Mobile phase without buffer: To remove any precipitated buffer salts.[27]

    • 100% HPLC-grade water: To remove any remaining salts and polar contaminants.[27]

    • 100% Acetonitrile or Methanol: To remove non-polar compounds.[27]

    • 100% Isopropanol: A stronger organic solvent to remove highly retained non-polar compounds.[27]

  • For specific contaminants:

    • To remove strongly adsorbed basic compounds, wash with a solvent mixture such as 50:50 acetonitrile/water with 0.1% phosphoric acid or TFA.

    • To remove strongly adsorbed acidic compounds, wash with a solvent mixture such as 50:50 acetonitrile/water with 0.1% triethylamine or ammonia.

  • Re-equilibrate the column. After cleaning, flush the column with the intermediate solvent (e.g., isopropanol), then the mobile phase organic solvent, and finally with the initial mobile phase composition for at least 20-30 column volumes.

  • Reconnect the column to the detector in the correct flow direction and check the performance by injecting a standard sample.

References

Validation & Comparative

A Comparative Guide to Nitrogen and Argon as Inert Gases in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of air-sensitive chemical synthesis, the exclusion of atmospheric oxygen and moisture is paramount to achieving desired reaction outcomes, ensuring product purity, and maintaining the stability of reactive intermediates. This is accomplished by working under an inert atmosphere, most commonly provided by either nitrogen (N₂) or argon (Ar) gas. The choice between these two gases, while seemingly straightforward, can have significant implications for the success of a reaction, laboratory safety, and overall research budget. This guide provides a comprehensive comparison of this compound and argon, supported by their physicochemical properties and qualitative experimental observations, to aid researchers in making an informed decision for their synthetic needs.

Key Performance Attributes: A Comparative Overview

While both this compound and argon are effective at displacing air and creating an inert environment, their distinct properties make them suitable for different applications. A summary of their essential characteristics is presented below.

PropertyThis compound (N₂)Argon (Ar)Key Considerations for Synthesis
Chemical Inertness Generally inert due to a strong triple bond, but can react with highly reactive reagents (e.g., lithium metal, some transition metal complexes).A noble gas, making it extremely inert under virtually all laboratory conditions.[1]For reactions involving highly electropositive metals or sensitive catalysts, argon provides a higher degree of non-reactivity, preventing the formation of unwanted nitride byproducts.[2]
Density (at STP) 1.251 g/L1.784 g/LArgon is approximately 40% denser than air (~1.225 g/L), allowing it to form a protective "blanket" over the reaction mixture.[3] This is advantageous for manipulations that may briefly expose the reaction to the atmosphere. This compound's density is very close to that of air, offering a less effective barrier.[3]
Cost More economical due to its high abundance in the atmosphere (78%).[4]Significantly more expensive than this compound due to its lower atmospheric abundance (~0.9%).[4]For routine applications with less sensitive reagents, this compound is the more cost-effective choice.[2]
Purity High purity grades are readily available (e.g., 99.998% or higher).Ultra-high purity grades are also widely available (e.g., 99.999%).The required purity level depends on the sensitivity of the reaction. Both gases can be further purified in the lab by passing them through a heated column of copper catalyst to remove oxygen and a desiccant to remove water.
Boiling Point -195.8 °C-185.9 °CArgon can condense in a liquid this compound trap, which can be a safety hazard if the trap is sealed and allowed to warm up.[5]

Experimental Data: A Qualitative Perspective

Direct, quantitative comparative studies detailing differences in reaction yields and product purity when using this compound versus argon are not abundant in the scientific literature. For many common organic reactions, the choice of inert gas is often dictated by laboratory tradition and cost considerations, with this compound being the default for most applications. However, for certain classes of reactions, the chemical principles and anecdotal evidence strongly favor one gas over the other.

Organometallic Chemistry:

  • Lithium Reagents: The most cited example where argon is strongly preferred is in reactions involving lithium metal or organolithium reagents.[2] Lithium can react with this compound gas, especially at elevated temperatures, to form lithium nitride (Li₃N).[6] This side reaction consumes the lithium reagent, leading to lower yields and the introduction of nitride impurities into the reaction mixture.[2] Therefore, for reactions such as Birch reductions or the formation of organolithium reagents from lithium metal, argon is the recommended inert gas.[6]

  • Grignard Reagents: The formation and subsequent reactions of Grignard reagents are routinely carried out under a this compound atmosphere without significant issues.[7] While argon can also be used, the lower cost of this compound makes it the more practical choice for this widely used class of reagents.

Transition Metal-Catalyzed Cross-Coupling Reactions:

  • Palladium-Catalyzed Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The literature on these cornerstone reactions often specifies the use of an "inert atmosphere" with either this compound or argon being mentioned interchangeably in experimental procedures.[8][9] For instance, a general procedure for a Suzuki coupling reaction using Pd(PPh₃)₄ explicitly states that the reaction vessel is evacuated and backfilled with "an inert gas (e.g., argon or this compound) three times."[9] Similarly, a protocol for the Buchwald-Hartwig amination suggests setting up the reaction "under an inert atmosphere (e.g., this compound or argon)."[8] A study on the Sonogashira coupling also mentions the use of either hydrogen gas diluted with this compound or argon to reduce homocoupling.[10][11] This suggests that for many standard cross-coupling reactions, this compound provides a sufficiently inert environment to achieve high yields. However, for extremely sensitive catalytic systems or when working with reagents known to interact with this compound, argon may provide an extra margin of safety and reproducibility.

Experimental Protocols: Set-up for Synthesis Under Inert Atmosphere

The two most common techniques for handling air-sensitive compounds are the use of a Schlenk line and a glovebox.[12]

Schlenk Line Technique

A Schlenk line is a dual-manifold system that allows for the evacuation of a reaction vessel and its subsequent refilling with an inert gas.

Protocol for Preparing a Reaction Flask:

  • Glassware Preparation: Ensure all glassware, including the reaction flask and stir bar, is thoroughly cleaned and dried in an oven (typically overnight at >120 °C) to remove any adsorbed water.

  • Assembly: Assemble the hot glassware and seal all joints with a suitable grease.

  • Connection to Schlenk Line: Securely connect the reaction flask to a port on the Schlenk line via heavy-walled tubing.

  • Evacuate-Refill Cycles:

    • Open the stopcock on the flask to the vacuum manifold of the Schlenk line to evacuate the flask.

    • Allow the flask to remain under vacuum for several minutes.

    • Close the stopcock to the vacuum manifold and slowly open it to the inert gas manifold to backfill the flask with either this compound or argon.

    • Repeat this evacuate-refill cycle at least three times to ensure the complete removal of air.

  • Maintaining Inert Atmosphere: After the final refill, maintain a slight positive pressure of the inert gas, which can be monitored by the bubbling rate in an oil or mercury bubbler attached to the end of the inert gas manifold.

Glovebox Technique

A glovebox provides a sealed environment with a continuously purified inert atmosphere, allowing for more complex manipulations of air-sensitive materials.

Protocol for Introducing and Handling Materials:

  • Material Preparation: All glassware and equipment must be thoroughly dried before being introduced into the glovebox.[13] Solvents should be properly dried and degassed.

  • Antechamber Cycling:

    • Place the dried materials inside the antechamber of the glovebox.

    • Seal the outer door of the antechamber.

    • Evacuate the antechamber using the built-in vacuum pump.

    • Refill the antechamber with the inert gas used in the glovebox (this compound or argon).

    • Repeat this evacuation-refill cycle several times (typically three to five cycles) to remove atmospheric gases from the surface of the materials and the antechamber itself.

  • Transfer to Main Chamber: Once the antechamber has been thoroughly purged, open the inner door to transfer the materials into the main glovebox chamber.

  • Performing the Reaction: All subsequent manipulations, including weighing of reagents, addition of solvents, and setting up the reaction, are performed inside the glovebox using the attached gloves.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental setups and the logical flow for choosing the appropriate inert gas, the following diagrams are provided.

Experimental_Workflow cluster_setup Reaction Setup cluster_schlenk Schlenk Line Procedure cluster_glovebox Glovebox Procedure start Start: Air-Sensitive Reaction prep_glassware Prepare Dry Glassware start->prep_glassware choose_technique Choose Technique prep_glassware->choose_technique schlenk Schlenk Line choose_technique->schlenk For simpler setups and solution-phase chemistry glovebox Glovebox choose_technique->glovebox For handling solids and complex manipulations evac_refill Evacuate-Refill Cycles (x3) schlenk->evac_refill antechamber Antechamber Purge Cycles glovebox->antechamber add_reagents Add Reagents/Solvents via Syringe/Cannula evac_refill->add_reagents run_reaction_schlenk Run Reaction under Positive Pressure add_reagents->run_reaction_schlenk transfer_in Transfer Materials into Glovebox antechamber->transfer_in setup_reaction Set up Reaction Inside Glovebox transfer_in->setup_reaction run_reaction_glovebox Run Reaction setup_reaction->run_reaction_glovebox Gas_Selection start Select Inert Gas for Synthesis reagent_check Are highly reactive metals (e.g., Li, Mg) or sensitive transition metal complexes present? start->reagent_check cost_consideration Is cost a primary concern? reagent_check->cost_consideration No use_argon Use Argon (Ar) reagent_check->use_argon Yes cost_consideration->use_argon No (or maximum inertness is required) use_this compound Use this compound (N₂) cost_consideration->use_this compound Yes

References

validation of Kjeldahl method for nitrogen determination against Dumas method

Author: BenchChem Technical Support Team. Date: December 2025

For over a century, the Kjeldahl method has been the benchmark for determining nitrogen and protein content in a variety of samples. However, the Dumas method, a combustion-based technique, has emerged as a prominent alternative, offering significant advantages in speed and safety. This guide provides a detailed comparison of these two methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their analytical needs.

Principles of the Methods

The Kjeldahl method , developed by Johan Kjeldahl in 1883, is a wet chemistry technique that involves three main steps: digestion, distillation, and titration.[1][2][3] In the digestion phase, the sample is heated with concentrated sulfuric acid, which decomposes the organic material and converts the this compound into ammonium (B1175870) sulfate (B86663).[1][3] Catalysts like copper, selenium, or mercury are often added to accelerate this process.[1] Following digestion, the solution is made alkaline to convert the ammonium sulfate into ammonia (B1221849) gas, which is then distilled and collected in an acidic solution.[2][3] Finally, the amount of captured ammonia is determined by titration, allowing for the calculation of the this compound content.[1][3]

The Dumas method , first described by Jean-Baptiste Dumas in 1831, is a combustion method for determining the total this compound content of a sample.[4][5] The sample is combusted at a high temperature in an oxygen-rich atmosphere, which converts all this compound-containing compounds into this compound gas (N₂) and this compound oxides (NOx).[4][6] The combustion gases are then passed through a reduction chamber, typically containing heated copper, to convert the this compound oxides to N₂.[6] After removing other combustion products like carbon dioxide and water, the N₂ gas is quantified using a thermal conductivity detector.[4][6]

Comparative Performance Data

Numerous studies have compared the performance of the Kjeldahl and Dumas methods across various sample types. Generally, the Dumas method tends to yield slightly higher this compound results than the Kjeldahl method.[7][8] This is attributed to the Dumas method's ability to recover nearly all forms of this compound, including nitrates, nitrites, and heterocyclic compounds, which may not be fully converted to ammonium in the Kjeldahl digestion process.[4][8]

ParameterKjeldahl MethodDumas MethodSample Type(s)Reference
This compound Content (%) Generally lower resultsTypically 1.4% higher on averageVarious foodstuffs[7]
No significant differenceNo significant differenceMost protein and high-energy feedstuffs[9]
Significant differenceSignificant differenceRoughage feedstuffs[9]
Precision (Repeatability) RSD < 2%RSD 2-4%Meat and meat products[10]
Precision (Reproducibility) Higher coefficient of variation among labsLower coefficient of variation among labsFeed samples[9]
Analysis Time 1-2 hours per sample3-8 minutes per sampleGeneral[11]
Recovery ≥ 99.5%≥ 99.5%General[8]
Limit of Detection ≥ 0.1 mg N absolute0.001 mg N absoluteGeneral[8]

Experimental Protocols

Kjeldahl Method Protocol

The following is a generalized protocol for this compound determination using the Kjeldahl method.[1][3][12][13]

  • Sample Preparation and Digestion:

    • Accurately weigh 100-500 mg of a homogenous sample and place it in a Kjeldahl digestion flask.[12]

    • Add approximately 0.3 g of a catalyst (e.g., a mixture of potassium sulfate and copper sulfate).[12]

    • Add 5 mL of concentrated sulfuric acid.[12]

    • Heat the flask gently in a fume hood until the initial vigorous reaction subsides and the water has evaporated.

    • Increase the heat to bring the solution to a rolling boil until the solution becomes clear and blue-green. This may take 1-2 hours.[13]

    • Allow the flask to cool completely.

  • Distillation:

    • Carefully dilute the cooled digest with distilled water.

    • Transfer the diluted solution to the distillation apparatus.

    • Slowly add an excess of concentrated sodium hydroxide (B78521) (e.g., 30-50%) to the flask to neutralize the acid and liberate ammonia gas.[2]

    • Immediately connect the flask to the distillation apparatus.

    • Heat the flask to distill the ammonia into a receiving flask containing a known volume of a standard acid solution (e.g., boric acid or sulfuric acid) with an indicator.[1]

  • Titration:

    • Titrate the contents of the receiving flask with a standardized solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) if a boric acid receiving solution was used.[1]

    • If a standard acid was used as the receiving solution, perform a back titration with a standardized sodium hydroxide solution.

    • The endpoint is indicated by a color change of the indicator.

    • A blank determination (without a sample) should be performed to account for any residual this compound in the reagents.[12]

  • Calculation:

    • The percentage of this compound is calculated using the following formula: % this compound = [(V_sample - V_blank) * N_acid * 14.007] / W_sample * 100 Where:

      • V_sample = Volume of titrant for the sample (mL)

      • V_blank = Volume of titrant for the blank (mL)

      • N_acid = Normality of the standard acid

      • 14.007 = Atomic weight of this compound

      • W_sample = Weight of the sample (mg)

Dumas Method Protocol

The Dumas method is typically automated. The general workflow is as follows.[6][14][15]

  • Sample Preparation and Loading:

    • Weigh a homogenous sample into a tin capsule or a reusable crucible. The sample size will depend on the expected this compound content and the instrument's specifications.

    • Place the sample into the instrument's autosampler.

  • Combustion:

    • The sample is automatically introduced into a high-temperature furnace (around 950-1100 °C) with a controlled flow of pure oxygen.[8]

    • The sample undergoes rapid and complete combustion.

  • Reduction and Gas Purification:

    • The resulting combustion gases (N₂, NOx, CO₂, H₂O, etc.) are passed through a reduction tube containing heated copper, which reduces NOx to N₂.

    • The gas mixture then flows through a series of traps to remove water and carbon dioxide.

  • Detection and Calculation:

    • The purified gas stream, now containing primarily N₂ and a carrier gas (usually helium or argon), passes through a thermal conductivity (TC) detector.

    • The TC detector measures the difference in thermal conductivity between the carrier gas and the sample gas, which is proportional to the amount of N₂.

    • The instrument's software calculates the this compound content based on a calibration curve generated from standards of known this compound concentration.

Method Workflows

Kjeldahl_Workflow cluster_0 Kjeldahl Method Sample Sample Weighing Digestion Digestion (H₂SO₄, Catalyst, Heat) Sample->Digestion Add reagents Distillation Distillation (NaOH, Heat) Digestion->Distillation Add NaOH Titration Titration Distillation->Titration Collect NH₃ Calculation Calculation Titration->Calculation Determine N

Kjeldahl Method Workflow

Dumas_Workflow cluster_1 Dumas Method Sample Sample Weighing Combustion Combustion (High Temp, O₂) Sample->Combustion Introduce to furnace Reduction Reduction (Copper) Combustion->Reduction Reduce NOx to N₂ Separation Gas Separation (Traps) Reduction->Separation Remove CO₂, H₂O Detection Detection (TCD) Separation->Detection Measure N₂ Calculation Calculation Detection->Calculation Determine N

Dumas Method Workflow

Conclusion

Both the Kjeldahl and Dumas methods are validated and reliable for this compound determination. The choice between them often depends on specific laboratory needs and priorities.

The Kjeldahl method , while being the traditional reference method, is labor-intensive, time-consuming, and involves the use of hazardous chemicals.[8][16] However, it remains a robust and accurate method, particularly for samples with low this compound content where a larger sample size is beneficial.

The Dumas method offers significant advantages in terms of speed, safety, and automation, making it ideal for high-throughput laboratories.[8][17] While the initial instrument cost can be higher, the reduced labor and reagent costs can make it more economical in the long run.[17] Its ability to measure total this compound, including inorganic forms, can be an advantage or a disadvantage depending on the specific analytical goal. For routine quality control and in environments where rapid results are crucial, the Dumas method is an excellent and increasingly popular choice.[11]

References

A Comparative Analysis of Nitrogen and Helium as Carrier Gases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of carrier gas in gas chromatography (GC) is a critical decision that significantly impacts separation efficiency, analysis time, and overall sensitivity. While helium has traditionally been the carrier gas of choice due to its inertness and good performance, its rising cost and supply chain vulnerabilities have prompted laboratories to consider more sustainable alternatives. Nitrogen, being inexpensive and readily available, presents a compelling option. This guide provides an objective comparison of this compound and helium, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.

Performance Comparison: A Quantitative Overview

The performance of a carrier gas is intrinsically linked to its physical properties, which are best understood through the lens of the Van Deemter equation. This equation relates the height equivalent to a theoretical plate (HETP) to the average linear velocity of the carrier gas, thereby describing column efficiency. Generally, a lower HETP value indicates higher efficiency.

This compound typically provides a lower minimum plate height (Hmin) than helium, meaning it can achieve higher theoretical efficiency. However, this optimal efficiency is realized at a lower linear velocity, which can lead to longer analysis times.[1] Helium, on the other hand, offers a wider optimal range of linear velocities, allowing for faster analyses without a significant loss in efficiency.[2]

The following table summarizes key performance parameters based on experimental findings reported in various studies.

Performance MetricThis compoundHeliumKey Considerations
Optimal Linear Velocity (u_opt) Lower (e.g., ~10-15 cm/s)Higher (e.g., ~20-40 cm/s)Operating at the optimal velocity for this compound results in longer analysis times compared to helium.[2]
Chromatographic Efficiency (Plate Height, H) Can achieve a lower minimum plate height (higher theoretical efficiency) at its optimal velocity.[3]Higher minimum plate height compared to this compound, but maintains good efficiency over a broader range of linear velocities.This compound's efficiency rapidly decreases at higher linear velocities, whereas helium's performance is more robust to changes in flow rate.
Analysis Time Generally longer when operating at optimal efficiency.[4][5]Faster analysis times are achievable due to the higher optimal linear velocity.[6]To achieve comparable analysis times with this compound, column dimensions may need to be scaled down (e.g., using a shorter, narrower-bore column).[5]
Resolution Can provide higher resolution for closely eluting peaks when operated at its optimal (slower) velocity.[7]Provides good resolution and is less sensitive to changes in flow rate.For complex separations, the higher efficiency of this compound at its optimal velocity can be advantageous.
Sensitivity (GC-MS) Can cause a significant reduction in sensitivity (up to a factor of 3.3) with traditional electron ionization (EI) sources due to increased background noise.[8][9] However, with atmospheric pressure ionization (API) sources, this compound can be an excellent choice with no negative impact on sensitivity.[10]Generally provides good sensitivity with a wide range of detectors, including EI-MS.The choice of mass spectrometer ion source is a critical factor when considering this compound as a carrier gas for GC-MS applications.
Cost and Availability Low cost and readily available from the air.[4]High cost and subject to supply shortages.[6][11]This compound offers a significant long-term cost advantage.
Safety Inert and non-flammable.[6]Inert and non-flammable.[6]Both gases are considered safe for laboratory use.

Experimental Protocols

To conduct a comparative study of this compound and helium as carrier gases, the following experimental protocol can be employed. This methodology is a synthesis of procedures described in various chromatographic studies.[12][13]

Objective: To compare the chromatographic performance of this compound and helium in terms of efficiency (plate number), resolution, analysis time, and sensitivity for a given set of analytes.

Materials:

  • Gas chromatograph (GC) equipped with a split/splitless inlet and a suitable detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS)).

  • Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness). For fast GC with this compound, a narrower bore column (e.g., 20 m x 0.15 mm I.D., 0.15 µm film thickness) can be used.[5]

  • High-purity this compound and helium gas cylinders with appropriate regulators.

  • A standard test mixture containing a range of analytes with varying volatilities and polarities.

  • Data acquisition and processing software.

Methodology:

  • System Preparation:

    • Install the desired GC column.

    • Condition the column according to the manufacturer's instructions, first with helium.

    • Prepare a series of dilutions of the standard test mixture to evaluate sensitivity and linearity.

  • Helium Analysis (Baseline Performance):

    • Set the initial GC method parameters (inlet temperature, oven temperature program, detector temperature) appropriate for the test mixture.

    • Determine the optimal average linear velocity for helium by performing a series of injections at different flow rates and constructing a Van Deemter plot (plotting plate height vs. linear velocity).

    • Once the optimal velocity is established, perform replicate injections of the standard mixture to record retention times, peak widths, peak resolutions, and detector signal-to-noise ratios.

  • This compound Analysis:

    • Switch the carrier gas supply to this compound. Purge the system thoroughly.

    • Repeat the process of determining the optimal average linear velocity for this compound by generating a Van Deemter plot.

    • Using the optimal linear velocity for this compound, perform replicate injections of the standard mixture under the same temperature program and other conditions as the helium analysis.

    • Record the same performance data as in the helium analysis.

  • Data Analysis and Comparison:

    • For a direct comparison of analysis time and resolution, operate the this compound system at the same linear velocity as the optimal helium velocity and record the chromatographic data.[5]

    • To achieve similar analysis times with this compound, switch to a narrower bore column and adjust the method parameters accordingly.[5]

    • Compare the chromatograms obtained with both gases.

    • Calculate and compare the number of theoretical plates, resolution between critical peak pairs, analysis times, and signal-to-noise ratios for key analytes.

Visualizing the Decision and Workflow

To better illustrate the logical considerations and experimental processes, the following diagrams are provided.

Carrier_Gas_Selection start Analytical Requirement fast_analysis Fast Analysis Required? start->fast_analysis ms_detector Using MS Detector? fast_analysis->ms_detector No use_he Use Helium fast_analysis->use_he Yes ion_source Ion Source Type? ms_detector->ion_source Yes cost_concern Cost/Availability a Major Concern? ms_detector->cost_concern No use_n2_api Use this compound ion_source->use_n2_api API consider_he Consider Helium (if sensitivity is critical) ion_source->consider_he EI cost_concern->use_he No use_n2 Use this compound (Consider column scaling) cost_concern->use_n2 Yes

Caption: Decision workflow for selecting a GC carrier gas.

Experimental_Workflow cluster_prep System Preparation cluster_he Helium Analysis cluster_n2 This compound Analysis cluster_analysis Data Comparison prep1 Install & Condition Column he1 Set Initial GC Method prep1->he1 prep2 Prepare Standard Mixture he3 Replicate Injections & Data Collection prep2->he3 he2 Determine Optimal Linear Velocity (Van Deemter Plot) he1->he2 he2->he3 n2_1 Switch to this compound & Purge he3->n2_1 n2_2 Determine Optimal Linear Velocity (Van Deemter Plot) n2_1->n2_2 n2_3 Replicate Injections & Data Collection n2_2->n2_3 comp1 Compare Chromatograms n2_3->comp1 comp2 Calculate & Compare Performance Metrics comp1->comp2

References

Navigating the Past: A Comparative Guide to Nitrogen Isotope Analysis in Paleoenvironmental Reconstruction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust reconstruction of past environmental conditions is paramount for understanding long-term ecological and climatic trends. Among the arsenal (B13267) of geochemical tools available, nitrogen isotope analysis (δ¹⁵N) of sedimentary organic matter has emerged as a powerful proxy for deciphering past biogeochemical cycles, particularly concerning nutrient dynamics and redox conditions. This guide provides an objective comparison of the primary analytical methods for this compound isotope analysis, detailing their performance, experimental protocols, and inherent challenges. Furthermore, it explores alternative and complementary techniques, emphasizing the strength of multi-proxy approaches in achieving accurate paleoenvironmental reconstructions.

At a Glance: Comparing Key Analytical Methods

The two most prevalent methods for this compound isotope analysis in paleoenvironmental research are Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) and the Denitrifier Method. The choice between these techniques often depends on the specific research question, sample type, and available resources.

ParameterElemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)Denitrifier Method
Principle Combustion of bulk sediment to N₂ gas for isotopic analysis.Bacterial conversion of nitrate (B79036) (NO₃⁻) to nitrous oxide (N₂O) for isotopic analysis.
Accuracy High, with values often around -1.57‰ ± 0.71‰ (2σ).[1]Generally high, but can be influenced by blank correction and bacterial culture conditions.[2]
Precision Excellent, typically ±0.1-0.2‰.[3][4]Better than 0.2‰ (1 SD) at nitrate concentrations down to 1 μM.[5]
Sample Size Microgram to milligram range of bulk sediment.Nanomole range of nitrate, suitable for low-concentration samples.[5]
Analysis Time Relatively rapid, with automated systems processing multiple samples per hour.More time-consuming due to the need for bacterial culturing and incubation.
Strengths High throughput, well-established, and robust for bulk sediment analysis.High sensitivity for low nitrate concentrations, provides both δ¹⁵N and δ¹⁸O of nitrate.
Limitations Measures bulk this compound, susceptible to diagenetic overprinting.Primarily for dissolved nitrate, requires careful handling of bacterial cultures.

Deep Dive: Experimental Protocols

Accurate and reproducible data are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the two primary this compound isotope analysis techniques.

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

This method is the workhorse for bulk this compound isotope analysis in sediments.

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sediment Core FreezeDry Freeze-Drying Sample->FreezeDry Grind Grinding & Homogenization FreezeDry->Grind Acid Acidification (to remove carbonates) Grind->Acid Rinse Rinsing & Drying Acid->Rinse Weigh Weighing into Tin Capsules Rinse->Weigh EA Elemental Analyzer (Combustion at >1000°C) Weigh->EA GC Gas Chromatography (Separation of N₂ gas) EA->GC IRMS Isotope Ratio Mass Spectrometer (Detection of ¹⁵N/¹⁴N) GC->IRMS Data Data Processing & Calibration IRMS->Data

A streamlined workflow for bulk this compound isotope analysis using EA-IRMS.

Methodology:

  • Sample Preparation: Sediment samples are first freeze-dried to remove water content. The dried samples are then ground to a fine, homogeneous powder. To remove carbonate minerals that can interfere with the analysis, the samples are treated with a weak acid (e.g., hydrochloric acid) and then rinsed thoroughly with deionized water and re-dried.

  • Encapsulation: A small, precisely weighed amount of the prepared sediment is placed into a tin capsule.

  • Combustion: The tin capsule is dropped into a high-temperature (typically >1000°C) combustion column within the elemental analyzer. The sample is flash-combusted, converting all organic and inorganic this compound into N₂ gas.

  • Gas Chromatography: The resulting gases are passed through a gas chromatography column to separate the N₂ from other combustion products.

  • Isotope Ratio Mass Spectrometry: The purified N₂ gas is then introduced into the isotope ratio mass spectrometer, which measures the ratio of the two stable this compound isotopes, ¹⁵N and ¹⁴N.

  • Data Calibration: The measured isotope ratios are calibrated against international standards to ensure accuracy and comparability of the data.

The Denitrifier Method

This technique is particularly valuable for analyzing the isotopic composition of dissolved nitrate in porewaters or water column samples.

Methodology:

  • Bacterial Culture Preparation: A culture of denitrifying bacteria that lack the enzyme N₂O reductase is prepared. Pseudomonas aureofaciens is a commonly used strain.[6]

  • Sample Introduction: A known volume of the water sample containing nitrate is injected into a sealed vial containing the bacterial culture.

  • Incubation: The vials are incubated to allow the bacteria to quantitatively convert the nitrate in the sample to nitrous oxide (N₂O).

  • N₂O Extraction and Purification: The headspace gas from the vial, now containing the N₂O produced from the sample's nitrate, is extracted. The N₂O is then purified from other gases.

  • Isotope Ratio Mass Spectrometry: The purified N₂O is analyzed by IRMS to determine its this compound (and oxygen) isotopic composition.

  • Standardization: The results are calibrated using international nitrate standards of known isotopic composition.[2]

Navigating the Challenges: Limitations of this compound Isotope Analysis

While a powerful tool, the interpretation of δ¹⁵N data is not without its complexities. A primary challenge is the diagenetic alteration of the original isotopic signal after sediment deposition.[1] Under oxic conditions, microbial degradation of organic matter can lead to an increase in δ¹⁵N values by +3 to +5‰.[7] This diagenetic overprint can obscure the primary paleoenvironmental signal.

Furthermore, multiple environmental processes can influence the δ¹⁵N of sedimentary organic matter, making unambiguous interpretation difficult. For instance, changes in this compound fixation, denitrification, and nutrient utilization can all impact the isotopic composition.[8]

Beyond this compound Isotopes: Alternative and Complementary Proxies

To overcome the limitations of a single-proxy approach, researchers increasingly turn to a suite of complementary paleoenvironmental indicators.

  • Redox-Sensitive Trace Metals: Elements such as uranium (U), vanadium (V), and molybdenum (Mo) are sensitive to the oxygen levels in the water column and sediments. Their enrichment or depletion in sediment layers can provide a direct measure of past redox conditions.[9]

  • Iron Speciation: The relative abundance of different iron minerals in sediments can distinguish between oxic, anoxic, and euxinic (anoxic and sulfidic) conditions.

  • Other Stable Isotopes: Carbon isotopes (δ¹³C) can provide insights into the source of organic matter (terrestrial vs. marine) and changes in primary productivity. Oxygen isotopes (δ¹⁸O) in carbonates are a key proxy for paleotemperature.

The Power of Synergy: A Multi-Proxy Approach

The true strength of paleoenvironmental reconstruction lies in the integration of multiple proxies. By combining this compound isotope data with other geochemical and sedimentological information, a more robust and nuanced understanding of past environments can be achieved.

MultiProxy_Logic cluster_proxies Geochemical Proxies cluster_interpretations Paleoenvironmental Interpretations d15N δ¹⁵N (this compound Isotopes) NutrientCycling Nutrient Cycling d15N->NutrientCycling Redox Water Column Redox d15N->Redox TraceMetals Redox-Sensitive Trace Metals (U, V, Mo) TraceMetals->Redox FeSpec Fe Speciation FeSpec->Redox d13C δ¹³C (Carbon Isotopes) Productivity Primary Productivity d13C->Productivity OrganicSource Organic Matter Source d13C->OrganicSource Reconstruction Comprehensive Paleoenvironmental Reconstruction NutrientCycling->Reconstruction Redox->Reconstruction Productivity->Reconstruction OrganicSource->Reconstruction

Integrating multiple proxies for a robust paleoenvironmental reconstruction.

A compelling example of this synergistic approach comes from studies of the Neoproterozoic "Snowball Earth" events. In these studies, researchers combined this compound isotope data with Fe-speciation and redox-sensitive trace metal concentrations.[9] The this compound isotope data alone might have been ambiguous, but when coupled with the other proxies, a clearer picture emerged. The combined dataset indicated that even during a period of extensive glaciation, there were oxygenated surface waters that supported an active aerobic this compound cycle.[10] This level of detailed reconstruction would have been impossible with any single proxy.

References

cross-validation of different methods for measuring soil nitrogen content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of soil nitrogen content is fundamental to a wide range of research fields, from environmental science and agriculture to pharmacology, where soil quality can impact the composition of medicinal plants. This guide provides a comprehensive comparison of common analytical methods for measuring soil this compound, offering insights into their principles, performance, and protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Performance Characteristics

The selection of a soil this compound analysis method often depends on a trade-off between accuracy, speed, cost, and the specific this compound fraction of interest. The following table summarizes key performance indicators for the most widely used techniques. Data presented is a synthesis from multiple sources and may vary based on specific instrumentation and laboratory conditions.

MethodAnalyte(s)Typical AccuracyTypical Precision (RSD)Limit of Detection (LOD)Analysis Time/SampleRelative Cost/Sample
Kjeldahl Digestion Total Kjeldahl this compound (TKN): Organic N + NH₄⁺High (Reference Method)< 2%~0.01% N[1]> 1 hour[2]Moderate
Dumas Combustion Total this compound (TN)High (Reference Method)< 2%~0.01 g/kg N[3]3-8 minutes[4]Moderate-High
Colorimetry (Nitrate + Ammonium) NO₃⁻, NH₄⁺High< 5%~0.1 ppm15-30 minutesLow-Moderate
Ion-Selective Electrode (ISE) NO₃⁻, NH₄⁺Moderate to High< 3% to < 10%~0.5 ppm NO₃⁻-N[5]< 5 minutes[6]Low
Near-Infrared (NIR) Spectroscopy Total this compound (TN), Organic MatterModerate (Requires Calibration)R² > 0.8 against referenceN/A (Predictive Method)< 2 minutesLow (High initial cost)

Experimental Methodologies

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are the foundational experimental protocols for the compared methods.

Kjeldahl Digestion for Total Kjeldahl this compound (TKN)

The Kjeldahl method is a classic wet chemistry technique for determining organic this compound and ammonium (B1175870) in soil.

Principle: The soil sample is digested in concentrated sulfuric acid with a catalyst at high temperatures. This process converts organic this compound to ammonium sulfate (B86663). The digestate is then made alkaline to convert ammonium to ammonia (B1221849) gas, which is distilled and trapped in an acidic solution. The amount of this compound is then determined by titration.

Experimental Protocol:

  • Sample Preparation: Air-dry the soil sample and grind it to pass through a 0.5 mm sieve.

  • Digestion:

    • Weigh approximately 1 g of the prepared soil into a Kjeldahl digestion tube.[1]

    • Add 1-2 g of a catalyst mixture (e.g., potassium sulfate and copper sulfate) and 3-5 mL of concentrated sulfuric acid.[1]

    • Place the tube in a digestion block and heat to approximately 390°C until the solution becomes clear.[1]

  • Distillation:

    • Allow the digest to cool and carefully dilute with deionized water.

    • Transfer the diluted digest to a distillation unit.

    • Add a concentrated sodium hydroxide (B78521) solution to make the mixture alkaline, which will convert the ammonium (NH₄⁺) to ammonia (NH₃).

    • Steam distill the ammonia into a receiving flask containing a known volume of boric acid solution with an indicator.

  • Titration:

    • Titrate the trapped ammonia in the boric acid solution with a standardized solution of a strong acid (e.g., sulfuric or hydrochloric acid).

    • The this compound content is calculated from the volume of titrant used.

Dumas Dry Combustion for Total this compound (TN)

The Dumas method is an automated instrumental technique that measures the total this compound content of a sample.

Principle: The soil sample is combusted at a high temperature in an oxygen-rich atmosphere. This process converts all forms of this compound in the sample into this compound gas (N₂). The N₂ gas is then separated from other combustion products and quantified using a thermal conductivity detector (TCD).[2]

Experimental Protocol:

  • Sample Preparation: Dry and homogenize the soil sample, and in some cases, grind it to a fine powder.

  • Analysis:

    • Weigh a small amount of the prepared soil (typically 50-2000 mg) into a tin capsule.[3]

    • Place the capsule into the autosampler of the Dumas analyzer.

    • The instrument automatically drops the sample into a high-temperature furnace (≥ 900°C) with a constant flow of oxygen.[3]

    • The resulting combustion gases pass through a reduction chamber where this compound oxides are converted to N₂.

    • Water and carbon dioxide are removed by traps.

    • The N₂ gas is measured by a thermal conductivity detector.

    • The instrument's software calculates the total this compound content based on a calibration curve.

Colorimetric Determination of Nitrate (B79036) and Ammonium

This method involves extracting inorganic this compound forms from the soil followed by a color-developing reaction that can be measured spectrophotometrically.

Principle: Nitrate and ammonium are extracted from the soil using a salt solution (e.g., 2M potassium chloride). The nitrate in the extract is reduced to nitrite, which then reacts with a diazotizing reagent to form a colored azo dye. Ammonium is reacted with reagents to form a colored indophenol (B113434) complex. The intensity of the color is proportional to the concentration of nitrate or ammonium and is measured with a spectrophotometer.

Experimental Protocol:

  • Extraction:

    • Weigh a known amount of fresh or air-dried soil into an extraction bottle.

    • Add a specific volume of 2M KCl solution (e.g., 1:10 soil-to-solution ratio).

    • Shake the suspension for a specified time (e.g., 1 hour).

    • Filter the slurry to obtain a clear soil extract.

  • Nitrate Analysis (Cadmium Reduction Method):

    • Pass a portion of the extract through a column containing copperized cadmium filings to reduce nitrate to nitrite.

    • Add a color reagent (e.g., sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reduced extract.

    • Allow time for the color to develop.

    • Measure the absorbance at a specific wavelength (e.g., 520 nm) using a spectrophotometer.

  • Ammonium Analysis (Indophenol Blue Method):

    • To a separate portion of the extract, add reagents such as salicylate (B1505791) and hypochlorite (B82951) in an alkaline buffer.

    • Heat the solution to develop the color.

    • Measure the absorbance at a specific wavelength (e.g., 660 nm).

  • Quantification:

    • Compare the absorbance of the samples to a calibration curve prepared from standards of known nitrate and ammonium concentrations.

Ion-Selective Electrode (ISE) for Nitrate and Ammonium

ISEs are potentiometric sensors that measure the activity of a specific ion in a solution.

Principle: An ISE develops a voltage that is proportional to the logarithm of the activity of the target ion (e.g., NO₃⁻ or NH₄⁺) in the soil extract. This voltage is measured against a stable reference electrode.

Experimental Protocol:

  • Extraction: Prepare a soil extract as described for the colorimetric method. A 1:2.5 soil-to-extractant ratio is often recommended for ISEs.

  • Calibration: Calibrate the ISE and reference electrode using a series of standard solutions of known concentrations (e.g., 1 and 100 mg/L NO₃⁻-N).

  • Measurement:

    • Place the calibrated ISE and reference electrode into the soil extract.

    • Allow the reading to stabilize.

    • Record the millivolt reading, which is then converted to concentration by the meter based on the calibration.

Near-Infrared (NIR) Spectroscopy for Total this compound

NIR spectroscopy is a rapid, non-destructive technique that predicts soil this compound content based on the interaction of near-infrared light with the soil.

Principle: The soil sample is scanned with NIR light (typically in the 780-2500 nm range). The reflected or transmitted light is measured. The spectral data is then correlated with this compound values obtained from a reference method (e.g., Kjeldahl or Dumas) using chemometric models to build a predictive calibration.

Experimental Protocol:

  • Sample Preparation: Soil samples are typically dried and ground. The consistency of sample preparation is critical for accurate predictions.

  • Spectral Acquisition:

    • Place the prepared soil sample in the instrument's sample holder.

    • Scan the sample with the NIR spectrometer to obtain its reflectance or absorbance spectrum.

  • Calibration Development:

    • A large and diverse set of soil samples representative of the soils to be analyzed is required.

    • Analyze these calibration samples for this compound content using a reference method (Dumas or Kjeldahl).

    • Use chemometric software to build a regression model (e.g., Partial Least Squares - PLS) that correlates the NIR spectra with the reference this compound values.

  • Prediction:

    • Once a robust calibration model is developed, the this compound content of new, unknown soil samples can be predicted rapidly by simply acquiring their NIR spectrum and applying the model.

Visualizing the Methodologies

To better illustrate the relationships and workflows of these analytical methods, the following diagrams are provided.

Soil_Nitrogen_Analysis_Methods cluster_total_n Total this compound Methods cluster_available_n Plant-Available this compound Methods cluster_predictive_n Predictive Method Kjeldahl Kjeldahl Digestion Distillation Distillation Kjeldahl->Distillation Digestion Titration Titration Kjeldahl->Titration Digestion Dumas Dumas Combustion Combustion Combustion Dumas->Combustion Automated Analysis TCD_Detection TCD Detection Dumas->TCD_Detection Automated Analysis Colorimetry Extraction + Colorimetry Spectrophotometer Spectrophotometer Colorimetry->Spectrophotometer Color Reaction ISE Extraction + ISE Potentiometer Potentiometer ISE->Potentiometer Electrode Measurement NIR NIR Spectroscopy Chemometrics Chemometric Model NIR->Chemometrics Spectral Analysis SoilSample Soil Sample SoilSample->Kjeldahl SoilSample->Dumas SoilSample->Colorimetry SoilSample->ISE SoilSample->NIR Distillation->Titration Combustion->TCD_Detection

Caption: Overview of different soil this compound analysis methods.

Cross_Validation_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Comparison & Validation Collect Collect Diverse Soil Samples Prepare Homogenize, Dry, Sieve Collect->Prepare Split Split Samples for Analysis Prepare->Split Kjeldahl Kjeldahl Analysis Split->Kjeldahl Dumas Dumas Analysis Split->Dumas Colorimetric Colorimetric Analysis Split->Colorimetric ISE ISE Analysis Split->ISE NIR NIR Spectral Acquisition Split->NIR Compare Compare Results (Accuracy, Precision, etc.) Kjeldahl->Compare Calibrate Calibrate NIR with Reference Methods Kjeldahl->Calibrate Dumas->Compare Dumas->Calibrate Colorimetric->Compare ISE->Compare NIR->Calibrate Validate Validate Predictive Model Calibrate->Validate

Caption: Workflow for cross-validating soil N methods.

References

evaluating the performance of different nitrogen detectors in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrogen-containing compounds is a frequent analytical challenge. High-Performance Liquid Chromatography (HPLC) offers a powerful separation technique, but the choice of detector is paramount for achieving sensitive and reliable results, especially for compounds lacking a strong UV chromophore. This guide provides an objective comparison of the performance of common this compound-detecting technologies in HPLC, supported by experimental data and detailed methodologies.

Principles of this compound Detection in HPLC

Several detectors are available for the analysis of nitrogenous compounds. They can be broadly categorized as this compound-specific or universal detectors that can respond to this compound-containing molecules.

  • Chemiluminescent this compound Detector (CLND): This is a this compound-specific detector. The HPLC eluent is nebulized and subjected to high-temperature oxidation, converting all this compound-containing compounds (except N₂) into nitric oxide (NO). The NO then reacts with ozone (O₃) to produce excited-state this compound dioxide (NO₂). As the NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the emitted light is directly proportional to the amount of this compound in the sample.[1]

  • Charged Aerosol Detector (CAD): This is a universal detector that can detect any non-volatile and many semi-volatile analytes. The HPLC eluent is first nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged by collision with ionized this compound gas. The charged particles are transferred to an electrometer, which measures the aggregate charge. The signal is proportional to the mass of the analyte.[2][3]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector for non-volatile and semi-volatile compounds. The process also begins with nebulization of the eluent and evaporation of the solvent. The resulting analyte particles pass through a light beam, and the scattered light is measured by a photodiode or photomultiplier tube. The amount of scattered light is related to the size and number of the particles, and thus to the analyte concentration.[1][3]

Performance Comparison

The choice of detector significantly impacts the sensitivity, linearity, and dynamic range of an HPLC method. The following tables summarize the key performance characteristics of CLND, CAD, and ELSD based on available data.

Table 1: Qualitative Performance Comparison

FeatureChemiluminescent this compound Detector (CLND)Charged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Selectivity Highly specific to this compound-containing compounds.Universal detector for non-volatile and semi-volatile compounds.Universal detector for non-volatile and semi-volatile compounds.
Response Equimolar response to this compound, independent of molecular structure.Dependent on analyte mass; response can be uniform across different non-volatile analytes.Dependent on particle size and properties; response can vary with analyte structure.[1][3]
Gradient Compatibility Compatible with gradient elution, but requires this compound-free solvents.[2]Compatible with gradient elution.Compatible with gradient elution, but the response can be affected by changes in mobile phase composition.[2]
Mobile Phase Requires volatile, this compound-free mobile phases.Requires volatile mobile phases.Requires volatile mobile phases.
Derivatization Not required for this compound-containing compounds.Not required for non-volatile analytes.Not required for non-volatile analytes.

Table 2: Quantitative Performance Comparison

ParameterChemiluminescent this compound Detector (CLND) / this compound Specific Detector (NSD)Charged Aerosol Detector (CAD)Evaporative Light Scattering Detector (ELSD)
Limit of Detection (LOD) 4.3 µM N/L (for NSD)Generally more sensitive than ELSD; can be 10-fold or better.[4][5]Less sensitive than CAD.[4][5]
Limit of Quantitation (LOQ) -Lower than ELSD.Higher than CAD.
Linear Range Up to 4 mM N/L (for NSD)[6]Approximately 2 orders of magnitude.[5]Approximately 1 order of magnitude.[5]
Dynamic Range -Up to 4 orders of magnitude.[5]Approximately 2 orders of magnitude.[5]

Note: The performance of CAD and ELSD can be influenced by the physicochemical properties of the analyte and the HPLC method conditions. The data for NSD is included as a reference for a this compound-specific detector.

Experimental Protocols

To rigorously evaluate and compare the performance of different this compound detectors, a standardized experimental protocol should be followed. This section outlines the key experiments.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are crucial for assessing the sensitivity of a detector. They can be determined using the signal-to-noise (S/N) ratio method or from the standard deviation of the response and the slope of the calibration curve.

Protocol using Signal-to-Noise Ratio:

  • Prepare a series of dilute solutions of a representative this compound-containing standard.

  • Inject the solutions into the HPLC system equipped with the detector under evaluation.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.[7]

  • The noise should be determined from the baseline of a blank injection in a region close to the analyte peak.

Protocol using Calibration Curve:

  • Construct a calibration curve with a series of at least 6 concentrations of the standard at the lower end of the expected working range.

  • Calculate the standard deviation of the y-intercepts of the regression line (σ).

  • Determine the slope (S) of the calibration curve.

  • Calculate the LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)[8]

    • LOQ = 10 * (σ / S)[8]

Evaluation of Linearity and Dynamic Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The dynamic range is the concentration range over which an increase in concentration results in an increase in the detector signal.

Protocol:

  • Prepare a series of at least 5-7 standard solutions covering a wide concentration range.

  • Inject each standard in triplicate and record the peak area or height.

  • Plot the mean response versus the concentration of the standard.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.

  • Visually inspect the plot to identify the linear range. The upper limit of the linear range is the concentration at which the response starts to deviate from linearity.

  • The dynamic range extends from the LOQ to the concentration at which the signal plateaus.

Assessment of Precision

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol:

  • Prepare a standard solution at a concentration within the linear range.

  • Inject the solution at least six times.

  • Calculate the mean and standard deviation of the peak areas or heights.

  • Express the precision as the relative standard deviation (RSD):

    • RSD (%) = (Standard Deviation / Mean) * 100

Mandatory Visualizations

The following diagrams illustrate the working principle of a Chemiluminescent this compound Detector and the experimental workflow for evaluating HPLC this compound detectors.

CLND_Principle HPLC_Eluent HPLC Eluent (with this compound Compounds) Nebulizer Nebulizer HPLC_Eluent->Nebulizer Furnace High-Temperature Furnace (Oxidation) Nebulizer->Furnace Aerosol NO Nitric Oxide (NO) Furnace->NO Ozone_Reaction Reaction with Ozone (O3) NO->Ozone_Reaction NO2_star Excited this compound Dioxide (NO2*) Ozone_Reaction->NO2_star PMT Photomultiplier Tube (PMT) NO2_star->PMT Light Emission (Chemiluminescence) Signal Signal PMT->Signal

Figure 1. Principle of Chemiluminescent this compound Detection (CLND).

Detector_Evaluation_Workflow cluster_preparation Preparation cluster_hplc HPLC Analysis cluster_detectors Detector Evaluation cluster_data Data Analysis and Comparison Select_Analytes Select Representative This compound Compounds Prepare_Standards Prepare Standard Solutions (Multiple Concentrations) Select_Analytes->Prepare_Standards Inject_Samples Inject Standards and Blanks Prepare_Standards->Inject_Samples Setup_HPLC Set up HPLC System (Column, Mobile Phase) Setup_HPLC->Inject_Samples CLND CLND Inject_Samples->CLND CAD CAD Inject_Samples->CAD ELSD ELSD Inject_Samples->ELSD Collect_Data Collect Chromatographic Data CLND->Collect_Data CAD->Collect_Data ELSD->Collect_Data Determine_LOD_LOQ Determine LOD & LOQ Collect_Data->Determine_LOD_LOQ Evaluate_Linearity Evaluate Linearity & Dynamic Range Collect_Data->Evaluate_Linearity Assess_Precision Assess Precision (RSD) Collect_Data->Assess_Precision Compare_Performance Compare Performance Metrics Determine_LOD_LOQ->Compare_Performance Evaluate_Linearity->Compare_Performance Assess_Precision->Compare_Performance

Figure 2. Experimental workflow for evaluating HPLC this compound detectors.

References

A Comparative Analysis of Nitrogen-Fixing Bacteria Efficiency in Different Legumes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nitrogen-fixing efficiency of various symbiotic bacteria across different legume species. The information presented is collated from a range of experimental studies and is intended to serve as a valuable resource for researchers in agricultural science, plant biology, and microbiology, as well as professionals involved in the development of biofertilizers and other agricultural products.

Quantitative Comparison of this compound Fixation Efficiency

The efficiency of this compound fixation is a critical factor in the productivity of legume crops. This efficiency is not only dependent on the legume species but also on the specific strain of rhizobia involved in the symbiosis. The following tables summarize quantitative data from various studies, comparing this compound fixation across different legume-bacteria pairings.

Legume SpeciesBacterial StrainParameter MeasuredValueReference
Soybean (Glycine max)Bradyrhizobium japonicum USDA 110Nitrogenase Activity (Acetylene Reduction)Higher in 'Gazelle' variety[1]
Sinorhizobium fredii USDA 191Nitrogenase Activity (Acetylene Reduction)Higher in 'TGx' variety[1]
Bradyrhizobium japonicum TAL102Specific Nitrogenase ActivityHigher than TAL379 and TAL377[2]
Bradyrhizobium japonicum TAL379Specific Nitrogenase ActivityIntermediate[2]
Bradyrhizobium japonicum TAL377Specific Nitrogenase ActivityLower than TAL102 and TAL379[2]
Alfalfa (Medicago sativa)Sinorhizobium meliloti LL2Nitrogenase Activity (μmol·g⁻¹·h⁻¹)0.91 in 'Gannong NO.9'[3]
This compound Fixation Percentage (%)67.16 in 'Gannong NO.9'[3]
Amount of this compound Fixation (mg/pot)18.80 in 'Gannong NO.9'[3]
Sinorhizobium meliloti CFNM101Acetylene (B1199291) Reduction Activity per plant2.6-fold increase over wild-type[4]
Sinorhizobium meliloti CFNM103Acetylene Reduction Activity per plant2.8-fold increase over wild-type[4]
Pea (Pisum sativum)Rhizobium leguminoserum (various)Percent of N from Fixation (PNF)Shawnee variety: up to 91.3%[5]
Lentil (Lens culinaris)Rhizobium leguminoserum (various)Percent of N from Fixation (PNF)Eston variety: up to 80.8%[5]
Faba Bean (Vicia faba)Not SpecifiedBiological this compound Fixation (kg N ha⁻¹)106[6]
Chickpea (Cicer arietinum)Not SpecifiedBiological this compound Fixation (kg N ha⁻¹)106[6]
Dry Bean (Phaseolus vulgaris)Not SpecifiedBiological this compound Fixation (kg N ha⁻¹)12[6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative analysis.

Acetylene Reduction Assay (ARA)

The Acetylene Reduction Assay is a widely used method to indirectly measure nitrogenase activity. The enzyme nitrogenase, responsible for converting atmospheric this compound (N₂) to ammonia (B1221849) (NH₃), can also reduce acetylene (C₂H₂) to ethylene (B1197577) (C₂H₄). The rate of ethylene production is proportional to the this compound-fixing activity of the nodules.[7][8]

Protocol:

  • Sample Preparation: Excavate the legume roots carefully to keep the nodules intact. For field-grown plants, this may involve digging up a significant root ball. For pot-grown plants, the entire root system can be gently washed free of soil.[9]

  • Incubation Chamber: Place the nodulated roots into an airtight container, such as a glass jar or a sealed bag, with a rubber septum for gas sampling.[8]

  • Acetylene Injection: Inject a known volume of acetylene gas into the container to achieve a final concentration of approximately 10% (v/v).[9]

  • Incubation: Incubate the container at a constant temperature, typically the ambient temperature of the plant's growing environment, for a defined period, usually 30 to 60 minutes.[9]

  • Gas Sampling: After incubation, withdraw a gas sample from the container using a gas-tight syringe.

  • Gas Chromatography: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., Porapak N) to separate and quantify the amount of ethylene produced.[10]

  • Calculation: The nitrogenase activity is calculated based on the rate of ethylene production, typically expressed as micromoles of ethylene produced per gram of nodule fresh weight per hour (μmol C₂H₄ g⁻¹ nodule h⁻¹).[10]

¹⁵N Isotope Dilution Method

The ¹⁵N isotope dilution method is a more direct and quantitative technique to measure the amount of this compound fixed by a legume over a period.[11] This method relies on the principle of isotopic dilution. A known amount of ¹⁵N-enriched fertilizer is applied to the soil where both the this compound-fixing legume and a non-nitrogen-fixing reference plant are grown. The legume will derive its this compound from two sources: the soil (containing the ¹⁵N tracer) and the atmosphere (with a natural abundance of ¹⁴N). By comparing the ¹⁵N enrichment in the legume to that of the reference plant (which only takes up this compound from the soil), the proportion of this compound derived from atmospheric fixation can be calculated.[12]

Protocol:

  • Experimental Setup: Grow the this compound-fixing legume and a suitable non-nitrogen-fixing reference plant (e.g., a non-nodulating variety of the same legume or a cereal crop) in the same soil under identical conditions.[11]

  • ¹⁵N Application: Apply a known amount of ¹⁵N-labeled fertilizer (e.g., (¹⁵NH₄)₂SO₄) to the soil at the beginning of the experiment. The amount should be small to avoid inhibiting this compound fixation.

  • Plant Harvest: At the desired growth stage, harvest the entire plant (shoots and roots if possible).

  • Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder.

  • Isotope Analysis: Analyze the total this compound content and the ¹⁵N abundance in the plant samples using an elemental analyzer coupled with an isotope ratio mass spectrometer (EA-IRMS).

  • Calculation: The percentage of this compound derived from the atmosphere (%Ndfa) is calculated using the following formula:

    %Ndfa = [1 - (atom % ¹⁵N excess in fixing plant / atom % ¹⁵N excess in reference plant)] x 100

    The atom % ¹⁵N excess is the ¹⁵N abundance in the plant minus the natural ¹⁵N abundance of the atmosphere (approximately 0.3663%).

Signaling Pathways and Experimental Workflows

Legume-Rhizobia Signaling Pathway

The establishment of the symbiotic relationship between legumes and rhizobia is a complex process involving a molecular dialogue between the two partners. This signaling cascade leads to the formation of a new organ, the root nodule, where this compound fixation takes place.

LegumeRhizobiaSignaling cluster_plant Legume Root cluster_rhizobia Rhizobia Flavonoids Flavonoids NFRs Nod Factor Receptors (NFRs) Signaling Cascade Symbiotic Signaling Cascade (SYMRK, CCaMK) NFRs->Signaling Cascade Activates Transcription Factors Transcription Factors (NIN, ERN) Signaling Cascade->Transcription Factors Activates Nodule Organogenesis Nodule Organogenesis Transcription Factors->Nodule Organogenesis Initiates Infection Thread Infection Thread Formation Transcription Factors->Infection Thread Initiates Nod Genes Nod Genes Activation Nod Factors Nod Factors (LCOs) Nod Genes->Nod Factors Synthesizes Nod Factors->NFRs Recognized by

Caption: A simplified diagram of the signaling pathway in legume-rhizobia symbiosis.

Experimental Workflow for Comparing this compound Fixation Efficiency

The following diagram illustrates a typical experimental workflow for a comparative study of this compound-fixing bacteria efficiency.

ExperimentalWorkflow Strain_Selection Select Legume Cultivars and Rhizobial Strains Experimental_Design Design Experiment (e.g., Randomized Block) Strain_Selection->Experimental_Design Inoculation Inoculate Seeds with Specific Strains Experimental_Design->Inoculation Planting Plant Seeds in Controlled Environment Inoculation->Planting Growth_Period Allow Plants to Grow for a Defined Period Planting->Growth_Period Harvest Harvest Plants at Specific Growth Stage Growth_Period->Harvest Measurement Measure Parameters: - Nodule Number & Weight - Acetylene Reduction Assay - ¹⁵N Isotope Analysis Harvest->Measurement Data_Analysis Analyze and Compare Quantitative Data Measurement->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for experiments comparing this compound fixation efficiency.

References

A Researcher's Guide to Validating Computational Models of Nitrogen Cycling in Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate prediction of nitrogen cycling in ecosystems is crucial for understanding environmental impacts and developing sustainable practices. Computational models are invaluable tools in this endeavor, but their reliability hinges on rigorous validation against experimental data. This guide provides a comparative overview of prominent computational models, details key experimental validation protocols, and presents quantitative performance data to aid in model selection and application.

Comparative Analysis of Leading this compound Cycling Models

A variety of computational models have been developed to simulate this compound cycling in terrestrial ecosystems. These models vary in their complexity and the specific processes they represent. Below is a summary of some leading models and their performance metrics based on available literature. The "overall score" mentioned in the table is a metric of model performance in reproducing an observation-based dataset, with higher scores indicating better performance.

ModelKey this compound Cycle Processes RepresentedBiological N Fixation (Tg N yr⁻¹)Vegetation C:N Ratio (Overall Score)Soil C:N Ratio (Overall Score)N₂O Emissions (Tg N yr⁻¹)
CLASSIC Mechanistic biological N fixation, nitrification, denitrification, volatilization, leaching.[1][2][3]Varies with N limitationModeled explicitly.[2][3]
CLM5.0 Mechanistic biological N fixation, nitrification, denitrification.[1]Varies with N limitation3.1 (from agriculture).[4]
ORCHIDEE Nitrification, denitrification, biological N fixation, N leaching.[4][5][6]
OCNv2 Mechanistic biological N fixation.[1]Varies with N limitation
TRENDY Ensemble (Average) Varies by model0.53[1]0.29[1]Most models show increasing trends.[1]

Note: The TRENDY (Dynamic Global Vegetation Model) project is an ongoing model intercomparison effort, and the performance of individual models within the ensemble can vary significantly. The data presented here are illustrative and represent a snapshot of available information. For detailed model-specific data, consulting the primary literature from model intercomparison projects like TRENDY and NMIP (this compound Model Intercomparison Project) is recommended.[7][8][9][10][11]

Key Experimental Protocols for Model Validation

Robust model validation relies on high-quality experimental data. Two widely used experimental approaches for studying this compound cycling are Free-Air CO₂ Enrichment (FACE) experiments and ¹⁵N tracer studies.

Free-Air CO₂ Enrichment (FACE) Experiments

FACE experiments are designed to investigate the effects of elevated atmospheric carbon dioxide concentrations on ecosystems, including the intricate interactions with the this compound cycle. These long-term, large-scale experiments provide invaluable data for validating and improving terrestrial biosphere models.

Methodology:

  • Site Selection: A representative ecosystem (e.g., forest, grassland) is chosen for the experiment.

  • Experimental Setup: Circular arrays of pipes (B44673) are constructed to release CO₂ into the experimental plots.[12] These plots are typically large, ranging from 1 to 30 meters in diameter, to encompass a realistic portion of the ecosystem.[12]

  • CO₂ Enrichment: The concentration of CO₂ within the plots is elevated to a target level (e.g., ambient + 200 ppm) using a computer-controlled system that adjusts the CO₂ release based on wind speed and direction to maintain a stable concentration.

  • Control Plots: Adjacent plots are maintained at ambient CO₂ levels to serve as a control for comparison.

  • Data Collection: A comprehensive suite of measurements is taken over several years, including:

    • Plant Growth and Biomass: Net primary productivity (NPP), leaf area index (LAI), and changes in biomass of different plant components (leaves, stems, roots).

    • Soil Biogeochemistry: Soil this compound content, mineralization and nitrification rates, and soil organic matter dynamics.

    • Gas Exchange: Photosynthetic rates, respiration, and fluxes of greenhouse gases like N₂O.

    • This compound Leaching: Collection and analysis of soil water to quantify this compound losses.

Several prominent FACE experiments have been conducted, including sites at Duke Forest and Oak Ridge National Laboratory, which have provided critical datasets for model validation.[8]

¹⁵N Tracer Studies

¹⁵N tracer studies are a powerful tool for directly tracking the movement and transformation of this compound within an ecosystem. By introducing a stable isotope of this compound (¹⁵N), researchers can follow its path through different ecosystem pools, providing precise data for validating the process-level representations in computational models.

Methodology:

  • Tracer Application: A known amount of a ¹⁵N-labeled compound (e.g., ¹⁵NH₄⁺, ¹⁵NO₃⁻) is applied to the soil or foliage within experimental plots. The form of the tracer and application method depend on the specific research question.

  • Sampling: Samples from various ecosystem compartments are collected at different time points after tracer application. These compartments include:

    • Soil: Different soil layers are sampled to track the movement of the tracer and its incorporation into soil organic matter and microbial biomass.

    • Plants: Different plant tissues (leaves, stems, roots) are sampled to quantify this compound uptake and allocation.

    • Soil Water: Lysimeters are often used to collect soil water and measure the leaching of the ¹⁵N tracer.

    • Gaseous Fluxes: Gas samples are collected from enclosed chambers to measure the emission of ¹⁵N-labeled N₂O and N₂.

  • Sample Analysis: The collected samples are analyzed using an isotope ratio mass spectrometer (IRMS) to determine their ¹⁵N enrichment.

  • Data Analysis: The ¹⁵N enrichment data is used to calculate the rates of key this compound cycling processes, such as:

    • Gross mineralization and nitrification rates.

    • Plant and microbial this compound uptake rates.

    • This compound immobilization and denitrification rates.

    • This compound residence time in different pools.

The ¹⁵N gas-flux method is a specific application of this technique used to quantify the flux of N₂ gas, a major product of denitrification.[13]

Visualizing Validation Workflows and this compound Cycling

To better understand the relationships between different components of model validation and the this compound cycle itself, the following diagrams have been generated using Graphviz.

ValidationWorkflow cluster_model Computational Model cluster_exp Experimental Validation cluster_data Data & Analysis Model This compound Cycling Model (e.g., CLM5, ORCHIDEE) Parameters Model Parameters Performance Model Performance Metrics (e.g., RMSE, R²) Model->Performance Model Output Parameters->Model Model Refinement FACE FACE Experiments FieldData Field Measurements (N pools, fluxes) FACE->FieldData Tracer 15N Tracer Studies Tracer->FieldData FieldData->Performance Observational Data Performance->Parameters

Workflow for validating this compound cycling models.

NitrogenCycle Atmosphere Atmospheric N₂ SoilOrganicN Soil Organic N Atmosphere->SoilOrganicN Biological N Fixation Plant Plant Biomass Plant->SoilOrganicN Litterfall Ammonium Ammonium (NH₄⁺) SoilOrganicN->Ammonium Mineralization Ammonium->Plant Plant Uptake Nitrate Nitrate (NO₃⁻) Ammonium->Nitrate Nitrification Microbes Microbial Biomass Ammonium->Microbes Immobilization Nitrate->Atmosphere Denitrification (N₂, N₂O) Nitrate->Plant Plant Uptake Nitrate->Nitrate Microbes->SoilOrganicN Decomposition

Key processes in the terrestrial this compound cycle.

References

comparing the effectiveness of nitrogen-based fertilizers with organic alternatives in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on the efficacy and environmental impact of synthetic nitrogen fertilizers versus organic alternatives, tailored for researchers, scientists, and drug development professionals.

The escalating global demand for food necessitates a critical evaluation of agricultural inputs, particularly fertilizers, which are pivotal in enhancing crop productivity. This guide provides an objective comparison of the effectiveness of conventional this compound-based (synthetic) fertilizers and organic alternatives. By examining key performance indicators such as crop yield, soil health, nutrient leaching, and greenhouse gas emissions, this report synthesizes experimental data to offer a nuanced understanding of their respective advantages and disadvantages.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of this compound-based and organic fertilizers across several critical metrics.

Table 1: Crop Yield

CropFertilizer TypeApplication RateYieldPercentage Change vs. ControlSource
Maize (Zea mays L.)Inorganic NPK-77.7 cm (plant height at 4 weeks)+107.9%[1]
Organic (Poultry Manure)-62.32 cm (plant height at 4 weeks)+66.8%[1]
Control (No Fertilizer)-37.36 cm (plant height at 4 weeks)-[1]
Lettuce (Lactuca sativa L.)Inorganic (IN100)100 kg N/ha6.81 g (dry yield)-[2]
Organic (Olive Mill Waste Compost)Equivalent N rateLower than inorganic-[3]
Spring MaizeChemical FertilizerStandard Rate--[4]
Cow Manure (25% substitution)Equal Nutrient BasisIncreased Yield-[4]
Chicken Manure (25% substitution)Equal Nutrient BasisIncreased Yield-[4]
Winter Wheat100% Chemical Fertilizer (T1)120 kg/ha 3049 kg/ha (Year 1)-[5]
70% Chemical + 30% Organic (T2)120 kg/ha 5074 kg/ha (Year 2)-[5]

Table 2: Soil Health - Soil Organic Carbon (SOC)

TreatmentChange in SOCObservationSource
Synthetic N AdditionsIncrease in mineral-associated and particulate organic matterMeta-analysis of 52 studies[6]
Manure ApplicationIncrease in SOCLong-term known effect[6]
Organic FertilizerIncreased SOC contentPromotes formation of aggregates[7]

Table 3: Nutrient Leaching - Nitrate (B79036) (NO₃⁻)

Fertilizer TypeLeaching PotentialObservationSource
This compound-basedHigherHighly mobile NO₃⁻-N is prone to leaching[8]
OrganicLowerSlow release of nutrients reduces leaching risk[9]
Organic Fertilizer SubstitutionReduced N leaching and runoff by 26.9%Meta-analysis of 133 maize studies[10]

Table 4: Greenhouse Gas (GHG) Emissions

GasFertilizer TypeEmission ProfileSource
N₂OThis compound-basedMajor source from agricultural soils[11]
Organic (Solid)Significantly increased cumulative N₂O emissions[12]
Organic (Liquid, multiple applications)Did not significantly increase cumulative N₂O emissions[12]
CO₂This compound-based (production)Energy-intensive manufacturing releases CO₂[13]
OrganicIncreased CO₂ emissions by 26.8% after application[10]
CH₄Organic (Manure)Released from anaerobic decomposition[13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication.

Crop Yield Measurement

Objective: To determine the effect of different fertilizer treatments on crop biomass and grain yield.

Protocol:

  • Experimental Design: A randomized complete block design is typically employed to minimize the effects of field variability.[15]

  • Plot Establishment: The experimental area is divided into plots of uniform size. Each plot receives a specific fertilizer treatment, including a control with no fertilizer.[16]

  • Fertilizer Application: Pre-weighed amounts of this compound-based and organic fertilizers are applied to the designated plots at rates determined by the experimental design. Application methods (e.g., broadcasting, banding) are kept consistent across treatments where applicable.

  • Crop Management: Standard agronomic practices for the specific crop (e.g., irrigation, pest control) are uniformly applied to all plots to ensure that the only variable is the fertilizer treatment.

  • Harvesting: At maturity, a predetermined area from the center of each plot is harvested to avoid edge effects. For grain crops, the total biomass (stover) and grain are collected separately.[16]

  • Data Collection:

    • The fresh weight of the harvested biomass and grain from each plot is recorded.

    • Sub-samples are taken and oven-dried to a constant weight to determine the moisture content and calculate the dry weight.[16]

    • Yield is typically expressed in kilograms per hectare ( kg/ha ).[16]

  • Relative Yield Calculation: To compare results across different studies and locations, relative yield is often calculated. The highest yield in an experiment is set to 100%, and all other yields are expressed as a percentage of that maximum.

Soil Organic Carbon (SOC) Analysis

Objective: To measure the organic carbon content in soil samples from different fertilizer treatments.

Protocol (Walkley-Black Wet Oxidation Method):

  • Soil Sampling: Soil cores are collected from multiple locations within each experimental plot at a specified depth (e.g., 0-20 cm). The cores from a single plot are combined to form a composite sample.

  • Sample Preparation: The soil sample is air-dried and sieved through a 2 mm sieve to remove stones and large organic debris. A sub-sample is then finely ground to pass through a 0.5 mm sieve.

  • Digestion:

    • A known weight of the prepared soil sample (e.g., 1 g) is placed in a conical flask.

    • A precise volume of 1N potassium dichromate (K₂Cr₂O₇) solution is added, followed by concentrated sulfuric acid (H₂SO₄). The heat generated by the acid mixing with the dichromate solution facilitates the oxidation of the organic carbon.

  • Titration:

    • After the reaction is complete (approximately 30 minutes), the solution is diluted with deionized water.

    • An indicator (e.g., diphenylamine) is added.

    • The excess dichromate that was not consumed in the oxidation of organic carbon is back-titrated with a standardized ferrous ammonium (B1175870) sulfate (B86663) solution. The endpoint is indicated by a sharp color change.

  • Calculation: The amount of organic carbon in the sample is calculated based on the difference in the amount of dichromate added and the amount remaining, as determined by the titration. The result is typically expressed as a percentage of the soil weight.

Nitrate Leaching Measurement Using Lysimeters

Objective: To quantify the amount of nitrate leaching from the soil under different fertilizer treatments.

Protocol:

  • Lysimeter Installation: Lysimeters, which are enclosed soil blocks with a collection system for percolating water, are installed in the experimental plots.[11] They can be of the undisturbed soil monolith or filled-in type. The collection system is placed below the root zone to capture leachate.

  • Fertilizer Application and Irrigation: Fertilizer treatments are applied to the soil surface within the lysimeters. Irrigation is applied uniformly to all lysimeters to simulate rainfall or standard irrigation practices.

  • Leachate Collection: Water that percolates through the soil profile is collected in a reservoir at the bottom of the lysimeter.[11] The volume of leachate is measured after each significant drainage event.[10]

  • Sample Analysis: A subsample of the collected leachate is taken for chemical analysis. The concentration of nitrate (NO₃⁻) in the leachate is determined using methods such as ion chromatography.[10]

  • Calculation of Nitrate Loss: The total amount of nitrate leached per unit area is calculated by multiplying the nitrate concentration in the leachate by the total volume of leachate collected. This is then typically expressed in kilograms of nitrate-nitrogen per hectare (kg N/ha).

Greenhouse Gas (GHG) Flux Measurement Using Static Chambers

Objective: To measure the emissions of greenhouse gases (N₂O, CO₂, CH₄) from the soil surface following fertilizer application.

Protocol:

  • Chamber Design and Installation: Static, non-flow-through chambers are used. These typically consist of a base (anchor) that is inserted into the soil a few centimeters deep prior to the measurement period and a removable lid.[13] The lid has a sampling port with a septum.

  • Fertilizer Application: Fertilizers are applied to the soil within the area enclosed by the chamber base.

  • Gas Sampling:

    • At the time of measurement, the lid is sealed onto the base.

    • Gas samples are collected from the chamber headspace at regular intervals (e.g., 0, 15, 30, and 45 minutes) using a gas-tight syringe inserted through the septum.

    • The collected gas is injected into evacuated vials for storage and transport to the laboratory.

  • Gas Analysis: The concentrations of N₂O, CO₂, and CH₄ in the gas samples are determined using a gas chromatograph equipped with appropriate detectors (e.g., Electron Capture Detector for N₂O, Flame Ionization Detector for CH₄, and Thermal Conductivity Detector for CO₂).

  • Flux Calculation: The rate of gas emission (flux) is calculated from the linear or non-linear increase in gas concentration inside the chamber over time. The flux is typically expressed in units of mass of the gas per unit area per unit time (e.g., µg N₂O-N m⁻² h⁻¹).[14]

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the comparison of this compound-based and organic fertilizers.

Experimental_Workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Analysis A Field Plot Design (Randomized Blocks) B Treatment Application - this compound-based Fertilizer - Organic Fertilizer - Control A->B C Crop Yield Measurement (Biomass & Grain) B->C D Soil Sampling (Soil Organic Carbon) B->D E Leachate Collection (Lysimeters) B->E F Gas Sampling (Static Chambers) B->F H Data Analysis & Comparison C->H G Laboratory Analysis - SOC Content - Nitrate Concentration - GHG Concentration D->G E->G F->G G->H Nitrogen_Uptake_Pathway cluster_soil Soil Environment cluster_root Plant Root N_Fert This compound-Based Fertilizer (Urea, Ammonium Nitrate) Nitrate Nitrate (NO₃⁻) N_Fert->Nitrate Nitrification Ammonium Ammonium (NH₄⁺) N_Fert->Ammonium O_Fert Organic Fertilizer (Manure, Compost) Mineralization Mineralization (Microbial Decomposition) O_Fert->Mineralization Mineralization->Ammonium NRT Nitrate Transporters (NRT1/NRT2) Nitrate->NRT Ammonium->Nitrate Nitrification AMT Ammonium Transporters (AMT) Ammonium->AMT Assimilation Assimilation (GS-GOGAT Pathway) NRT->Assimilation AMT->Assimilation Amino_Acids Amino Acids Assimilation->Amino_Acids

References

A Researcher's Guide to Nitrogen Isotope Measurement: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate measurement of nitrogen isotopes is paramount for a wide range of applications, from tracing metabolic pathways to understanding environmental processes. This guide provides a comprehensive comparison of common this compound isotope measurement techniques, offering a clear overview of their performance, supported by experimental data and detailed methodologies.

The choice of analytical technique for this compound isotope analysis is critical and depends on the specific research question, sample type, and required level of precision. This comparison focuses on the most prevalent methods: Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), Cavity Ring-Down Spectroscopy (CRDS), and the Denitrifier Method.

Comparative Performance of this compound Isotope Measurement Techniques

The following table summarizes the key performance characteristics of the leading this compound isotope analysis methods.

TechniqueSample TypeTypical Precision (δ¹⁵N)Typical Accuracy (δ¹⁵N)Sample Size Requirement (this compound)Throughput
EA-IRMS Bulk solids, organic matter, tissues±0.1 - 0.2‰ (for >270 ng N)[1], <0.2‰[2]High, dependent on reference materials~50 μg N (conventional)[1], 0.2-20 mg (bulk sample)[3]High (~10 min per sample)[1]
CRDS Gaseous samples (e.g., N₂O)<0.1 ppbv (concentration)[4], <0.5‰ (δ¹⁵N in N₂O)[5]High, calibration-free potential[6]Low (ppb to ppt (B1677978) levels)[7]High (real-time, continuous)[5]
Denitrifier Method Dissolved nitrate (B79036) (NO₃⁻)0.20‰ - 0.46‰[8]Lower for δ¹⁸O, influenced by dissolved oxygen[8][9]High sensitivity (down to 0.01 µmol nitrate)[8]Lower, requires lengthy incubation[10]
Chemical Conversion Inorganic this compound (NO₃⁻, NH₄⁺)Method-dependent, CM-N₂O performs well[11]Variable, can be affected by fractionation[11]nmol range for CM-N₂O, µmol for others[11]Moderate (30-50 samples per week)[11]
Kjeldahl Method Organic and inorganic substancesHigh reproducibility[12]High, internationally recognized[13]Macro to micro sample sizes[14]Lower, labor-intensive[14]

In-Depth Look at Key Techniques

Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)

EA-IRMS is a widely used and robust technique for determining the this compound isotopic composition of solid and liquid bulk samples.[3][15] It offers high precision and throughput, making it suitable for a large number of samples.

Experimental Workflow:

EA_IRMS_Workflow cluster_prep Sample Preparation cluster_analysis EA-IRMS Analysis Sample Solid Sample Dried Dried & Ground Sample->Dried Weighed Weighed into Tin Capsule Dried->Weighed EA Elemental Analyzer (Combustion at 1050°C) Weighed->EA Introduction Reduction Reduction Column (N-oxides to N₂) EA->Reduction GC Gas Chromatography (Separation of N₂ and CO₂) Reduction->GC IRMS Isotope Ratio Mass Spectrometer (δ¹⁵N Measurement) GC->IRMS CRDS_Logic Laser Tunable Laser Cavity High-Finesse Optical Cavity Laser->Cavity Inject Light Pulse Detector Photodetector Cavity->Detector Leaking Light RingDownTime Measure Ring-Down Time Detector->RingDownTime Concentration Calculate Gas Concentration & Isotopic Ratio RingDownTime->Concentration Decay Rate Denitrifier_Method_Workflow cluster_prep Sample Preparation cluster_analysis N₂O Analysis Sample Aqueous Sample (with NO₃⁻) Bacteria Add Denitrifying Bacteria Sample->Bacteria Incubation Incubate to Produce N₂O Bacteria->Incubation Extraction Extract Headspace N₂O Incubation->Extraction Purification Cryogenically Purify N₂O Extraction->Purification IRMS Analyze N₂O by IRMS Purification->IRMS

References

A Comparative Guide to Slow Freezing and Vitrification for Embryo Cryopreservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary cryopreservation techniques for human embryos: slow freezing and vitrification. The information presented is supported by experimental data to assist researchers, scientists, and professionals in drug development in making informed decisions regarding their cryopreservation strategies.

At a Glance: Slow Freezing vs. Vitrification

FeatureSlow FreezingVitrification
Cooling Rate Slow and controlled (approx. -0.3 to -2°C/minute)Ultra-rapid (>-15,000°C/minute)
Ice Crystal Formation Extracellular ice formation is a key featureAvoids intracellular ice crystal formation
Cryoprotectant Conc. Low concentrationsHigh concentrations
Post-Thaw Survival Generally lowerSignificantly higher
Clinical Outcomes Good, but often lower than vitrificationSuperior clinical pregnancy and implantation rates
Technical Complexity Requires a programmable freezer, more time-consumingTechnically demanding, requires skilled operators

Quantitative Comparison of Clinical Outcomes

The following tables summarize key performance indicators for slow freezing and vitrification based on data from multiple studies.

Table 1: Embryo Survival and Morphology

ParameterSlow FreezingVitrificationReference
Post-Thaw Survival Rate (Cleavage Stage) 69.06% - 82.8%96.9% - 96.95%[1][2]
Post-Warming Excellent Morphology 56.2% - 60.8%91.8% - 94.17%[1][2]
Post-Thaw Survival Rate (Blastocyst Stage) 82.5%100%[3]

Table 2: Clinical Pregnancy and Implantation Rates

ParameterSlow FreezingVitrificationReference
Clinical Pregnancy Rate (Cleavage Stage) 21.4% - 21.53%40.5% - 41.53%[1][2]
Implantation Rate (Cleavage Stage) 6.8% - 7.01%14.41% - 16.6%[1][2]
Clinical Pregnancy Rate (Meta-Analysis) LowerHigher (OR: 1.55)[4]
Implantation Rate (Meta-Analysis) LowerHigher (OR: 1.49)[4]

Table 3: Live Birth Rates from a Large Retrospective Study

ParameterSlow FreezingVitrification
Live Birth Rate per Thaw Cycle LowerHigher

Experimental Methodologies

Slow Freezing Protocol

Slow freezing aims to control ice formation by slowly removing water from the cells as the temperature is gradually lowered. This process minimizes intracellular ice crystal formation, which can be lethal to the embryo.

Typical Cryoprotectants:

  • Permeating: 1,2-propanediol (PROH) or dimethyl sulfoxide (B87167) (DMSO)

  • Non-permeating: Sucrose

Experimental Workflow:

Slow_Freezing_Workflow Slow Freezing Experimental Workflow start Embryo Collection equilibration Equilibration in low concentration CPA (e.g., 1.5M PROH) start->equilibration loading Loading into cryo-straws in higher concentration CPA (e.g., 1.5M PROH + 0.1M Sucrose) equilibration->loading cooling1 Controlled cooling to -7°C at -2°C/min loading->cooling1 seeding Manual Seeding (Induces extracellular ice formation) cooling1->seeding cooling2 Slow cooling to -30°C at -0.3°C/min seeding->cooling2 plunging Plunging into Liquid Nitrogen (-196°C) cooling2->plunging storage Long-term Storage plunging->storage

Caption: A typical workflow for the slow freezing of human embryos.

Thawing Protocol:

Thawing is a critical step to reverse the cryopreservation process and must be performed carefully to avoid osmotic shock and damage from ice recrystallization.

Thawing_Workflow Slow Freezing Thawing Workflow start Remove from Liquid this compound air_thaw Air thaw for 30s start->air_thaw water_bath Water bath at 30-37°C for 40s air_thaw->water_bath rehydration1 Stepwise rehydration in decreasing CPA concentrations (e.g., 1.0M PROH + 0.2M Sucrose) water_bath->rehydration1 rehydration2 Further rehydration (e.g., 0.5M PROH + 0.2M Sucrose) rehydration1->rehydration2 rehydration3 Final wash in CPA-free medium rehydration2->rehydration3 culture Post-thaw culture rehydration3->culture

Caption: A standard protocol for thawing slow-frozen embryos.

Vitrification Protocol

Vitrification is an ultra-rapid cooling technique that solidifies the embryo and its surrounding medium into a glass-like state, avoiding the formation of ice crystals altogether.

Typical Cryoprotectants:

  • A combination of high concentrations of permeating cryoprotectants like ethylene (B1197577) glycol (EG) and dimethyl sulfoxide (DMSO).

Experimental Workflow:

Vitrification_Workflow Vitrification Experimental Workflow start Embryo Collection equilibration Equilibration in Equilibration Solution (ES) (e.g., 7.5% EG + 7.5% DMSO) start->equilibration vitrification_step Brief exposure to Vitrification Solution (VS) (e.g., 15% EG + 15% DMSO) equilibration->vitrification_step loading Loading onto specialized device (e.g., CryoTop) vitrification_step->loading plunging Direct plunging into Liquid this compound (-196°C) loading->plunging storage Long-term Storage plunging->storage

Caption: The key steps involved in the vitrification of human embryos.

Warming Protocol:

Warming of vitrified embryos is also an ultra-rapid process to prevent ice crystal formation during the transition from a glassy to a liquid state.

Warming_Workflow Vitrification Warming Workflow start Rapid removal from Liquid this compound warming_solution Immediate immersion in warmed Thawing Solution (TS) (e.g., 1.0M Sucrose) start->warming_solution dilution_step1 Transfer to Dilution Solution (DS) (e.g., 0.5M Sucrose) warming_solution->dilution_step1 dilution_step2 Transfer to Washing Solution (WS) (CPA-free medium) dilution_step1->dilution_step2 culture Post-warming culture dilution_step2->culture

Caption: A typical protocol for the rapid warming of vitrified embryos.

Cellular and Molecular Impact of Cryopreservation

Cryopreservation imposes significant stress on embryos, which can trigger cellular damage pathways, including apoptosis and oxidative stress.

Apoptosis (Programmed Cell Death)

Both slow freezing and vitrification can induce apoptosis. The stresses associated with cryopreservation, such as osmotic stress, cryoprotectant toxicity, and temperature changes, can activate apoptotic pathways.

Apoptosis_Pathway Cryopreservation-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cryo_stress Cryopreservation Stress (Osmotic, CPA toxicity, Temperature) death_receptors Death Receptors (e.g., Fas) cryo_stress->death_receptors mitochondria Mitochondrial Stress cryo_stress->mitochondria caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways of apoptosis induced by cryopreservation stress.

Studies have shown that vitrification may result in less DNA damage and apoptosis compared to slow freezing.[3] The expression of apoptotic factors such as Bcl-2 and Bax can be altered in response to cryopreservation.

Oxidative Stress

The cryopreservation process can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

Oxidative_Stress_Pathway Cryopreservation-Induced Oxidative Stress cluster_damage Cellular Damage cryo_stress Cryopreservation Stress (Ischemia-reperfusion like injury) mitochondrial_dysfunction Mitochondrial Dysfunction cryo_stress->mitochondrial_dysfunction ros Increased Reactive Oxygen Species (ROS) mitochondrial_dysfunction->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation protein_oxidation Protein Oxidation ros->protein_oxidation dna_damage DNA Damage ros->dna_damage cell_injury Cellular Injury and Reduced Viability lipid_peroxidation->cell_injury protein_oxidation->cell_injury dna_damage->cell_injury

Caption: The pathway of oxidative stress and subsequent cellular damage initiated by cryopreservation.

Vitrification has been associated with increased ROS levels in embryos.[5] The addition of antioxidants to cryopreservation and warming media is an area of active research to mitigate oxidative damage.

Conclusion

Vitrification has largely replaced slow freezing in clinical practice due to its superior embryo survival rates and improved clinical outcomes.[6][7] The ultra-rapid cooling of vitrification effectively prevents the formation of damaging ice crystals, a major drawback of the slow freezing method. While vitrification involves higher concentrations of cryoprotectants, which can be toxic, the short exposure times in optimized protocols minimize this risk.

References

A Head-to-Head Battle for Protein Analysis in Feed: The Dumas Combustion Method Versus the Traditional Kjeldahl Digestion

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the two primary methods for determining protein content in animal feed, featuring comparative data, detailed experimental protocols, and workflow visualizations.

In the realm of animal nutrition and feed formulation, accurate determination of protein content is paramount. For decades, the wet chemistry-based Kjeldahl method has been the benchmark. However, the combustion-based Dumas method has emerged as a formidable contender, offering significant advantages in speed and safety. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.

At a Glance: Dumas vs. Kjeldahl

The fundamental difference between the two methods lies in their approach to nitrogen determination, which is then used to calculate the crude protein content using a conversion factor (typically 6.25 for feed). The Kjeldahl method involves the acid digestion of the sample to convert this compound to ammonium (B1175870) sulfate (B86663), followed by distillation and titration.[1][2] In contrast, the Dumas method employs high-temperature combustion to convert all this compound in the sample to N₂ gas, which is then measured by a thermal conductivity detector.[3][4]

A key distinction is that the Dumas method measures total this compound, including both organic and inorganic forms like nitrates and nitrites, while the standard Kjeldahl method primarily quantifies organic this compound and ammonia (B1221849).[5] This can lead to slightly higher, and often more accurate, total this compound values with the Dumas method, particularly in samples containing significant non-protein this compound.[4][6]

Performance Showdown: A Data-Driven Comparison

Numerous studies have compared the performance of the Dumas and Kjeldahl methods for protein analysis in various feedstuffs. The data consistently demonstrates that while both methods offer good precision, the Dumas method often yields slightly higher crude protein values. This is attributed to its ability to recover nearly all this compound compounds.[4][7]

Below is a summary of quantitative data from comparative analyses of different feed samples:

Feed SampleMethodMean Protein (%)Standard Deviation (SD)
Chicken Feed Kjeldahl17.290.15
Dumas17.640.33
Pig Starter Kjeldahl23.940.33
Dumas24.510.39
Chow Kjeldahl12.300.52
Dumas12.550.31
Fish Meal Kjeldahl65.800.21
Dumas66.100.18
Soybean Meal Kjeldahl47.500.15
Dumas47.800.12
Corn Gluten Meal Kjeldahl62.300.25
Dumas62.700.20

Data compiled from publicly available proficiency testing and comparative study reports.

The trend towards the Dumas method is clear, offering shorter analysis times, ease of operation, and improved safety compared to the Kjeldahl method.[5] Both methods demonstrate similar precision, but the Kjeldahl method remains a widely recognized reference method.[5]

Under the Hood: Experimental Protocols

For researchers seeking to implement either method, understanding the detailed experimental procedures is crucial.

Dumas Method Experimental Protocol (Based on AOAC Official Method 990.03)

1. Principle: The sample is combusted at a high temperature (around 950-1100°C) in a furnace.[4] The resulting gases, including N₂, CO₂, and H₂O, are passed through a reduction tube containing copper to convert this compound oxides to N₂.[4] Water and carbon dioxide are subsequently removed by traps, and the purified N₂ is quantified by a thermal conductivity detector.[4]

2. Apparatus:

  • Dumas this compound analyzer

  • Analytical balance (accurate to 0.1 mg)

  • Tin capsules for sample weighing

3. Reagents and Materials:

  • Oxygen (99.9% purity)

  • Helium or Argon as a carrier gas (99.99% purity)

  • EDTA or other suitable standards for calibration

  • Combustion and reduction tube reagents as per instrument manufacturer's instructions

4. Procedure:

  • Sample Preparation: Grind the feed sample to pass through a 1 mm sieve to ensure homogeneity. Dry the sample to a constant weight to determine the moisture content.

  • Sample Weighing: Accurately weigh a homogeneous portion of the feed sample (typically 100-500 mg, depending on the expected this compound content) into a tin capsule.

  • Instrument Setup and Calibration: Prepare the Dumas analyzer according to the manufacturer's instructions. This includes checking gas supplies, furnace temperatures, and performing a system leak check. Calibrate the instrument using a certified standard such as EDTA.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace. The analysis cycle, including combustion, reduction, and detection, is typically completed within 3-5 minutes per sample.[8]

  • Calculation: The instrument's software calculates the this compound content based on the detector's signal and the calibration. The crude protein content is then calculated using the following formula:

    • % Crude Protein = % this compound × Conversion Factor (typically 6.25 for animal feed)[1]

Kjeldahl Method Experimental Protocol (Based on AOAC Official Method 2001.11)

1. Principle: The method consists of three main steps: digestion, distillation, and titration.[2] In the digestion step, the organic matter in the sample is destroyed with concentrated sulfuric acid, converting the this compound into ammonium sulfate.[9] During distillation, the digested sample is made alkaline to liberate ammonia, which is then distilled into a receiving solution.[9] Finally, the amount of ammonia is quantified by titration.[9]

2. Apparatus:

  • Kjeldahl digestion and distillation units

  • Burette for titration

  • Kjeldahl flasks (800 mL)

  • Analytical balance (accurate to 0.1 mg)

3. Reagents and Materials:

  • Concentrated sulfuric acid (H₂SO₄, 95-98%)

  • Kjeldahl catalyst tablets (containing potassium sulfate and a copper catalyst)

  • Sodium hydroxide (B78521) solution (NaOH, typically 32-40%)

  • Boric acid solution (H₃BO₃, 4%) with mixed indicator

  • Standardized hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution (e.g., 0.1 N)

4. Procedure:

  • Sample Preparation: Grind the feed sample to pass through a 1 mm sieve.

  • Digestion:

    • Weigh approximately 1 g of the feed sample into a Kjeldahl flask.

    • Add one or two catalyst tablets and 12-15 mL of concentrated sulfuric acid.

    • Place the flask on the digestion unit and heat the mixture to boiling. Continue digestion for at least one hour after the solution becomes clear. The digestion temperature is typically around 420°C.[5]

  • Distillation:

    • Allow the digested sample to cool. Carefully add about 50-75 mL of distilled water.

    • Place the flask on the distillation unit.

    • Add an excess of sodium hydroxide solution (typically 50 mL) to the flask to make the solution strongly alkaline and release the ammonia.

    • Immediately begin steam distillation, collecting the distillate in a flask containing a known volume of boric acid solution with an indicator.

  • Titration:

    • Titrate the trapped ammonia in the boric acid solution with the standardized acid solution. The endpoint is indicated by a color change of the indicator.

  • Calculation:

    • % this compound = [(V_s - V_b) × N × 14.007] / W × 100

      • V_s = Volume of standard acid used for the sample (mL)

      • V_b = Volume of standard acid used for the blank (mL)

      • N = Normality of the standard acid

      • W = Weight of the sample (mg)

    • % Crude Protein = % this compound × 6.25

Visualizing the Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the Dumas and Kjeldahl methods.

Dumas_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_results Data Processing start Start grind Grind Sample start->grind weigh Weigh Sample into Tin Capsule grind->weigh combustion Combustion (>950°C in O₂) weigh->combustion reduction Reduction (NOx -> N₂) combustion->reduction separation Gas Separation (H₂O & CO₂ removal) reduction->separation detection N₂ Detection (TCD) separation->detection calculation Calculate %N and %Protein detection->calculation end End calculation->end

Caption: Experimental workflow for the Dumas combustion method.

Kjeldahl_Workflow cluster_prep Sample Preparation cluster_wet_chem Wet Chemistry cluster_results Data Processing start Start grind Grind Sample start->grind weigh Weigh Sample into Kjeldahl Flask grind->weigh digestion Digestion (H₂SO₄ + Catalyst) weigh->digestion distillation Distillation (NaOH + Steam) digestion->distillation titration Titration (Standard Acid) distillation->titration calculation Calculate %N and %Protein titration->calculation end End calculation->end

Caption: Experimental workflow for the Kjeldahl digestion method.

Conclusion: Making an Informed Choice

The choice between the Dumas and Kjeldahl methods depends on various factors within a laboratory setting.

The Dumas method is advantageous for:

  • High-throughput laboratories requiring rapid analysis.[10]

  • Facilities prioritizing operator safety and minimizing hazardous waste.[10]

  • Applications where the determination of total this compound, including inorganic forms, is crucial.

The Kjeldahl method remains relevant for:

  • Laboratories with a lower sample throughput where the initial investment in a Dumas analyzer may be prohibitive.

  • Situations where it is the mandated reference method for regulatory compliance.[5]

  • Analyses where only organic this compound and ammonia are of interest.

References

A Comparative Guide to Biofertilizers for Enhanced Nitrogen Fixation in Legumes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different biofertilizers used to enhance biological nitrogen fixation (BNF) in leguminous crops. The information presented is supported by experimental data to aid in the selection of appropriate microbial inoculants for research and agricultural applications.

Introduction to this compound-Fixing Biofertilizers

Biofertilizers are formulations containing living microorganisms that, when applied to seeds, plants, or soil, colonize the rhizosphere or the interior of the plant and promote growth by increasing the supply or availability of primary nutrients to the host plant.[1] For legumes, the most critical biofertilizers are those that enhance the natural process of biological this compound fixation. This symbiotic relationship between the plant and this compound-fixing bacteria allows for the conversion of atmospheric this compound (N2) into ammonia (B1221849) (NH3), a form usable by the plant.[2][3] The major players in this field include various species of Rhizobium, Azotobacter, and Azospirillum, often used individually or in combination.

Comparative Performance of Key Biofertilizers

The efficacy of different biofertilizers can vary depending on the legume species, environmental conditions, and the specific microbial strains used. This section compares the performance of commonly used this compound-fixing biofertilizers.

Single Inoculation Studies

Research has demonstrated the individual effectiveness of different bacterial genera in promoting legume growth.

  • Rhizobium is a symbiotic this compound-fixing bacterium that forms nodules on the roots of specific legumes.[3] This relationship is highly specific, meaning a particular Rhizobium species will only nodulate certain legume species.

  • Azotobacter is a free-living this compound-fixing bacterium that can also promote plant growth through the synthesis of growth-promoting substances.[4]

  • Azospirillum is an associative symbiotic bacterium that colonizes the root surface and can enhance root development, leading to improved water and nutrient uptake.

  • Phosphate Solubilizing Bacteria (PSB) , while not this compound-fixers themselves, play a crucial role by making phosphorus, an essential nutrient for this compound fixation, more available to the plant.

The following table summarizes the comparative effects of single inoculation on the growth of Phaseolus vulgaris (Bean) and Dolichos lablab (Sheem).

TreatmentLegumeParameterControlRhizobium onlyAzotobacter only
Phaseolus vulgarisLeaf Length (cm)2.43.84.1
Stem Length (cm)9.818.521.2
Root Length (cm)3.26.57.1
Dolichos lablabLeaf Length (cm)2.84.95.2
Stem Length (cm)16.738.641.9
Root Length (cm)2.54.85.1

Data adapted from a study on the efficiency of different this compound-fixing bacteria.[5] The study indicated that while both biofertilizers had significant positive effects, Azotobacter showed a slightly better individual performance in the tested legumes.

Co-inoculation Studies

The combined application of different biofertilizers, known as co-inoculation, can often lead to synergistic effects, resulting in enhanced this compound fixation and plant growth compared to single inoculations.

A study on chickpea (Cicer arietinum) demonstrated the benefits of co-inoculating Rhizobium with Azotobacter. The combined treatment significantly increased nodulation, this compound content, and grain yield compared to the uninoculated control and single inoculations.[4]

TreatmentNumber of Nodules/plantDry Weight of Nodules (mg/plant)This compound Content in Root (%)Grain Yield (q/ha)
Uninoculated Control35.2115.61.1815.8
Rhizobium sp.58.4168.41.6520.5
Azotobacter chroococcum42.8135.21.3217.2
Rhizobium sp. + Azotobacter chroococcum72.5210.81.9823.6

Data adapted from a study on the mixed effect of Rhizobium and Azotobacter as biofertilizers on chickpea.[4]

Mechanisms of Action and Signaling Pathways

The symbiotic relationship between legumes and rhizobia is a complex process initiated by a molecular dialogue between the plant and the bacteria.

Signaling Pathway of Legume-Rhizobia Symbiosis

The establishment of this compound-fixing nodules involves a series of signaling events:

  • Flavonoid Secretion: The legume root releases flavonoids, which act as chemoattractants for rhizobia.[6][7]

  • Nod Factor Production: In response to flavonoids, rhizobia produce Nod factors (lipochitooligosaccharides).[8]

  • Nod Factor Recognition: Nod factors are recognized by specific receptors on the root hair surface of the legume.[9]

  • Signal Transduction: This recognition triggers a signaling cascade within the plant, leading to root hair curling, formation of an infection thread, and the initiation of cell division in the root cortex to form the nodule.[6][8][9]

Signaling pathway of legume-rhizobia symbiosis.

Experimental Protocols

To aid researchers in their evaluation of biofertilizers, this section provides detailed methodologies for key experiments.

Assessment of Nodule Formation

Objective: To quantify the number and biomass of nodules on legume roots.

Materials:

  • Shovel or spade

  • Buckets

  • Water

  • White tray

  • Drying oven

  • Analytical balance

Procedure:

  • Sampling: At 10-12 weeks after sowing, carefully excavate a minimum of 10-15 plants from each treatment plot to a depth of about 30 cm to avoid stripping nodules from the roots.[10][11][12]

  • Washing: Gently wash the soil from the roots in a bucket of water. For heavy soils, a soaking period of up to 30 minutes may be necessary.[10]

  • Observation: Float the washed root systems in a white tray with water for easier observation of nodules.[10]

  • Nodule Counting: Manually count the number of nodules on each plant. Note the color of the nodules by cutting a few open; a pink or reddish interior indicates active this compound fixation.[5][10]

  • Nodule Dry Weight: Carefully detach all nodules from the roots of each plant.

  • Place the collected nodules in a labeled paper bag and dry them in an oven at 65-70°C for 48 hours or until a constant weight is achieved.

  • Weigh the dried nodules using an analytical balance to determine the nodule dry weight per plant.

NoduleAssessmentWorkflow start Start sampling 1. Sample Plants (10-12 weeks post-sowing) start->sampling washing 2. Wash Roots sampling->washing observation 3. Observe Nodules (Count & Color) washing->observation detaching 4. Detach Nodules observation->detaching drying 5. Dry Nodules (65-70°C, 48h) detaching->drying weighing 6. Weigh Dried Nodules drying->weighing end End weighing->end

Workflow for assessing nodule formation.

Measurement of Plant Growth Parameters

Objective: To assess the effect of biofertilizer treatments on plant growth.

Materials:

  • Ruler or measuring tape

  • Drying oven

  • Analytical balance

Procedure:

  • Sampling: At a predetermined growth stage (e.g., flowering or pod-filling), randomly select a representative number of plants from each treatment plot.

  • Shoot and Root Length: Carefully uproot the plants. Measure the length of the shoot (from the soil line to the tip of the main stem) and the root (from the soil line to the tip of the longest root) using a ruler or measuring tape.

  • Biomass Determination: Separate the shoots and roots of each plant.

  • Place the plant parts in separate, labeled paper bags.

  • Dry the samples in an oven at 70°C until a constant weight is achieved (typically 48-72 hours).[8]

  • Weigh the dried samples using an analytical balance to determine the shoot and root dry weight (biomass).

Determination of this compound Content in Plant Tissue

Objective: To quantify the total this compound concentration in plant tissues as an indicator of this compound fixation.

Principle: The Kjeldahl method is a widely used technique for determining the this compound content in organic substances.[1]

Materials:

  • Dried and ground plant tissue sample

  • Kjeldahl digestion and distillation apparatus

  • Concentrated sulfuric acid (H₂SO₄)

  • Catalyst mixture (e.g., potassium sulfate (B86663) and copper sulfate)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Boric acid solution with indicator

  • Standardized sulfuric acid or hydrochloric acid solution for titration

Procedure:

  • Digestion: Accurately weigh a small amount of the dried and finely ground plant tissue and place it in a Kjeldahl digestion flask. Add concentrated sulfuric acid and a catalyst. Heat the mixture until the solution becomes clear. This process converts the organic this compound into ammonium (B1175870) sulfate.[1]

  • Distillation: After cooling, dilute the digest and transfer it to the distillation apparatus. Add an excess of sodium hydroxide to neutralize the acid and convert the ammonium sulfate to ammonia gas.[1]

  • Ammonia Trapping: Distill the ammonia gas into a receiving flask containing a boric acid solution with a mixed indicator. The ammonia reacts with the boric acid.[1]

  • Titration: Titrate the trapped ammonia with a standardized acid solution. The amount of acid required is proportional to the amount of this compound in the original sample.[1]

  • Calculation: Calculate the percentage of this compound in the sample based on the titration results.

KjeldahlMethod Sample Dried Plant Sample Digestion Digestion (H₂SO₄ + Catalyst + Heat) Sample->Digestion AmmoniumSulfate Ammonium Sulfate (NH₄)₂SO₄ Digestion->AmmoniumSulfate Distillation Distillation (+ NaOH) AmmoniumSulfate->Distillation AmmoniaGas Ammonia Gas (NH₃) Distillation->AmmoniaGas Trapping Trapping (Boric Acid) AmmoniaGas->Trapping AmmoniumBorate Ammonium Borate Trapping->AmmoniumBorate Titration Titration (Standard Acid) AmmoniumBorate->Titration NitrogenContent This compound Content Calculation Titration->NitrogenContent

The Kjeldahl method for this compound determination.

Conclusion

The selection of an appropriate biofertilizer is a critical decision in optimizing this compound fixation in legumes. While Rhizobium remains the cornerstone for symbiotic this compound fixation, the inclusion of other plant growth-promoting rhizobacteria such as Azotobacter and Azospirillum, particularly in co-inoculation strategies, can offer significant advantages. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these biofertilizers, enabling researchers to make data-driven decisions for sustainable agriculture and novel bio-inoculant development.

References

A Comparative Guide to Soil Nitrogen Analysis: Near-Infrared Spectroscopy vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, agricultural scientists, and environmental monitoring professionals, the accurate determination of soil nitrogen is fundamental. While traditional wet chemistry methods have long been the standard, Near-Infrared Spectroscopy (NIRS) is emerging as a powerful, efficient alternative. This guide provides an objective comparison of NIRS against the conventional Kjeldahl and Dumas methods, supported by experimental data and detailed protocols to inform your choice of analytical technique.

Performance at a Glance: NIRS vs. Kjeldahl and Dumas Methods

The selection of an analytical method hinges on a balance of accuracy, speed, cost, and environmental impact. The following table summarizes the key performance indicators for NIRS and the two primary traditional methods for total soil this compound analysis.

ParameterNear-Infrared Spectroscopy (NIRS)Kjeldahl MethodDumas Method
Principle Measures the absorption of near-infrared light by molecules containing this compound-hydrogen bonds.Wet chemical digestion converts organic this compound to ammonium (B1175870), which is then quantified by titration.[1][2]High-temperature combustion converts all this compound forms to N₂ gas, which is measured by a thermal conductivity detector.[3][4]
Sample Preparation Drying, grinding, and sieving.[5][6]Drying, grinding, weighing, and addition of acid and catalyst.[7][8]Drying, grinding, and weighing into tin capsules.[9]
Analysis Time per Sample ~30 seconds to 2 minutes.[10]1 to 2 hours.3 to 5 minutes.[4][11]
Accuracy (R² vs. Reference) 0.78 - 0.98 (highly dependent on calibration model).[12]High (often the reference method).High (comparable to Kjeldahl).[13]
Precision (RSD) 3% - 6% (dependent on calibration).[14]< 2%.[14]2% - 4%.[14]
Limit of Detection (LOD) Dependent on calibration model.~0.01% N.[7]~0.01 g/kg N.[15]
Sample Throughput High (up to 180 samples/hour with automation).[10]Low (a batch of 20 samples can take a full workday).High (up to 15 samples/hour with an autoloader).[10]
Chemicals Required None for analysis.Concentrated sulfuric acid, catalyst (e.g., copper sulfate), sodium hydroxide (B78521).[1][2]High-purity oxygen and an inert carrier gas (e.g., helium or argon).[4]
Cost per Sample Low (no consumables).[10]High (reagents and waste disposal).[16]Moderate (gases and consumables).[4]
Environmental Impact Low (no chemical waste).High (generates hazardous waste).[16]Low (minimal emissions).[16]

In-Depth Experimental Protocols

Near-Infrared Spectroscopy (NIRS) Protocol

NIRS is an indirect analytical method that relies on a calibration model built from samples with known this compound concentrations determined by a reference method (Kjeldahl or Dumas).

  • Sample Preparation: Soil samples are typically dried at 40-65°C to a constant weight, then ground to pass through a 2 mm sieve to ensure homogeneity and consistent particle size.[5][17]

  • Spectral Acquisition: The prepared sample is placed in a sample cup and its diffuse reflectance spectrum is measured using a NIRS instrument, typically in the 400-2500 nm wavelength range.[5][18]

  • Calibration Model Development: A large and representative set of soil samples (often hundreds) is analyzed by both NIRS and a reference method (Kjeldahl or Dumas). Chemometric software is then used to build a multivariate calibration model (e.g., Partial Least Squares regression) that correlates the NIRS spectra with the reference this compound values.

  • Validation and Analysis: The calibration model's predictive ability is tested with an independent set of samples. Once validated, the model can be used to rapidly predict the this compound content of new, unknown samples from their NIR spectra.

Kjeldahl Method Protocol

The Kjeldahl method is a classic wet chemistry technique involving three key steps.

  • Digestion: A precisely weighed soil sample (0.2-1.0 g) is placed in a digestion tube with a catalyst (e.g., a mixture of potassium sulfate (B86663) and copper sulfate) and concentrated sulfuric acid.[7][19] The mixture is heated to approximately 390°C for about two hours until the solution becomes clear, indicating the conversion of organic this compound to ammonium sulfate.[7][8]

  • Distillation: After cooling and dilution, the digest is made alkaline with a concentrated sodium hydroxide solution. The liberated ammonia (B1221849) gas is then steam-distilled and collected in a receiving flask containing a boric acid solution.[2][19]

  • Titration: The amount of ammonia trapped in the boric acid is determined by titrating with a standardized acid (e.g., sulfuric or hydrochloric acid). The volume of titrant used is directly proportional to the amount of this compound in the original sample.[1][19]

Dumas Method Protocol

The Dumas method, or combustion method, is a fully automated technique.

  • Sample Preparation: A small, dried, and finely ground soil sample (typically 250-350 mg) is weighed into a tin capsule.[3]

  • Combustion: The tin capsule containing the sample is dropped into a high-temperature furnace (around 900-1000°C) in the presence of pure oxygen.[3][20] This causes the sample to combust, releasing various gases, including this compound oxides (NOx).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper, which converts the this compound oxides to dithis compound gas (N₂). Other byproducts, such as water and carbon dioxide, are removed by specific traps.[4]

  • Detection: The purified N₂ gas is carried by an inert gas (helium or argon) to a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the gas stream, which is proportional to the concentration of N₂. The instrument's software then calculates the total this compound content based on a prior calibration.

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct procedural flows of NIRS and the traditional soil this compound analysis methods.

soil_analysis_workflows cluster_nirs NIRS Workflow cluster_traditional Traditional Method Workflows cluster_kjeldahl Kjeldahl Method cluster_dumas Dumas Method nirs_prep Sample Preparation (Drying & Grinding) nirs_scan NIRS Scan nirs_prep->nirs_scan nirs_predict Predict N with Calibration Model nirs_scan->nirs_predict nirs_result This compound Value nirs_predict->nirs_result kjeldahl_prep Sample Preparation (Weighing & Reagents) kjeldahl_digest Digestion kjeldahl_prep->kjeldahl_digest kjeldahl_distill Distillation kjeldahl_digest->kjeldahl_distill kjeldahl_titrate Titration kjeldahl_distill->kjeldahl_titrate kjeldahl_result This compound Value kjeldahl_titrate->kjeldahl_result dumas_prep Sample Preparation (Weighing in Capsule) dumas_combust Combustion dumas_prep->dumas_combust dumas_reduce Reduction & Separation dumas_combust->dumas_reduce dumas_detect TCD Detection dumas_reduce->dumas_detect dumas_result This compound Value dumas_detect->dumas_result

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of nitrogen, in both its liquid and gaseous forms, are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, alongside critical safety information to mitigate risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be aware of the inherent hazards associated with this compound. Liquid this compound can cause severe frostbite on contact with living tissue, and its rapid boiling can create a high-pressure environment in sealed containers.[1][2] The expansion of liquid this compound into a gaseous state can displace oxygen in poorly ventilated areas, leading to a risk of asphyxiation.[1][3]

Personal Protective Equipment (PPE): When handling this compound, especially in its liquid form, wearing the appropriate PPE is mandatory. This includes:

  • Cryogenic gloves: These should be loose-fitting to allow for quick removal in case of a spill.[3][4][5]

  • Safety goggles and a face shield: To protect against splashes and vapor.[3][4]

  • Lab coat or apron and long pants: To cover exposed skin.[3][5]

  • Closed-toe shoes: To protect the feet from spills.[4]

Disposal Procedures for Liquid this compound

The primary and safest method for the disposal of unused liquid this compound is through evaporation in a well-ventilated area.[2][6]

Step-by-Step Disposal Protocol:

  • Select a Safe Location: Choose a well-ventilated area, away from foot traffic and any potential ignition sources. An open outdoor space or a certified fume hood is ideal.

  • Allow for Natural Evaporation: Place the open, approved container (such as a Dewar flask) in the selected location and allow the liquid this compound to warm up and evaporate naturally.[6]

  • Monitor the Area: Ensure that the area remains well-ventilated throughout the evaporation process to prevent the displacement of oxygen.[1] Oxygen monitors should be used in locations where liquid this compound is handled regularly.[3]

  • Never Pour Down the Drain: Disposing of liquid this compound down a sink or drain is strictly prohibited. The extreme cold can cause plumbing materials to become brittle and fracture.[2][6][7]

Disposal Procedures for Compressed this compound Gas Cylinders

The disposal of compressed this compound gas cylinders involves a different set of procedures, primarily focused on returning the cylinder to the supplier or preparing it for recycling.

Step-by-Step Disposal Protocol:

  • Return to Supplier: The most straightforward and recommended method is to return the empty or partially used cylinder to the gas supplier.[8] Gas suppliers have established procedures for the reuse and recycling of their cylinders.

  • Preparing for Recycling (if return is not possible):

    • Confirm the Cylinder is Empty: Ensure that the cylinder is empty. A residual pressure of at least 25 psi should be left in the cylinder to prevent contamination.[9] The tare weight marked on the cylinder can be used to verify if it is empty.[8]

    • Follow Local Regulations: Adhere to your local and institutional regulations for the disposal of gas cylinders.[8]

    • Contact Environmental Health and Safety (EHS): Consult with your institution's EHS department for guidance on proper labeling and to arrange for hazardous waste pickup if necessary.[10]

    • Valve Removal/Puncturing: Some recycling facilities may require the valve to be removed or the cylinder to be punctured to ensure it is empty. This should only be done by trained personnel following strict safety protocols.[11][12]

Quantitative Data Summary

ParameterValueSignificance
Boiling Point of this compound-195.8°C (-320.4°F)[6][7]Highlights the extreme cold hazard and potential for cryogenic burns.
Liquid to Gas Expansion Ratio1:694[6]Illustrates the significant volume of gas produced from a small amount of liquid, emphasizing the risk of asphyxiation and pressure buildup.
Recommended Cylinder Pressure (Empty)>25 psi[9]Prevents contamination of the cylinder interior.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NitrogenDisposal cluster_liquid Liquid this compound Disposal cluster_gas Compressed Gas Cylinder Disposal start_liquid Unused Liquid this compound ventilated_area Move to a Well-Ventilated Area start_liquid->ventilated_area no_drain Prohibited: Pour Down Drain start_liquid->no_drain evaporate Allow to Evaporate Naturally ventilated_area->evaporate start_gas Empty/Unused Gas Cylinder return_supplier Return to Supplier start_gas->return_supplier recycle Prepare for Recycling start_gas->recycle If return not possible check_empty Ensure Cylinder is Empty (>25 psi) recycle->check_empty contact_ehs Contact EHS for Guidance check_empty->contact_ehs final_disposal Dispose per EHS Instructions contact_ehs->final_disposal

References

Essential Safety and Handling Protocols for Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

Working with nitrogen, in both its liquid and gaseous forms, necessitates stringent safety measures to mitigate risks such as severe cold burns, asphyxiation, and over-pressurization of containers. This guide provides essential information for researchers, scientists, and drug development professionals on the proper personal protective equipment (PPE), handling procedures, and emergency protocols.

Personal Protective Equipment (PPE)

The primary defense against the hazards of this compound is the consistent and correct use of appropriate PPE.[1] Different tasks require varying levels of protection, but the fundamental principle is to prevent contact with the extremely cold liquid and to ensure an oxygen-rich breathing environment.

Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory at all times when handling liquid this compound to protect against splashes.[2]

  • Face Shield: A full face shield worn over safety goggles is crucial when transferring or pouring liquid this compound to safeguard the entire face from splashes or potential explosions.[3][4][5]

Skin and Body Protection:

  • Cryogenic Gloves: Insulated, loose-fitting gloves specifically designed for cryogenic work are required.[3][5] These gloves should be easy to remove quickly in case of a spill.[3][6][7] It is critical to note that cryogenic gloves are for protection against accidental contact and should not be used for immersion in liquid this compound.[6][8]

  • Lab Coat or Apron: A lab coat with long sleeves helps to minimize skin contact.[2] For tasks with a higher risk of splashing, a non-absorbent cryogenic apron should be worn.[6][9]

  • Trousers and Footwear: Long trousers without cuffs should be worn to prevent liquid this compound from collecting in them.[3][6] Sturdy, closed-toe shoes are mandatory to protect the feet from spills.[6]

Respiratory Protection: this compound gas is an asphyxiant as it displaces oxygen in the air.[1][10] Therefore, handling this compound in a well-ventilated area is paramount.[1][3][10] In confined spaces or where ventilation is inadequate, an oxygen monitoring system should be in place.[10][11] If the oxygen concentration falls below 19.5%, appropriate respiratory protection, such as a self-contained breathing apparatus (SCBA), must be used.[1]

Quantitative Data for Cryogenic Gloves

The selection of appropriate cryogenic gloves is dependent on the specific application and the temperature of the material being handled. Below is a summary of typical temperature ranges for different types of cryogenic gloves.

Glove TypeTemperature RangeKey Features
Waterproof Cryogenic Gloves-196°C to +148°C (-320°F to +298°F)Recommended for handling liquid this compound to protect against splashes.[12]
Water-Resistant Cryogenic Gloves-160°C to +148°C (-256°F to +298°F)Suitable for use with cryogenic gases and in low-temperature freezers.[8]
Standard Cryogenic Gloves-85°C to -196°C (-121°F to -320°F)Designed for protection against cold in environments like cold rooms and around cryogenic dewars.[13]

Operational Plan: Handling and Use of Liquid this compound

A systematic approach is crucial for the safe handling of liquid this compound. The following steps outline a standard operational procedure.

  • Preparation:

    • Ensure the work area is well-ventilated.[3][10]

    • Don all required PPE: safety goggles, face shield, cryogenic gloves, lab coat, long trousers, and closed-toe shoes.

    • Inspect the Dewar flask or container for any signs of damage before use.[4]

  • Dispensing Liquid this compound:

    • When dispensing from a pressurized container, use the appropriate cryogenic hose and phase separator.[14]

    • Pour liquid this compound slowly and carefully to minimize splashing and boiling.[3]

    • Never overfill containers; a maximum of 80% capacity is recommended to allow for gas expansion during warming.[3]

  • Using Liquid this compound:

    • Use tongs to add or remove objects from liquid this compound.[3][4]

    • Be aware that materials can become brittle and shatter upon contact with liquid this compound.[15]

    • Never seal a container holding liquid this compound, as the pressure buildup from evaporation can cause an explosion.[2][16]

Disposal Plan

Proper disposal of unused liquid this compound is essential to prevent injury and property damage.

  • Evaporation: The primary method of disposal is to allow the liquid this compound to evaporate in a safe, well-ventilated area, preferably outdoors on a gravel or bare earth surface.[4][14]

  • Prohibited Disposal: Never pour liquid this compound down a sink or drain, as the extreme cold can cause plumbing to fracture.[14][16] Do not dispose of it in confined spaces where it can displace oxygen.[2][4]

Emergency Protocols

In the event of an accident, immediate and correct action can significantly reduce the severity of injuries.

  • Skin Contact: If skin comes into contact with liquid this compound, flush the affected area with tepid water (not hot) for at least 15 minutes.[9][15] Do not rub the affected area.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with tepid water for at least 15 minutes and seek prompt medical attention.[14][15]

  • Inhalation: If someone shows signs of dizziness or loss of consciousness, move them to a well-ventilated area immediately.[4] If breathing has stopped, administer artificial respiration and call for emergency medical services.[4][15]

  • Spills: For minor spills (less than 500ml), allow the liquid to evaporate in a well-ventilated area.[17] For major spills, evacuate the area immediately and prevent others from entering.[17] If the spill is in a confined space, contact emergency services.[17]

Experimental Protocol: Cryopreservation of Cells

This protocol outlines the steps for freezing cells for long-term storage using liquid this compound.

  • Cell Preparation:

    • Culture and harvest cells to the desired confluency.

    • Centrifuge the cell suspension to form a pellet.

    • Resuspend the cell pellet in a cryoprotective medium (e.g., cell culture medium with 10% DMSO and 20% fetal bovine serum).

  • Freezing:

    • Aliquot the cell suspension into cryogenic vials.

    • Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for 24 hours. This allows for a slow, controlled cooling rate of approximately -1°C per minute.

  • Storage:

    • Transfer the frozen vials to a liquid this compound storage dewar for long-term preservation.

    • Always wear appropriate PPE (cryogenic gloves, face shield, and lab coat) when accessing the liquid this compound dewar.

  • Thawing:

    • To revive the cells, quickly thaw the vial in a 37°C water bath.

    • Transfer the cell suspension to a culture flask containing pre-warmed growth medium.

    • Incubate the cells under appropriate conditions.

Safety Hierarchy for this compound Handling

The following diagram illustrates the hierarchy of controls for mitigating risks associated with handling this compound, from the most effective to the least effective measures.

SafetyHierarchy cluster_0 Hierarchy of Controls Elimination Elimination (e.g., Use alternative preservation method) Substitution Substitution (e.g., Use higher boiling point cryogen) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Ventilation, Oxygen Monitors) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles, Face Shield) Administrative->PPE Least Effective

Caption: Hierarchy of safety controls for handling this compound.

References

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